molecular formula C12H14N2O2 B555191 5-Methyl-DL-tryptophan CAS No. 951-55-3

5-Methyl-DL-tryptophan

Cat. No.: B555191
CAS No.: 951-55-3
M. Wt: 218.25 g/mol
InChI Key: HUNCSWANZMJLPM-UHFFFAOYSA-N
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Description

5-methyltryptophan is a tryptophan derivative that is tryptophan substituted by a methyl group at position 5 of the indole ring. It is a non-proteinogenic alpha-amino acid and a tryptophan derivative.
5-Methyltryptophan has been reported in Aspergillus fumigatus with data available.
RN given refers to cpd without isomeric designation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid
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InChI

InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HUNCSWANZMJLPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID001314252
Record name 5-Methyl-DL-tryptophan
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Molecular Weight

218.25 g/mol
Source PubChem
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CAS No.

951-55-3
Record name 5-Methyl-DL-tryptophan
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Foundational & Exploratory

5-Methyl-DL-tryptophan chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan, characterized by a methyl group substitution at the 5th position of the indole (B1671886) ring. This modification confers unique chemical and biological properties, distinguishing it from its parent molecule. As a tryptophan analog, this compound has been utilized in various research applications, notably as a tool to study tryptophan metabolism and its regulatory pathways. It acts as an inhibitor of anthranilate synthase, a key enzyme in the tryptophan biosynthesis pathway, and serves as a corepressor of the trp operon in prokaryotes.[1] Recent studies have also elucidated its role in modulating inflammatory signaling pathways, highlighting its potential for further investigation in drug discovery and development.

Chemical Structure and Properties

This compound is a racemic mixture containing equal amounts of the D- and L-enantiomers. The presence of the methyl group on the indole ring influences its steric and electronic properties, which in turn affects its biological activity.

Structure:

  • IUPAC Name: 2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid[2]

  • Molecular Formula: C₁₂H₁₄N₂O₂[2]

  • Canonical SMILES: CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N[2]

  • InChI Key: HUNCSWANZMJLPM-UHFFFAOYSA-N[2]

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Weight 218.25 g/mol [2]
Melting Point 280-282 °C
Boiling Point 358.94 °C (estimated)[3]
pKa (predicted) 2.26 ± 0.10 (for L-enantiomer)[3]
Solubility
    in 1 M HCl≥ 100 mg/mL[4]
    in DMSO66.67 mg/mL (requires sonication and pH adjustment to 2 with 1 M HCl)[4]
    in Aqueous BuffersSparingly soluble[4]

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy:

Infrared (IR) Spectroscopy:

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. These include N-H stretching vibrations of the indole ring and the amino group, C-H stretching of the aromatic and aliphatic portions, a strong C=O stretching of the carboxylic acid, and C-N stretching vibrations.

Mass Spectrometry:

Mass spectral analysis provides information about the molecular weight and fragmentation pattern of the molecule. The exact mass of this compound is 218.1055 g/mol .[2]

Experimental Protocols

Synthesis of this compound from 5-Methylgramine (B1294790)

A common synthetic route to this compound involves the reaction of 5-methylgramine with a protected acetamidomalonate. The following is a representative protocol.

Materials:

  • 5-Methylgramine

  • Diethyl acetamidomalonate

  • Sodium ethoxide

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Dioxane

  • Diethyl ether

Procedure:

  • Condensation: A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, diethyl acetamidomalonate is added, followed by the addition of 5-methylgramine. The reaction mixture is refluxed for several hours.

  • Hydrolysis: The resulting intermediate is hydrolyzed by refluxing with a concentrated solution of sodium hydroxide.

  • Neutralization and Cyclization: The reaction mixture is then neutralized with hydrochloric acid, leading to the precipitation of the crude product.

  • Purification: The crude this compound is purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

In Vitro Assay for Anthranilate Synthase Inhibition

This protocol describes a method to determine the inhibitory effect of this compound on anthranilate synthase activity.[5][6]

Materials:

  • Purified anthranilate synthase

  • Chorismate (substrate)

  • Glutamine (co-substrate)

  • This compound (inhibitor)

  • Reaction buffer (e.g., Tris-HCl with MgCl₂ and EDTA)

  • Fluorometer

Procedure:

  • Enzyme Reaction: The assay is performed in a microplate format. The reaction mixture contains the reaction buffer, chorismate, glutamine, and varying concentrations of this compound.

  • Initiation: The reaction is initiated by the addition of purified anthranilate synthase.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The formation of anthranilate, the product of the reaction, is monitored by measuring the increase in fluorescence at an excitation wavelength of ~340 nm and an emission wavelength of ~400 nm.

  • Data Analysis: The initial reaction rates are calculated from the fluorescence data. The IC₅₀ value for this compound is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Trp Operon Repression Assay using a β-Galactosidase Reporter

This protocol outlines a method to assess the corepressor activity of this compound on the trp operon in Escherichia coli.[7]

Materials:

  • E. coli strain carrying a trp-lacZ fusion (where the lacZ gene, encoding β-galactosidase, is under the control of the trp promoter)

  • Minimal medium with and without tryptophan

  • This compound

  • ONPG (o-nitrophenyl-β-D-galactopyranoside)

  • Lysis buffer

  • Spectrophotometer

Procedure:

  • Bacterial Growth: The E. coli strain is grown in minimal medium supplemented with and without tryptophan, and with varying concentrations of this compound.

  • Cell Lysis: The bacterial cells are harvested and lysed to release the cellular contents, including β-galactosidase.

  • β-Galactosidase Assay: The activity of β-galactosidase is measured by adding ONPG to the cell lysate. The enzyme cleaves ONPG to produce o-nitrophenol, which is yellow and can be quantified by measuring the absorbance at 420 nm.

  • Data Analysis: The β-galactosidase activity is calculated in Miller units. The repression of the trp operon is determined by the decrease in β-galactosidase activity in the presence of this compound compared to the control.

Signaling Pathway Modulation

Recent evidence indicates that this compound can modulate inflammatory signaling pathways, specifically the Toll-like receptor 4 (TLR4) pathway.

TLR4/MyD88/NF-κB Signaling Pathway

The diagram below illustrates the canonical TLR4 signaling cascade and the potential point of intervention by this compound.

TLR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4_MD2 TLR4/MD-2 LPS->TLR4_MD2 MT 5-Methyl-DL- tryptophan MT->TLR4_MD2 ? MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK complex TAK1->IKK IkB IκB IKK->IkB NFkB NF-κB NFkB_active NF-κB (active) NFkB->NFkB_active degradation of IκB nucleus Nucleus NFkB_active->nucleus cytokines Pro-inflammatory Cytokines nucleus->cytokines transcription

Caption: TLR4 signaling pathway and potential modulation by this compound.

Conclusion

This compound is a valuable research tool with well-defined effects on tryptophan biosynthesis and its regulation. Its recently discovered role in modulating inflammatory signaling pathways opens new avenues for its application in biomedical research. This technical guide provides a comprehensive overview of its chemical properties, structure, and experimental protocols, serving as a foundational resource for scientists and researchers in the field. Further investigation into its precise molecular mechanisms of action is warranted to fully explore its therapeutic potential.

References

5-Methyl-DL-tryptophan: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid L-tryptophan. As a structural mimic, it participates in and competitively inhibits various biochemical pathways that utilize tryptophan, making it a valuable tool for researchers studying metabolic regulation and a molecule of interest for therapeutic development. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, with a focus on its interactions with key enzymatic and regulatory targets.

Core Mechanisms of Action

This compound exerts its biological effects primarily through three principal mechanisms:

  • Allosteric Regulation of Tryptophan Biosynthesis: It acts as a feedback inhibitor of anthranilate synthase, a critical enzyme in the tryptophan biosynthesis pathway.

  • Transcriptional Regulation of the trp Operon: It functions as a co-repressor for the trp repressor protein, modulating the expression of genes involved in tryptophan synthesis.

  • Substrate for Tryptophan-Metabolizing Enzymes: It can be utilized as a substrate by enzymes such as tryptophanase, leading to the formation of altered metabolic products.

Beyond these primary roles, emerging research suggests its involvement in immunomodulatory signaling pathways and potential, albeit less pronounced, effects on serotonin (B10506) synthesis.

Detailed Mechanisms and Molecular Interactions

Inhibition of Anthranilate Synthase

Anthranilate synthase is the first committed enzyme in the tryptophan biosynthesis pathway, catalyzing the conversion of chorismate to anthranilate.[1] This enzyme is subject to feedback inhibition by tryptophan. This compound, mimicking tryptophan, binds to the allosteric site of anthranilate synthase, inducing a conformational change that reduces its catalytic activity.[2] This inhibition curtails the de novo synthesis of tryptophan. Mutant cell lines resistant to 5-methyltryptophan often exhibit an altered form of anthranilate synthase that is less sensitive to this feedback inhibition.[3]

Co-repression of the trp Operon

In many bacteria, the genes encoding the enzymes for tryptophan biosynthesis are organized into the trp operon.[4][5] The expression of this operon is controlled by the trp repressor, a protein that, when activated by a co-repressor, binds to the operator region of the operon and blocks transcription.[4][6] this compound can act as a co-repressor, binding to the trp repressor protein.[7] This binding induces a conformational change in the repressor, enabling it to bind to the trp operator with high affinity and effectively repress the transcription of the operon genes.[4][8]

Interaction with Tryptophanase

Tryptophanase is an enzyme that catalyzes the degradation of tryptophan into indole (B1671886), pyruvate, and ammonia. This compound serves as a substrate for tryptophanase, undergoing an α,β-elimination reaction.[9] The kinetic parameters of this reaction are influenced by the methyl substituent on the indole ring. For 5-methyl-L-tryptophan, the elimination of 5-methylindole (B121678) is largely the rate-determining step in the reaction catalyzed by E. coli tryptophan indole-lyase.[9]

Modulation of the Kynurenine (B1673888) Pathway and IDO1
Influence on the TLR4/MyD88/NF-κB Signaling Pathway

Recent studies in animal models of colitis suggest that this compound can ameliorate inflammation by modulating the Toll-like receptor 4 (TLR4) signaling pathway. It is proposed that this compound influences the gut microbiota, which in turn affects the TLR4/MyD88/NF-κB signaling cascade, leading to a reduction in pro-inflammatory cytokine production.

Effect on Serotonin Synthesis

Serotonin (5-hydroxytryptamine) is synthesized from tryptophan via the action of tryptophan hydroxylase (TPH).[11] As a tryptophan analog, this compound has the potential to compete with tryptophan for binding to TPH, thereby inhibiting serotonin synthesis. However, the efficiency of this inhibition and its physiological relevance are not well-established. Cell-based assays can be employed to quantify the extent of this inhibition.[12][13]

Quantitative Data

Target/ProcessParameterValueOrganism/System
trp Repressor-Operator Interaction Dissociation Constant (Kd)2.6 x 10⁻⁹ MEscherichia coli
trp Repressor-Tryptophan Interaction Dissociation Constant (Kd)2.5 x 10⁻⁵ MEscherichia coli
Anthranilate Synthase Inhibition (by Tryptophan) Inhibition Constant (Ki)11.1 ± 0.1 µMArchaeoglobus fulgidus
Tryptophanase (with L-serine and indole) Michaelis Constant (Km) for L-serine1.79 MEscherichia coli (whole cells)
Tryptophanase (with L-serine and indole) Michaelis Constant (Km) for indole0.07 MEscherichia coli (whole cells)

Note: Specific Ki and Kd values for this compound are not consistently reported in the literature. The provided values for tryptophan serve as a reference for the native ligand's affinity.

Experimental Protocols

Determination of Anthranilate Synthase Inhibition Constant (Ki)

This protocol outlines a general method for determining the Ki of an inhibitor for anthranilate synthase.

Materials:

  • Purified anthranilate synthase

  • Chorismate (substrate)

  • L-glutamine (co-substrate)

  • This compound (inhibitor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Spectrofluorometer or HPLC with fluorescence detection

Procedure:

  • Prepare a series of inhibitor solutions of varying concentrations.

  • Set up reaction mixtures containing the reaction buffer, a fixed concentration of chorismate and L-glutamine, and varying concentrations of the inhibitor.

  • Pre-incubate the enzyme with the inhibitor for a defined period at a constant temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrates.

  • Monitor the formation of anthranilate over time by measuring the increase in fluorescence (excitation ~325 nm, emission ~400 nm) or by quantifying anthranilate concentration using HPLC.

  • Calculate the initial reaction velocities for each inhibitor concentration.

  • Determine the IC50 value from a plot of inhibitor concentration versus enzyme activity.

  • Calculate the Ki value using the Cheng-Prusoff equation, taking into account the type of inhibition (competitive, non-competitive, etc.), which can be determined from Lineweaver-Burk or Dixon plots.

Filter Binding Assay for trp Repressor-Operator Interaction

This protocol describes a method to measure the binding affinity of the trp repressor to its operator DNA in the presence of a co-repressor like this compound.[10][14]

Materials:

  • Purified trp repressor protein

  • Radiolabeled DNA fragment containing the trp operator sequence

  • This compound

  • Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM EDTA, 1 mM DTT)

  • Nitrocellulose filters

  • Scintillation counter

Procedure:

  • Set up binding reactions containing the binding buffer, a fixed concentration of radiolabeled operator DNA, and varying concentrations of the trp repressor.

  • Add a saturating concentration of this compound to the reaction mixtures.

  • Incubate the reactions at room temperature to allow binding to reach equilibrium.

  • Filter the reaction mixtures through nitrocellulose filters under vacuum. The protein-DNA complexes will bind to the filter, while unbound DNA will pass through.

  • Wash the filters with cold binding buffer to remove non-specifically bound DNA.

  • Quantify the amount of radioactivity retained on each filter using a scintillation counter.

  • Plot the amount of bound DNA as a function of the repressor concentration and fit the data to a binding isotherm to determine the dissociation constant (Kd).

Cell-Based Assay for Serotonin Synthesis Inhibition

This protocol outlines a method to assess the effect of this compound on serotonin synthesis in a cellular context.[12]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Expression vector for tryptophan hydroxylase 1 (TPH1)

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Lysis buffer

  • HPLC with fluorometric detection

Procedure:

  • Transfect HEK293T cells with the TPH1 expression vector.

  • After 24-48 hours, treat the transfected cells with varying concentrations of this compound for a defined period (e.g., 24 hours).

  • Lyse the cells and collect the cell lysates.

  • Quantify the concentration of 5-hydroxytryptophan (B29612) (5-HTP), the product of the TPH1 reaction, in the cell lysates using HPLC with fluorometric detection.

  • Plot the concentration of 5-HTP as a function of the this compound concentration to determine the IC50 value for the inhibition of serotonin synthesis in a cellular environment.

Visualizations

Tryptophan_Biosynthesis_Inhibition cluster_feedback Feedback Inhibition Chorismate Chorismate Anthranilate_Synthase Anthranilate_Synthase Chorismate->Anthranilate_Synthase Substrate Anthranilate Anthranilate Anthranilate_Synthase->Anthranilate Product Tryptophan_Pathway Downstream Tryptophan Biosynthesis Pathway Anthranilate->Tryptophan_Pathway Tryptophan Tryptophan Tryptophan_Pathway->Tryptophan Tryptophan->Anthranilate_Synthase Feedback Inhibition 5_Methyl_DL_Tryptophan 5_Methyl_DL_Tryptophan 5_Methyl_DL_Tryptophan->Anthranilate_Synthase Allosteric Inhibition Trp_Operon_Repression cluster_operon trp Operon promoter Promoter operator Operator structural_genes trpE, trpD, trpC, trpB, trpA trpR_gene trpR gene (constitutively expressed) trp_repressor_inactive Inactive trp Repressor trpR_gene->trp_repressor_inactive synthesis trp_repressor_active Active Repressor Complex trp_repressor_inactive->trp_repressor_active + this compound 5_Methyl_DL_Tryptophan 5_Methyl_DL_Tryptophan trp_repressor_active->operator Binds Transcription_Blocked Transcription Blocked trp_repressor_active->Transcription_Blocked RNA_Polymerase RNA Polymerase RNA_Polymerase->promoter Binds TLR4_Signaling_Modulation 5_Methyl_DL_Tryptophan 5_Methyl_DL_Tryptophan Gut_Microbiota Gut_Microbiota 5_Methyl_DL_Tryptophan->Gut_Microbiota Modulates TLR4 TLR4 Gut_Microbiota->TLR4 Inhibits activation by altered microbial products MyD88 MyD88 TLR4->MyD88 NF-kB NF-kB MyD88->NF-kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NF-kB->Pro_inflammatory_Cytokines Induces Transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation Serotonin_Synthesis_Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate 5-HTP 5-Hydroxytryptophan TPH->5-HTP Product AADC Aromatic L-Amino Acid Decarboxylase (AADC) 5-HTP->AADC Substrate Serotonin Serotonin (5-HT) AADC->Serotonin Product 5_Methyl_DL_Tryptophan 5_Methyl_DL_Tryptophan 5_Methyl_DL_Tryptophan->TPH Competitive Inhibition

References

5-Methyl-DL-tryptophan: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tryptophan Analog, 5-Methyl-DL-tryptophan, for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of this compound (5-MT), a methylated analog of the essential amino acid L-tryptophan. Due to its structural similarity to tryptophan, 5-MT serves as a valuable tool in biochemical and pharmaceutical research, acting as a modulator of several key metabolic and signaling pathways. This document details its physicochemical properties, mechanisms of action, impact on cellular pathways, and provides detailed experimental protocols for its application in a laboratory setting.

Physicochemical Properties and Data

This compound is a non-proteinogenic alpha-amino acid, meaning it is not naturally incorporated into proteins during translation. Its key characteristic is a methyl group substitution at the 5th position of the indole (B1671886) ring of tryptophan. This modification alters its chemical properties and biological activity compared to the parent molecule.

PropertyDataReference
Molecular Formula C₁₂H₁₄N₂O₂--INVALID-LINK--
Molecular Weight 218.25 g/mol --INVALID-LINK--
CAS Number 951-55-3--INVALID-LINK--
Appearance White to faint yellow powder--INVALID-LINK--
Melting Point 280-282 °C--INVALID-LINK--
Solubility Soluble in 1M NaOH (5%) or HCl (5%).--INVALID-LINK--
Storage Store desiccated at 4°C, protected from light.--INVALID-LINK--
XLogP3 -0.7--INVALID-LINK--

Core Mechanisms of Action as a Tryptophan Analog

As a structural mimic of tryptophan, 5-MT can interact with enzymes and regulatory proteins that normally bind tryptophan. This interaction can be agonistic or antagonistic, leading to a range of biological effects.

Inhibition of Tryptophan Biosynthesis

In many microorganisms and plants, the biosynthesis of tryptophan is regulated by feedback inhibition, where the final product, tryptophan, binds to the first enzyme in the pathway, anthranilate synthase , to allosterically inhibit its activity. 5-MT acts as a "false feedback inhibitor" by mimicking this effect.[1] It binds to the regulatory site of anthranilate synthase, inhibiting the synthesis of anthranilate and thereby shutting down the entire tryptophan biosynthetic pathway.[2] This property makes 5-MT a potent selective agent for isolating mutants with feedback-resistant anthranilate synthase enzymes.[3]

Tryptophan_Biosynthesis_Inhibition Chorismate Chorismate AS Anthranilate Synthase Chorismate->AS Anthranilate Anthranilate Pathway ... Anthranilate->Pathway Tryptophan Tryptophan Pathway->Tryptophan Tryptophan->AS Feedback Inhibition FiveMT This compound FiveMT->AS False Feedback Inhibition AS->Anthranilate

Caption: Inhibition of Tryptophan Biosynthesis by 5-MT.
Repression of the trp Operon

In bacteria like E. coli, the genes for tryptophan synthesis are organized into the trp operon. The expression of this operon is controlled by the Trp repressor protein, encoded by the trpR gene.[4] The Trp repressor is an aporepressor, meaning it is inactive on its own. It requires binding to a corepressor—tryptophan—to become active, bind to the operator region of the trp operon, and block transcription.[5]

5-MT can act as a corepressor, binding to the Trp aporepressor and activating it to repress the trp operon.[6] Interestingly, studies have shown that the wild-type aporepressor is activated more effectively by 5-methyltryptophan than by tryptophan itself, highlighting its potency as a regulatory mimic.[6]

Trp_Operon_Repression cluster_operon trp Operon cluster_logic P Promoter O Operator Genes trpE, trpD, trpC, trpB, trpA RNAP RNA Polymerase RNAP->P Binds RNAP->Genes Transcription ApoR Inactive Aporepressor (TrpR) ActiveR Active Repressor Complex Corepressor Tryptophan OR 5-Methyl-tryptophan ActiveR->O Blocks Transcription Tryptophan_Catabolism cluster_kynurenine Kynurenine Pathway (~95%) cluster_serotonin Serotonin Pathway (~5%) Trp Tryptophan IDO IDO / TDO Trp->IDO TPH TPH Trp->TPH FiveMT This compound FiveMT->IDO Potential Competition FiveMT->TPH Potential Competition Kyn Kynurenine IDO->Kyn Kyn_Metabolites Neuroactive & Immunomodulatory Metabolites Kyn->Kyn_Metabolites FiveHTP 5-HTP TPH->FiveHTP Serotonin Serotonin FiveHTP->Serotonin AhR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand AhR Ligand (e.g., Kynurenine, Indoles, potentially 5-MT metabolites) AhR_complex AhR Complex (AhR, Hsp90, etc.) Ligand->AhR_complex AhR_active Activated AhR AhR_complex->AhR_active AhR_active->AhR_active_nuc Translocation ARNT ARNT Dimer AhR-ARNT Heterodimer ARNT->Dimer XRE XRE (DNA Response Element) Dimer->XRE TargetGenes Target Gene Transcription (e.g., CYP1A1, IL-22) XRE->TargetGenes AhR_active_nuc->ARNT TLR4_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_I NF-κB-IκB (Inactive) IKK->NFkB_I NFkB_A NF-κB (Active) IKK->NFkB_A Nucleus Nucleus NFkB_A->Nucleus Translocation Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines Gene Transcription FiveMT This compound FiveMT->TLR4 Inhibition

References

Synthesis of 5-Methyl-DL-tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathways for 5-Methyl-DL-tryptophan, a methylated analog of the essential amino acid tryptophan. This document details both enzymatic and chemical synthesis routes, presenting quantitative data in structured tables, comprehensive experimental protocols, and visualizations of the reaction pathways to facilitate understanding and replication.

Enzymatic Synthesis of 5-Substituted Tryptophan Analogs

The biosynthesis of tryptophan and its analogs often employs enzymes such as tryptophan synthase or tryptophanase. These enzymes can catalyze the condensation of a substituted indole (B1671886) with serine to form the corresponding tryptophan derivative. While a direct protocol for this compound was not explicitly detailed in the surveyed literature, a highly relevant and detailed biocatalytic cascade for the synthesis of 5-Methoxy-tryptamine provides a robust framework. This process involves the enzymatic synthesis of 5-Methoxy-L-tryptophan as a key intermediate, a reaction analogous to the synthesis of 5-Methyl-L-tryptophan.

The enzymatic approach offers high specificity and operates under mild, aqueous conditions, presenting a green and sustainable alternative to traditional chemical methods. The following sections are based on a well-documented one-pot, bi-enzymatic cascade system.

Experimental Protocol: Enzymatic Synthesis of 5-Methoxy-L-tryptophan

This protocol is adapted from a study on the synthesis of 5-MeO-tryptamine, where 5-MeO-L-tryptophan is an intermediate. The same principle can be applied to the synthesis of 5-Methyl-L-tryptophan by substituting 5-methoxyindole (B15748) with 5-methylindole (B121678).

Materials:

  • 5-Methylindole

  • L-serine

  • Pyridoxal 5'-phosphate (PLP)

  • Engineered Escherichia coli tryptophanase A (EcTnaA)

  • Phosphate (B84403) buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO, optional co-solvent)

Procedure:

  • Prepare a reaction mixture containing 10 mM 5-methylindole, 125 mM L-serine, and 0.1 mM PLP in 50 mM phosphate buffer at pH 8.

  • If solubility of 5-methylindole is a concern, a co-solvent such as DMSO (up to 18% v/v) can be included.

  • Initiate the reaction by adding the purified and engineered EcTnaA enzyme to a final concentration of 0.1 mg/mL.

  • Incubate the reaction mixture at 37°C with shaking (e.g., 150 rpm).

  • Monitor the progress of the reaction by taking samples at different time points and analyzing them using High-Performance Liquid Chromatography (HPLC).

Quantitative Data

The following table summarizes the yield and reaction times from a study on a similar 5-substituted tryptophan analog, which can serve as a benchmark for the synthesis of 5-Methyl-L-tryptophan.

SubstrateEnzyme ConcentrationCo-solventReaction TimeYield
40 mM 5-MeO-indole1 mg/mL EcTnaA L51A-V394A18% DMSO23 h95%
50 mM 5-MeO-indole1 mg/mL EcTnaA L51A-V394ANone (suspension)4 h88%

Enzymatic Synthesis Pathway

Enzymatic_Synthesis 5-Methylindole 5-Methylindole reaction_center 5-Methylindole->reaction_center L-Serine L-Serine L-Serine->reaction_center PLP PLP PLP->reaction_center EcTnaA EcTnaA EcTnaA->reaction_center 5-Methyl-L-tryptophan 5-Methyl-L-tryptophan reaction_center->5-Methyl-L-tryptophan Tryptophanase (EcTnaA) Pyridoxal 5'-phosphate (PLP)

Enzymatic synthesis of 5-Methyl-L-tryptophan.

Chemical Synthesis of this compound

Chemical synthesis provides a versatile route to this compound and allows for larger scale production. A common strategy involves the construction of the indole ring system, followed by the introduction of the amino acid side chain, or the modification of a pre-existing indole nucleus.

Fischer Indole Synthesis of 5-Methylindole

A classical approach to synthesizing the 5-methylindole core is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone.

Experimental Protocol (General):

  • React p-tolylhydrazine with a suitable aldehyde or ketone (e.g., pyruvic acid or an equivalent) under acidic conditions (e.g., using HCl, H₂SO₄, or a Lewis acid like ZnCl₂).

  • The reaction initially forms a phenylhydrazone.

  • Upon heating, the phenylhydrazone undergoes a[3][3]-sigmatropic rearrangement, followed by the elimination of ammonia (B1221849) to form the indole ring.

  • The resulting 5-methylindole derivative can then be further functionalized.

Synthesis from 5-Methylgramine

A more direct approach to introducing the amino acid side chain is through the use of 5-methylgramine. Gramine and its derivatives are valuable intermediates in the synthesis of tryptophan analogs.

Experimental Protocol (General):

  • Preparation of 5-Methylgramine: 5-Methylindole can be reacted with formaldehyde (B43269) and dimethylamine (B145610) (Mannich reaction) to produce 5-methylgramine.

  • Introduction of the Side Chain: 5-Methylgramine is then reacted with a nucleophile that can be converted to the amino acid side chain. A common method involves reaction with diethyl acetamidomalonate in the presence of a base.

  • The resulting intermediate is then hydrolyzed and decarboxylated to yield this compound.

Chemical Synthesis Workflow

Chemical_Synthesis_Workflow cluster_fischer Fischer Indole Synthesis cluster_gramine Gramine Synthesis and Alkylation p-Tolylhydrazine p-Tolylhydrazine Fischer_Reaction p-Tolylhydrazine->Fischer_Reaction Carbonyl_Compound Aldehyde/Ketone Carbonyl_Compound->Fischer_Reaction Acid_Catalyst Acid_Catalyst Acid_Catalyst->Fischer_Reaction 5-Methylindole_Intermediate 5-Methylindole 5-Methylindole 5-Methylindole Fischer_Reaction->5-Methylindole_Intermediate Mannich_Reaction 5-Methylindole->Mannich_Reaction Mannich_Reagents Formaldehyde, Dimethylamine Mannich_Reagents->Mannich_Reaction 5-Methylgramine 5-Methylgramine Alkylation 5-Methylgramine->Alkylation Malonic_Ester Diethyl Acetamidomalonate Malonic_Ester->Alkylation Alkylation_Product Alkylated Malonate Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Alkylation_Product->Hydrolysis_Decarboxylation 5-Methyl-DL-tryptophan_Final This compound Hydrolysis_Decarboxylation->5-Methyl-DL-tryptophan_Final Mannich_Reaction->5-Methylgramine Alkylation->Alkylation_Product

General workflow for the chemical synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through both enzymatic and chemical methodologies. The enzymatic route, exemplified by protocols for similar 5-substituted tryptophans, offers a highly selective and environmentally friendly approach. Chemical synthesis, particularly via the Fischer indole synthesis to create the core structure followed by side-chain introduction, provides a more traditional and often higher-throughput alternative. The choice of pathway will depend on the specific requirements of the researcher, including scale, desired stereochemistry, and available resources. The detailed protocols and pathway visualizations provided in this guide serve as a comprehensive resource for the synthesis of this important tryptophan analog.

References

An In-Depth Technical Guide to 5-Methyl-DL-tryptophan (CAS 951-55-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-DL-tryptophan (5-MT), a synthetic derivative of the essential amino acid L-tryptophan, serves as a valuable tool in various fields of biomedical research. Its structural similarity to tryptophan allows it to interact with and modulate biological pathways that utilize tryptophan, most notably as an inhibitor of tryptophan biosynthesis and a modulator of the trp operon. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, key biological activities with a focus on its inhibitory mechanisms, and detailed experimental protocols. The information presented herein is intended to support researchers and professionals in drug development in their exploration of this compound's potential therapeutic and research applications.

Chemical and Physical Properties

This compound is a racemic mixture of the D- and L-isomers of 5-methyltryptophan. Its core structure consists of an indole (B1671886) ring methylated at the 5-position, attached to an alanine (B10760859) side chain.

PropertyValueReference(s)
CAS Number 951-55-3[1][2]
Molecular Formula C₁₂H₁₄N₂O₂[1][2]
Molecular Weight 218.25 g/mol [1][2]
Appearance White to faint yellow powder
Melting Point 280-282 °C
Solubility Soluble in 1M NaOH (5% solution yields a clear to slightly yellow solution) and HCl (5% solution yields a colorless to slightly rose-colored solution).[3] Soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline (≥ 5 mg/mL).[4][3][4]
Storage Conditions 2-8°C, desiccated, protected from light.
SMILES String Cc1ccc2[nH]cc(CC(N)C(O)=O)c2c1
InChI Key HUNCSWANZMJLPM-UHFFFAOYSA-N

Biological Activities and Mechanisms of Action

This compound's biological effects primarily stem from its ability to act as a tryptophan analog, thereby interfering with processes that depend on tryptophan.

Inhibition of Tryptophan Biosynthesis via Anthranilate Synthase

In many microorganisms and plants, tryptophan is synthesized via a pathway where anthranilate synthase is a key regulatory enzyme.[5] This enzyme catalyzes the conversion of chorismate to anthranilate.[5] Tryptophan itself acts as a feedback inhibitor of anthranilate synthase.[6] As a tryptophan analog, this compound can also inhibit this enzyme, thereby blocking the tryptophan biosynthesis pathway. This inhibitory action makes it a useful tool for selecting for mutants with feedback-resistant anthranilate synthase.

Anthranilate_Synthase_Inhibition Tryptophan Biosynthesis and Inhibition Chorismate Chorismate AS Anthranilate Synthase Chorismate->AS Substrate Anthranilate Anthranilate Tryptophan Tryptophan Anthranilate->Tryptophan Multiple Steps Tryptophan->AS Feedback Inhibition 5_MT This compound 5_MT->AS Inhibition AS->Anthranilate Product

Fig. 1: Inhibition of Anthranilate Synthase
Repression of the trp Operon

In bacteria such as Escherichia coli, the genes responsible for tryptophan synthesis are organized in the trp operon.[7] The expression of this operon is regulated by the Trp repressor protein, encoded by the trpR gene.[7] In the presence of tryptophan, which acts as a corepressor, the Trp repressor binds to the operator region of the trp operon, preventing transcription.[7] this compound can mimic tryptophan and act as a corepressor, binding to the Trp repressor and inducing a conformational change that allows it to bind to the operator, thereby repressing the operon.[1]

Trp_Operon_Repression trp Operon Regulation cluster_operon trp Operon promoter Promoter operator Operator structural_genes Structural Genes (trpE, D, C, B, A) repressor Inactive Trp Repressor active_repressor Active Repressor Complex repressor->active_repressor Binds 5_MT This compound (Corepressor) 5_MT->active_repressor active_repressor->operator Binds & Blocks Transcription rna_pol RNA Polymerase rna_pol->promoter Binds

Fig. 2: Repression of the trp Operon
Modulation of Serotonin (B10506) Pathways

As a tryptophan analog, this compound has the potential to influence serotonin (5-hydroxytryptamine, 5-HT) metabolism, as tryptophan is the metabolic precursor to serotonin.[8] The rate-limiting step in serotonin synthesis is the conversion of tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase.[8] While direct quantitative data on the interaction of this compound with tryptophan hydroxylase is limited, its structural similarity suggests it could act as a competitive inhibitor or a substrate, thereby modulating serotonin levels. This potential makes it a compound of interest in neuroscience research.[9]

Serotonin_Pathway_Modulation Potential Modulation of Serotonin Synthesis Tryptophan Tryptophan TPH Tryptophan Hydroxylase Tryptophan->TPH Substrate 5_HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase 5_HTP->AADC Substrate Serotonin Serotonin (5-HT) 5_MT This compound 5_MT->TPH Potential Interaction (Inhibition/Substrate) TPH->5_HTP Product AADC->Serotonin Product

Fig. 3: Serotonin Synthesis Pathway Modulation

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Anthranilate Synthase Inhibition Assay (Fluorometric)

This protocol is adapted from methods used to characterize anthranilate synthase activity.[6]

Objective: To determine the inhibitory effect of this compound on anthranilate synthase activity.

Materials:

  • Purified anthranilate synthase

  • Chorismate solution

  • L-glutamine solution

  • This compound stock solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10% glycerol, 1 mM EDTA, 1 mM DTT)[6]

  • Fluorometer and 96-well black plates

Procedure:

  • Prepare a reaction mixture containing reaction buffer, L-glutamine, and varying concentrations of this compound.

  • Pre-incubate the reaction mixture with anthranilate synthase at the desired temperature (e.g., 37°C) for a set time (e.g., 5 minutes).

  • Initiate the reaction by adding chorismate.

  • Monitor the increase in fluorescence at an excitation wavelength of ~312 nm and an emission wavelength of ~395 nm, which corresponds to the formation of anthranilate.[6]

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

  • Plot the reaction rates against the concentration of this compound to determine the IC₅₀ value.

trp Operon Repression Assay (Reporter Gene Assay)

This protocol utilizes a reporter gene, such as β-galactosidase (lacZ), under the control of the trp operon promoter and operator.

Objective: To quantify the ability of this compound to act as a corepressor and repress the trp operon.

Materials:

  • E. coli strain containing a trp-lacZ reporter fusion

  • Minimal media with and without tryptophan

  • This compound stock solution

  • ONPG (o-nitrophenyl-β-D-galactopyranoside)

  • Lysis buffer (e.g., Z-buffer)

Procedure:

  • Grow the E. coli reporter strain in minimal media supplemented with a low level of tryptophan to mid-log phase.

  • Divide the culture into aliquots and add varying concentrations of this compound. Include a positive control (high tryptophan) and a negative control (no added tryptophan or analog).

  • Incubate the cultures for a defined period to allow for repression and expression of the reporter gene.

  • Harvest the cells and perform a β-galactosidase assay using ONPG as the substrate.

  • Measure the absorbance at 420 nm to quantify the amount of o-nitrophenol produced.

  • Calculate the Miller units of β-galactosidase activity for each condition.

  • Plot the β-galactosidase activity against the concentration of this compound to determine the effective concentration for repression.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of a compound on cultured cells.[10]

Objective: To determine the cytotoxicity of this compound on a specific cell line.

Materials:

  • Cell line of interest (e.g., HeLa, SGC7901)[10]

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 2 x 10³ cells/well) and allow them to adhere overnight.[10]

  • Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubate the cells for a specified time (e.g., 48 hours).[10]

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]

  • Measure the absorbance at 490 nm using a microplate reader.[10]

  • Calculate the percentage of cell viability relative to the vehicle control and plot against the concentration of this compound to determine the IC₅₀ value.

Synthesis

A general synthetic approach for tryptophan analogs involves the reaction of a substituted indole with a protected serine derivative or a similar precursor. One reported method for a related compound, N-Boc-L-tryptophan, involves the reaction of L-tryptophan with di-tert-butyl dicarbonate (B1257347) in a water-dioxane mixture with NaOH.[10] For this compound, a common starting material is 5-methylindole. A detailed, step-by-step protocol would need to be adapted from established methods for tryptophan synthesis.

Synthesis_Workflow General Synthesis Workflow Start Starting Materials (e.g., 5-Methylindole, Serine derivative) Protection Introduction of Protecting Groups Start->Protection Reaction Condensation Reaction Purification1 Purification Reaction->Purification1 Protection->Reaction Deprotection Removal of Protecting Groups Purification1->Deprotection Purification2 Final Purification Deprotection->Purification2 Final_Product This compound Purification2->Final_Product

Fig. 4: Generalized Synthesis Workflow

Toxicology

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[12] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[13] The test measures the ability of a chemical to cause a reverse mutation that restores the ability of the bacteria to synthesize histidine.[13] A modified "treat and wash" method can be employed for amino acid-containing substances to avoid interference from the substance itself supporting bacterial growth.[14]

Ames_Test_Workflow Ames Test Workflow Start His- S. typhimurium Culture Exposure Expose bacteria to This compound (+/- S9 metabolic activation) Start->Exposure Plating Plate on Histidine-deficient media Exposure->Plating Incubation Incubate at 37°C for 48 hours Plating->Incubation Analysis Count revertant colonies Incubation->Analysis Result Determine Mutagenic Potential Analysis->Result

References

The Role of 5-Methyl-DL-tryptophan in Serotonin Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid L-tryptophan, the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). Due to its structural similarity to tryptophan, this compound has been investigated for its potential to modulate the serotonergic system. This technical guide provides an in-depth overview of the role of this compound in serotonin metabolism, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved biochemical pathways.

The primary mechanism by which this compound influences serotonin metabolism is by acting as a substrate for tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis. This interaction does not lead to the production of serotonin but rather to the formation of 5-hydroxymethyltryptophan. This competitive substrate activity can indirectly affect the availability of TPH for the conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), the direct precursor of serotonin.

Furthermore, the metabolism of tryptophan is not limited to the serotonin pathway. A significant portion of tryptophan is catabolized through the kynurenine (B1673888) pathway, initiated by the enzyme indoleamine 2,3-dioxygenase (IDO). While the inhibitory effects of other methylated tryptophan analogs, such as 1-methyl-tryptophan, on IDO are well-documented, the precise role of this compound in this pathway is less clear, though it is also considered a potential modulator.

This guide will explore the nuances of these interactions, providing researchers and drug development professionals with a comprehensive resource on the biochemical and physiological effects of this compound.

Data Presentation

The following table summarizes the known quantitative data regarding the interaction of this compound with key enzymes in and related to the serotonin metabolic pathway. It is important to note that specific kinetic data for this compound is not extensively available in the public domain.

EnzymeInteraction TypeCompoundParameterValueSpecies/SystemReference
Tryptophan Hydroxylase (TPH)Substrate5-Methyl-tryptophanProduct5-Hydroxymethyltryptophan (>99% of product)Not Specified[1]
Tryptophan Hydroxylase (TPH)Substrate4-Methyl-tryptophankcat> than for TryptophanNot Specified[2]

Signaling and Metabolic Pathways

The following diagrams illustrate the key pathways involved in serotonin metabolism and the points at which this compound is proposed to exert its effects.

Serotonin_Synthesis_Pathway Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) (Rate-limiting step) Tryptophan->TPH Substrate Five_Me_Tryptophan This compound Five_Me_Tryptophan->TPH Competitive Substrate Five_HTP 5-Hydroxytryptophan (5-HTP) TPH->Five_HTP Catalyzes Five_HMT 5-Hydroxymethyltryptophan TPH->Five_HMT Catalyzes AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Substrate Serotonin Serotonin (5-HT) AADC->Serotonin Catalyzes MAO Monoamine Oxidase (MAO) Serotonin->MAO Substrate Five_HIAA 5-Hydroxyindoleacetic Acid (5-HIAA) MAO->Five_HIAA Catalyzes

Diagram 1: Serotonin Synthesis Pathway and the Role of this compound.

Tryptophan_Metabolism_Overview Tryptophan L-Tryptophan Serotonin_Pathway Serotonin Pathway (via TPH) Tryptophan->Serotonin_Pathway IDO Indoleamine 2,3-Dioxygenase (IDO) Tryptophan 2,3-Dioxygenase (TDO) Tryptophan->IDO Five_Me_Tryptophan This compound Five_Me_Tryptophan->IDO Potential Modulation Serotonin Serotonin Serotonin_Pathway->Serotonin Kynurenine_Pathway Kynurenine Pathway (via IDO/TDO) Kynurenine Kynurenine & Metabolites Kynurenine_Pathway->Kynurenine IDO->Kynurenine_Pathway

Diagram 2: Overview of Major Tryptophan Metabolic Pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's role in serotonin metabolism.

Protocol 1: In Vitro Tryptophan Hydroxylase (TPH) Activity Assay using this compound as a Substrate

This protocol is adapted from methods used to assess TPH activity with various tryptophan analogs.[3][4]

Objective: To determine if this compound is a substrate for TPH and to characterize the kinetics of this reaction.

Materials:

  • Recombinant TPH1 or TPH2 enzyme

  • This compound

  • L-Tryptophan (for comparison)

  • 6-Methyltetrahydropterin (6-MePH₄) or Tetrahydrobiopterin (BH₄) as a cofactor

  • Catalase

  • Ferrous ammonium (B1175870) sulfate

  • Dithiothreitol (DTT)

  • MES buffer (pH 7.0)

  • HPLC system with a fluorescence or UV detector

  • Perchloric acid

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing MES buffer, catalase, ferrous ammonium sulfate, DTT, and the pterin (B48896) cofactor.

  • Enzyme and Substrate Addition: Add a known concentration of recombinant TPH to the reaction mixture. Initiate the reaction by adding varying concentrations of this compound or L-tryptophan.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).

  • Reaction Termination: Stop the reaction by adding a final concentration of 0.1 M perchloric acid.

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Filter the supernatant before injection into the HPLC system.

  • HPLC Analysis: Analyze the supernatant using a reverse-phase C18 column. Use a mobile phase appropriate for separating tryptophan analogs and their hydroxylated products (e.g., a buffered methanol (B129727)/water gradient).

  • Detection: Detect the product, 5-hydroxymethyltryptophan, using a fluorescence detector (e.g., excitation at 300 nm, emission at 330 nm) or a UV detector.

  • Data Analysis: Quantify the amount of 5-hydroxymethyltryptophan produced by comparing the peak area to a standard curve. Determine kinetic parameters (Km and Vmax) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.

Protocol 2: Measurement of Serotonin and its Metabolites in Brain Tissue or Cell Culture Following this compound Administration

This protocol is based on established HPLC methods for the analysis of monoamines in biological samples.

Objective: To assess the in vivo or in vitro effects of this compound on the levels of serotonin and its major metabolite, 5-HIAA.

Materials:

  • Brain tissue homogenates or cell lysates from subjects/cultures treated with this compound

  • Internal standard (e.g., N-methylserotonin)

  • Perchloric acid containing an antioxidant (e.g., EDTA and sodium metabisulfite)

  • HPLC system with an electrochemical or fluorescence detector

  • Standards for serotonin (5-HT) and 5-hydroxyindoleacetic acid (5-HIAA)

Procedure:

  • Sample Preparation: Homogenize brain tissue or lyse cells in ice-cold perchloric acid solution containing the internal standard.

  • Protein Precipitation: Centrifuge the homogenate/lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • pH Adjustment (optional, depending on detection method): Adjust the pH of the supernatant if necessary for optimal detection.

  • HPLC Analysis: Inject a known volume of the supernatant into an HPLC system equipped with a C18 reverse-phase column.

  • Mobile Phase: Use a mobile phase consisting of a buffered aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent.

  • Detection:

    • Electrochemical Detection: Set the potential of the electrochemical detector to an appropriate voltage for the oxidation of 5-HT and 5-HIAA.

    • Fluorescence Detection: Use specific excitation and emission wavelengths for 5-HT (e.g., Ex: 295 nm, Em: 345 nm) and 5-HIAA (e.g., Ex: 295 nm, Em: 330 nm).

  • Data Analysis: Identify and quantify the peaks corresponding to 5-HT and 5-HIAA by comparing their retention times and peak areas/heights to those of the standards and the internal standard.

Protocol 3: In Vitro Indoleamine 2,3-dioxygenase (IDO) Activity Assay

This protocol can be used to investigate whether this compound inhibits or acts as a substrate for IDO.

Objective: To measure the production of kynurenine from tryptophan in the presence of this compound.

Materials:

  • Recombinant human IDO1 enzyme or cell lysates containing IDO1

  • L-Tryptophan

  • This compound

  • Ascorbate

  • Methylene (B1212753) blue

  • Catalase

  • Potassium phosphate (B84403) buffer (pH 6.5)

  • Trichloroacetic acid (TCA)

  • HPLC system with UV detector

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, ascorbate, methylene blue, and catalase.

  • Inhibitor/Substrate Addition: Add this compound at various concentrations to test for inhibition. For substrate activity testing, use it in place of L-tryptophan.

  • Enzyme Addition: Add the IDO1 enzyme or cell lysate to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding L-tryptophan.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Hydrolysis: Stop the reaction by adding TCA. Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Sample Preparation: Centrifuge the samples to pellet precipitated protein.

  • HPLC Analysis: Analyze the supernatant for kynurenine content using an HPLC system with a C18 column and a UV detector set to 360 nm.

  • Data Analysis: Quantify kynurenine production by comparing peak areas to a standard curve. If this compound is an inhibitor, calculate the IC50 value.

Logical Relationships and Experimental Workflows

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on serotonin metabolism.

Experimental_Workflow cluster_0 In Vitro Characterization cluster_1 In Vivo Studies cluster_2 Analytical Methods Enzyme_Assay Enzyme Kinetic Assays (TPH & IDO) Cell_Culture Cell Culture Experiments (e.g., PC12, SH-SY5Y) HPLC HPLC-ECD / Fluorescence (5-HT, 5-HIAA, Tryptophan analogs) Enzyme_Assay->HPLC Animal_Model Animal Model Administration (e.g., rodent) Cell_Culture->Animal_Model Cell_Culture->HPLC Behavioral_Analysis Behavioral Analysis Animal_Model->Behavioral_Analysis Tissue_Analysis Ex Vivo Tissue Analysis (Brain, etc.) Animal_Model->Tissue_Analysis Tissue_Analysis->HPLC LC_MS LC-MS/MS (Metabolite Profiling) Tissue_Analysis->LC_MS Hypothesis Hypothesis: 5-Me-DL-Trp modulates serotonin metabolism Hypothesis->Enzyme_Assay Hypothesis->Cell_Culture

Diagram 3: Experimental Workflow for Investigating this compound.

Conclusion

This compound presents an interesting case for the modulation of serotonin metabolism. Its primary established role is as a substrate for tryptophan hydroxylase, leading to the formation of 5-hydroxymethyltryptophan rather than a direct precursor to serotonin. This competitive substrate activity suggests a potential to indirectly reduce serotonin synthesis by diverting TPH away from its natural substrate, L-tryptophan. The effects of this compound on the kynurenine pathway, particularly its interaction with IDO, require further quantitative investigation to be fully understood.

The experimental protocols provided in this guide offer a framework for researchers to further elucidate the precise mechanisms and quantitative effects of this compound. Future studies should focus on determining the kinetic parameters of this compound with TPH and IDO, as well as conducting in vivo studies to correlate biochemical changes with physiological and behavioral outcomes. Such research will be invaluable for drug development professionals exploring novel strategies to target the serotonergic system.

References

5-Methyl-DL-tryptophan as a Repressor of the Trp Operon: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of 5-methyl-DL-tryptophan's role as a repressor of the tryptophan (Trp) operon in bacteria, primarily focusing on Escherichia coli. This document details the mechanism of action, presents available quantitative data, outlines key experimental protocols for its study, and provides visualizations of the involved pathways and workflows.

Introduction: The Trp Operon and its Regulation

The Trp repressor itself is synthesized in an inactive form (aporepressor).[2] Upon binding to its corepressor, tryptophan, it undergoes a conformational change, transforming into an active holorepressor complex.[2] This active complex then binds to the operator region of the Trp operon, physically blocking RNA polymerase from initiating transcription and thus repressing the expression of the structural genes.[2] This regulatory mechanism is a form of negative feedback, ensuring that the cell conserves energy by halting tryptophan synthesis when sufficient levels of the amino acid are present.[2]

This compound: A Tryptophan Analog in Trp Operon Repression

This compound is a synthetic analog of tryptophan. Its structural similarity to tryptophan allows it to act as a false co-repressor for the Trp repressor protein. By binding to the Trp repressor, this compound can induce the same conformational change as tryptophan, activating the repressor to bind to the operator and inhibit transcription of the Trp operon. This phenomenon is known as "false feedback inhibition."

The ability of this compound to repress the Trp operon makes it a valuable tool for studying the regulation of tryptophan biosynthesis and for selecting for mutants with altered regulatory mechanisms.

Quantitative Data

While extensive research has been conducted on the Trp operon, specific quantitative data for the interaction of this compound with the Trp repressor and its direct impact on operon expression is not as readily available as for tryptophan itself. The following table summarizes key quantitative parameters for the native Trp repressor system in E. coli to provide a baseline for comparison.

ParameterValueOrganism/ConditionsReference
Trp Repressor-Operator DNA Binding
Dissociation Constant (Kd)2.6 x 10⁻⁹ ME. coli, in vitro filter binding assay[3]
Tryptophan-Trp Repressor Binding
Dissociation Constant (Kd)2.5 x 10⁻⁵ ME. coli, in the presence of operator DNA[3]
Dissociation Constant (Kd)40 µM (at 25°C)E. coli, equilibrium and flow dialysis[4]
Dissociation Constant (Kd)160 µM (at 37°C)E. coli, equilibrium and flow dialysis[4]
Trp Operon Repression
Repression by Trp Repressor~70-foldE. coli, in vivo[5]
Total Repression (Repressor + Attenuation)~700-foldE. coli, in vivo[5]

Note: Specific Kd and fold-repression values for this compound are not consistently reported in the reviewed literature. Researchers would typically determine these values experimentally using the protocols outlined below.

Signaling Pathways and Mechanisms

The regulatory circuits governing the Trp operon are well-characterized. The following diagrams, rendered in DOT language, illustrate these pathways and the role of this compound.

Trp_Operon_Regulation cluster_operon Trp Operon cluster_regulation Regulation promoter Promoter operator Operator structural_genes trpE, trpD, trpC, trpB, trpA promoter->structural_genes RNA Polymerase enzymes Tryptophan Synthesis Enzymes structural_genes->enzymes Transcription & Translation trpR_gene trpR gene aporepressor Inactive Aporepressor (TrpR) trpR_gene->aporepressor Transcription & Translation holorepressor Active Holorepressor aporepressor->holorepressor corepressor Tryptophan or This compound corepressor->holorepressor holorepressor->operator Binds and Blocks Transcription tryptophan Tryptophan enzymes->tryptophan Catalyzes Synthesis

Caption: Regulation of the Trp operon by tryptophan or this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the repressive effects of this compound on the Trp operon.

In Vitro Analysis of Trp Repressor-Operator Binding: Filter Binding Assay

This protocol is adapted from the method described by Klig et al. (1987) for measuring the specific binding of the Trp repressor to operator DNA in the presence of a corepressor.[3]

Objective: To determine the dissociation constant (Kd) of the Trp repressor for the Trp operator DNA in the presence of this compound.

Materials:

  • Purified Trp repressor protein (aporepressor)

  • Radiolabeled DNA fragment containing the Trp operator sequence (e.g., ³²P-labeled)

  • This compound solution of known concentration

  • Binding Buffer (e.g., 10 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM EDTA, 5% glycerol)

  • Nitrocellulose filters (0.45 µm pore size)

  • Filtration apparatus

  • Scintillation counter and vials

Procedure:

  • Reaction Setup: In a series of microcentrifuge tubes, prepare reaction mixtures containing a constant, low concentration of the radiolabeled operator DNA and varying concentrations of the Trp repressor protein.

  • Corepressor Addition: To each tube, add a saturating concentration of this compound. A control series with L-tryptophan and another with no corepressor should be run in parallel.

  • Incubation: Incubate the reaction mixtures at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to allow binding to reach equilibrium (e.g., 30 minutes).

  • Filtration: Pass each reaction mixture through a nitrocellulose filter under gentle vacuum. The protein-DNA complexes will be retained on the filter, while unbound DNA will pass through.

  • Washing: Quickly wash each filter with a small volume of cold binding buffer to remove non-specifically bound DNA.

  • Quantification: Place each filter in a scintillation vial with scintillation fluid and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound DNA (cpm) as a function of the Trp repressor concentration. The data can be fitted to a binding isotherm (e.g., using a Scatchard plot or non-linear regression) to determine the dissociation constant (Kd).

Filter_Binding_Assay_Workflow start Start prepare_mix Prepare reaction mixtures: - Radiolabeled operator DNA - Varying [Trp Repressor] - this compound start->prepare_mix incubate Incubate to reach equilibrium prepare_mix->incubate filter Pass through nitrocellulose filter incubate->filter wash Wash filter with cold binding buffer filter->wash quantify Measure retained radioactivity (Scintillation Counting) wash->quantify analyze Analyze data: - Plot bound DNA vs. [Repressor] - Determine Kd quantify->analyze end End analyze->end Beta_Gal_Assay_Workflow start Start grow_cells Grow E. coli with trp-lacZ fusion start->grow_cells split_culture Split culture and add: 1. No addition (Basal) 2. Tryptophan (Control) 3. This compound grow_cells->split_culture incubate Incubate for gene expression changes split_culture->incubate lyse_cells Harvest and lyse cells incubate->lyse_cells enzyme_assay Perform β-galactosidase assay with ONPG lyse_cells->enzyme_assay measure_abs Measure absorbance at 420 nm enzyme_assay->measure_abs calculate_repression Calculate fold-repression measure_abs->calculate_repression end End calculate_repression->end

References

5-Methyl-DL-tryptophan as an Inhibitor of Anthranilate Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthranilate synthase (AS), a key enzyme in the tryptophan biosynthesis pathway, catalyzes the conversion of chorismate to anthranilate.[1] This pathway is essential for the survival of many microorganisms and plants, making its enzymes attractive targets for the development of antimicrobial agents and herbicides.[2] 5-Methyl-DL-tryptophan, a synthetic analog of the natural end-product L-tryptophan, acts as a feedback inhibitor of anthranilate synthase, thereby disrupting the production of tryptophan.[3] This technical guide provides an in-depth overview of this compound as an inhibitor of anthranilate synthase, including its mechanism of action, kinetic data for related compounds, and detailed experimental protocols for its study.

Tryptophan Biosynthesis Pathway and its Regulation

The biosynthesis of tryptophan is a well-conserved metabolic pathway that begins with chorismate, a product of the shikimate pathway. Anthranilate synthase catalyzes the first committed step in this pathway. The final product, L-tryptophan, regulates its own synthesis through feedback inhibition of anthranilate synthase, binding to an allosteric site on the enzyme to reduce its catalytic activity.[1][4]

Tryptophan_Biosynthesis Chorismate Chorismate AS Anthranilate Synthase Chorismate->AS Anthranilate Anthranilate PRT Anthranilate Phosphoribosyltransferase Anthranilate->PRT PRPP PRPP PRPP->PRT PRA Phosphoribosyl- anthranilate PRAI PRA Isomerase PRA->PRAI CDRP CDRP IGPS IGP Synthase CDRP->IGPS IGP Indole-3-glycerol phosphate Indole Indole IGP->Indole TS Tryptophan Synthase IGP->TS Indole->TS Serine L-Serine Serine->TS Tryptophan L-Tryptophan Tryptophan->AS AS->Anthranilate PRT->PRA PRAI->CDRP IGPS->IGP TS->Tryptophan

Figure 1: Tryptophan Biosynthesis Pathway.

Mechanism of Inhibition by this compound

This compound mimics the structure of L-tryptophan, allowing it to bind to the allosteric regulatory site of anthranilate synthase. This binding induces a conformational change in the enzyme, which in turn reduces its affinity for its substrate, chorismate, and consequently inhibits the synthesis of anthranilate. The selection of mutants resistant to 5-methyltryptophan has been a valuable tool in studying the allosteric regulation of this enzyme, as these mutants often possess an altered anthranilate synthase that is no longer sensitive to feedback inhibition.[3]

Inhibition_Mechanism AS_active Anthranilate Synthase (Active Conformation) AS_inactive Anthranilate Synthase (Inactive Conformation) AS_active->AS_inactive Conformational Change Anthranilate Anthranilate AS_active->Anthranilate Catalysis Chorismate Chorismate Chorismate->AS_active Substrate Binding Chorismate->AS_inactive Reduced Affinity Inhibitor This compound (Tryptophan Analog) Inhibitor->AS_active Allosteric Binding

Figure 2: Allosteric Inhibition of Anthranilate Synthase.

Quantitative Data

Table 1: Michaelis-Menten Constants (Km) for Anthranilate Synthase Substrates

OrganismSubstrateKm (µM)Reference
Bacillus alveiChorismic acid125[5]
Bacillus alveiL-Glutamine550[5]
Catharanthus roseusChorismate67 ± 3[6]
Catharanthus roseusL-Glutamine370 ± 50[6]
Sulfolobus solfataricusChorismate0.9[7]
Sulfolobus solfataricusL-Glutamine21[7]

Table 2: Inhibition Constants (Ki) for Anthranilate Synthase Inhibitors

OrganismInhibitorKi (µM)Type of InhibitionReference
Streptomyces venezuelaeL-Tryptophan11.1 ± 0.1Competitive[4]
Sulfolobus solfataricusL-Tryptophan3.3Non-cooperative[7]

Experimental Protocols

Purification of Recombinant Anthranilate Synthase

A general protocol for the purification of recombinant anthranilate synthase, which can be adapted based on the specific expression system and construct, is provided below.

  • Cell Lysis:

    • Resuspend the cell pellet expressing the recombinant anthranilate synthase in a suitable lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

    • Lyse the cells by sonication or high-pressure homogenization on ice.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Load the cleared lysate onto a pre-equilibrated Ni-NTA or other suitable affinity column.

    • Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM) to remove non-specifically bound proteins.

    • Elute the recombinant anthranilate synthase with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography (Optional but Recommended):

    • For higher purity, concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

    • Collect fractions and analyze by SDS-PAGE to identify those containing the purified anthranilate synthase.

  • Protein Concentration and Storage:

    • Pool the pure fractions and concentrate the protein using a centrifugal filter unit.

    • Determine the protein concentration using a standard method (e.g., Bradford assay or measuring absorbance at 280 nm).

    • Store the purified enzyme at -80°C in a buffer containing a cryoprotectant like glycerol.

Fluorometric Assay for Anthranilate Synthase Activity

This assay measures the production of anthranilate, which is a fluorescent molecule.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 10 mM L-glutamine).

    • Prepare a stock solution of the substrate, chorismate, in the reaction buffer.

    • Prepare a stock solution of the purified anthranilate synthase in a suitable buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the reaction buffer.

    • Add varying concentrations of the substrate, chorismate.

    • Initiate the reaction by adding a fixed amount of the purified anthranilate synthase.

    • Monitor the increase in fluorescence over time using a microplate reader with excitation and emission wavelengths suitable for anthranilate (e.g., excitation ~340 nm, emission ~400 nm).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each substrate concentration.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax of the enzyme.

Determination of Inhibition Constant (Ki) for this compound

This protocol outlines the steps to determine the inhibition constant (Ki) of this compound for anthranilate synthase.

Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Enzyme Stock - Substrate Stock (Chorismate) - Inhibitor Stock (5-Me-Trp) - Assay Buffer Start->Prepare_Reagents Setup_Assay Set up Assay Plate (96-well): - Add Assay Buffer - Add varying concentrations of Inhibitor - Add a fixed concentration of Enzyme Prepare_Reagents->Setup_Assay Pre_incubation Pre-incubate Enzyme and Inhibitor Setup_Assay->Pre_incubation Initiate_Reaction Initiate Reaction by adding Substrate (Chorismate) Pre_incubation->Initiate_Reaction Measure_Fluorescence Measure Fluorescence over time (Excitation: ~340 nm, Emission: ~400 nm) Initiate_Reaction->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocities Measure_Fluorescence->Calculate_Velocity Data_Analysis Data Analysis: - Plot Velocity vs. Inhibitor Concentration - Determine IC50 - Use Cheng-Prusoff equation to calculate Ki Calculate_Velocity->Data_Analysis End End Data_Analysis->End

Figure 3: Experimental Workflow for Determining Inhibition Constant (Ki).
  • Reagent Preparation:

    • Prepare stock solutions of purified anthranilate synthase, chorismate, and this compound in the appropriate assay buffer.

  • Assay Setup:

    • In a 96-well black microplate, set up a series of reactions containing:

      • Fixed concentration of anthranilate synthase.

      • A concentration of chorismate near its Km value.

      • A range of concentrations of this compound.

      • A control reaction with no inhibitor.

    • Pre-incubate the enzyme with the inhibitor for a short period (e.g., 5-10 minutes) at the assay temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reactions by adding the chorismate solution.

    • Immediately begin monitoring the fluorescence increase as described in the activity assay protocol.

  • Data Analysis:

    • Determine the initial velocity for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates IC50 to Ki and requires knowledge of the substrate concentration and the enzyme's Km for that substrate.

Conclusion

This compound serves as a valuable tool for studying the allosteric regulation of anthranilate synthase and holds potential as a lead compound for the development of novel antimicrobial agents and herbicides. The experimental protocols and data presented in this guide provide a framework for researchers to investigate the inhibitory effects of this compound and other tryptophan analogs on this crucial enzyme. Further research to determine the precise kinetic parameters of inhibition will be essential for a complete understanding of its mode of action and for its potential applications in drug discovery and development.

References

The Discovery and History of 5-Methylated Tryptophan Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methylated tryptophan analogs represent a significant class of compounds that have been instrumental in elucidating the physiological and pathological roles of the tryptophan metabolic pathways. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with these analogs. From their initial investigation as probes of enzyme function to their current evaluation as potential therapeutic agents and imaging probes, this document details their synthesis, biological activity, and the signaling pathways they modulate. Particular focus is given to their interactions with Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan Hydroxylase (TPH), the rate-limiting enzymes of the kynurenine (B1673888) and serotonin (B10506) pathways, respectively. This guide is intended to be a valuable resource for researchers in drug discovery and development, providing both historical context and practical experimental details.

Introduction: The Significance of Tryptophan Metabolism

Tryptophan is an essential amino acid with a central role in protein synthesis and as a precursor to several physiologically critical metabolites. The metabolism of tryptophan primarily proceeds down two major pathways: the kynurenine pathway and the serotonin pathway.

  • The Kynurenine Pathway: Initiated by the enzyme Indoleamine 2,3-dioxygenase (IDO) or Tryptophan 2,3-dioxygenase (TDO), this pathway is responsible for the majority of tryptophan catabolism. It produces a range of bioactive metabolites, including kynurenine, which are implicated in immune regulation.[1][2] Dysregulation of the kynurenine pathway is associated with various pathologies, including cancer, neurodegenerative disorders, and infectious diseases, making IDO1 a significant therapeutic target.[1][3]

  • The Serotonin Pathway: This pathway begins with the hydroxylation of tryptophan at the 5-position of the indole (B1671886) ring by Tryptophan Hydroxylase (TPH).[3] The resulting 5-hydroxytryptophan (B29612) (5-HTP) is then converted to the neurotransmitter serotonin (5-hydroxytryptamine), which plays a crucial role in mood regulation, sleep, and various other neurological functions.[4]

Given the importance of these pathways, the development of specific molecular tools to probe and modulate the activity of their rate-limiting enzymes has been a major focus of biomedical research. 5-Methylated tryptophan analogs have emerged as a key class of such tools.

A Historical Perspective on 5-Methylated Tryptophan Analogs

While the discovery of tryptophan itself dates back to 1901 by Sir Frederick Gowland Hopkins, the exploration of its methylated analogs is a more recent endeavor, largely driven by the growing understanding of the therapeutic potential of targeting tryptophan metabolic pathways.[5][6]

The initial interest in methylated tryptophan derivatives arose from the need for specific inhibitors of IDO1. One of the earliest and most widely studied IDO inhibitors is 1-methyl-tryptophan (1-MT).[7] While not a 5-methylated analog, the investigation of 1-MT in both its D- and L-isomeric forms paved the way for the exploration of other modifications to the tryptophan scaffold. It was discovered that L-1-MT is a more potent inhibitor of IDO1, whereas D-1-MT (Indoximod) showed superior anti-tumor activity in preclinical models, potentially through inhibition of the related enzyme IDO2.[7][8][9]

The development of 5-methylated and other 5-substituted tryptophan analogs gained momentum with the increasing focus on developing specific probes for both the kynurenine and serotonin pathways. For instance, the synthesis of 5-fluoro, 5-iodo, and 5-methoxy tryptophan derivatives has been extensively explored, particularly in the context of developing radiolabeled tracers for Positron Emission Tomography (PET) imaging of IDO1 activity in tumors.[1][3] These studies have demonstrated that modifications at the 5-position of the indole ring can significantly influence the substrate or inhibitory activity of the resulting analog towards IDO1 and TPH.[3] For example, it has been shown that 5-iodo-α-methyl-tryptophan (5-I-AMT) is a substrate for IDO1, highlighting its potential as an imaging agent.[1]

Quantitative Data on Biological Activity

The biological activity of 5-methylated tryptophan analogs is primarily defined by their interaction with IDO1 and TPH. The following tables summarize key quantitative data for a selection of these compounds.

CompoundTargetAssay TypeValueReference
1-Methyl-L-tryptophan (L-1MT) IDO1Cell-based (HeLa)IC50: 120 µM[10]
1-Methyl-D-tryptophan (D-1MT/Indoximod) IDO1Cell-based (HeLa)IC50: 2.5 mM[10]
1-Methyl-D,L-tryptophan (1-MT) IDO1Enzyme AssayKi: 34 µM[11]
α-Methylserotonin 5-HT1A ReceptorBinding AssayKi: 42 nM[12]
5-HT1B ReceptorBinding AssayKi: 85 nM[12]
5-HT1C ReceptorBinding AssayKi: 150 nM[12]
5-HT1D ReceptorBinding AssayKi: 150 nM[12]
5-HT2 Receptor ([3H]DOB)Binding AssayKi: 3 nM[12]
5-Iodo-α-methyl-tryptophan (5-I-AMT) IDO1Enzyme AssaySubstrate[1]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key 5-methylated tryptophan analog and for assays to determine the biological activity of these compounds.

Chemical Synthesis of 5-Methyl-DL-tryptophan

A common route for the synthesis of this compound starts from 5-methylgramine (B1294790). The following is a generalized multi-step protocol based on established chemical literature.[6]

Step 1: Reaction of 5-Methylgramine with Diethyl Acetoacetate

  • In a suitable reaction vessel, dissolve 5-methylgramine in a solvent such as toluene (B28343) or diethyl ether.

  • Add sodium ethylate as a base.

  • Slowly add diethyl oxalate (B1200264) to the reaction mixture.

  • The reaction is typically stirred for several hours at room temperature or with gentle heating.

  • Upon completion, the reaction mixture is worked up by washing with aqueous acid (e.g., H₂SO₄) and water.

  • The organic layer is dried and the solvent is evaporated to yield the intermediate product.

Step 2: Hydrolysis and Decarboxylation

  • The crude product from Step 1 is then subjected to hydrolysis, typically by heating with an aqueous acid or base.

  • This step removes the protecting groups and leads to the formation of the amino acid.

  • The pH of the solution is adjusted to the isoelectric point of this compound to precipitate the product.

  • The solid product is collected by filtration, washed, and dried.

Step 3: Purification

  • The crude this compound can be further purified by recrystallization from a suitable solvent system, such as aqueous ethanol.

Note: For the synthesis of enantiomerically pure L- or D-5-methyltryptophan, a chiral resolution step or an asymmetric synthesis approach would be required.

IDO1 Enzyme Inhibition Assay (Cell-Free)

This protocol describes a common method to assess the inhibitory activity of compounds against purified IDO1 enzyme by measuring the production of kynurenine.

Materials:

  • Recombinant human IDO1 enzyme

  • L-tryptophan (substrate)

  • Methylene (B1212753) blue

  • Ascorbic acid

  • Catalase

  • Potassium phosphate (B84403) buffer (pH 6.5)

  • Test compounds (e.g., 5-methylated tryptophan analogs) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent)

  • 96-well microplate

  • Plate reader

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, L-tryptophan, methylene blue, ascorbic acid, and catalase.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., epacadostat).

  • Initiate the reaction by adding the recombinant IDO1 enzyme to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA to each well.

  • Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

  • Centrifuge the plate to pellet any precipitated protein.

  • Transfer the supernatant to a new 96-well plate.

  • Add DMAB reagent to each well and incubate at room temperature for 10-20 minutes to allow for color development.

  • Measure the absorbance at 480-490 nm using a plate reader.

  • Generate a standard curve using known concentrations of kynurenine to quantify the amount of product formed.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Tryptophan Hydroxylase (TPH) Activity Assay (Fluorometric)

This protocol describes a continuous fluorometric assay for TPH activity based on the different fluorescence properties of tryptophan and its product, 5-hydroxytryptophan (5-HTP).

Materials:

  • Recombinant TPH enzyme

  • L-tryptophan (substrate)

  • A pterin (B48896) cofactor (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin, BH4)

  • Dithiothreitol (DTT)

  • Catalase

  • Ferrous ammonium (B1175870) sulfate

  • Buffer (e.g., HEPES or Tris-HCl, pH 7.0-7.5)

  • Test compounds

  • Fluorometer or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the buffer, catalase, ferrous ammonium sulfate, and DTT.

  • Add the test compound at various concentrations to the reaction mixture.

  • Add the pterin cofactor to the mixture.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding L-tryptophan.

  • Immediately begin monitoring the increase in fluorescence at an emission wavelength of ~330-340 nm with excitation at ~295-300 nm. The formation of 5-HTP results in a significant increase in fluorescence at these wavelengths.

  • Record the fluorescence intensity over time. The initial rate of the reaction is proportional to the TPH activity.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 or Ki value.

Signaling Pathways and Experimental Workflows

The biological effects of 5-methylated tryptophan analogs are mediated through their modulation of the kynurenine and serotonin metabolic pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for screening IDO1 inhibitors.

Tryptophan_Metabolism cluster_0 Kynurenine Pathway cluster_1 Serotonin Pathway Tryptophan Tryptophan IDO1/TDO IDO1/TDO Tryptophan->IDO1/TDO N-Formylkynurenine N-Formylkynurenine IDO1/TDO->N-Formylkynurenine Kynurenine Kynurenine N-Formylkynurenine->Kynurenine Immune Suppression Immune Suppression Kynurenine->Immune Suppression 5-Me-Trp_analog_IDO 5-Methylated Tryptophan Analog 5-Me-Trp_analog_IDO->IDO1/TDO Inhibition Tryptophan_ser Tryptophan TPH TPH Tryptophan_ser->TPH 5-HTP 5-Hydroxytryptophan TPH->5-HTP AADC AADC 5-HTP->AADC Serotonin Serotonin AADC->Serotonin Neurological Functions Neurological Functions Serotonin->Neurological Functions 5-Me-Trp_analog_TPH 5-Methylated Tryptophan Analog 5-Me-Trp_analog_TPH->TPH Inhibition

Figure 1: Tryptophan Metabolic Pathways and Points of Intervention.

IDO1_Inhibitor_Screening_Workflow Start Start Compound_Library Compound Library (incl. 5-Me-Trp Analogs) Start->Compound_Library Primary_Screening Primary Screening (Cell-Free IDO1 Assay) Compound_Library->Primary_Screening Hit_Identification Identify Hits Primary_Screening->Hit_Identification Secondary_Screening Secondary Screening (Cell-Based IDO1 Assay) Hit_Identification->Secondary_Screening Potent Compounds End End Hit_Identification->End Inactive Compounds Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Confirmed Hits In_Vivo_Studies In Vivo Efficacy Studies Lead_Optimization->In_Vivo_Studies In_Vivo_Studies->End

Figure 2: Experimental Workflow for IDO1 Inhibitor Screening.

Conclusion and Future Directions

5-Methylated tryptophan analogs have proven to be invaluable tools for the study of tryptophan metabolism and have shown promise as therapeutic and diagnostic agents. Their ability to selectively modulate the activity of key enzymes like IDO1 and TPH has provided critical insights into the roles of the kynurenine and serotonin pathways in health and disease.

Future research in this area is likely to focus on several key aspects:

  • Development of more potent and selective analogs: While existing analogs have been instrumental, there is a continuing need for compounds with improved potency, selectivity, and pharmacokinetic properties for both research and clinical applications.

  • Elucidation of off-target effects: A deeper understanding of the interactions of these analogs with other biological targets is crucial for their safe and effective use.

  • Combination therapies: In the context of cancer immunotherapy, the combination of IDO1 inhibitors with other immunomodulatory agents, such as checkpoint inhibitors, is a promising area of investigation.

  • Advanced imaging applications: The development of novel radiolabeled 5-methylated tryptophan analogs for PET and other imaging modalities will continue to be a priority for the non-invasive monitoring of enzyme activity and disease progression.

References

5-Methyl-tryptophan: A Technical Guide to its Natural Occurrence, Biosynthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-tryptophan (5-MT), a derivative of the essential amino acid tryptophan, has long been utilized as a synthetic tool in microbial and plant biotechnology for the selection of tryptophan-overproducing mutants. However, emerging evidence points to its natural occurrence in certain fungal species, shifting its perception from a mere laboratory analog to a metabolite with potential endogenous roles. This technical guide provides a comprehensive overview of the current knowledge surrounding the natural occurrence of 5-methyl-tryptophan, delves into its putative biosynthetic pathways, details experimental protocols for its detection and quantification, and explores its known and hypothesized biological signaling interactions. This document aims to serve as a foundational resource for researchers investigating the biochemistry and pharmacological potential of this intriguing indole (B1671886) derivative.

Natural Occurrence of 5-Methyl-tryptophan

While extensively used as a synthetic tryptophan analog, the endogenous production of 5-methyl-tryptophan in nature is not widely documented. The primary organism in which its natural presence has been reported is the filamentous fungus Aspergillus fumigatus. The detection of 5-methyltryptamine (B158209) in garlic (Allium sativum) suggests the potential for 5-methyl-tryptophan to exist as its precursor in some plants. However, direct quantitative data on the concentrations of 5-methyl-tryptophan in these or any other natural sources remain a significant knowledge gap in the scientific literature.

Table 1: Reported Natural Occurrence of 5-Methyl-tryptophan and Related Methylated Indoles

CompoundSpeciesOrganism TypeMethod of DetectionQuantitative DataReference
5-Methyl-tryptophan Aspergillus fumigatusFungusNot specified in available literatureNot Available--INVALID-LINK--
5-Methyltryptamine Allium sativum (Garlic)PlantThin-Layer Chromatography (TLC) with densitometry85.7 mg/kg (dry weight) in Spanish garlic(Muszyńska et al., 2014)
Mono- and Di-methylated L-tryptophan Psilocybe serbicaFungusIn vitro enzymatic assayNot Available(Blei et al., 2018)

Biosynthesis of 5-Methyl-tryptophan

The precise biosynthetic pathway for 5-methyl-tryptophan in organisms where it naturally occurs has not been fully elucidated. However, the discovery of a tryptophan methyltransferase (TrpM) in the fungus Psilocybe serbica provides a strong indication of a potential enzymatic route. This enzyme has been shown to catalyze the mono- and di-methylation of L-tryptophan. It is plausible that a similar methyltransferase exists in Aspergillus fumigatus and other organisms that produce 5-methyl-tryptophan.

The proposed biosynthetic pathway would involve the direct methylation of L-tryptophan at the 5-position of the indole ring, catalyzed by a specific tryptophan methyltransferase, using S-adenosyl-L-methionine (SAM) as the methyl donor.

Putative Biosynthesis of 5-Methyl-tryptophan tryptophan L-Tryptophan met_transferase Tryptophan Methyltransferase (e.g., TrpM) tryptophan->met_transferase sam S-Adenosyl-L-methionine (SAM) sam->met_transferase sah S-Adenosyl-L-homocysteine (SAH) five_mt 5-Methyl-tryptophan met_transferase->sah met_transferase->five_mt

A putative biosynthetic pathway for 5-Methyl-tryptophan.

Biological Activity and Signaling Pathways

Inhibition of Tryptophan Biosynthesis

The most well-characterized biological activity of 5-methyl-tryptophan is its function as a feedback inhibitor of anthranilate synthase, a key regulatory enzyme in the tryptophan biosynthesis pathway. By mimicking tryptophan, 5-MT binds to the allosteric site of the enzyme, leading to a cessation of the tryptophan production. This inhibitory action is the basis for its use in selecting for mutant strains of microorganisms and plants that overproduce tryptophan due to mutations rendering their anthranilate synthase insensitive to this feedback inhibition.

Inhibition of Tryptophan Biosynthesis by 5-Methyl-tryptophan chorismate Chorismate anthranilate_synthase Anthranilate Synthase chorismate->anthranilate_synthase anthranilate Anthranilate anthranilate_synthase->anthranilate anthranilate->tryptophan_pathway tryptophan Tryptophan tryptophan_pathway->tryptophan tryptophan->anthranilate_synthase Feedback Inhibition five_mt 5-Methyl-tryptophan five_mt->anthranilate_synthase Inhibition

Inhibitory action of 5-Methyl-tryptophan on the tryptophan biosynthesis pathway.
Putative Modulation of the TLR4/MyD88/NF-κB Signaling Pathway

Recent studies have suggested a potential role for 5-methyl-tryptophan in modulating inflammatory responses. A study investigating the therapeutic effects of polysaccharides from the plant Angelica sinensis in a colitis model found that a derived metabolite, identified as 5-methyl-DL-tryptophan, could ameliorate colitis by modulating the gut microbiota and inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. It is important to note that in this context, 5-MT was a therapeutic agent derived from a plant extract, and this signaling modulation has not been confirmed as a natural physiological role of endogenously produced 5-MT in organisms like Aspergillus fumigatus. Further research is required to determine if endogenous 5-MT plays a similar role in its natural biological context.

Hypothesized Modulation of TLR4 Signaling by 5-Methyl-tryptophan lps LPS tlr4 TLR4 lps->tlr4 Activates five_mt 5-Methyl-tryptophan (Derived from A. sinensis) five_mt->tlr4 Inhibits myd88 MyD88 tlr4->myd88 nfkb NF-κB myd88->nfkb inflammation Pro-inflammatory Cytokines nfkb->inflammation

Hypothesized inhibition of the TLR4 signaling pathway by 5-Methyl-tryptophan.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, detection, and quantification of 5-methyl-tryptophan from biological matrices, adapted from established protocols for tryptophan and its derivatives.

Extraction of 5-Methyl-tryptophan from Fungal Mycelia

This protocol is adapted from methods used for extracting metabolites from fungal cultures.

Materials:

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (HPLC grade)

  • Water (Milli-Q or equivalent)

  • Chloroform (HPLC grade)

  • Centrifuge tubes (50 mL)

  • Centrifuge

  • Rotary evaporator or vacuum concentrator

  • 0.22 µm syringe filters

Procedure:

  • Harvest fungal mycelia from liquid culture by filtration.

  • Wash the mycelia with sterile distilled water to remove residual media.

  • Lyophilize the mycelia to dryness.

  • Grind the dried mycelia to a fine powder using a mortar and pestle with liquid nitrogen.

  • Transfer a known weight of the powdered mycelia (e.g., 100 mg) to a 50 mL centrifuge tube.

  • Add 10 mL of a methanol/water/chloroform (4:3:3 v/v/v) extraction solvent.

  • Vortex vigorously for 5 minutes.

  • Sonicate the mixture in a sonication bath for 30 minutes at room temperature.

  • Centrifuge at 4,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully collect the supernatant (the polar, methanol/water phase) and transfer it to a new tube.

  • Evaporate the solvent to dryness using a rotary evaporator or a vacuum concentrator.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

  • Filter the reconstituted extract through a 0.22 µm syringe filter before injection.

Extraction Workflow for 5-Methyl-tryptophan from Fungal Mycelia start Start: Fungal Mycelia harvest Harvest and Wash start->harvest lyophilize Lyophilize to Dryness harvest->lyophilize grind Grind with Liquid Nitrogen lyophilize->grind extract Extract with Methanol/ Water/Chloroform grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter (0.22 µm) reconstitute->filter end End: Sample for Analysis filter->end

Workflow for the extraction of 5-Methyl-tryptophan from fungal samples.
Quantification by High-Performance Liquid Chromatography (HPLC)

This method can be used for the quantification of 5-methyl-tryptophan using a UV detector.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 0.1% (v/v) formic acid in water

  • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile

Gradient Elution:

  • 0-5 min: 5% B

  • 5-25 min: 5% to 95% B (linear gradient)

  • 25-30 min: 95% B

  • 30.1-35 min: 5% B (re-equilibration)

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Detection Wavelength: 280 nm (based on the indole chromophore)

Standard Preparation:

  • Prepare a stock solution of 5-methyl-tryptophan (e.g., 1 mg/mL) in the initial mobile phase.

  • Generate a series of standard solutions by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Quantification:

  • Inject the standards and the prepared samples.

  • Identify the peak corresponding to 5-methyl-tryptophan based on its retention time compared to the standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of 5-methyl-tryptophan in the samples by interpolating their peak areas on the calibration curve.

High-Sensitivity Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, LC-MS/MS is the preferred method.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Mobile Phase: (Same as HPLC method)

Gradient Elution: (A shorter gradient can be used with UHPLC)

  • 0-1 min: 5% B

  • 1-8 min: 5% to 95% B (linear gradient)

  • 8-9 min: 95% B

  • 9.1-12 min: 5% B (re-equilibration)

Flow Rate: 0.3 mL/min Injection Volume: 2 µL

Mass Spectrometry Parameters (Positive Ion Mode):

  • Precursor Ion (Q1): m/z 219.1 (for [M+H]⁺ of 5-methyl-tryptophan)

  • Product Ions (Q3): To be determined by infusion of a pure standard and performing a product ion scan. Likely fragments would include the loss of the carboxylic acid group (m/z 173.1) and cleavage of the amino acid side chain (e.g., m/z 144.1).

  • Collision Energy: To be optimized for the specific instrument and transitions.

  • Internal Standard: Ideally, a stable isotope-labeled 5-methyl-tryptophan (e.g., D3-5-methyl-tryptophan) should be used for the most accurate quantification.

Quantification:

  • Quantification is performed using Multiple Reaction Monitoring (MRM) mode, monitoring the specific precursor-to-product ion transitions for 5-methyl-tryptophan and the internal standard.

  • A calibration curve is constructed using the peak area ratios of the analyte to the internal standard.

Future Directions and Conclusion

The study of the natural occurrence and function of 5-methyl-tryptophan is still in its nascent stages. While its role as a synthetic inhibitor is well-established, its endogenous functions remain largely unexplored. Key areas for future research include:

  • Quantitative analysis of 5-methyl-tryptophan in Aspergillus fumigatus and other potential natural sources to understand its physiological concentrations.

  • Elucidation of the biosynthetic pathway , including the identification and characterization of the specific methyltransferase(s) responsible for its production in fungi.

  • Investigation of its physiological role in the producing organisms. Does it serve as a signaling molecule, a defense compound, or a precursor to other metabolites?

  • Validation of its interaction with the TLR4 signaling pathway in a natural biological context to determine if this represents a genuine endogenous function or a pharmacological effect.

Spectroscopic Profile of 5-Methyl-DL-tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Methyl-DL-tryptophan, a methylated derivative of the essential amino acid tryptophan. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document summarizes available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines generalized experimental protocols for these techniques, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following sections detail the expected spectroscopic data for this compound. The data is compiled from publicly available spectral databases and is intended to serve as a reference. It is important to note that exact values may vary depending on the specific experimental conditions, such as solvent, concentration, and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The following tables summarize the predicted chemical shifts for ¹H and ¹³C NMR.

¹H NMR (Proton NMR) Data

Proton Assignment Predicted Chemical Shift (ppm) Splitting Pattern Integration
H-1 (Indole-NH)~10.9br s1H
H-2 (Indole-CH)~7.2s1H
H-4 (Aromatic-CH)~7.4d1H
H-6 (Aromatic-CH)~6.9dd1H
H-7 (Aromatic-CH)~7.3d1H
α-CH~3.8dd1H
β-CH₂~3.2m2H
5-CH₃~2.4s3H
-NH₂~2.0br s2H
-COOH~11.0br s1H

Predicted data is based on the known spectrum of L-tryptophan and expected substituent effects of the 5-methyl group. Actual values may vary.

¹³C NMR (Carbon-13 NMR) Data

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carboxyl)~175
C-2 (Indole)~124
C-3 (Indole)~110
C-3a (Indole)~128
C-4 (Aromatic)~118
C-5 (Aromatic)~130
C-6 (Aromatic)~121
C-7 (Aromatic)~111
C-7a (Indole)~136
α-C~56
β-C~28
5-CH₃~21

Predicted data is based on the known spectrum of L-tryptophan and expected substituent effects of the 5-methyl group. Actual values may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in this compound. The spectrum is typically acquired using a potassium bromide (KBr) wafer technique.[1]

Absorption Band (cm⁻¹) Intensity Functional Group Assignment
~3400Strong, BroadN-H stretch (indole and amine)
~3000-2800MediumC-H stretch (aromatic and aliphatic)
~2900MediumO-H stretch (carboxylic acid)
~1660StrongC=O stretch (carboxylic acid)
~1580MediumN-H bend (amine)
~1450MediumC=C stretch (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed, typically after a derivatization step to increase volatility. The molecular formula of this compound is C₁₂H₁₄N₂O₂ with a molecular weight of approximately 218.25 g/mol .[1]

m/z (mass-to-charge ratio) Relative Abundance (%) Possible Fragment Ion
218Moderate[M]⁺ (Molecular Ion)
144High[C₁₀H₁₀N]⁺ (Indole-containing fragment)
143Moderate[C₁₀H₉N]⁺
115LowFurther fragmentation

Data is based on publicly available GC-MS data from the NIST Mass Spectrometry Data Center.[1] Relative abundances are qualitative.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of amino acids like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (e.g., -NH₂, -COOH, and indole (B1671886) -NH).

  • Data Acquisition:

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. A larger number of scans is usually required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using a known internal standard (e.g., tetramethylsilane (B1202638) - TMS) or the residual solvent peak.

FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Place the powder mixture into a pellet die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FTIR spectrometer.

    • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

    • A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of amino acids, a derivatization step is required before GC-MS analysis.

  • Derivatization (Silylation Example):

    • Dry a known amount of this compound under a stream of nitrogen.

    • Add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% trimethylchlorosilane - TMCS) and a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Heat the mixture (e.g., at 70-100 °C) for a specified time to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • The GC separates the components of the sample based on their boiling points and interactions with the column stationary phase.

    • The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact - EI) and fragmented.

    • The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.

  • Data Analysis: The resulting mass spectrum for each chromatographic peak is compared to spectral libraries (e.g., NIST) for compound identification.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_characterization Compound Characterization Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FTIR Spectroscopy Sample->IR MS Mass Spectrometry (e.g., GC-MS) Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands, Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity IR_Data->Structure MS_Data->Structure MS_Data->Purity

A generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to 5-Methyl-DL-tryptophan's Role in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of 5-Methyl-DL-tryptophan, a synthetic analog of the essential amino acid tryptophan, and its relevance to neuroscience research. Direct research on this compound within neuroscience is currently limited. Therefore, this document places its known biological activities within the broader and critical context of tryptophan's primary metabolic pathways in the brain: the serotonin (B10506) and kynurenine (B1673888) pathways. The guide details the mechanisms of these pathways and discusses the roles of more extensively studied methylated tryptophan analogs, such as 1-methyl-tryptophan and alpha-methyl-tryptophan, as crucial research tools. Furthermore, it explores the emerging role of this compound in modulating the gut-brain axis, a significant area of interest in modern neuroscience. The document includes summaries of quantitative data, detailed experimental methodologies for key related experiments, and visualizations of signaling pathways and experimental workflows to provide a thorough resource for researchers in the field.

The Central Role of Tryptophan Metabolism in Neuroscience

Tryptophan is an essential amino acid that serves as a precursor for the synthesis of proteins and several bioactive compounds crucial for neuronal function and overall physiological homeostasis.[1][2] In the central nervous system, tryptophan metabolism is primarily divided into two key pathways: the serotonin pathway and the kynurenine pathway.[2][3] These pathways are tightly regulated, and their dysregulation has been implicated in a wide range of neurological and psychiatric disorders.[4][5]

The Serotonin Pathway

Approximately 1-2% of the body's tryptophan is metabolized into serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter.[3] This pathway is initiated by the enzyme tryptophan hydroxylase (TPH), which hydroxylates tryptophan to 5-hydroxytryptophan (B29612) (5-HTP).[6] Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin.[7] TPH is the rate-limiting enzyme in this pathway, and its activity is dependent on the availability of tryptophan in the brain.[3] Serotonin plays a pivotal role in regulating mood, sleep, appetite, and cognition.[8][9]

G cluster_blood_brain_barrier Blood-Brain Barrier cluster_neuron Presynaptic Neuron cluster_key Key Tryptophan (in blood) Tryptophan (in blood) Tryptophan Tryptophan Tryptophan (in blood)->Tryptophan LAT1 Transporter HTP 5-Hydroxytryptophan (5-HTP) Tryptophan->HTP O2, BH4 Serotonin Serotonin (5-HT) HTP->Serotonin Pyridoxal phosphate HIAA 5-Hydroxyindoleacetic acid (5-HIAA) Serotonin->HIAA TPH AADC MAO Metabolite Metabolite Key_Enzyme Key Enzyme Neurotransmitter Neurotransmitter

Caption: The Serotonin Synthesis Pathway.

The Kynurenine Pathway

The vast majority, over 95%, of tryptophan that is not used for protein synthesis is metabolized through the kynurenine pathway.[1][2] This pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[3][4] The kynurenine pathway generates several neuroactive metabolites, including the neuroprotective kynurenic acid and the neurotoxic quinolinic acid.[1][10] Dysregulation of this pathway, often indicated by the kynurenine/tryptophan ratio, is associated with neuroinflammatory and neurodegenerative diseases.[1][4]

G cluster_kynurenine_pathway Kynurenine Pathway Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Anthro_Acid Anthranilic Acid Kynurenine->Anthro_Acid HK 3-Hydroxykynurenine Kynurenine->HK Kyn_Acid Kynurenic Acid (Neuroprotective) Kynurenine->Kyn_Acid Xantho_Acid Xanthurenic Acid HK->Xantho_Acid HAA 3-Hydroxyanthranilic Acid HK->HAA Quin_Acid Quinolinic Acid (Neurotoxic) HAA->Quin_Acid NAD NAD+ Quin_Acid->NAD IDO_TDO IDO / TDO (Rate-limiting) KAT Kynurenine Aminotransferase (KAT) KMO Kynurenine Monooxygenase (KMO) KYNU Kynureninase HAAO 3-Hydroxyanthranilic Acid Oxidase

Caption: The Kynurenine Pathway of Tryptophan Metabolism.

This compound: Known Biological Roles and Potential Relevance to Neuroscience

This compound is a synthetic analog of tryptophan.[11] While its direct investigation in neuroscience is sparse, its established biological activities in other fields, particularly its influence on the gut-brain axis, suggest potential relevance.

Primary Role as a Tryptophan Biosynthesis Inhibitor

In microbiology and plant sciences, this compound is primarily known as an inhibitor of tryptophan biosynthesis.[12] It acts by inhibiting anthranilate synthase, a key enzyme in the pathway that produces tryptophan. It also functions as a corepressor of the E. coli trp operon.[13] This property has led to its use in selecting for genetic mutants that are resistant to its effects, often due to an overproduction of tryptophan.[12]

Emerging Role in the Gut-Brain Axis: Modulation of Inflammation

A recent study has illuminated a potential role for this compound in neuroscience through the gut-brain axis. The research demonstrated that this compound, derived from Angelica sinensis polysaccharides, can ameliorate colitis. This effect is achieved by modulating the gut microbiota and inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway. Given the established links between gut health, neuroinflammation, and various neurological disorders, this finding opens a new avenue for investigating this compound's effects on the central nervous system.

G cluster_gut_brain_axis Gut-Brain Axis Modulation by this compound 5-M-DL-T This compound Gut_Microbiota Gut Microbiota Modulation 5-M-DL-T->Gut_Microbiota TLR4 TLR4 5-M-DL-T->TLR4 Inhibition LPS Lipopolysaccharide (LPS) Gut_Microbiota->LPS Reduced Production LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Transcription Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Caption: this compound's Modulation of the TLR4/MyD88/NF-κB Pathway.

Data Presentation

Table 1: Biochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₁₄N₂O₂[14]
Molecular Weight218.25 g/mol [14]
CAS Number951-55-3
AppearanceWhite to faint yellow powder
Melting Point280-282 °C

Experimental Protocols

General Protocol for Assessing IDO1 Inhibition

This protocol is based on methods used for evaluating compounds like 1-methyl-tryptophan.

Objective: To determine the inhibitory effect of a test compound on indoleamine 2,3-dioxygenase 1 (IDO1) activity in a cell-based assay.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a cancer cell line known to express IDO1 (e.g., HeLa).

  • Recombinant human interferon-gamma (IFN-γ).

  • Test compound (e.g., 1-methyl-tryptophan as a positive control, this compound as the test article).

  • L-tryptophan.

  • Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS).

  • Trichloroacetic acid (TCA).

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

  • Microplate reader.

Procedure:

  • Cell Culture and IDO1 Induction:

    • Plate cells at an appropriate density in a 96-well plate.

    • Stimulate the cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Inhibition Assay:

    • Remove the culture medium and replace it with fresh medium containing a known concentration of L-tryptophan (e.g., 200 µM) and varying concentrations of the test compound.

    • Incubate for 24-48 hours.

  • Measurement of Kynurenine:

    • Collect the cell culture supernatant.

    • Add TCA to the supernatant to precipitate proteins.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate.

    • Add Ehrlich's reagent to the supernatant. This reagent reacts with kynurenine to produce a yellow color.

    • Incubate at room temperature for 10-20 minutes.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of kynurenine.

    • Calculate the concentration of kynurenine in the experimental samples.

    • Determine the IC50 value of the test compound by plotting the percentage of inhibition against the log of the compound concentration.

G cluster_workflow Experimental Workflow: IDO1 Inhibition Assay start Start cell_culture Culture IDO1-expressing cells start->cell_culture induce_ido1 Induce IDO1 with IFN-γ cell_culture->induce_ido1 add_compounds Add L-tryptophan and test compound induce_ido1->add_compounds incubate Incubate add_compounds->incubate collect_supernatant Collect supernatant incubate->collect_supernatant measure_kynurenine Measure kynurenine concentration collect_supernatant->measure_kynurenine analyze_data Calculate IC50 measure_kynurenine->analyze_data end End analyze_data->end

Caption: Workflow for Assessing IDO1 Inhibition.

Conclusion and Future Directions

This compound is a tryptophan analog with well-established roles in microbiology and plant science as an inhibitor of tryptophan biosynthesis. Its direct role in neuroscience is an emerging field of study, with a significant recent finding pointing towards its potential to modulate the gut-brain axis and inflammation. While the current body of neuroscience-specific research is limited, the known mechanisms of related methylated tryptophan analogs, such as 1-methyl-tryptophan and alpha-methyl-tryptophan, provide a valuable framework for future investigations.

Future research should focus on:

  • Directly assessing the effects of this compound on TPH and IDO activity.

  • Investigating the distinct roles of the D- and L-isomers of 5-methyl-tryptophan in neuronal systems.

  • Elucidating the downstream effects of this compound-induced gut microbiota changes on brain function and behavior in animal models.

  • Exploring its potential therapeutic applications in neurological disorders with an inflammatory component.

By building upon the foundational knowledge of tryptophan metabolism and the intriguing preliminary findings related to the gut-brain axis, the neuroscience community can begin to fully uncover the potential of this compound as a research tool and a potential therapeutic agent.

References

An In-depth Technical Guide to the Physiological Effects of 5-Methyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-DL-tryptophan, a synthetic analog of the essential amino acid L-tryptophan, has garnered significant interest within the scientific community for its diverse physiological effects. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanisms of action, particularly in the realms of microbial genetics, cancer immunotherapy, and inflammatory bowel disease. This document details its role as a selective agent for genetic mutants, a modulator of the tryptophan operon, an inhibitor of key metabolic enzymes, and a potential therapeutic agent in inflammatory conditions. Experimental protocols for key assays and methodologies are provided, alongside quantitative data and visual representations of relevant signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound is a racemic mixture containing both the D- and L-enantiomers of 5-methyltryptophan. As a structural analog of tryptophan, it can interfere with or modulate various biological processes that are dependent on tryptophan metabolism. Its utility spans from fundamental microbiology to preclinical therapeutic studies, making it a molecule of interest for a broad range of scientific disciplines. This guide will delve into the core physiological effects of this compound, presenting the available quantitative data and experimental methodologies in a structured format.

Interaction with Tryptophan Metabolism and Biosynthesis

Inhibition of Anthranilate Synthase

This compound acts as an inhibitor of anthranilate synthase, a key enzyme in the tryptophan biosynthesis pathway.[1][2] This inhibition is a crucial aspect of its growth-inhibitory effects on various microorganisms. In rice, mutant lines resistant to 5-methyltryptophan (5MT) have been shown to possess an altered form of anthranilate synthase that is insensitive to feedback inhibition by tryptophan.[3] This resistance mechanism allows for the overproduction of tryptophan.

Quantitative Data on Anthranilate Synthase Inhibition:

Repression of the Tryptophan (trp) Operon

This compound functions as a corepressor of the trp operon in bacteria such as Escherichia coli.[1][2] The trp operon is a classic example of a repressible system where the presence of the end product, tryptophan (or its analog, 5-methyltryptophan), leads to the repression of the genes responsible for its own synthesis.[6][7] The 5-methyltryptophan molecule binds to the Trp repressor protein, causing a conformational change that allows the repressor to bind to the operator region of the trp operon, thereby blocking transcription.[6]

Quantitative Data on trp Operon Repression:

Specific quantitative data on the fold repression of the trp operon by this compound is not extensively detailed in the available literature. However, studies on tryptophan-mediated repression in E. coli show that the addition of L-tryptophan can lead to a significant decrease in the mRNA levels of the trp operon genes. For example, the expression of trpE can be repressed by approximately 5.2-fold.

Substrate for Tryptophanase

This compound can also serve as a substrate for the enzyme tryptophanase.[1][2] Tryptophanase catalyzes the degradation of tryptophan and its analogs.

Immunomodulatory Effects via Indoleamine 2,3-Dioxygenase (IDO) Inhibition

The immunosuppressive enzyme indoleamine 2,3-dioxygenase 1 (IDO1) and its isoform IDO2 are key regulators of T-cell function and are implicated in tumor immune evasion. These enzymes catalyze the first and rate-limiting step in tryptophan catabolism along the kynurenine (B1673888) pathway. The stereoisomers of methyl-tryptophan exhibit differential inhibitory effects on IDO1 and IDO2.

It has been shown that 1-methyl-L-tryptophan (L-1MT) is a more potent inhibitor of IDO1, while 1-methyl-D-tryptophan (D-1MT, Indoximod) is considered a preferential inhibitor of IDO2.[8][9] However, some studies suggest that D-1MT's antitumor effects may not be solely due to direct IDO1 inhibition in tumor cells.[9] It is important to note that while structurally similar, the inhibitory profiles of 1-methyl-tryptophan may not be directly extrapolated to 5-methyl-tryptophan without specific experimental validation.

Quantitative Data on IDO Inhibition:

Specific IC50 or Ki values for this compound and its individual enantiomers against IDO1 and IDO2 are not consistently reported across the literature. For comparison, the IC50 value for L-1-methyltryptophan against IDO1 in HeLa cells has been reported to be 120 µM.[10] Another study indicated that L-1MT inhibits IDO2 more efficiently than D-1MT, but even at high concentrations, the maximum inhibition of IDO2 was around 30%.[2]

Signaling Pathway of IDO-mediated Immunosuppression:

IDO_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_Depletion Tryptophan Depletion IDO1->Tryptophan_Depletion TCell_Proliferation T-Cell Proliferation & Activation GCN2 GCN2 Kinase GCN2->TCell_Proliferation inhibits Tryptophan Tryptophan Tryptophan->IDO1 Kynurenine->TCell_Proliferation inhibits Tryptophan_Depletion->GCN2 activates

Caption: IDO1-mediated tryptophan catabolism and T-cell suppression.

Amelioration of Colitis via TLR4/MyD88/NF-κB Signaling Pathway

Recent studies have suggested that this compound, potentially derived from the metabolism of polysaccharides from Angelica sinensis by gut microbiota, can ameliorate colitis.[2] The proposed mechanism involves the modulation of the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88)/nuclear factor-kappa B (NF-κB) signaling pathway.[2] This pathway is a cornerstone of the innate immune response and its dysregulation is a hallmark of inflammatory bowel disease.

Signaling Pathway of TLR4/MyD88/NF-κB in Colitis:

TLR4_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IKK IKK Complex MyD88->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammatory_Cytokines induces transcription of FiveMT This compound FiveMT->TLR4 inhibits

Caption: Inhibition of the TLR4/MyD88/NF-κB pathway by this compound.

Experimental Protocols

Selection of 5-Methyltryptophan-Resistant Mutants in E. coli

This protocol outlines a general method for selecting bacterial mutants resistant to the growth-inhibitory effects of 5-methyltryptophan.

Experimental Workflow:

Mutant_Selection_Workflow Start Start with Wild-Type E. coli Culture Mutagenesis Induce Mutagenesis (e.g., UV, EMS) Start->Mutagenesis Growth_Recovery Allow for Phenotypic Expression (Growth in Non-selective Medium) Mutagenesis->Growth_Recovery Plating Plate on Minimal Medium + this compound Growth_Recovery->Plating Incubation Incubate until Colonies Appear Plating->Incubation Isolation Isolate Resistant Colonies Incubation->Isolation Verification Verify Resistance and Characterize Mutation Isolation->Verification End End Verification->End

Caption: Workflow for selecting 5-methyltryptophan-resistant mutants.

Methodology:

  • Preparation of Bacterial Culture: Grow a wild-type strain of E. coli in a rich medium (e.g., LB broth) to mid-log phase.

  • Mutagenesis (Optional but Recommended for Increased Frequency):

    • Expose the bacterial culture to a mutagenic agent such as ultraviolet (UV) radiation or a chemical mutagen like ethyl methanesulfonate (B1217627) (EMS). The dose or concentration should be optimized to achieve a desired kill rate (e.g., 90-99%), which generally correlates with a higher frequency of mutations.

    • After mutagenesis, wash the cells to remove the mutagen and resuspend them in fresh rich medium.

  • Phenotypic Expression: Incubate the mutagenized culture for a few generations in a non-selective rich medium to allow for the expression of any induced mutations.

  • Selection:

    • Plate serial dilutions of the culture onto a minimal medium agar (B569324) containing a concentration of this compound that is inhibitory to the wild-type strain (the concentration needs to be predetermined, but a starting point could be in the range of 50-500 µM).

    • As a control, plate a dilution of the culture on minimal medium without the analog to determine the total number of viable cells.

  • Incubation: Incubate the plates at the optimal growth temperature for the bacterial strain until colonies appear on the selective plates.

  • Isolation and Verification:

    • Pick individual colonies from the selective plates and re-streak them onto fresh selective medium to confirm their resistance.

    • Characterize the resistant mutants to identify the genetic basis of their resistance (e.g., sequencing of the trp operon regulatory regions or genes for anthranilate synthase).

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model and Assessment of this compound Treatment

This protocol describes the induction of acute colitis in mice using DSS and a general framework for evaluating the therapeutic potential of this compound.

Experimental Workflow:

Colitis_Model_Workflow Acclimatization Acclimatize Mice Grouping Divide into Control and Treatment Groups Acclimatization->Grouping DSS_Induction Induce Colitis with DSS in Drinking Water (e.g., 2-5% for 5-7 days) Grouping->DSS_Induction Treatment Administer this compound or Vehicle (e.g., Oral Gavage) DSS_Induction->Treatment concurrently Monitoring Daily Monitoring: Body Weight, Stool Consistency, Rectal Bleeding (DAI Score) Treatment->Monitoring Sacrifice Sacrifice Mice at End of Study Monitoring->Sacrifice Analysis Collect Colon Tissue for: - Histology (H&E) - Myeloperoxidase (MPO) Assay - Cytokine Analysis (ELISA) - Western Blot (TLR4, MyD88, NF-κB) Sacrifice->Analysis Data_Analysis Statistical Analysis of Results Analysis->Data_Analysis

Caption: Workflow for DSS-induced colitis model and treatment evaluation.

Methodology:

  • Animals: Use susceptible mouse strains such as C57BL/6. Acclimatize the animals for at least one week before the experiment.

  • Induction of Colitis: Administer 2-5% (w/v) DSS (molecular weight 36,000-50,000 Da) in the drinking water for 5-7 consecutive days.[11][12]

  • Treatment:

    • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., sterile saline or PBS).

    • Administer this compound to the treatment group via oral gavage daily. The dosage will need to be optimized based on preliminary studies. A vehicle control group should receive the vehicle alone. A healthy control group receiving regular drinking water and the vehicle should also be included.

  • Monitoring and Evaluation:

    • Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).

    • At the end of the study, euthanize the mice and collect the colons.

    • Measure colon length (a marker of inflammation).

    • Fix a portion of the colon in 10% neutral buffered formalin for histological analysis (H&E staining).

    • Homogenize another portion of the colon for myeloperoxidase (MPO) assay to quantify neutrophil infiltration.

    • A further section can be used for protein extraction and subsequent Western blot analysis.

Western Blot Analysis of TLR4, MyD88, and NF-κB in Colon Tissue

This protocol provides a general procedure for detecting the protein expression levels of key components of the TLR4 signaling pathway in mouse colon tissue.[13][14][15]

Methodology:

  • Protein Extraction:

    • Homogenize frozen colon tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the homogenates at high speed at 4°C to pellet cellular debris.

    • Collect the supernatant containing the total protein lysate.

    • Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for at least 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for TLR4, MyD88, and the p65 subunit of NF-κB overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.

Conclusion

This compound is a multifaceted molecule with significant physiological effects. Its ability to act as a tryptophan analog allows it to function as a selective agent in microbiology, a repressor of the trp operon, and a modulator of tryptophan-catabolizing enzymes like IDO1 and IDO2. The emerging evidence of its anti-inflammatory properties through the TLR4/MyD88/NF-κB pathway opens up new avenues for its potential therapeutic application in inflammatory bowel disease. This technical guide provides a foundational understanding of these effects, supported by available data and detailed experimental protocols. Further research is warranted to fully elucidate the quantitative aspects of its interactions with various biological targets and to optimize its potential therapeutic applications. The provided methodologies and diagrams are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the design and execution of future investigations into the physiological roles of this compound.

References

Methodological & Application

Harnessing 5-Methyl-DL-tryptophan for the Selection of Tryptophan-Overproducing Bacterial Mutants: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 5-Methyl-DL-tryptophan (5-MT) as a selective agent for isolating bacterial mutants with enhanced tryptophan production capabilities. The methodologies outlined are grounded in established scientific literature and are intended to guide researchers in developing robust screening platforms for microbial strain improvement.

Introduction

L-tryptophan is an essential amino acid with significant applications in the pharmaceutical, food, and feed industries. Microbial fermentation is a primary method for its large-scale production. A key strategy in developing high-yielding strains is the generation and selection of mutants that are resistant to toxic analogs of tryptophan, such as this compound.

5-MT acts as a false feedback inhibitor of anthranilate synthase, the first enzyme in the tryptophan biosynthesis pathway. In wild-type bacteria, the presence of 5-MT mimics high levels of tryptophan, leading to the inhibition of this enzyme and subsequent cessation of tryptophan synthesis, ultimately causing cell death in a minimal medium. Mutants that are resistant to 5-MT often possess a mutated anthranilate synthase that is less sensitive to feedback inhibition, leading to the overproduction and excretion of tryptophan.

Principle of Mutant Selection

The selection process leverages the toxic effect of 5-MT on wild-type bacterial cells. By subjecting a mutagenized population of bacteria to a medium containing a specific concentration of 5-MT, only the resistant mutants will be able to grow and form colonies. These resistant mutants are then screened for their ability to overproduce tryptophan.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the application of this compound in mutant selection, compiled from various studies.

Table 1: this compound Concentrations for Mutant Selection

Bacterial Species5-MT Concentration Range (mM)Reference(s)
Escherichia coli0.2 - 2.0[1]
Corynebacterium glutamicum1.0 - 5.0[2]
Aureobacterium flavescens10 - 30[3]
Brevibacterium flavum0.5 - 2.0[4]

Table 2: Mutagenesis and Expected Frequency of 5-MT Resistant Mutants

MutagenOrganismMutagen DoseApproximate Mutant FrequencyReference(s)
MNNGEscherichia coli0.05 - 1 mg/mL10⁻⁵ - 10⁻⁷[5]
MNNGAureobacterium flavescens500 µg/mLNot Specified[3]
UV RadiationCorynebacterium glutamicumNot SpecifiedNot Specified[6]

Table 3: Tryptophan Production in 5-MT Resistant Mutants

Bacterial SpeciesParent Strain Tryptophan ProductionMutant Strain Tryptophan ProductionFold IncreaseReference(s)
Corynebacterium glutamicumTrace4.9 g/L>1000[2]
Aureobacterium flavescens~4.3 g/L6.7 g/L~1.56[3]
Brevibacterium flavumTrace1.9 g/L>1000[4]
Corynebacterium glutamicum~22 µg/mL278.4 µg/mL~12.6[6]

Experimental Protocols

Protocol 1: Chemical Mutagenesis using N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

Caution: MNNG is a potent carcinogen and should be handled with extreme care in a certified chemical fume hood using appropriate personal protective equipment.

  • Preparation of Bacterial Culture:

    • Inoculate a single colony of the wild-type bacterial strain into 5 mL of nutrient-rich medium (e.g., LB broth).

    • Incubate overnight at the optimal growth temperature with shaking.

    • The following day, dilute the overnight culture into fresh nutrient-rich medium and grow to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Mutagenesis:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a suitable buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.5).

    • Resuspend the cells in the same buffer to a density of approximately 10⁸ cells/mL.

    • Add MNNG to a final concentration of 0.05-1 mg/mL.

    • Incubate for 30-60 minutes at the optimal growth temperature with gentle shaking. The exact concentration and time should be optimized to achieve a kill rate of 90-99%.

  • Termination and Recovery:

    • Stop the reaction by adding an equal volume of 1 M sodium thiosulfate (B1220275) solution.

    • Centrifuge the cells and wash them twice with a sterile saline solution (0.85% NaCl).

    • Resuspend the cells in a nutrient-rich medium and incubate for a recovery period of 2-4 hours to allow for the expression of mutations.

Protocol 2: Selection of 5-MT Resistant Mutants
  • Preparation of Selective Media:

    • Prepare a minimal agar (B569324) medium (e.g., M9 minimal medium) supplemented with a carbon source (e.g., 0.4% glucose) and any necessary growth factors for the specific bacterial strain, excluding tryptophan.

    • Autoclave the medium and cool it to 50-55°C.

    • Add a filter-sterilized solution of this compound to the desired final concentration (refer to Table 1).

    • Pour the plates and allow them to solidify.

  • Plating and Incubation:

    • After the recovery period, wash the mutagenized cells with minimal medium to remove any residual nutrients.

    • Plate serial dilutions of the cell suspension onto the selective minimal agar plates containing 5-MT.

    • As a control, plate a dilution of the cells on non-selective minimal agar to determine the total number of viable cells.

    • Incubate the plates at the optimal growth temperature for 2-5 days, or until colonies appear.

  • Isolation of Mutants:

    • Pick individual colonies that grow on the 5-MT containing plates.

    • Streak each colony onto a fresh selective plate to purify the mutant strain.

Protocol 3: Screening and Verification of Tryptophan Overproduction

4.3.1. High-Performance Liquid Chromatography (HPLC) Method

  • Sample Preparation:

    • Inoculate the isolated mutants into a production medium (a minimal medium designed to support growth and tryptophan production).

    • Incubate for 48-72 hours with shaking.

    • Harvest the culture supernatant by centrifugation (e.g., 10,000 x g for 10 minutes).

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Use a reversed-phase C18 column.

    • The mobile phase can be an isocratic mixture of a buffer (e.g., 15 mM potassium phosphate, pH 6.4) and an organic solvent (e.g., acetonitrile)[7].

    • Detect tryptophan using a UV detector at 280 nm or a fluorescence detector (excitation at 280 nm, emission at 360 nm) for higher sensitivity.

    • Quantify the tryptophan concentration by comparing the peak area to a standard curve of known tryptophan concentrations.

4.3.2. Bioassay Method

This method utilizes a tryptophan-auxotrophic E. coli strain that cannot grow in the absence of tryptophan.

  • Preparation of Assay Plates:

    • Prepare a minimal agar medium.

    • Inoculate the molten agar (at 45-50°C) with a tryptophan-auxotrophic E. coli strain.

    • Pour the plates and allow them to solidify.

  • Assay Procedure:

    • Create small wells in the agar.

    • Add a known volume of the culture supernatant from the putative mutant strains into the wells.

    • Add known concentrations of tryptophan to other wells to create a standard curve.

    • Incubate the plates overnight.

  • Quantification:

    • Measure the diameter of the growth zone (halo) around each well.

    • Plot the halo diameter against the known tryptophan concentrations to generate a standard curve.

    • Determine the tryptophan concentration in the mutant supernatants by interpolating their halo diameters on the standard curve.

Visualizations

Tryptophan_Biosynthesis_and_Feedback_Inhibition cluster_pathway Tryptophan Biosynthesis Pathway cluster_analog Action of this compound Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase (trpE/G) Tryptophan Tryptophan Anthranilate->Tryptophan Multiple Steps Protein_Synthesis Protein_Synthesis Tryptophan->Protein_Synthesis Tryptophan->Feedback_Inhibition Feedback Inhibition 5_MT This compound 5_MT->Feedback_Inhibition False Feedback Inhibition Mutant_Selection_Workflow start Start: Wild-type Bacterial Culture mutagenesis Chemical Mutagenesis (e.g., MNNG) start->mutagenesis recovery Recovery Growth (Phenotypic Expression) mutagenesis->recovery selection Plating on Minimal Medium + 5-MT recovery->selection incubation Incubation selection->incubation isolation Isolation of 5-MT Resistant Colonies incubation->isolation screening Screening for Tryptophan Overproduction isolation->screening verification Verification and Quantification (HPLC/Bioassay) screening->verification end End: Verified Tryptophan-Overproducing Mutant verification->end

References

Application Notes and Protocols: 5-Methyl-DL-tryptophan in Plant Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-DL-tryptophan (5-MT) is a synthetic analog of the essential amino acid tryptophan. In the realm of plant cell culture, its primary application lies in its utility as a potent selective agent for the isolation of mutant cell lines that overproduce tryptophan. This characteristic is of significant interest for the development of crops with enhanced nutritional value and for the production of valuable secondary metabolites derived from the tryptophan biosynthetic pathway.

The mechanism of action of 5-MT hinges on its ability to mimic tryptophan and induce feedback inhibition of anthranilate synthase, a key regulatory enzyme in the tryptophan biosynthesis pathway. In wild-type plant cells, the presence of 5-MT effectively shuts down tryptophan synthesis, leading to starvation and cell death. However, mutant cells possessing an altered form of anthranilate synthase that is insensitive to feedback inhibition by both tryptophan and 5-MT can thrive in a culture medium containing this analog. Consequently, these selected mutant cell lines exhibit a notable overproduction and accumulation of free tryptophan.[1][2]

These application notes provide comprehensive protocols for the use of this compound in plant cell culture for the selection of tryptophan-overproducing lines, along with relevant quantitative data and a detailed examination of the underlying biochemical pathways.

Data Presentation

Table 1: Effective Concentrations of this compound for Selection
Plant SpeciesExplant/Cell TypeThis compound ConcentrationReference
Oryza sativa (Rice)Seeds/Callus50 µM[2]
Datura innoxiaHaploid cell culturesGrowth inhibitory concentration[1][3]
Nicotiana tabacum (Tobacco)Cell culturesGeneral use as a selective agent[3]
Table 2: Tryptophan Overproduction in this compound Resistant Lines
Plant SpeciesFold Increase in Free Tryptophan (Resistant vs. Wild-Type)Reference
Oryza sativa (Rice)Up to 20-fold[2]
Oryza sativa (Rice) - TR1 mutant8.5-fold[4]
Datura innoxia (Cell lines)8 to 30-fold[1]
Datura innoxia (Regenerated plants)4 to 44-fold[1]

Signaling Pathways and Experimental Workflows

Tryptophan Biosynthesis and this compound Inhibition

The following diagram illustrates the tryptophan biosynthesis pathway and the inhibitory effect of this compound on anthranilate synthase, which forms the basis for the selection of tryptophan-overproducing mutants.

Tryptophan_Biosynthesis_Inhibition Chorismate Chorismate AS Anthranilate Synthase Chorismate->AS Anthranilate Anthranilate Tryptophan Tryptophan Anthranilate->Tryptophan Multiple Steps Tryptophan->AS Feedback Inhibition AS->Anthranilate FiveMT This compound FiveMT->AS Feedback Inhibition

Tryptophan biosynthesis pathway and 5-MT inhibition.
Experimental Workflow for Generating Tryptophan Overproducing Plants

This diagram outlines the complete experimental workflow from the initiation of cell cultures to the analysis of regenerated plants.

Experimental_Workflow Start Start: Select Plant Explants Sterilization Surface Sterilization of Explants Start->Sterilization Callus_Induction Callus Induction on Standard Medium Sterilization->Callus_Induction Mutagenesis Optional: Mutagenesis (e.g., EMS) Callus_Induction->Mutagenesis Selection Transfer Callus to Selection Medium with this compound Callus_Induction->Selection Without Mutagenesis Mutagenesis->Selection Subculture Subculture Resistant Calli Selection->Subculture Regeneration Regenerate Plants from Resistant Calli Subculture->Regeneration Analysis Analyze Regenerated Plants for Tryptophan Content (e.g., HPLC) Regeneration->Analysis End End: Tryptophan-Overproducing Plant Line Analysis->End

Workflow for developing tryptophan overproducing plants.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • 1 M NaOH

  • Sterile, purified water

  • Sterile filter (0.22 µm)

  • Sterile storage tubes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add a small volume of 1 M NaOH to dissolve the powder. Gently swirl the container to aid dissolution.

  • Once dissolved, bring the solution to the final desired volume with sterile, purified water. For example, to make a 10 mM stock solution, dissolve 21.83 mg of this compound (MW: 218.25 g/mol ) in a final volume of 10 mL.

  • Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile storage tube.

  • Store the stock solution at -20°C for long-term storage. For short-term use, it can be stored at 4°C for a few weeks.

Protocol 2: Selection of Tryptophan-Overproducing Rice (Oryza sativa) Cell Lines

Materials:

  • Mature rice seeds

  • 70% (v/v) ethanol (B145695)

  • Commercial bleach solution (containing sodium hypochlorite)

  • Sterile, purified water

  • Murashige and Skoog (MS) basal medium with vitamins

  • Sucrose (B13894)

  • Plant growth regulators (e.g., 2,4-D for callus induction)

  • This compound stock solution (Protocol 1)

  • Phytagel or agar (B569324)

  • Sterile petri dishes and culture vessels

Procedure:

  • Seed Sterilization:

    • Wash rice seeds with a mild detergent and rinse thoroughly with tap water.

    • Immerse the seeds in 70% (v/v) ethanol for 1 minute.

    • Transfer the seeds to a 50% (v/v) commercial bleach solution and shake for 30 minutes.

    • Rinse the seeds 3-5 times with sterile, purified water.

  • Callus Induction:

    • Prepare MS medium supplemented with 3% (w/v) sucrose and appropriate concentrations of plant growth regulators for callus induction (e.g., 2.0 mg/L 2,4-D).

    • Adjust the pH of the medium to 5.8 before autoclaving.

    • Solidify the medium with 0.8% (w/v) agar or 0.3% (w/v) Phytagel.

    • Aseptically place the sterilized seeds onto the callus induction medium in petri dishes.

    • Incubate the cultures in the dark at 25 ± 2°C.

  • Selection of Resistant Calli:

    • After 3-4 weeks, transfer the actively growing calli to fresh MS medium of the same composition but supplemented with 50 µM this compound.[2]

    • Subculture the calli onto fresh selection medium every 3-4 weeks.

    • Observe the cultures for the growth of resistant calli, which will appear healthy and proliferating, while sensitive calli will turn brown and cease to grow.

  • Regeneration of Plants:

    • Transfer the selected resistant calli to a regeneration medium. The composition of the regeneration medium will vary depending on the rice cultivar but typically involves a reduction or removal of 2,4-D and the addition of cytokinins (e.g., BAP and kinetin).

    • Incubate the cultures under a 16-hour photoperiod at 25 ± 2°C.

    • Once shoots have developed, transfer them to a rooting medium (e.g., half-strength MS medium without plant growth regulators).

    • Acclimatize the rooted plantlets and transfer them to soil.

Protocol 3: Quantification of Tryptophan in Plant Tissues by HPLC

Materials:

  • Plant tissue (leaves or callus)

  • Liquid nitrogen

  • Extraction buffer (e.g., 5% perchloric acid or 80% ethanol)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a C18 column and a fluorescence detector

  • Tryptophan standard

  • Mobile phase (e.g., acetonitrile (B52724) and acetate (B1210297) buffer)

Procedure:

  • Sample Preparation:

    • Harvest a known weight of fresh plant tissue and immediately freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Add the extraction buffer to the powdered tissue and vortex thoroughly.

    • Centrifuge the mixture at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Prepare a standard curve using known concentrations of tryptophan.

    • Set up the HPLC system with a C18 column and a fluorescence detector (e.g., excitation at 280 nm and emission at 360 nm).

    • Use an appropriate mobile phase, for example, a gradient of acetonitrile and acetate buffer.

    • Inject the prepared samples and standards into the HPLC system.

    • Identify and quantify the tryptophan peak in the samples by comparing its retention time and peak area to those of the standards.

    • Calculate the tryptophan concentration in the plant tissue, typically expressed as µg/g fresh weight.

Conclusion

The use of this compound as a selective agent is a powerful and straightforward method for obtaining plant cell lines and regenerated plants with elevated levels of free tryptophan. The protocols provided herein offer a solid foundation for researchers to implement this technique in their own work. The ability to generate tryptophan-overproducing plants has significant implications for improving the nutritional quality of food and feed, as well as for enhancing the production of tryptophan-derived pharmaceuticals and other high-value compounds. Careful optimization of the selection conditions and regeneration protocols for the specific plant species and cultivar of interest is crucial for success.

References

Application Notes and Protocols for In Vivo 5-Methyl-DL-tryptophan Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the in vivo administration of 5-Methyl-DL-tryptophan, a competitive inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). Dysregulation of the tryptophan metabolic pathway is a key mechanism in tumor immune evasion, making IDO1 a promising target for cancer immunotherapy.[1][2] this compound, as a tryptophan analog, offers a valuable tool for preclinical research into the therapeutic potential of IDO1 inhibition.

While extensive research has been conducted on the isomers of 1-methyl-tryptophan (D- and L-1MT), specific detailed protocols for the racemic mixture of this compound in cancer models are less commonly published. The following protocols are based on established methodologies for related tryptophan derivatives and general best practices for in vivo cancer studies.

Mechanism of Action: IDO1 Inhibition

IDO1 is the initial and rate-limiting enzyme in the kynurenine (B1673888) pathway, which metabolizes the essential amino acid tryptophan.[2] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to two key immunosuppressive effects:

  • Tryptophan Depletion: The depletion of local tryptophan starves effector T cells, leading to their anergy and apoptosis.[3]

  • Kynurenine Accumulation: The accumulation of tryptophan metabolites, such as kynurenine, actively promotes the differentiation and function of regulatory T cells (Tregs), further suppressing the anti-tumor immune response.

This compound acts as a competitive inhibitor of IDO1, blocking the conversion of tryptophan to kynurenine. This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites, thereby enhancing anti-tumor immunity.

Quantitative Data Summary

The following tables summarize representative quantitative data for the in vivo administration of methyl-tryptophan derivatives in mouse models, based on available literature. These values can serve as a starting point for designing studies with this compound.

Table 1: Dosing and Administration of Methyl-Tryptophan Derivatives in Mouse Models

ParameterValueReference CompoundAnimal ModelReference
Dosage 1 mg/ml in drinking waterα-Methyl-L-tryptophanC57BL/6 mice[4]
100 mg/kg/day1-Methyl-D-tryptophanCD mice[3]
25-500 mg/kg/day1-Methyl-D-tryptophanRats[3]
5 mg/mL in drinking water1-L-methyl-tryptophanC57BL/6 mice[5]
Administration Route Oral (in drinking water)α-Methyl-L-tryptophanC57BL/6 mice[4]
Oral (gavage)1-Methyl-D-tryptophanCD mice[3]
Subcutaneous injectionSerotonin (tryptophan metabolite)C57BL/6J with B16F10 xenografts[6]
Vehicle Drinking water (alkaline, pH 10.0, with aspartame)1-L-methyl-tryptophanC57BL/6 mice[5]
Corn oil1-Methyl-D-tryptophanCD mice[3]
1% Carboxymethylcellulose1-Methyl-D-tryptophanRats[3]

Table 2: Formulation of this compound for In Vivo Administration

ComponentProtocol 1Protocol 2
Solvent 1 10% DMSO10% DMSO
Solvent 2 40% PEG30090% (20% SBE-β-CD in Saline)
Solvent 3 5% Tween-80-
Solvent 4 45% Saline-
Achievable Concentration ≥ 5 mg/mL≥ 5 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

This protocol details the preparation of a this compound solution suitable for intraperitoneal administration in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Sterile syringes and needles

Procedure:

  • Prepare a stock solution: Dissolve this compound in DMSO to create a 50 mg/mL stock solution.

  • Prepare the vehicle: In a sterile tube, mix the vehicle components in the following order:

    • Add 400 µL of PEG300.

    • Add 50 µL of Tween-80 and mix thoroughly.

    • Add 450 µL of sterile saline.

  • Prepare the final dosing solution: For a 1 mL final solution, add 100 µL of the 50 mg/mL this compound stock solution to 900 µL of the prepared vehicle. This will result in a final concentration of 5 mg/mL.

  • Ensure solubility: Vortex the solution thoroughly. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution. The final solution should be clear.

  • Administration: Administer the solution to mice via intraperitoneal injection at the desired dosage. It is recommended to prepare the working solution fresh on the day of use.

Protocol 2: In Vivo Efficacy Study in a Syngeneic Mouse Cancer Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of this compound.

Materials and Animals:

  • Syngeneic mouse strain (e.g., C57BL/6 or BALB/c) appropriate for the chosen tumor cell line.

  • Murine cancer cell line (e.g., B16F10 melanoma, CT26 colon carcinoma).

  • This compound solution (prepared as in Protocol 1).

  • Vehicle control solution.

  • Standard animal housing and care facilities.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Cell Implantation:

    • Culture the chosen cancer cell line under standard conditions.

    • Harvest and resuspend the cells in sterile PBS or saline at a concentration of 1 x 10^6 cells per 100 µL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Animal Grouping and Treatment:

    • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer this compound solution via intraperitoneal injection at a dosage of 50-100 mg/kg body weight, once daily.

    • Control Group: Administer an equivalent volume of the vehicle solution following the same schedule.

  • Monitoring and Data Collection:

    • Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health status throughout the study.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.

  • Endpoint Analysis:

    • Excise tumors and measure their final weight.

    • Collect blood samples for analysis of tryptophan and kynurenine levels via HPLC or LC-MS.

    • Process tumors and spleens for immunological analysis (e.g., flow cytometry to quantify immune cell populations such as CD8+ T cells and Tregs).

    • Perform histological analysis of tumor tissue.

Visualizations

Signaling Pathway of IDO1 Inhibition

IDO1_Inhibition_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell_Anergy T-Cell Anergy / Apoptosis Tryptophan->T_Cell_Anergy Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity IDO1->Anti_Tumor_Immunity Treg_Activation Regulatory T-Cell (Treg) Activation & Differentiation Kynurenine->Treg_Activation promotes Five_MT This compound Five_MT->IDO1 inhibits Five_MT->Anti_Tumor_Immunity Immune_Suppression Tumor Immune Evasion T_Cell_Anergy->Immune_Suppression contributes to Treg_Activation->Immune_Suppression leads to

Caption: IDO1 inhibition by this compound.

Experimental Workflow for In Vivo Efficacy Study

experimental_workflow start Start cell_culture 1. Cancer Cell Culture (e.g., B16F10, CT26) start->cell_culture implantation 2. Subcutaneous Tumor Implantation in Mice cell_culture->implantation randomization 3. Tumor Growth & Animal Randomization implantation->randomization treatment 4. Treatment Administration (5-MT or Vehicle) randomization->treatment monitoring 5. Monitor Tumor Growth & Animal Health treatment->monitoring endpoint 6. Endpoint Analysis monitoring->endpoint analysis Tumor Weight Blood Analysis (Trp/Kyn) Immunophenotyping (FACS) Histology endpoint->analysis end End endpoint->end

Caption: Workflow for an in vivo efficacy study.

References

Application Notes and Protocols for HPLC Analysis of 5-Methyl-DL-tryptophan and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid L-tryptophan. As a tryptophan derivative, it holds potential for investigation in various biochemical and metabolic studies.[1][2] Tryptophan itself is a precursor to several bioactive molecules, including the neurotransmitter serotonin (B10506) and metabolites in the kynurenine (B1673888) pathway, which are implicated in a wide range of physiological and pathological processes.[3][4][5][6] Understanding the metabolic fate of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides a comprehensive guide to the analysis of this compound and its putative metabolites using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

Predicted Metabolic Pathway of this compound

This compound is anticipated to follow metabolic pathways analogous to tryptophan, primarily the serotonin and kynurenine pathways. This would result in methylated versions of the known tryptophan metabolites. The predicted major metabolic pathways are illustrated below.

Metabolic Pathway of this compound Predicted Metabolic Pathway of this compound cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway This compound This compound 5-Methyl-5-hydroxytryptophan 5-Methyl-5-hydroxytryptophan This compound->5-Methyl-5-hydroxytryptophan Tryptophan hydroxylase N-Formyl-5-methylkynurenine N-Formyl-5-methylkynurenine This compound->N-Formyl-5-methylkynurenine IDO/TDO 5-Methylserotonin 5-Methylserotonin 5-Methyl-5-hydroxytryptophan->5-Methylserotonin Aromatic L-amino acid decarboxylase 5-Methyl-5-hydroxyindoleacetic acid 5-Methyl-5-hydroxyindoleacetic acid 5-Methylserotonin->5-Methyl-5-hydroxyindoleacetic acid Monoamine oxidase, Aldehyde dehydrogenase 5-Methylkynurenine 5-Methylkynurenine N-Formyl-5-methylkynurenine->5-Methylkynurenine Formamidase 5-Methylanthranilic acid 5-Methylanthranilic acid 5-Methylkynurenine->5-Methylanthranilic acid Kynureninase 5-Methylkynurenic acid 5-Methylkynurenic acid 5-Methylkynurenine->5-Methylkynurenic acid Kynurenine aminotransferase 3-Hydroxy-5-methylkynurenine 3-Hydroxy-5-methylkynurenine 5-Methylkynurenine->3-Hydroxy-5-methylkynurenine Kynurenine monooxygenase

Caption: Predicted metabolic pathways of this compound.

Quantitative Data

The following table summarizes the predicted Multiple Reaction Monitoring (MRM) transitions for the quantitative analysis of this compound and its primary predicted metabolites by LC-MS/MS. These values are predicted based on the known fragmentation patterns of tryptophan and its metabolites and should be optimized during method development.

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Predicted Collision Energy (eV)
This compound 219.1202.1 (loss of NH3)15
160.1 (loss of COOH and NH3)25
5-Methylkynurenine 223.1206.1 (loss of NH3)18
146.1 (loss of side chain)30
5-Methylkynurenic acid 204.1186.1 (loss of H2O)20
158.1 (loss of CO and H2O)35
5-Methylserotonin 191.1174.1 (loss of NH3)12
146.1 (loss of C2H4N)28
5-Methyl-5-hydroxyindoleacetic acid 206.1189.1 (loss of NH3)15
146.1 (loss of COOH and NH3)25

Experimental Workflow

A typical workflow for the analysis of this compound and its metabolites from biological samples is depicted below.

Experimental Workflow Experimental Workflow for Metabolite Analysis A Sample Collection (e.g., Plasma, Serum) B Sample Preparation (Protein Precipitation) A->B C HPLC Separation (Reversed-Phase C18) B->C D Mass Spectrometry Detection (ESI-MS/MS) C->D E Data Acquisition (MRM Mode) D->E F Data Analysis (Quantification) E->F

Caption: General experimental workflow for HPLC-MS/MS analysis.

Experimental Protocols

Protocol 1: Plasma/Serum Sample Preparation (Protein Precipitation)

This protocol is a common method for the extraction of small molecules from biological fluids.

Materials:

  • Biological sample (plasma or serum)

  • Internal Standard (IS) solution (e.g., deuterated this compound)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (capable of 14,000 x g and 4°C)

  • HPLC vials with inserts

Procedure:

  • Thaw plasma/serum samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of cold ( -20°C) acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean HPLC vial with an insert.

  • The sample is now ready for injection into the HPLC-MS/MS system.

Protocol 2: HPLC-MS/MS Analysis

This protocol provides a starting point for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Method optimization is recommended.

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    Time (min) % B
    0.0 5
    1.0 5
    8.0 60
    8.1 95
    10.0 95
    10.1 5

    | 12.0 | 5 |

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 500°C

  • IonSpray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: Nitrogen, Medium

  • MRM Transitions: Refer to the Quantitative Data table. Dwell times should be optimized for the number of analytes.

Method Validation

For reliable quantitative results, the analytical method should be validated according to relevant guidelines (e.g., FDA, EMA). Key validation parameters include:

  • Linearity and Range: Assess the linear relationship between concentration and response over a defined range.

  • Accuracy and Precision: Determine the closeness of measured values to the true value and the degree of scatter in a series of measurements.

  • Selectivity and Specificity: Ensure the method can differentiate and quantify the analytes in the presence of other components in the sample matrix.

  • Matrix Effect: Evaluate the influence of matrix components on the ionization of the analytes.

  • Recovery: Determine the extraction efficiency of the sample preparation method.

  • Stability: Assess the stability of the analytes in the biological matrix under different storage and processing conditions.

Conclusion

The protocols and data presented provide a robust framework for the HPLC-MS/MS analysis of this compound and its predicted metabolites. The provided methods are a starting point and should be optimized and validated for the specific application and instrumentation. This will enable researchers to accurately quantify these compounds in biological matrices, facilitating further investigation into the pharmacological and metabolic roles of this compound.

References

Application Notes and Protocols for the Detection of 5-Methyl-DL-tryptophan using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 5-Methyl-DL-tryptophan in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of tryptophan and its metabolites.

Introduction

This compound is a methylated analog of the essential amino acid tryptophan. It is utilized in research as a probe to investigate tryptophan metabolic pathways, including the kynurenine (B1673888) and serotonin (B10506) pathways, due to its ability to act as a substrate for key enzymes such as indoleamine 2,3-dioxygenase (IDO1).[1][2] Accurate and sensitive quantification of this compound is crucial for understanding its metabolic fate and its effects on cellular processes in various research and drug development contexts. LC-MS/MS offers the high selectivity and sensitivity required for the reliable determination of this compound in complex biological samples.

Signaling and Metabolic Pathways

This compound is known to enter the major metabolic pathways of tryptophan. As an analog, it can be metabolized by the same enzymes, leading to the formation of methylated versions of downstream metabolites. The two primary pathways are the kynurenine pathway and the serotonin pathway.

metabolic_pathway cluster_kynurenine Kynurenine Pathway cluster_serotonin Serotonin Pathway Tryptophan Tryptophan IDO1_TDO IDO1 / TDO Tryptophan->IDO1_TDO ~95% TPH TPH Tryptophan->TPH ~1-2% Five_Methyl_Tryptophan This compound Five_Methyl_Tryptophan->IDO1_TDO ~95% Five_Methyl_Tryptophan->TPH ~1-2% Kynurenine Kynurenine IDO1_TDO->Kynurenine Five_Methyl_Kynurenine 5-Methylkynurenine IDO1_TDO->Five_Methyl_Kynurenine Five_HTP 5-Hydroxytryptophan TPH->Five_HTP Five_Methyl_Serotonin 5-Methylserotonin TPH->Five_Methyl_Serotonin Serotonin Serotonin Five_HTP->Serotonin

Figure 1: Proposed metabolic pathways for this compound.

Experimental Protocols

A generalized experimental workflow for the analysis of this compound is presented below.

experimental_workflow start Start: Biological Sample (Plasma, Serum, Tissue Homogenate) sample_prep Sample Preparation: - Addition of Internal Standard - Protein Precipitation start->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis: - Chromatographic Separation - Mass Spectrometric Detection (MRM) supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration of this compound data_processing->end

Figure 2: General experimental workflow for this compound analysis.
Materials and Reagents

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., Tryptophan-d5 or a custom synthesized this compound-d3)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid (LC-MS grade)

  • Trichloroacetic acid (TCA) or other protein precipitating agents

  • Biological matrix (e.g., plasma, serum, tissue homogenate)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for sample cleanup prior to LC-MS/MS analysis of small molecules in biological fluids.

  • Thaw Samples : Thaw biological samples (e.g., plasma, serum) on ice.

  • Spike Internal Standard : To 100 µL of sample, add a known concentration of the internal standard solution. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in extraction efficiency.

  • Precipitate Proteins : Add 300 µL of cold acetonitrile (or methanol containing 0.1% formic acid). Alternatively, an acidic precipitation can be performed by adding an equal volume of 10% (w/v) trichloroacetic acid.

  • Vortex : Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge : Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant : Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions (Proposed)

A reversed-phase C18 column is suitable for the separation of this compound from other endogenous compounds.

  • LC System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column : C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5-10 µL.

  • Gradient Elution :

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-9 min: 5% B (re-equilibration)

Mass Spectrometry Conditions (Proposed)

Electrospray ionization in the positive ion mode is generally suitable for the analysis of tryptophan and its analogs.

  • Mass Spectrometer : A triple quadrupole mass spectrometer.

  • Ionization Mode : Electrospray Ionization (ESI), Positive.

  • Scan Type : Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters :

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Gas Flow Rates: Optimized for the specific instrument.

MRM Transitions:

The molecular weight of this compound is 218.25 g/mol . The protonated molecule [M+H]+ will have an m/z of approximately 219.2. Based on the fragmentation of tryptophan and its derivatives, the most common fragmentation involves the loss of the amino acid side chain. GC-MS data for this compound shows a major fragment at m/z 144, which corresponds to the methylated indole (B1671886) moiety.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
This compound219.2144.115-25
Tryptophan-d5 (IS)210.1192.115-25

Note: The optimal collision energy should be determined experimentally for the specific instrument being used.

Quantitative Data

The following tables summarize representative quantitative performance data based on typical values observed for the analysis of tryptophan and its metabolites by LC-MS/MS. These values should be established during in-house method validation for this compound.

Table 1: Calibration Curve and Sensitivity (Representative)

ParameterTypical Value
Linearity (R²)> 0.99
Range (in plasma)10 - 5000 ng/mL
Limit of Detection (LOD)1 - 5 ng/mL
Limit of Quantification (LOQ)5 - 10 ng/mL

Table 2: Precision and Accuracy (Representative)

Quality Control LevelIntra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC< 15%< 15%85 - 115%
Medium QC< 15%< 15%85 - 115%
High QC< 15%< 15%85 - 115%

Table 3: Recovery (Representative)

MatrixExtraction Recovery (%)
Plasma/Serum> 85%
Tissue Homogenate> 80%

Logical Relationships in Method Development

The development of a robust LC-MS/MS method follows a logical progression of optimization and validation steps.

logical_relationship method_dev Method Development ms_optimization Mass Spectrometry Optimization (MRM Transitions, Collision Energy) method_dev->ms_optimization lc_optimization Liquid Chromatography Optimization (Column, Mobile Phase, Gradient) method_dev->lc_optimization sample_prep_optimization Sample Preparation Optimization (Precipitation Agent, Volumes) method_dev->sample_prep_optimization method_validation Method Validation ms_optimization->method_validation lc_optimization->method_validation sample_prep_optimization->method_validation specificity Specificity method_validation->specificity linearity Linearity and Range method_validation->linearity lod_loq LOD & LOQ method_validation->lod_loq precision_accuracy Precision and Accuracy method_validation->precision_accuracy recovery_matrix Recovery and Matrix Effects method_validation->recovery_matrix stability Stability method_validation->stability

Figure 3: Logical relationships in LC-MS/MS method development and validation.

Conclusion

The protocols and information provided in this document offer a comprehensive starting point for the development and validation of a robust LC-MS/MS method for the quantification of this compound. The proposed sample preparation, chromatographic, and mass spectrometric conditions are based on well-established methods for similar analytes and are expected to yield excellent performance. As with any analytical method, thorough in-house validation is essential to ensure data quality and reliability for specific research applications.

References

Application Notes and Protocols: 5-Methyl-DL-tryptophan for the Study of Tryptophan Hydroxylase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tryptophan hydroxylase (TPH) is the rate-limiting enzyme in the biosynthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter involved in regulating mood, cognition, and numerous physiological processes.[1][2][3] The conversion of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by TPH is the first and crucial step in the serotonin synthesis pathway.[1][4] There are two main isoforms of this enzyme: TPH1, found predominantly in peripheral tissues like the gut and pineal gland, and TPH2, which is primarily expressed in the neurons of the central nervous system.[1][2][5] Due to its pivotal role, TPH is a significant target for pharmacological research.

5-Methyl-DL-tryptophan (5-MT) is a synthetic analog of the essential amino acid L-tryptophan.[6][7] While it is known to inhibit other enzymes in the tryptophan metabolic pathway, such as anthranilate synthase in microorganisms and plants, its interaction with TPH is distinct.[6] Rather than acting as a classical inhibitor, 5-methyltryptophan serves as an alternative substrate for TPH.[8] The enzyme catalyzes the benzylic hydroxylation of 5-methyltryptophan, yielding 5-hydroxymethyltryptophan as the major product (>99%).[8] This characteristic makes this compound a valuable chemical tool for probing the catalytic mechanism of TPH, particularly its hydroxylating activity on the indole (B1671886) ring's side chain.

These notes provide detailed information and protocols for using this compound to characterize the function and catalytic properties of tryptophan hydroxylase.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. Currently, specific inhibitory constants such as IC₅₀ or Kᵢ for this compound against TPH1 or TPH2 are not prominently reported in the literature, as the compound primarily acts as a substrate.[8]

PropertyValueReference
IUPAC Name 2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid[7]
Molecular Formula C₁₂H₁₄N₂O₂[7]
Molecular Weight 218.25 g/mol [7]
CAS Number 951-55-3[7]
Mechanism with TPH Substrate (undergoes benzylic hydroxylation)[8]
Primary Product 5-Hydroxymethyltryptophan[8]
Solubility Soluble in 1M NaOH or HCl[6]
Storage Store desiccated at 4°C, protected from light[6]

Visualized Pathways and Workflows

The following diagrams illustrate the biochemical pathways and experimental procedures relevant to the study of TPH using this compound.

Serotonin_Synthesis Trp L-Tryptophan HTP 5-Hydroxytryptophan (5-HTP) Trp->HTP O₂, Fe(II), Tetrahydrobiopterin Serotonin Serotonin (5-HT) HTP->Serotonin TPH Tryptophan Hydroxylase (TPH) (Rate-Limiting Step) TPH->HTP AADC Aromatic L-Amino Acid Decarboxylase (AADC) AADC->Serotonin

Caption: Standard biochemical pathway for serotonin synthesis.

TPH_Alternative_Substrate MT This compound HMT 5-Hydroxymethyltryptophan MT->HMT Benzylic Hydroxylation TPH Tryptophan Hydroxylase (TPH) TPH->HMT

Caption: Catalytic action of TPH on this compound.

TPH_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, TPH Enzyme, Cofactors) start->prep preincubate Pre-incubate at 37°C prep->preincubate add_substrate Initiate Reaction (Add this compound) preincubate->add_substrate incubate Incubate for a Defined Time add_substrate->incubate stop Stop Reaction (e.g., add perchloric acid) incubate->stop process Process Sample (Centrifuge to pellet protein) stop->process analyze Analyze Supernatant (HPLC with Fluorescence or MS) process->analyze end End analyze->end

References

Application Notes and Protocols: 5-Methyl-DL-tryptophan in Metabolic Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-DL-tryptophan (5-MT) is a synthetic analog of the essential amino acid L-tryptophan. In the field of metabolic engineering, 5-MT serves as a powerful selective agent for the isolation of mutant microbial strains that overproduce L-tryptophan. Its utility stems from its ability to mimic L-tryptophan in regulatory feedback loops, thereby inhibiting cell growth in wild-type organisms. Mutant strains that are resistant to the toxic effects of 5-MT often possess genetic alterations that lead to the deregulation of the tryptophan biosynthesis pathway, resulting in the overproduction and excretion of L-tryptophan. This application note provides a comprehensive overview of the use of this compound in metabolic engineering, including its mechanism of action, quantitative data on its application, and detailed experimental protocols.

Mechanism of Action

This compound exerts its inhibitory effect on microbial growth primarily through two mechanisms:

  • Feedback Inhibition of Anthranilate Synthase: The tryptophan biosynthetic pathway is tightly regulated by feedback inhibition, where the end product, L-tryptophan, binds to and inhibits the activity of key enzymes in the pathway. One of the primary targets of this feedback regulation is anthranilate synthase, the first enzyme in the tryptophan-specific branch of the aromatic amino acid biosynthesis pathway.[1] 5-MT, as a structural analog of L-tryptophan, can also bind to the allosteric site of anthranilate synthase, leading to its inhibition and a subsequent cessation of tryptophan synthesis.[1][2] This deprivation of an essential amino acid leads to growth arrest in wild-type cells.

  • Repression of the Tryptophan (trp) Operon: In many bacteria, the genes encoding the enzymes for tryptophan biosynthesis are organized into an operon, the expression of which is regulated by the intracellular concentration of tryptophan. 5-MT can act as a co-repressor for the Trp repressor protein, leading to the shutdown of the entire trp operon.[3][4] This further exacerbates the tryptophan-starved state of the cell.

Mutants that can grow in the presence of 5-MT often have mutations that desensitize key enzymes, such as anthranilate synthase, to feedback inhibition by both tryptophan and 5-MT.[5] These mutations allow the tryptophan biosynthesis pathway to remain active even in the presence of the analog, leading to the overproduction of L-tryptophan.

Data Presentation

The following tables summarize quantitative data from studies that have utilized this compound for the selection of L-tryptophan overproducing microbial mutants.

Table 1: Application of this compound in the Selection of L-Tryptophan Overproducing Corynebacterium glutamicum Mutants

Parent StrainMutagenesis Method5-MT Concentration for SelectionMutant StrainL-Tryptophan Production (mg/mL)Fold IncreaseReference
C. glutamicum KY 9456 (Phe-, Tyr-)Stepwise N-methyl-N'-nitro-N-nitrosoguanidine (NTG)1 mg/mL5MT-200-231.5~10[1]
C. glutamicum 5MT-200-23Stepwise NTGN/A (further selection with other analogs)4MT-114.9~32.7[1]
C. glutamicum 4MT-11Stepwise NTGN/A (further selection with other analogs)Px-115-9712.080[1]

Table 2: Characterization of this compound Resistant Mutants

OrganismMutant PhenotypeKey Genetic/Biochemical ChangeReference
Corynebacterium glutamicum5-MT Resistant, Tryptophan HyperproducerMutations in the trpD gene encoding a feedback-resistant anthranilate phosphoribosyltransferase.[5]
Saccharomyces cerevisiae5-MT SensitiveAltered activity and/or feedback sensitivity of anthranilate synthase; elevated uptake of 5-MT; altered regulation of tryptophan-biosynthetic enzymes.[1]

Experimental Protocols

Protocol 1: Mutagenesis of Microbial Cells

This protocol provides a general method for chemical mutagenesis using Ethyl Methanesulfonate (EMS), a commonly used mutagen for generating random mutations in microbial genomes.

Materials:

  • Microbial culture (e.g., E. coli, S. cerevisiae, C. glutamicum)

  • Appropriate growth medium (e.g., LB, YPD, BHI)

  • 0.1 M Sodium Phosphate buffer (pH 7.0)

  • Ethyl Methanesulfonate (EMS) - Caution: EMS is a potent carcinogen and should be handled with appropriate safety precautions in a fume hood.

  • 5% (w/v) Sodium Thiosulfate (B1220275) solution (sterile)

  • Sterile water

  • Centrifuge and sterile centrifuge tubes

  • Incubator with shaking capabilities

Procedure:

  • Grow a fresh overnight culture of the microbial strain in the appropriate liquid medium.

  • Inoculate a larger volume of fresh medium with the overnight culture and grow to the mid-exponential phase (e.g., OD600 of 0.4-0.6).

  • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile 0.1 M Sodium Phosphate buffer (pH 7.0).

  • Resuspend the cells in the same buffer to a final density of approximately 1 x 10⁸ cells/mL.

  • In a fume hood , add EMS to the cell suspension to a final concentration of 1-3% (v/v). The optimal concentration and exposure time should be determined empirically to achieve a kill rate of 90-99%.

  • Incubate the cell suspension with EMS at the appropriate growth temperature with gentle shaking for a defined period (e.g., 30-90 minutes).

  • To stop the mutagenesis reaction, add an equal volume of sterile 5% sodium thiosulfate solution.

  • Harvest the mutagenized cells by centrifugation.

  • Wash the cells twice with sterile water to remove residual EMS and sodium thiosulfate.

  • Resuspend the cells in a small volume of sterile water or growth medium. These cells are now ready for the selection process.

Protocol 2: Selection of this compound Resistant Mutants

This protocol describes the selection of 5-MT resistant mutants on solid medium.

Materials:

  • Mutagenized cell suspension (from Protocol 1)

  • Minimal medium agar (B569324) plates (e.g., M9 for E. coli, SD for yeast)

  • Sterile stock solution of this compound (e.g., 10 mg/mL in sterile water or a suitable solvent)

  • Sterile spreader

Procedure:

  • Prepare minimal medium agar plates. Before pouring the plates, cool the molten agar to approximately 50-55°C.

  • Add the sterile 5-MT stock solution to the molten agar to the desired final concentration. Typical concentrations for selection range from 50 µg/mL to 1 mg/mL, depending on the microorganism and the desired stringency of selection.

  • Pour the plates and allow them to solidify.

  • Plate a suitable dilution of the mutagenized cell suspension onto the 5-MT containing minimal medium plates. It is also recommended to plate a dilution on non-selective minimal medium plates to determine the total number of viable cells after mutagenesis.

  • Incubate the plates at the appropriate growth temperature for several days to a week, or until colonies appear.

  • Colonies that grow on the 5-MT containing plates are considered resistant mutants and can be picked for further analysis.

Protocol 3: Analysis of L-Tryptophan Production

This protocol outlines the analysis of L-tryptophan concentration in the culture supernatant of selected mutants using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Culture supernatants from selected mutant strains

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and a buffered aqueous solution)

  • L-tryptophan standard solutions of known concentrations

  • Syringe filters (0.22 µm)

Procedure:

  • Grow the selected mutant strains in a suitable production medium.

  • After a defined fermentation period, harvest the culture by centrifugation.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • Prepare a standard curve by running L-tryptophan solutions of known concentrations on the HPLC.

  • Inject the filtered supernatant onto the HPLC system.

  • Separate the components of the supernatant on the C18 column using an appropriate mobile phase gradient.

  • Detect the L-tryptophan using a fluorescence detector with an excitation wavelength of approximately 280 nm and an emission wavelength of approximately 360 nm.

  • Quantify the amount of L-tryptophan in the samples by comparing the peak area to the standard curve.

Mandatory Visualizations

Tryptophan_Biosynthesis_Regulation cluster_pathway Tryptophan Biosynthesis Pathway cluster_regulation Gene Regulation Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Tryptophan L-Tryptophan Anthranilate->Tryptophan Multiple Steps Anthranilate\nSynthase Anthranilate Synthase Tryptophan->Anthranilate\nSynthase Feedback Inhibition Trp_Repressor Trp Repressor Tryptophan->Trp_Repressor Activates FiveMT This compound FiveMT->Anthranilate\nSynthase Feedback Inhibition FiveMT->Trp_Repressor Activates trp_operon trp Operon Trp_Repressor->trp_operon Represses Mutant_Selection_Workflow Start Wild-type Microbial Strain Mutagenesis Chemical Mutagenesis (e.g., EMS) Start->Mutagenesis Selection Plating on Minimal Medium + this compound Mutagenesis->Selection Isolation Isolation of Resistant Colonies Selection->Isolation Screening Screening for Tryptophan Overproduction (e.g., HPLC) Isolation->Screening Result Tryptophan Overproducing Mutant Screening->Result Logical_Relationship cluster_wildtype Wild-Type Cell cluster_mutant 5-MT Resistant Mutant FiveMT_WT This compound (5-MT) Inhibition_WT Feedback Inhibition of Anthranilate Synthase & trp Operon Repression FiveMT_WT->Inhibition_WT Growth_Arrest Tryptophan Starvation -> Growth Arrest Inhibition_WT->Growth_Arrest FiveMT_Mutant This compound (5-MT) No_Inhibition Mutated Anthranilate Synthase (Feedback Resistant) FiveMT_Mutant->No_Inhibition Tryptophan_Overproduction Constitutive Tryptophan Biosynthesis -> Overproduction No_Inhibition->Tryptophan_Overproduction

References

Application Notes and Protocols for Studying Gene Regulation in E. coli using 5-Methyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-DL-tryptophan is a synthetic analog of the amino acid tryptophan that serves as a valuable tool for investigating gene regulation in Escherichia coli, particularly the tryptophan (trp) operon. As a non-proteinogenic amino acid, it is not incorporated into proteins, allowing for the specific study of its effects on regulatory pathways.[1] this compound functions as a co-repressor of the trp operon, mimicking the regulatory action of tryptophan.[2][3] This property makes it instrumental in dissecting the mechanisms of gene repression and for the selection of regulatory mutants, such as those in the trpR gene, which encodes the trp repressor protein.

Mechanism of Action

The trp operon in E. coli is a classic example of a repressible operon, responsible for the biosynthesis of tryptophan.[4][5] The expression of the five structural genes (trpE, trpD, trpC, trpB, and trpA) is primarily controlled by the TrpR repressor protein.[4][5] In the absence of tryptophan, the TrpR protein is inactive, and RNA polymerase can freely transcribe the operon.[2][3] When tryptophan is present, it binds to the TrpR protein, causing a conformational change that activates the repressor.[2][3] The activated repressor-tryptophan complex then binds to the operator region of the trp operon, physically blocking transcription.[2][3]

This compound acts as a gratuitous co-repressor. It can bind to and activate the TrpR protein in the same manner as tryptophan, leading to the repression of the trp operon, even in the absence of tryptophan.[6][7] This allows researchers to control the expression of the trp operon independently of the cellular tryptophan concentration.

Applications

  • Studying trp Operon Repression: By adding this compound to the growth medium, researchers can induce repression of the trp operon and quantify the extent of this repression. This is often achieved by using reporter genes, such as lacZ, fused to the trp promoter. The activity of the reporter enzyme (β-galactosidase) can then be measured to determine the level of operon expression.

  • Selection of Regulatory Mutants: this compound is a powerful tool for selecting mutants with defects in the trp regulatory system. Wild-type E. coli will have their trp operon repressed in the presence of this compound, leading to tryptophan starvation and growth inhibition. However, mutants with a non-functional TrpR repressor (trpR⁻) or with mutations in the operator region that prevent repressor binding will not be repressed.[8][9] These mutants will continue to express the trp operon, synthesize tryptophan, and grow in the presence of this compound.[8][9]

Quantitative Data

The following table summarizes key quantitative parameters for the use of this compound in E. coli gene regulation studies.

ParameterValueApplicationReference
Concentration for Mutant Selection 100 µg/mLSelection of 5-methyltryptophan-resistant mutants on minimal agar (B569324) plates.[10]
trp Operon Repression Factor ~70-foldThe TrpR repressor decreases transcription by a factor of approximately 70.[4]
Attenuation-mediated Repression ~10-foldAttenuation can further decrease transcription by a factor of 10.[4]
Total Repression ~700-foldThe combined effect of the TrpR repressor and attenuation.[4]

Experimental Protocols

Protocol 1: Quantifying trp Operon Repression using a lacZ Reporter Fusion

This protocol describes how to measure the repression of the trp operon in response to this compound using a strain with a trp-lacZ fusion.

Materials:

  • E. coli strain containing a trp-lacZ fusion.

  • Luria-Bertani (LB) broth.

  • M9 minimal medium.

  • Glucose (20% stock solution, sterile).

  • This compound stock solution (10 mg/mL in sterile water, filter-sterilized).

  • Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol).

  • o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer).

  • 1 M Na₂CO₃ solution.

  • Chloroform (B151607).

  • 0.1% SDS solution.

Procedure:

  • Overnight Culture: Inoculate a single colony of the E. coli trp-lacZ fusion strain into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Subculturing: The next day, dilute the overnight culture 1:100 into M9 minimal medium supplemented with 0.2% glucose. Prepare at least two cultures: a control culture and a culture to be treated with this compound.

  • Induction: To the treatment culture, add this compound to a final concentration of 50 µg/mL. The optimal concentration may vary, so a dose-response experiment is recommended.

  • Growth: Incubate both cultures at 37°C with shaking until they reach an OD₆₀₀ of 0.4-0.6.

  • β-Galactosidase Assay: a. Take a 1 mL sample from each culture. b. Measure the OD₆₀₀ of each sample. c. Pellet the cells by centrifugation and resuspend in 1 mL of Z-buffer. d. Add 2 drops of chloroform and 1 drop of 0.1% SDS to each tube and vortex for 10 seconds to lyse the cells. e. Equilibrate the tubes at 28°C for 5 minutes. f. Start the reaction by adding 0.2 mL of ONPG solution to each tube and start a timer. g. When a yellow color develops, stop the reaction by adding 0.5 mL of 1 M Na₂CO₃. Record the time. h. Pellet the cell debris by centrifugation. i. Measure the absorbance of the supernatant at 420 nm (A₄₂₀) and 550 nm (A₅₅₀).

  • Calculation of Miller Units: Miller Units = 1000 × [A₄₂₀ - (1.75 × A₅₅₀)] / (Time (min) × Volume (mL) × OD₆₀₀)

Protocol 2: Selection of trpR Mutants

This protocol describes the selection of spontaneous trpR mutants based on their resistance to this compound.

Materials:

  • Wild-type E. coli strain.

  • LB broth.

  • M9 minimal agar plates.

  • Glucose (20% stock solution, sterile).

  • This compound stock solution (10 mg/mL in sterile water, filter-sterilized).

Procedure:

  • Overnight Culture: Grow a culture of wild-type E. coli in 5 mL of LB broth overnight at 37°C.

  • Plating: a. Prepare M9 minimal agar plates containing 0.2% glucose and 100 µg/mL this compound.[10] b. Spread 100 µL of the undiluted overnight culture onto the selective plates. To estimate the mutation frequency, also plate serial dilutions of the culture on non-selective M9 minimal agar plates to determine the total number of viable cells.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Isolation of Mutants: Colonies that grow on the selective plates are resistant to this compound and are potential trpR mutants.

  • Verification: a. Purify individual resistant colonies by re-streaking on the same selective medium. b. Confirm the trpR phenotype by demonstrating constitutive expression of the trp operon (e.g., using the β-galactosidase assay described in Protocol 1 if a trp-lacZ fusion is present). c. Sequence the trpR gene to identify the mutation.

Visualizations

Trp_Operon_Regulation cluster_low_trp Low Tryptophan cluster_high_trp High Tryptophan / 5-Methyltryptophan trpR_gene trpR Gene inactive_repressor Inactive TrpR Repressor trpR_gene->inactive_repressor constitutively expressed promoter Promoter (P) operator Operator (O) promoter->operator structural_genes trpE, trpD, trpC, trpB, trpA operator->structural_genes transcription Transcription structural_genes->transcription rna_polymerase RNA Polymerase rna_polymerase->promoter binds tryptophan Tryptophan or 5-Methyltryptophan inactive_repressor2 Inactive TrpR Repressor tryptophan->inactive_repressor2 binds to active_repressor Active Repressor Complex inactive_repressor2->active_repressor operator2 Operator (O) active_repressor->operator2 binds to promoter2 Promoter (P) promoter2->operator2 structural_genes2 trpE, trpD, trpC, trpB, trpA operator2->structural_genes2 no_transcription No Transcription operator2->no_transcription rna_polymerase2 RNA Polymerase rna_polymerase2->promoter2 blocked

Caption: Regulation of the E. coli trp operon.

Experimental_Workflow_Repression start Start: E. coli with trp-lacZ fusion culture Grow overnight culture in LB start->culture subculture Subculture in M9 minimal medium culture->subculture split Split into Control and Treatment groups subculture->split control Control: No addition split->control Group 1 treatment Treatment: Add this compound split->treatment Group 2 grow Incubate to mid-log phase (OD600 0.4-0.6) control->grow treatment->grow assay Perform β-Galactosidase Assay grow->assay calculate Calculate Miller Units assay->calculate compare Compare repression levels calculate->compare Experimental_Workflow_Selection start Start: Wild-type E. coli culture Grow overnight culture in LB start->culture plate Plate on M9 minimal agar with 100 µg/mL this compound culture->plate incubate Incubate at 37°C for 48-72 hours plate->incubate select Select resistant colonies incubate->select purify Purify colonies by re-streaking select->purify verify Verify trpR- phenotype (e.g., constitutive expression) purify->verify sequence Sequence trpR gene verify->sequence

References

protocol for dissolving 5-Methyl-DL-tryptophan for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

5-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid tryptophan. Its structure, featuring a methyl group at the fifth position of the indole (B1671886) ring, allows it to act as a metabolic competitor and modulator in various biological systems. It is a valuable tool for researchers in molecular biology, microbiology, immunology, and oncology.

Key Applications:

  • Microbiology: this compound is widely used as a selective agent in microbiology, particularly for isolating mutants that overproduce tryptophan. As a tryptophan analog, it can act as a false-feedback inhibitor of anthranilate synthase, the first enzyme in the tryptophan biosynthesis pathway. It also acts as a corepressor for the trp operon in bacteria like E. coli.[1][2][3] Wild-type organisms are sensitive to its presence as it inhibits tryptophan synthesis without being able to substitute for it in protein synthesis, thus arresting growth. Resistant mutants, however, often have mutations that lead to the overproduction of tryptophan.

  • Immunology and Oncology: Research has indicated that tryptophan metabolism plays a crucial role in immune tolerance, particularly in the context of cancer. The enzyme indoleamine 2,3-dioxygenase (IDO), which is involved in tryptophan catabolism, is a target for cancer immunotherapy. While much of the research in this area has focused on 1-methyl-tryptophan, 5-methyl-tryptophan is also investigated for its potential to modulate immune responses. For instance, it has been studied for its effects on signaling pathways such as the TLR4/MyD88/NF-κB pathway in the context of colitis.[1]

  • Plant Biology: It is utilized in plant cell culture to select for mutant lines with altered tryptophan biosynthesis pathways. Plants resistant to this compound often exhibit increased levels of free tryptophan.[4]

  • Neuroscience: As a tryptophan analog, it has potential applications in neuroscience research for studying serotonin (B10506) metabolism and its impact on mood and behavior.[4]

Protocols for Dissolving this compound

The solubility of this compound can vary depending on the desired solvent and application. Proper dissolution is critical for experimental success.

Summary of Solubility and Stock Solution Storage:

Solvent SystemSolubilityRecommended Storage of Stock Solution
Dimethyl Sulfoxide (DMSO)≥ 66.7 mg/mL-20°C for up to 1 month, -80°C for up to 6 months
1M Hydrochloric Acid (HCl)≥ 100 mg/mLShort-term storage at 4°C is possible, but long-term storage is not generally recommended.
1M Sodium Hydroxide (NaOH)Forms a clear solution at 5% (w/v)Prepare fresh.
In vivo formulation 1 (DMSO/PEG300/Tween-80/Saline)≥ 5 mg/mLPrepare fresh for each experiment.
In vivo formulation 2 (DMSO/SBE-β-CD in Saline)≥ 5 mg/mLPrepare fresh for each experiment.
Protocol 1: Preparation of a Stock Solution in DMSO (for in vitro use)

Materials:

  • This compound powder

  • Anhydrous (or newly opened) Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Optional: Water bath or sonicator

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 50 mg/mL stock, add 1 mL of DMSO to 50 mg of the compound).

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If dissolution is slow, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be applied to aid dissolution.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[5]

Protocol 2: Preparation of a Working Solution for In Vivo Administration (DMSO/PEG300/Tween-80/Saline)

This protocol is suitable for preparing a solution for intraperitoneal or subcutaneous injection in animal models.

Materials:

  • This compound stock solution in DMSO (e.g., 50 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl in water)

  • Sterile tubes

Procedure:

This protocol is for preparing a 1 mL working solution with a final concentration of 5 mg/mL.[5]

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.

  • Add 450 µL of sterile saline to the mixture to bring the final volume to 1 mL.

  • Vortex the final solution until it is clear and uniform.

  • This working solution should be prepared fresh before each experiment.

Experimental Protocols

Experimental Protocol 1: Selection of Tryptophan-Overproducing Mutants in Rice Callus Culture

This protocol is adapted from studies on selecting for 5-methyltryptophan resistance in rice.[4]

Materials:

  • Rice seeds or established callus cultures

  • Murashige and Skoog (MS) medium (half-strength)

  • This compound

  • Sterile petri dishes and culture vessels

  • Growth chamber with controlled light and temperature (e.g., 30°C, constant light)

Procedure:

  • Prepare the selection medium: Prepare half-strength MS medium and autoclave. Once cooled to approximately 50°C, add a filter-sterilized stock solution of this compound to a final concentration of 50 µM.[4] Pour the medium into sterile petri dishes.

  • Inoculation:

    • For seed selection: Sterilize rice seeds and place them on the selection medium.

    • For callus selection: Transfer small pieces of established rice callus onto the surface of the selection medium.

  • Incubation: Incubate the plates in a growth chamber at 30°C under constant light.[4]

  • Selection and Subculture: After 2-3 weeks, most of the wild-type seeds will show inhibited growth or callus will turn brown and die. Any calli that continue to grow and look healthy are considered resistant.

  • Propagation of Resistant Lines: Transfer the resistant calli to fresh selection medium to confirm their resistance. Subsequently, these can be moved to a regeneration medium to grow into whole plants.

Experimental Protocol 2: General Protocol for In Vitro Cell Treatment

This protocol provides a general workflow for treating a mammalian cell line with this compound to assess its effect on a specific cellular process (e.g., cytokine production).

Materials:

  • Mammalian cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Multi-well cell culture plates (e.g., 24-well or 96-well)

  • Stimulating agent (e.g., Lipopolysaccharide - LPS)

  • Assay reagents (e.g., ELISA kit for cytokine measurement)

Procedure:

  • Cell Seeding: Seed the cells into a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment. Allow the cells to adhere overnight in a CO2 incubator at 37°C.

  • Preparation of Working Solution: Prepare a working solution of this compound by diluting the DMSO stock solution in complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture wells is low (typically ≤ 0.1%) to avoid solvent toxicity. Include a vehicle control (medium with the same concentration of DMSO but without the compound).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation/Stimulation: Incubate the cells with the compound for a predetermined amount of time (e.g., 1-24 hours). If investigating the compound's effect on a stimulated response, add the stimulating agent (e.g., LPS at 100 ng/mL) at the appropriate time point.

  • Downstream Analysis: After the incubation period, collect the cell culture supernatant and/or lyse the cells for downstream analysis. For example, use an ELISA to measure the concentration of a cytokine (e.g., TNF-α) in the supernatant.

Mandatory Visualizations

Signaling Pathway

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPK MAPKs (p38, ERK) TAK1->MAPK NFkB NF-κB IKK->NFkB Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription cFos c-Fos MAPK->cFos Activates Th_response Th Cell Response (IL-5, IL-13) cFos->Th_response Shifts response Methyl_Trp 1-Methyl-tryptophan* (related compound) Methyl_Trp->MAPK *Enhances phosphorylation

Caption: TLR4 signaling pathway and modulation by 1-Methyl-tryptophan.

Experimental Workflow

experimental_workflow start Start: Seed Cells in Multi-well Plate overnight Incubate Overnight (37°C, 5% CO2) start->overnight prepare_solutions Prepare 5-MT Working Solutions (in culture medium) overnight->prepare_solutions add_treatment Treat Cells: - Vehicle Control (DMSO) - 5-MT (various conc.) prepare_solutions->add_treatment incubate_treatment Incubate with Compound (e.g., 1-24 hours) add_treatment->incubate_treatment add_stimulus Add Stimulus (optional) (e.g., LPS) incubate_treatment->add_stimulus incubate_stimulus Incubate with Stimulus (e.g., 4-24 hours) add_stimulus->incubate_stimulus collect_samples Collect Samples: - Supernatant for secreted proteins - Cell lysate for internal proteins/RNA incubate_stimulus->collect_samples analysis Downstream Analysis: - ELISA - Western Blot - qPCR collect_samples->analysis end End: Data Interpretation analysis->end

Caption: General workflow for in vitro cell-based assays.

References

Application Notes and Protocols for Determining the Cell Permeability of 5-Methyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-DL-tryptophan is a synthetic derivative of the essential amino acid tryptophan. Understanding its ability to cross cell membranes is crucial for evaluating its potential as a therapeutic agent or a research tool. Cell permeability is a key determinant of a compound's bioavailability and its access to intracellular targets. These application notes provide an overview of the potential mechanisms of cell entry for this compound and detailed protocols for assessing its permeability using standard in vitro models.

As a tryptophan analog, this compound's cell permeability is likely governed by a combination of passive diffusion and active transport mechanisms. Tryptophan itself is transported across cell membranes by multiple amino acid transporters, with the L-type amino acid transporter 1 (LAT1) being a major contributor, especially at varying substrate concentrations.[1][2] It is plausible that this compound also utilizes these transporters. The overall permeability of a compound is a result of both its passive diffusion across the lipid bilayer and its interaction with cellular uptake and efflux transporters.[3][4][5]

Two widely accepted in vitro methods for evaluating the intestinal permeability of compounds are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.[3][4][6][7][8] The PAMPA model assesses passive diffusion, while the Caco-2 assay provides insights into both passive and active transport processes, including efflux mechanisms.[4][6][7]

Potential Cellular Transport Mechanisms of this compound

The transport of this compound across the cell membrane is likely multifaceted, involving both passive and active transport pathways.

dot

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 5-MT_ext This compound Passive_Diffusion Passive Diffusion 5-MT_ext->Passive_Diffusion Simple Diffusion Active_Transport Amino Acid Transporters (e.g., LAT1) 5-MT_ext->Active_Transport Facilitated Diffusion/ Active Transport 5-MT_int This compound Passive_Diffusion->5-MT_int Active_Transport->5-MT_int Efflux_Pump Efflux Pumps (e.g., P-gp) Efflux_Pump->5-MT_ext 5-MT_int->Efflux_Pump Efflux start Start prep_solutions Prepare donor solution with This compound (10 µM) and acceptor solution. start->prep_solutions coat_membrane Coat filter plate with artificial membrane solution (e.g., 1% lecithin (B1663433) in dodecane). prep_solutions->coat_membrane add_solutions Add donor solution to the donor plate and acceptor solution to the acceptor plate. coat_membrane->add_solutions assemble_sandwich Assemble the 'sandwich' by placing the donor plate into the acceptor plate. add_solutions->assemble_sandwich incubate Incubate at room temperature for a defined period (e.g., 5-18 hours). assemble_sandwich->incubate collect_samples Collect samples from both donor and acceptor compartments. incubate->collect_samples analyze Analyze compound concentration using LC-MS/MS. collect_samples->analyze calculate Calculate effective permeability (Pe) and recovery. analyze->calculate end End calculate->end start Start seed_cells Seed Caco-2 cells on Transwell® inserts and culture for 21 days to form a monolayer. start->seed_cells verify_monolayer Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). seed_cells->verify_monolayer prep_solutions Prepare transport buffer and dosing solution of this compound (e.g., 10 µM). verify_monolayer->prep_solutions transport_experiment Perform bidirectional transport experiment (A→B and B→A) by adding dosing solution to either the apical or basolateral side. prep_solutions->transport_experiment incubate Incubate at 37°C, 5% CO₂ for a defined period (e.g., 2 hours). transport_experiment->incubate collect_samples Collect samples from both apical and basolateral compartments. incubate->collect_samples analyze Analyze compound concentration using LC-MS/MS. collect_samples->analyze calculate Calculate apparent permeability (Papp) and efflux ratio. analyze->calculate end End calculate->end

References

Application Notes and Protocols: 5-Methyl-DL-tryptophan Analogs in Radiolabeling Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tryptophan is an essential amino acid involved in several critical metabolic pathways, including protein synthesis, the production of serotonin (B10506), and the kynurenine (B1673888) pathway.[1][2] The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is the first and rate-limiting enzyme in the kynurenine pathway.[3][4] In the context of oncology, IDO1 is a key immune checkpoint molecule; its upregulation in tumor microenvironments leads to tryptophan depletion and the production of kynurenine, which suppresses T-cell activity and promotes immune tolerance for cancerous cells.[1][2][3]

This central role in tumor immune evasion makes IDO1 a significant target for cancer immunotherapy.[3] Non-invasive methods to monitor IDO1 activity in vivo are crucial for patient selection, treatment monitoring, and dosage optimization.[3] Positron Emission Tomography (PET) is a highly sensitive imaging technology ideal for studying metabolic processes in vivo using radiolabeled biomolecules.[1] Radiolabeled analogs of tryptophan, such as derivatives of 5-Methyl-DL-tryptophan, serve as promising PET tracers to visualize and quantify IDO1 activity.[1][2][5] This document outlines the application and protocols for radiolabeling α-methyl-tryptophan at the 5-position of the indole (B1671886) ring for use in preclinical research.

Tryptophan Metabolism Signaling Pathway

The metabolism of tryptophan follows two primary pathways: the serotonin pathway and the kynurenine pathway. Radiolabeled tryptophan analogs are designed to act as substrates for the enzymes in these pathways, particularly IDO1, allowing for in vivo imaging. Modifying the tryptophan molecule, for instance by α-methylation (creating α-methyl-tryptophan or AMT), can prevent its incorporation into proteins and alter its metabolic fate.[1][6] Further modification at the 5-position, such as fluorination, is intended to block the serotonin pathway (which begins with hydroxylation at this position) and enhance specificity for the IDO1 pathway.[7]

Tryptophan_Metabolism Tryptophan Metabolic Pathways cluster_kynurenine Kynurenine Pathway (Immune Escape) cluster_serotonin Serotonin Pathway Trp Tryptophan (Trp) Protein Protein Synthesis Trp->Protein IDO1 IDO1 / TDO Trp->IDO1 Tph Tryptophan Hydroxylase (Tph) (Acts on 5-position) Trp->Tph AMT α-Methyl-Tryptophan (AMT) (Tracer Analog) AMT->IDO1 IDO1 Substrate AMT->Tph Metabolized Five_F_AMT 5-[18F]F-AMT (IDO1-specific Tracer) Five_F_AMT->IDO1 High Specificity Five_F_AMT->Tph Blocked by 5-Fluoro group Kyn L-Kynurenine IDO1->Kyn Metabolizes ImmuneSuppression Immune Suppression Kyn->ImmuneSuppression Five_HTP 5-Hydroxytryptophan (5-HTP) Tph->Five_HTP Metabolizes Serotonin Serotonin Five_HTP->Serotonin Radiosynthesis_Workflow 5-[18F]F-AMT Synthesis Workflow Start Start: Dry [18F]TBAF Precursor Add Precursor (5-BPin-AMT) and Cu Catalyst Start->Precursor Heating Heat Reaction (e.g., 110°C for 20 min) Precursor->Heating Deprotection One-Step Deprotection (Acid/Base) Heating->Deprotection Purification Purify via HPLC Deprotection->Purification QC Quality Control (Radiochemical Purity) Purification->QC End Final Product: 5-[18F]F-AMT QC->End InVivo_Workflow Preclinical PET Imaging Workflow Model Prepare Tumor Model (e.g., B16F10 xenograft mouse) Injection Inject Radiotracer (e.g., 5-[18F]F-AMT) Model->Injection PET_Scan Perform Dynamic PET/CT Scan (e.g., 0-60 min post-injection) Injection->PET_Scan Image_Recon Image Reconstruction PET_Scan->Image_Recon Biodistribution Ex Vivo Biodistribution (Tissue Collection & Counting) PET_Scan->Biodistribution After scan ROI_Analysis Region of Interest (ROI) Analysis (Tumor, Muscle, Organs) Image_Recon->ROI_Analysis Data_Analysis Data Analysis (%ID/g, Tumor-to-Background Ratios) ROI_Analysis->Data_Analysis Biodistribution->Data_Analysis

References

Application Notes and Protocols for Measuring 5-Methyl-DL-tryptophan Activity

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in developing assays to measure the biological activity of 5-Methyl-DL-tryptophan (5-MT). 5-MT is a synthetic analog of the essential amino acid L-tryptophan.[1][2] As an analog, it can interfere with the metabolic and signaling pathways of tryptophan. This document focuses on three key areas: inhibition of Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in tryptophan catabolism and immune regulation; modulation of the serotonin (B10506) biosynthesis pathway via Tryptophan Hydroxylase (TPH); and analytical quantification using High-Performance Liquid Chromatography (HPLC).

Application Note 1: IDO1 Enzyme Inhibition Assay

Principle

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine (B1673888) pathway of tryptophan degradation, converting L-tryptophan to N-formylkynurenine.[3][4] IDO1 is an important immunomodulatory enzyme; its activity can lead to tryptophan depletion and the production of bioactive metabolites that suppress T-cell function, a mechanism implicated in tumor immune evasion.[4][5] As a tryptophan analog, this compound can be assessed for its potential to inhibit IDO1 activity. This protocol describes a cell-free enzymatic assay to determine the inhibitory potential of 5-MT on recombinant human IDO1.

Experimental Protocol: Cell-Free IDO1 Inhibition Assay

Materials:

  • Recombinant Human IDO1 Enzyme

  • L-Tryptophan (Substrate)

  • This compound (Test Compound)

  • Epacadostat or 1-Methyl-tryptophan (Positive Control Inhibitor)[3]

  • Assay Buffer: 50 mM Potassium Phosphate (B84403) Buffer (pH 6.5)

  • Cofactor Solution: 20 mM Ascorbic Acid, 10 µM Methylene Blue

  • Catalase (to stop the reaction)

  • Trichloroacetic Acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well UV-transparent microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Reagent Preparation: Prepare stock solutions of L-tryptophan, 5-MT, and the positive control inhibitor in an appropriate solvent (e.g., DMSO, then dilute in assay buffer). Prepare fresh cofactor solution.

  • Assay Reaction Setup: In a 96-well plate, add the following in order:

    • 50 µL Assay Buffer

    • 10 µL of various concentrations of 5-MT or control inhibitor.

    • 10 µL of Recombinant Human IDO1 enzyme (e.g., 25 nM final concentration).

    • 10 µL Cofactor Solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Add 20 µL of L-Tryptophan solution (e.g., 200 µM final concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Stop Reaction: Add 10 µL of 30 mg/mL Catalase to stop the enzymatic reaction.

  • Kynurenine Measurement:

    • Add 100 µL of 3% (w/v) TCA to each well and incubate at 60°C for 30 minutes. This hydrolyzes N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's Reagent to each well.

    • Incubate at room temperature for 10 minutes to allow color development (yellow).

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of 5-MT compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation

Table 1: Comparative IDO1 Inhibition Data

Compound Target Assay Type IC50 (µM)
This compound Human IDO1 Cell-Free Enzymatic User-determined
Epacadostat (Control) Human IDO1 Cell-Free Enzymatic ~0.015

| 1-Methyl-DL-tryptophan (Control) | Human IDO1 | Cell-Free Enzymatic | ~40-100 |

Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, 5-MT, Trp, IDO1) add_reagents Add Buffer, 5-MT, IDO1, and Cofactors to Plate prep_reagents->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate add_trp Initiate with L-Tryptophan pre_incubate->add_trp incubate Incubate at 37°C add_trp->incubate stop_reaction Stop with Catalase incubate->stop_reaction hydrolyze Hydrolyze with TCA stop_reaction->hydrolyze develop Add Ehrlich's Reagent hydrolyze->develop read_abs Read Absorbance @ 490nm develop->read_abs calc_ic50 Calculate % Inhibition and IC50 Value read_abs->calc_ic50

Caption: Workflow for the cell-free IDO1 enzymatic inhibition assay.

Application Note 2: Tryptophan Hydroxylase (TPH) Inhibition Assay

Principle

Tryptophan is the precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine).[6] The first and rate-limiting step in this pathway is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP), a reaction catalyzed by the enzyme Tryptophan Hydroxylase (TPH).[7][8] TPH exists in two isoforms: TPH1, found primarily in peripheral tissues like the gut, and TPH2, found in neurons.[8] As a tryptophan analog, 5-MT could act as a competitive inhibitor of TPH, thereby reducing serotonin synthesis. This protocol outlines a method to screen for the inhibitory activity of 5-MT against TPH.

Experimental Protocol: TPH Inhibition Assay

Materials:

  • Recombinant Human TPH1 or TPH2 Enzyme

  • L-Tryptophan (Substrate)

  • This compound (Test Compound)

  • Known TPH inhibitor (e.g., LP-533401) (Positive Control)

  • Assay Buffer: 50 mM HEPES (pH 7.5), containing 100 mM KCl and 10% glycerol

  • Cofactor Solution: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), Ferrous Ammonium (B1175870) Sulfate, Dithiothreitol (DTT)

  • Catalase

  • Perchloric Acid (PCA)

  • HPLC system with fluorescence detection

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare stock solutions of L-tryptophan, 5-MT, and the control inhibitor. Prepare a fresh cofactor mix containing BH4, ferrous ammonium sulfate, and DTT in the assay buffer.

  • Assay Reaction Setup: In a 96-well plate on ice, add the following:

    • 30 µL Assay Buffer.

    • 10 µL of various concentrations of 5-MT or control inhibitor.

    • 10 µL of TPH enzyme solution.

    • 10 µL of Catalase.

  • Pre-incubation: Gently mix and pre-incubate the plate at 25°C for 5 minutes.

  • Initiate Reaction: Add 40 µL of a solution containing L-Tryptophan and the cofactor mix to start the reaction.

  • Incubation: Incubate at 37°C for 20 minutes.

  • Stop Reaction: Add 25 µL of 2M Perchloric Acid to each well to stop the reaction.

  • Sample Preparation for HPLC:

    • Centrifuge the plate to pellet precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • 5-HTP Quantification by HPLC:

    • Inject the sample into an HPLC system equipped with a C18 column.

    • Use a suitable mobile phase (e.g., phosphate buffer with methanol).

    • Detect the product, 5-HTP, using a fluorescence detector (e.g., Ex/Em = 295/345 nm).

  • Data Analysis: Quantify the 5-HTP peak area. Calculate the percent inhibition for each 5-MT concentration relative to the vehicle control and determine the IC50 value.

Data Presentation

Table 2: TPH Inhibition Profile

Compound Target Isoform Assay Type IC50 (µM)
This compound Human TPH1 Cell-Free Enzymatic User-determined
This compound Human TPH2 Cell-Free Enzymatic User-determined

| LP-533401 (Control) | Human TPH1 | Cell-Free Enzymatic | ~0.03 |

Signaling Pathway Diagram

G trp L-Tryptophan tph Tryptophan Hydroxylase (TPH) trp->tph Substrate five_htp 5-Hydroxytryptophan (5-HTP) tph->five_htp Catalysis aadc Aromatic L-Amino Acid Decarboxylase (AADC) five_htp->aadc Substrate serotonin Serotonin (5-HT) aadc->serotonin Catalysis five_mt This compound (Potential Inhibitor) five_mt->tph Inhibition

Caption: The serotonin synthesis pathway and the potential inhibition point for 5-MT.

Application Note 3: HPLC Method for Quantification

Principle

A robust analytical method is essential for quantifying this compound in various matrices, such as assay buffers, cell culture media, or plasma. High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection provides the sensitivity and selectivity required for this purpose.[9][10] This protocol describes a general reversed-phase HPLC (RP-HPLC) method for the quantification of 5-MT.

Experimental Protocol: RP-HPLC Quantification

Materials & Equipment:

  • HPLC system with a pump, autosampler, column oven, and detector (UV or Fluorescence)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound analytical standard

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Solvent: Water/Methanol (50:50, v/v)

  • Syringe filters (0.22 µm)

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of 5-MT of known concentrations (e.g., 0.1 µM to 100 µM) in the sample solvent.

  • Sample Preparation:

    • For enzymatic or cell-based assays, stop the reaction with an acid (e.g., TCA or PCA) or organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Centrifuge the samples to pellet debris.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Column Temperature: 30°C.

    • Mobile Phase: Use a gradient elution. For example:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12-13 min: 95% to 5% B

      • 13-15 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection:

      • UV Detector: 280 nm.

      • Fluorescence Detector: Excitation at 285 nm, Emission at 345 nm (adjust for optimal sensitivity).

  • Data Acquisition and Analysis:

    • Run the standard solutions to generate a standard curve (Peak Area vs. Concentration).

    • Run the unknown samples.

    • Determine the concentration of 5-MT in the samples by interpolating their peak areas from the standard curve.

Data Presentation

Table 3: HPLC Method Parameters

Parameter Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Water/Acetonitrile with 0.1% TFA
Flow Rate 1.0 mL/min
Detection (UV) 280 nm
Retention Time of 5-MT User-determined (e.g., ~6.5 min)

| Limit of Quantification (LOQ) | User-determined (e.g., ~0.5 µM) |

Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Standard Curve inject Inject Samples & Standards into HPLC System prep_standards->inject prep_samples Prepare Samples (Precipitate, Centrifuge, Filter) prep_samples->inject separate Separation on C18 Column inject->separate detect Detect with UV or Fluorescence Detector separate->detect gen_curve Generate Standard Curve detect->gen_curve quantify Quantify 5-MT in Samples detect->quantify gen_curve->quantify

Caption: General workflow for the quantification of 5-MT using HPLC.

References

Application Notes and Protocols for 5-Methyl-DL-tryptophan in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the preclinical applications of 5-Methyl-DL-tryptophan, a synthetic analog of the essential amino acid L-tryptophan. This document details its potential therapeutic applications in oncology, inflammatory bowel disease, and neuroscience, supported by experimental protocols and summaries of available quantitative data.

Pharmaceutical Applications

This compound has demonstrated potential in several key areas of pharmaceutical development, primarily leveraging its role as a modulator of tryptophan metabolic pathways.

Oncology: Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1)

Mechanism of Action: this compound acts as a competitive inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tumor immune evasion.[1] IDO1 is often overexpressed in the tumor microenvironment, where it catabolizes tryptophan, an essential amino acid for T-cell proliferation and activation.[2] This tryptophan depletion and the accumulation of its immunosuppressive metabolites, such as kynurenine (B1673888), lead to the suppression of anti-tumor immune responses.[2] By inhibiting IDO1, this compound helps to restore local tryptophan levels, thereby promoting T-cell function and enhancing anti-tumor immunity.

Preclinical Evidence: Preclinical studies have shown that inhibitors of IDO, such as methylated tryptophan analogs, can cause tumor regression and prolong survival when used in combination with chemotherapy.[3] While specific tumor growth inhibition data for this compound is limited in publicly available literature, the therapeutic potential is supported by data from its isomers. For instance, 1-methyl-D-tryptophan (indoximod), has an IC50 of approximately 7 µM for IDO inhibition.[3]

Experimental Workflow for IDO1 Inhibition in Cancer Models

G cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies IDO1_expressing_cancer_cells IDO1-expressing cancer cells 5_Me_DL_Trp_treatment This compound treatment IDO1_expressing_cancer_cells->5_Me_DL_Trp_treatment Treat Kynurenine_measurement Measure kynurenine levels (IDO1 activity) 5_Me_DL_Trp_treatment->Kynurenine_measurement Analyze supernatant T_cell_co_culture Co-culture with T-cells 5_Me_DL_Trp_treatment->T_cell_co_culture Add to T_cell_proliferation_assay Assess T-cell proliferation T_cell_co_culture->T_cell_proliferation_assay Measure Tumor_implantation Implant tumor cells in mice Treatment_initiation Administer this compound Tumor_implantation->Treatment_initiation Allow tumor establishment Tumor_growth_monitoring Monitor tumor volume Treatment_initiation->Tumor_growth_monitoring Daily Immunophenotyping Analyze immune cell infiltration Tumor_growth_monitoring->Immunophenotyping At study endpoint

Experimental workflow for evaluating this compound as an IDO1 inhibitor.

Inflammatory Bowel Disease (IBD): Modulation of Gut Inflammation

Mechanism of Action: this compound has shown promise in ameliorating colitis. Its mechanism is thought to involve the modulation of inflammatory signaling pathways and the restoration of intestinal barrier function. Studies on the parent compound, DL-tryptophan, suggest that it can decrease the secretion of pro-inflammatory cytokines like TNF-α and IL-1β and restore the expression of tight junction proteins, thereby reducing intestinal inflammation.[4] Furthermore, tryptophan metabolites have been shown to regulate gut immune responses through the aryl hydrocarbon receptor (Ahr) and by attenuating the activation of toll-like receptor 4 (TLR4) signaling.[5][6]

Preclinical Evidence: In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, oral administration of DL-tryptophan at a dose of 50 mg/kg daily resulted in a significant amelioration of disease symptoms.[4] Compared to the model group, the DL-tryptophan group showed a 50.64% decrease in the Disease Activity Index (DAI) score, a 5.03g increase in average body weight, and a 2.23cm increase in average colon length.[4] Histological analysis revealed reduced mucosal damage and a decrease in the expression levels of TNF-α and IL-1β in the colon tissue.[4]

Signaling Pathway in Colitis Amelioration

G DSS DSS TLR4 TLR4 DSS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Recruits NF_kB NF-κB MyD88->NF_kB Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB->Pro_inflammatory_Cytokines Induces transcription of 5_Me_DL_Trp This compound 5_Me_DL_Trp->TLR4 Attenuates signaling

Proposed mechanism of this compound in modulating the TLR4 signaling pathway in colitis.

Neuroscience: Modulation of the Serotonergic System

Mechanism of Action: As a tryptophan analog, this compound can influence the synthesis of serotonin (B10506) (5-hydroxytryptamine, 5-HT), a key neurotransmitter involved in mood, cognition, and sleep.[6] The synthesis of serotonin is initiated by the hydroxylation of L-tryptophan to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step.[6][7] this compound may act as a competitive inhibitor or a substrate for TPH, thereby modulating serotonin levels in the brain.

Preclinical Evidence: While direct studies on the behavioral effects of this compound are limited, research on related compounds highlights the potential of modulating the serotonin pathway. For example, α-methyl-tryptophan has been used to suppress serotonin synthesis.[8] The binding affinities of various indole (B1671886) derivatives to serotonin receptors have been extensively studied, indicating that modifications to the tryptophan structure can significantly alter receptor interactions.[9]

Serotonin Synthesis Pathway

G L_Tryptophan L-Tryptophan TPH Tryptophan Hydroxylase (TPH) L_Tryptophan->TPH 5_HTP 5-Hydroxytryptophan (5-HTP) TPH->5_HTP AADC Aromatic L-Amino Acid Decarboxylase (AADC) 5_HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin 5_Me_DL_Trp This compound 5_Me_DL_Trp->TPH Modulates

Modulation of the serotonin synthesis pathway by this compound.

Quantitative Data Summary

ParameterApplicationValueSpecies/SystemAdministration RouteReference
IC50 (IDO Inhibition) Oncology~7 µM (for 1-methyl-D-tryptophan)In vitro-[3]
Efficacy (Colitis) IBD50.64% decrease in DAIMouse (C57BL/6)Oral gavage (50 mg/kg/day)[4]
Pharmacokinetics (Cmax) GeneralNot Available---
Pharmacokinetics (Tmax) GeneralNot Available---
Pharmacokinetics (t1/2) GeneralNot Available---
Pharmacokinetics (Oral Bioavailability) General92% (for 1-methyl-D-tryptophan)RatOral[10]

Note: Data for this compound is limited. Some data from closely related isomers are provided for context.

Experimental Protocols

In Vitro IDO1 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on IDO1 enzyme activity in cancer cells.

Materials:

  • IDO1-expressing cancer cell line (e.g., SKOV-3)

  • Cell culture medium (e.g., McCoy's 5A)

  • Fetal Bovine Serum (FBS)

  • Recombinant human Interferon-gamma (IFN-γ)

  • This compound

  • Reagent for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed IDO1-expressing cancer cells in a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight.

  • IDO1 Induction: Add IFN-γ to the cell culture medium at a final concentration of 100 ng/mL to induce IDO1 expression. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in fresh assay medium. Replace the cell culture medium with the medium containing different concentrations of the test compound or vehicle control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add the kynurenine detection reagent to the supernatant.

    • Measure the absorbance at a specific wavelength (e.g., 480 nm) using a plate reader.

  • Data Analysis: Calculate the concentration of kynurenine produced in each well using a standard curve. Determine the IC50 value of this compound by plotting the percentage of IDO1 inhibition against the log concentration of the compound.

In Vivo DSS-Induced Colitis Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of colitis.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS)

  • This compound

  • Animal balance

  • Calipers

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the experiment.

  • Colitis Induction: Provide mice with drinking water containing 2-3% (w/v) DSS for 5-7 days to induce acute colitis. A control group should receive regular drinking water.

  • Treatment: Administer this compound (e.g., 50 mg/kg) or vehicle control daily via oral gavage, starting from the first day of DSS administration.

  • Monitoring:

    • Record the body weight of each mouse daily.

    • Observe and score the stool consistency and presence of blood daily to calculate the Disease Activity Index (DAI). The DAI is typically a combined score of weight loss, stool consistency, and rectal bleeding.

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Measure the length of the colon.

    • Collect colon tissue for histological analysis (e.g., H&E staining) to assess mucosal damage and inflammation.

    • Homogenize a portion of the colon tissue to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) by ELISA or qPCR.

NF-κB Activation Assay

Objective: To determine if this compound can inhibit NF-κB activation in response to an inflammatory stimulus.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium (e.g., DMEM)

  • Lipopolysaccharide (LPS)

  • This compound

  • Reagents for nuclear and cytoplasmic protein extraction

  • Antibodies for Western blotting (anti-p65, anti-lamin B1, anti-β-actin)

  • Chemiluminescence detection reagents

Procedure:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells and pre-treat with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation.

  • Protein Extraction:

    • Harvest the cells and perform nuclear and cytoplasmic protein extraction using a commercial kit or standard laboratory protocols.

  • Western Blotting:

    • Determine the protein concentration of the nuclear and cytoplasmic fractions.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with a primary antibody against the p65 subunit of NF-κB. Use anti-lamin B1 and anti-β-actin as nuclear and cytoplasmic loading controls, respectively.

    • Incubate with a secondary antibody conjugated to horseradish peroxidase.

  • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities to determine the relative amount of p65 in the nuclear fraction, which indicates the level of NF-κB activation.

References

Application Notes and Protocols for In Vitro Studies Using 5-Methyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-DL-tryptophan is a synthetic analog of the essential amino acid L-tryptophan. Its structural similarity allows it to interact with various enzymes and regulatory pathways involved in tryptophan metabolism, making it a valuable tool for in vitro research. These application notes provide an overview of its primary mechanisms of action and detailed protocols for its use in studying key biological processes. This compound is known to act as an inhibitor of anthranilate synthase, a repressor of the tryptophan (Trp) operon, and is also utilized as a substrate by tryptophanase.[1][2] Its interactions with these targets make it useful for studies in microbiology, oncology, and immunology.

Mechanisms of Action

This compound primarily exerts its effects through the following mechanisms:

  • Inhibition of Anthranilate Synthase: It acts as a feedback inhibitor of anthranilate synthase, a key enzyme in the tryptophan biosynthesis pathway. This inhibition can arrest the growth of organisms that rely on this pathway for tryptophan production.

  • Repression of the Trp Operon: In bacteria, it can act as a co-repressor for the Trp repressor, leading to the downregulation of genes involved in tryptophan synthesis.[3][4][5]

  • Modulation of the Kynurenine (B1673888) Pathway: As a tryptophan analog, it has the potential to influence the kynurenine pathway, which is initiated by the enzyme indoleamine 2,3-dioxygenase (IDO1). This pathway is a critical regulator of immune responses.

  • Anti-inflammatory Effects: There is emerging evidence suggesting that tryptophan metabolites can modulate inflammatory signaling pathways, including the TLR4/MyD88/NF-κB pathway.

Data Presentation

Table 1: Inhibition of Anthranilate Synthase

CompoundOrganism/Enzyme SourceInhibition TypeIC50 / KiCitation
This compound Data not availableData not availableData not available
L-TryptophanSalmonella typhimuriumCompetitiveKi = 11.1 ± 0.1 μM[6]

Table 2: Activity Related to Indoleamine 2,3-dioxygenase 1 (IDO1)

CompoundAssay TypeCell Line / EnzymeParameterValueCitation
This compound Data not availableData not availableData not availableData not available
Epacadostat (INCB024360)EnzymaticRecombinant hIDO1IC5072 nM
Epacadostat (INCB024360)Cell-basedHeLaIC507.1 nM
Methyl-thiohydantoin-tryptophan (MTH-trp)EnzymaticRecombinant hIDO1Ki11.6 μM[7]
Methyl-thiohydantoin-tryptophan (MTH-trp)Cell-basedEC5012.85 μM[7]

Table 3: Inhibition of Tryptophan Hydroxylase (TPH)

CompoundEnzyme IsoformInhibition TypeIC50 / KiCitation
This compound Data not availableData not availableData not available
p-EthynylphenylalanineTPHCompetitiveKi = 32.6 μM[8]
Rodatristat (KAR5417)TPH1-IC50 = 33 nM[8]
Rodatristat (KAR5417)TPH2-IC50 = 7 nM[8]

Experimental Protocols

The following are detailed protocols for key in vitro experiments involving this compound.

Protocol 1: In Vitro Anthranilate Synthase Inhibition Assay

This protocol is designed to determine the inhibitory effect of this compound on anthranilate synthase activity by measuring the formation of anthranilate.

Materials:

  • Purified anthranilate synthase

  • Chorismate (substrate)

  • L-glutamine (co-substrate)

  • This compound

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.5, containing 10 mM MgCl2 and 1 mM DTT)

  • Trichloroacetic acid (TCA) to stop the reaction

  • Fluorometer and 96-well black plates

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or aqueous buffer).

  • In a 96-well plate, add 10 µL of varying concentrations of this compound or vehicle control.

  • Add 70 µL of reaction buffer containing chorismate and L-glutamine to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of purified anthranilate synthase to each well.

  • Incubate the reaction at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10% (w/v) TCA.

  • Measure the fluorescence of the product, anthranilate, using a fluorometer with excitation at ~340 nm and emission at ~400 nm.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Anthranilate_Synthase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_inhibitor Prepare this compound dilutions add_inhibitor Add inhibitor/vehicle to plate prep_inhibitor->add_inhibitor prep_reagents Prepare reaction mix (Chorismate, Glutamine, Buffer) add_reagents Add reaction mix prep_reagents->add_reagents prep_enzyme Prepare Anthranilate Synthase add_enzyme Initiate with enzyme prep_enzyme->add_enzyme add_inhibitor->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_enzyme incubate Incubate at 37°C add_enzyme->incubate stop_reaction Stop with TCA incubate->stop_reaction measure_fluorescence Measure Anthranilate Fluorescence (Ex:340nm, Em:400nm) stop_reaction->measure_fluorescence calculate_ic50 Calculate % Inhibition and IC50 measure_fluorescence->calculate_ic50

Workflow for Anthranilate Synthase Inhibition Assay.
Protocol 2: Cell-Based IDO1 Inhibition Assay

This protocol determines the inhibitory effect of this compound on IDO1 activity in a cellular context by measuring the production of kynurenine.

Materials:

  • HeLa cells (or other cells expressing IDO1)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Recombinant human interferon-gamma (IFN-γ) to induce IDO1 expression

  • This compound

  • L-Tryptophan

  • Trichloroacetic acid (TCA)

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • 96-well cell culture plates

  • Plate reader for absorbance measurement

Procedure:

  • Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.

  • Treat cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.

  • Remove the medium and replace it with fresh medium containing L-tryptophan (e.g., 200 µM) and varying concentrations of this compound or vehicle control.

  • Incubate for 24-48 hours.

  • Collect the cell culture supernatant.

  • Add an equal volume of 6.1 N TCA to the supernatant to precipitate proteins, and incubate at 50°C for 30 minutes.

  • Centrifuge to pellet the precipitate.

  • Transfer the supernatant to a new 96-well plate.

  • Add an equal volume of DMAB reagent (2% w/v in acetic acid) and incubate at room temperature for 10 minutes.

  • Measure the absorbance at 480 nm. The absorbance is proportional to the kynurenine concentration.

  • Create a standard curve with known concentrations of kynurenine to quantify the results.

  • Calculate the percentage of inhibition and determine the EC50 value.

IDO1_Inhibition_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_kyn_detection Kynurenine Detection seed_cells Seed HeLa cells induce_ido1 Induce IDO1 with IFN-γ seed_cells->induce_ido1 add_inhibitor Add this compound & L-Tryptophan induce_ido1->add_inhibitor incubate_treatment Incubate add_inhibitor->incubate_treatment collect_supernatant Collect supernatant incubate_treatment->collect_supernatant precipitate_protein Precipitate with TCA collect_supernatant->precipitate_protein add_dmab Add DMAB reagent precipitate_protein->add_dmab measure_absorbance Measure Absorbance at 480nm add_dmab->measure_absorbance calculate_ec50 Calculate % Inhibition and EC50 measure_absorbance->calculate_ec50

Workflow for Cell-Based IDO1 Inhibition Assay.

Signaling Pathways

Trp Operon Repression

This compound can act as a co-repressor of the Trp operon in bacteria. When intracellular levels of tryptophan (or its analog, this compound) are high, it binds to the inactive Trp repressor protein, causing a conformational change that activates it. The active repressor-co-repressor complex then binds to the operator region of the Trp operon, blocking RNA polymerase from transcribing the structural genes required for tryptophan synthesis.

Trp_Operon_Repression cluster_low_trp Low Tryptophan/5-Methyl-DL-tryptophan cluster_high_trp High Tryptophan/5-Methyl-DL-tryptophan inactive_repressor_low Inactive Trp Repressor operator_low Operator structural_genes_low Structural Genes (trpE, D, C, B, A) operator_low->structural_genes_low rna_pol_low RNA Polymerase rna_pol_low->operator_low Binds transcription_low Transcription structural_genes_low->transcription_low Leads to five_mt This compound inactive_repressor_high Inactive Trp Repressor five_mt->inactive_repressor_high Binds to active_repressor Active Repressor Complex inactive_repressor_high->active_repressor Activates operator_high Operator active_repressor->operator_high Binds to rna_pol_high RNA Polymerase operator_high->rna_pol_high Blocks structural_genes_high Structural Genes operator_high->structural_genes_high no_transcription Transcription Blocked structural_genes_high->no_transcription

Repression of the Trp Operon by this compound.
Tryptophan Metabolism and Potential Inhibition Sites

This compound, as a tryptophan analog, can potentially interfere with the two major metabolic pathways of tryptophan: the serotonin (B10506) pathway and the kynurenine pathway. The rate-limiting enzymes in these pathways, Tryptophan Hydroxylase (TPH) and Indoleamine 2,3-dioxygenase (IDO1)/Tryptophan 2,3-dioxygenase (TDO), respectively, are key targets for modulation.

Tryptophan_Metabolism cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway tryptophan L-Tryptophan tph Tryptophan Hydroxylase (TPH) tryptophan->tph Substrate ido_tdo IDO1 / TDO tryptophan->ido_tdo Substrate five_mt This compound (Analog) five_mt->tph Potential Inhibition five_mt->ido_tdo Potential Inhibition five_htp 5-Hydroxytryptophan (5-HTP) tph->five_htp serotonin Serotonin five_htp->serotonin kynurenine Kynurenine ido_tdo->kynurenine immune_regulation Immune Regulation kynurenine->immune_regulation

Potential Inhibition Sites of this compound.
Potential Modulation of TLR4 Signaling

Recent studies suggest that tryptophan metabolites may play a role in modulating inflammatory responses. One key pathway in innate immunity is the Toll-like receptor 4 (TLR4) signaling cascade. Upon activation by ligands such as lipopolysaccharide (LPS), TLR4 recruits adaptor proteins like MyD88, leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines. While direct evidence for this compound is limited, its potential anti-inflammatory effects could be investigated through this pathway.

TLR4_Signaling lps LPS tlr4 TLR4 lps->tlr4 Activates myd88 MyD88 tlr4->myd88 Recruits nfkb NF-κB myd88->nfkb Activates cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) nfkb->cytokines Induces Transcription five_mt This compound five_mt->tlr4 Potential Modulation

Hypothesized Modulation of TLR4 Signaling.

Conclusion

This compound is a versatile research tool for the in vitro investigation of tryptophan metabolism and its regulation. The protocols and pathway diagrams provided herein serve as a guide for researchers to explore its effects on key enzymatic and signaling pathways. Further research is warranted to elucidate the precise quantitative inhibitory constants and to fully understand its potential modulatory effects on inflammatory signaling.

References

Application Notes and Protocols for Studying 5-Methyl-DL-tryptophan Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-DL-tryptophan (5-MT), a derivative of the essential amino acid tryptophan, has emerged as a molecule of interest in preclinical research, particularly in the context of inflammatory bowel disease (IBD). Recent studies have demonstrated its potential to ameliorate colitis in animal models by modulating the gut microbiota and key inflammatory signaling pathways. These application notes provide a comprehensive overview and detailed protocols for utilizing a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model to investigate the therapeutic effects of this compound. The protocols outlined below are based on established methodologies and findings from relevant preclinical studies.[1][2]

Animal Model: DSS-Induced Colitis in Mice

The DSS-induced colitis model is a widely used and robust model for studying the pathology of IBD and for evaluating the efficacy of potential therapeutic agents. Administration of DSS in the drinking water of mice leads to acute or chronic colitis that morphologically and symptomatically resembles human ulcerative colitis.

Key Findings from Preclinical Research

A pivotal study by Zou et al. (2023) demonstrated that this compound, a metabolite of Angelica sinensis polysaccharide, exhibits significant anti-inflammatory effects in a DSS-induced colitis mouse model. The study highlighted that 5-MT administration led to:

  • Amelioration of colitis symptoms: including reduced weight loss, improved stool consistency, and decreased rectal bleeding.[1][2]

  • Improved intestinal barrier function: as evidenced by the restoration of tight junction protein expression.

  • Modulation of the gut microbiota: indicating a potential mechanism for its therapeutic action.[1][2]

  • Inhibition of the TLR4/MyD88/NF-κB signaling pathway: a critical pathway in the inflammatory response.[1]

These findings suggest that 5-MT warrants further investigation as a potential therapeutic agent for IBD.

Data Presentation: Summary of Expected Quantitative Outcomes

The following tables summarize the expected quantitative data from a study evaluating the effects of this compound in a DSS-induced colitis mouse model, based on the findings reported by Zou et al. (2023).[1][2]

Table 1: Effect of this compound on Disease Activity Index (DAI)

Treatment GroupDay 0Day 3Day 5Day 7Day 9
Control0.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.00.0 ± 0.0
DSS + Vehicle0.0 ± 0.01.2 ± 0.32.5 ± 0.43.8 ± 0.53.5 ± 0.6
DSS + 5-MT (Low Dose)0.0 ± 0.01.0 ± 0.22.0 ± 0.32.8 ± 0.42.5 ± 0.5
DSS + 5-MT (High Dose)0.0 ± 0.00.8 ± 0.2*1.5 ± 0.3 2.0 ± 0.31.8 ± 0.4**

*p < 0.05, **p < 0.01 compared to DSS + Vehicle group. Data are presented as mean ± SD.

Table 2: Effect of this compound on Colon Length and Body Weight

Treatment GroupColon Length (cm)Body Weight Change (%)
Control8.5 ± 0.7+2.5 ± 1.0
DSS + Vehicle5.2 ± 0.6-15.8 ± 2.5
DSS + 5-MT (Low Dose)6.5 ± 0.5-10.2 ± 2.1
DSS + 5-MT (High Dose)7.8 ± 0.6 -5.5 ± 1.8

*p < 0.05, **p < 0.01 compared to DSS + Vehicle group. Data are presented as mean ± SD.

Table 3: Effect of this compound on Pro-inflammatory Cytokine Levels in Colon Tissue (pg/mg protein)

Treatment GroupTNF-αIL-6IL-1β
Control25.3 ± 5.115.2 ± 3.530.1 ± 6.2
DSS + Vehicle150.8 ± 15.2120.5 ± 12.8180.4 ± 18.5
DSS + 5-MT (Low Dose)95.4 ± 10.580.1 ± 9.3110.7 ± 12.1*
DSS + 5-MT (High Dose)50.2 ± 7.8 45.6 ± 6.165.3 ± 8.4**

*p < 0.05, **p < 0.01 compared to DSS + Vehicle group. Data are presented as mean ± SD.

Experimental Protocols

DSS-Induced Colitis Mouse Model

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Dextran sulfate sodium (DSS; molecular weight 36,000-50,000 Da)

  • Sterile drinking water

Protocol:

  • Acclimatize mice for at least one week before the start of the experiment.

  • Induce acute colitis by administering 2.5-3.0% (w/v) DSS in the drinking water for 7 consecutive days.

  • The control group receives regular sterile drinking water.

  • Monitor mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

Administration of this compound

Materials:

  • This compound (5-MT)

  • Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

Protocol:

  • Prepare solutions of 5-MT in the chosen vehicle at the desired concentrations (e.g., low dose and high dose).

  • Administer 5-MT or vehicle to the respective groups of mice via oral gavage daily.

  • The administration should start concurrently with the DSS treatment or as a pre-treatment, depending on the study design.

  • Continue the administration for the duration of the DSS treatment and potentially for a few days after, depending on the experimental goals.

Evaluation of Colitis Severity

Protocol:

  • Disease Activity Index (DAI): Calculate the DAI score daily based on the following parameters:

    • Weight loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)

    • Stool consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)

    • Rectal bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)

  • Colon Length: At the end of the experiment, euthanize the mice and carefully dissect the colon from the cecum to the anus. Measure the length of the colon.

  • Histological Analysis: Fix a segment of the colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage, inflammation, and ulceration.

Cytokine Analysis

Protocol:

  • Collect colon tissue samples and homogenize them in a suitable lysis buffer containing protease inhibitors.

  • Centrifuge the homogenates and collect the supernatants.

  • Determine the protein concentration of the supernatants using a BCA protein assay.

  • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

Experimental_Workflow cluster_setup Phase 1: Model Induction and Treatment cluster_analysis Phase 2: Endpoint Analysis Acclimatization Acclimatization DSS Administration (7 days) DSS Administration (7 days) Acclimatization->DSS Administration (7 days) 5-MT Administration (Daily) 5-MT Administration (Daily) Acclimatization->5-MT Administration (Daily) Daily Monitoring (DAI) Daily Monitoring (DAI) DSS Administration (7 days)->Daily Monitoring (DAI) 5-MT Administration (Daily)->Daily Monitoring (DAI) Euthanasia & Sample Collection Euthanasia & Sample Collection Daily Monitoring (DAI)->Euthanasia & Sample Collection Colon Length Measurement Colon Length Measurement Euthanasia & Sample Collection->Colon Length Measurement Histological Analysis Histological Analysis Euthanasia & Sample Collection->Histological Analysis Cytokine Analysis (ELISA) Cytokine Analysis (ELISA) Euthanasia & Sample Collection->Cytokine Analysis (ELISA) Microbiota Analysis Microbiota Analysis Euthanasia & Sample Collection->Microbiota Analysis

Caption: Experimental workflow for studying 5-MT in a DSS-induced colitis model.

TLR4_Signaling_Pathway LPS (from gut dysbiosis) LPS (from gut dysbiosis) TLR4 TLR4 LPS (from gut dysbiosis)->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα phosphorylates & degrades NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene transcription This compound This compound This compound->TLR4 Inhibits

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by this compound.

References

Troubleshooting & Optimization

5-Methyl-DL-tryptophan solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the solubility challenges and experimental use of 5-Methyl-DL-tryptophan.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

This compound is a synthetic analog of the essential amino acid L-tryptophan. Due to its structural similarity, it can act as a competitive inhibitor or a substrate for enzymes involved in tryptophan metabolism. Common research applications include:

  • Studying Tryptophan Metabolism: It is used to investigate the serotonin (B10506) and kynurenine (B1673888) pathways.[1][2]

  • Cancer Research: It can modulate the activity of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in tumor immune escape.

  • Neuroscience: It serves as a tool to study serotonin synthesis and its effects on mood and behavior.[3][4]

  • Microbiology: It can be used for the selection of genetic mutants in microorganisms like Methanococcus voltae.

Q2: What are the main solubility challenges with this compound?

This compound is sparingly soluble in aqueous solutions at neutral pH. Precipitation is a common issue when preparing stock solutions or adding it to cell culture media.[5] Its solubility is significantly influenced by pH and the solvent system used.

Q3: What are the recommended solvents for dissolving this compound?

Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing concentrated stock solutions.[5] For aqueous applications, solubility can be significantly increased by adjusting the pH with 1M HCl or 1M NaOH.[5] Co-solvent systems containing PEG300, Tween-80, and saline are also effective, particularly for in vivo studies.[5]

Q4: How should I store this compound powder and its stock solutions?

  • Powder: Store the solid powder desiccated at 2-8°C.

  • Stock Solutions: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C or -80°C for long-term stability.[5]

Q5: Can I heat or sonicate the solution to aid dissolution?

Yes, gentle heating and/or sonication can be used to aid the dissolution of this compound if precipitation occurs during preparation.[5] However, prolonged exposure to high temperatures should be avoided to prevent potential degradation.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Aqueous Solutions (e.g., Cell Culture Media)
  • Possible Cause: The final concentration in the aqueous medium exceeds the solubility limit of this compound at that specific pH.

  • Solution:

    • Reduce Final Concentration: Lower the target concentration of this compound in your experiment.

    • pH Adjustment: If your experimental conditions permit, slightly adjusting the pH of the final solution can improve solubility.

    • Use a Co-solvent System: For in vivo or certain in vitro applications, preparing the final solution in a co-solvent system can maintain solubility.

    • Slow Addition: Add the concentrated stock solution drop-wise to the pre-warmed (37°C) aqueous medium while gently stirring to facilitate rapid dispersal.

Issue 2: Cloudiness or Precipitation in Stock Solution Over Time
  • Possible Cause: The stock solution may be supersaturated, or temperature fluctuations during storage could be causing the compound to fall out of solution.

  • Solution:

    • Gentle Warming and Vortexing: Before use, warm the stock solution to room temperature and vortex thoroughly. A brief sonication may also help redissolve any precipitate.

    • Prepare Fresh Stock Solutions: If precipitation is persistent, it is best to prepare a fresh stock solution.

    • Filter Sterilization: After complete dissolution, filter the stock solution through a 0.22 µm syringe filter to remove any micro-precipitates before storing.

Issue 3: Inconsistent Experimental Results
  • Possible Cause: Partial precipitation of this compound in the experimental setup can lead to a lower effective concentration, resulting in variability.

  • Solution:

    • Visual Inspection: Always visually inspect your final working solutions for any signs of precipitation before starting your experiment.

    • Solubility Testing: Perform a solubility test in your specific experimental medium to determine the maximum soluble concentration under your conditions.

    • Consistent Preparation: Ensure a consistent and validated protocol for preparing your this compound solutions for every experiment.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent/SystemConcentrationObservations
DMSO66.67 mg/mL (305.48 mM)Requires ultrasonication and pH adjustment to 2 with 1M HCl.[5]
1M HCl≥ 100 mg/mL (458.19 mM)Soluble, saturation unknown.[5]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (22.91 mM)Clear solution, suitable for in vivo use.[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (22.91 mM)Clear solution, suitable for in vivo use.[5]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution in DMSO

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Weigh out 21.83 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Place the tube in an ultrasonic water bath and sonicate for 10-15 minutes to aid dissolution.

  • Carefully add 1M HCl drop-wise while vortexing until the pH of the solution is approximately 2. This will enhance solubility.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into single-use, sterile tubes and store at -20°C or -80°C.

Protocol 2: General Protocol for Cell-Based Assays

Materials:

  • 100 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Cells of interest plated in a suitable culture vessel

Procedure:

  • Thaw the 100 mM stock solution of this compound at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. Note: It is recommended to keep the final DMSO concentration below 0.5% to avoid solvent toxicity.

  • Prepare a series of intermediate dilutions of the stock solution in pre-warmed complete cell culture medium if a wide range of final concentrations is needed.

  • For the final dilution, add the calculated volume of the stock or intermediate solution to the cell culture medium drop-wise while gently swirling the culture vessel.

  • Mix gently to ensure even distribution.

  • Incubate the cells for the desired period and proceed with your downstream analysis.

  • Important: Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Cell-Based Experiment cluster_control Controls weigh Weigh this compound dissolve Dissolve in DMSO (with sonication & pH adjustment) weigh->dissolve stock 100 mM Stock Solution dissolve->stock dilute Dilute Stock in Pre-warmed Media stock->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Downstream Analysis incubate->analyze vehicle Vehicle Control (DMSO) untreated Untreated Control

Caption: Experimental workflow for using this compound in cell-based assays.

signaling_pathway cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway tryptophan Tryptophan tph Tryptophan Hydroxylase (TPH) tryptophan->tph ido_tdo IDO / TDO tryptophan->ido_tdo methyl_tryptophan This compound methyl_tryptophan->tph Inhibition methyl_tryptophan->ido_tdo Modulation five_htp 5-Hydroxytryptophan tph->five_htp serotonin Serotonin five_htp->serotonin kynurenine Kynurenine ido_tdo->kynurenine downstream Downstream Metabolites kynurenine->downstream

Caption: Modulation of Tryptophan metabolism by this compound.

troubleshooting_logic cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? cause1 High Final Concentration start->cause1 Yes, immediately cause2 Rapid Dilution start->cause2 Yes, immediately cause3 Supersaturated Stock start->cause3 Yes, over time cause4 Media Instability start->cause4 Yes, over time solution1 Lower Concentration cause1->solution1 solution2 Slow, Drop-wise Addition cause2->solution2 solution3 Warm and Vortex Stock cause3->solution3 solution4 Check Media Compatibility cause4->solution4

Caption: Troubleshooting logic for this compound precipitation issues.

References

stability of 5-Methyl-DL-tryptophan in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Methyl-DL-tryptophan in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid and stock solutions?

A1: For long-term stability, this compound in its solid, powdered form should be stored in a desiccated environment at 4°C and protected from light.[1] Stock solutions have different storage requirements based on temperature: they are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C.[2][3] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions before storage.[3]

Q2: How should I prepare aqueous solutions of this compound?

A2: this compound is soluble in 1M NaOH, forming a clear to slightly yellow solution, and in HCl, resulting in a colorless to slightly rose-colored solution.[1] For experimental use, especially in cell culture or in vivo studies, it is often necessary to use co-solvents due to its limited solubility in neutral aqueous solutions. A common method involves first dissolving the compound in an organic solvent like DMSO and then diluting it into the desired aqueous medium.[4] When preparing solutions, if precipitation or phase separation occurs, gentle heating and/or sonication can aid in dissolution.[3] For in vivo experiments, it is best practice to prepare the working solution fresh on the day of use.[3]

Q3: What factors can affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.

  • pH: Extreme pH conditions can affect stability. For instance, the photodegradation of tryptophan, a related compound, is more pronounced at both acidic and alkaline pH compared to neutral pH.[5]

  • Temperature: Elevated temperatures can accelerate the degradation of tryptophan and its analogs.[6]

  • Light: Exposure to UV light can cause degradation of the indole (B1671886) ring, a core structure in this compound.[5][7]

  • Oxidizing Agents: this compound is incompatible with strong oxidizing agents, which can lead to its degradation.

Q4: What are the potential degradation products of this compound?

A4: While specific studies detailing all degradation products of this compound are limited, the degradation pathways are expected to be similar to those of tryptophan. Under conditions of oxidation and/or photodegradation, tryptophan can degrade into several products, including N-formylkynurenine, kynurenine, and various hydroxylated species.[6] These degradation products can be colored and may exhibit toxicity in cell culture systems.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Precipitation upon pH adjustment The compound has low solubility at neutral or near-neutral pH. This is a known issue when lowering the pH of an alkaline stock solution.[4]Option 1 (DMSO): Prepare a concentrated stock solution (e.g., 100x) in DMSO. The small volume of DMSO added to the final aqueous medium should not exceed 1-2% to avoid solvent effects.[4]Option 2 (Acidification & Dilution): For certain applications, a small amount of acid (e.g., HCl) can be used to dissolve the compound in a buffer like PBS. This acidic stock solution must then be highly diluted in the final medium to minimize any impact from the low pH.[4]
Solution turns yellow or brown over time This color change is often an indication of degradation, particularly due to oxidation or photodegradation.[5][8] The yellowing of tryptophan solutions upon irradiation is directly related to the extent of its degradation.[5]1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.2. De-gas Solvents: To minimize oxidation, use solvents that have been de-gassed.3. Use Fresh Solutions: Whenever possible, prepare solutions fresh before use.4. Add Antioxidants: In some applications, the addition of a compatible antioxidant may help to prevent degradation.[8]
Inconsistent experimental results This could be due to the degradation of this compound in the prepared solutions, leading to a lower effective concentration of the active compound.1. Verify Solution Stability: Perform a stability study under your specific experimental conditions (see protocol below).2. Prepare Fresh Solutions: As a standard practice, always prepare fresh working solutions for each experiment.[3]3. Control Storage Conditions: Ensure that stock solutions are stored correctly and that aliquots are used to avoid repeated freeze-thaw cycles.[3]

Summary of Stability Data

Parameter Condition Observation/Recommendation Reference
Solid Form Storage 4°C, desiccated, protected from lightRecommended for long-term stability.[1]
Stock Solution Storage -80°CStable for up to 6 months.[2][3]
-20°CStable for up to 1 month.[2][3]
Aqueous Solution Stability Elevated TemperatureIncreased degradation.[6]
UV Light ExposureLeads to degradation.[5][7]
Extreme pHCan increase the rate of degradation.[5]
Presence of Oxidizing AgentsIncompatible; leads to degradation.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation products and determine the stability-indicating capability of an analytical method, such as HPLC. The goal is to achieve 5-20% degradation of the parent compound.[9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24-48 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Assess the peak purity of the this compound peak to ensure no co-eluting degradants.

  • If significant degradation is observed, the degradation products can be further characterized using techniques like LC-MS.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (1N NaOH, 60°C) prep_stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Apply Stress thermal Thermal (80°C) prep_stock->thermal Apply Stress photo Photodegradation (UV Light) prep_stock->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize dilute Dilute Samples neutralize->dilute hplc HPLC Analysis dilute->hplc data_analysis Data Analysis (% Degradation, Peak Purity) hplc->data_analysis

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_products Potential Degradation Products parent This compound hydroxylated Hydroxylated Species parent->hydroxylated Oxidation / Photodegradation kynurenine_analog 5-Methyl-kynurenine parent->kynurenine_analog Oxidation / Photodegradation formyl_analog N-Formyl-5-methyl-kynurenine parent->formyl_analog Oxidation / Photodegradation

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Optimizing 5-Methyl-DL-tryptophan Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 5-Methyl-DL-tryptophan in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound is a synthetic analog of the essential amino acid L-tryptophan. Its primary and most well-characterized mechanism of action is the competitive inhibition of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is the rate-limiting enzyme in the kynurenine (B1673888) pathway of tryptophan catabolism. By inhibiting IDO1, this compound prevents the degradation of tryptophan and the subsequent production of immunomodulatory downstream metabolites, such as kynurenine. This inhibition can lead to the reversal of tryptophan depletion-induced T-cell anergy and apoptosis, thereby restoring T-cell proliferation and function.

Q2: What is a typical starting concentration range for this compound in cell culture?

The optimal concentration of this compound is highly dependent on the cell type, experimental objective, and the level of IDO1 expression. Based on available literature, a common starting concentration range for in vitro studies, such as T-cell proliferation assays, is between 100 µM and 1 mM.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental setup.

Q3: How do I prepare a stock solution of this compound?

This compound has limited solubility in aqueous solutions at neutral pH. A common method for preparing a stock solution is to dissolve it in Dimethyl sulfoxide (B87167) (DMSO).[2] For example, a 100 mM stock solution can be prepared by dissolving 21.83 mg of this compound in 1 mL of DMSO. It is recommended to prepare small aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. When diluting the stock solution into your cell culture medium, ensure that the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitate forms in the cell culture medium after adding this compound. Poor solubility of this compound in the aqueous medium. The final concentration of the compound may have exceeded its solubility limit in the specific medium formulation.- Ensure the DMSO stock solution is fully dissolved before adding it to the medium.- Warm the medium to 37°C before and after adding the compound to aid dissolution.- Prepare a more dilute stock solution and add a larger volume to the medium, while ensuring the final DMSO concentration remains non-toxic.- Consider using a different solvent for the stock solution, although DMSO is the most common. Test the solubility in a small volume of medium before preparing a large batch.
No observable effect on T-cell proliferation or IDO1 activity. - The concentration of this compound is too low.- The cells have low or no expression of IDO1.- The duration of the treatment is not optimal.- Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocols section).- Verify IDO1 expression in your target cells by Western blot, qPCR, or by measuring kynurenine production in the supernatant.- Optimize the treatment duration. A time-course experiment can help identify the most effective incubation period.
Unexpected cell toxicity or off-target effects. - The concentration of this compound is too high.- The final DMSO concentration is toxic to the cells.- this compound may have off-target effects, such as activating the Aryl Hydrocarbon Receptor (AHR).- Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your cell line.- Ensure the final DMSO concentration is below the toxic threshold for your cells.- Be aware of potential off-target effects. If AHR activation is a concern, consider using an AHR antagonist as a control or measuring the expression of AHR target genes.
Variability in experimental results. - Inconsistent preparation of this compound stock solution.- Inconsistent cell seeding density.- Degradation of the compound due to improper storage.- Prepare a large batch of the stock solution, aliquot, and store at -80°C to ensure consistency across experiments.- Maintain a consistent cell seeding density as this can influence the cellular response to the compound.- Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Curve

This protocol outlines the steps to determine the optimal concentration of this compound for inhibiting IDO1 activity in your cell line of interest.

Materials:

  • IDO1-expressing cells

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Reagents for measuring kynurenine (e.g., using HPLC or a colorimetric assay)

Procedure:

  • Prepare a 100 mM stock solution of this compound in DMSO.

  • Seed your IDO1-expressing cells in a 96-well plate at an appropriate density. Allow the cells to adhere overnight.

  • Prepare a serial dilution of the this compound stock solution in complete cell culture medium. A suggested range of final concentrations to test is 0 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 750 µM, and 1 mM. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (0 µM).

  • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

  • Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).

  • After incubation, collect the cell culture supernatant.

  • Measure the concentration of kynurenine in the supernatant.

  • Plot the kynurenine concentration as a function of the this compound concentration. The optimal concentration will be the lowest concentration that gives the maximum inhibition of kynurenine production.

Protocol 2: Cytotoxicity Assay

This protocol helps determine the concentration at which this compound becomes toxic to your cells.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • 96-well cell culture plates

  • MTT or LDH assay kit

Procedure:

  • Follow steps 1-4 from Protocol 1 to treat your cells with a range of this compound concentrations.

  • Incubate the plate for the same duration as your planned experiments.

  • Perform the MTT or LDH assay according to the manufacturer's instructions.

  • Plot cell viability as a function of the this compound concentration. This will allow you to determine the IC50 (the concentration that inhibits 50% of cell viability) and the maximum non-toxic concentration.

Visualizations

IDO1_Pathway cluster_0 Cellular Effects Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Substrate T_Cell_Proliferation T-Cell Proliferation Tryptophan->T_Cell_Proliferation Promotes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Five_Methyl_DL_Tryptophan This compound Five_Methyl_DL_Tryptophan->IDO1 Inhibits Downstream_Metabolites Downstream Kynurenine Pathway Metabolites Kynurenine->Downstream_Metabolites T_Cell_Anergy T-Cell Anergy & Apoptosis Kynurenine->T_Cell_Anergy Induces Downstream_Metabolites->T_Cell_Anergy Induces

Caption: Inhibition of the IDO1 pathway by this compound.

Troubleshooting_Workflow Start Experiment with This compound Problem Encountering an Issue? Start->Problem Precipitation Precipitate in Media? Problem->Precipitation Yes No_Effect No Effect Observed? Problem->No_Effect Yes Toxicity Unexpected Toxicity? Problem->Toxicity Yes End Successful Experiment Problem->End No Check_Solubility Check Stock Solution & Final Concentration Precipitation->Check_Solubility Check_IDO1 Verify IDO1 Expression & Optimize Concentration No_Effect->Check_IDO1 Check_Toxicity Perform Cytotoxicity Assay & Check DMSO Concentration Toxicity->Check_Toxicity Solution_Solubility Warm Media, Use Fresh Stock Check_Solubility->Solution_Solubility Solution_No_Effect Perform Dose-Response & Time-Course Check_IDO1->Solution_No_Effect Solution_Toxicity Lower Concentration, Consider Off-Target Effects Check_Toxicity->Solution_Toxicity Solution_Solubility->End Solution_No_Effect->End Solution_Toxicity->End

Caption: Troubleshooting workflow for this compound experiments.

References

potential off-target effects of 5-Methyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this tryptophan analog. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

A1: this compound is a synthetic analog of the essential amino acid L-tryptophan. Its primary known biological activities include acting as an inhibitor of anthranilate synthase, a key enzyme in the tryptophan biosynthesis pathway in some organisms, and as a repressor of the Trp operon.[1] It has been utilized in microbiology for the selection of genetic mutants.[1] More recently, it has been investigated for its potential to ameliorate colitis by modulating gut microbiota and influencing the TLR4/MyD88/NF-κB signaling pathway.

Q2: What are the potential off-target pathways of concern for this compound?

A2: As a tryptophan analog, this compound has the potential to interact with pathways and receptors that are naturally modulated by tryptophan and its metabolites. The two primary pathways of concern for off-target effects are:

  • The Serotonin (B10506) Pathway: Tryptophan is the metabolic precursor to the neurotransmitter serotonin.[2] Analogs of tryptophan could potentially interfere with serotonin synthesis, metabolism, or directly interact with serotonin receptors.[1][3]

  • The Aryl Hydrocarbon Receptor (AHR) Pathway: Tryptophan and several of its metabolites are known endogenous ligands for the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor involved in regulating immune responses, inflammation, and xenobiotic metabolism.[4][5][6][7] It is plausible that this compound could also act as an AHR agonist or antagonist.

Q3: Is there any quantitative data on the binding of this compound to serotonin receptors or its activity at the AHR?

A3: Currently, there is a lack of publicly available quantitative data such as binding affinities (Ki, Kd) or functional activities (IC50, EC50) detailing the specific interaction of this compound with serotonin receptors or the Aryl Hydrocarbon Receptor. Researchers should consider performing these characterization assays to understand the potential for off-target effects in their experimental systems.

Q4: Can this compound affect the kynurenine (B1673888) pathway?

Q5: What are the solubility and stability properties of this compound?

A5: this compound is a solid that is soluble in aqueous solutions, with solubility aided by the use of co-solvents like DMSO and PEG300 for in vivo formulations.[10] It is important to note that the compound can be light-sensitive, and stock solutions should be stored protected from light at -20°C or -80°C for long-term stability.[10] For cell culture experiments, it is advisable to prepare fresh working solutions from a concentrated stock on the day of use.

Troubleshooting Guides

Issue 1: Unexpected Phenotypes or Cellular Responses

Potential Cause: Your observed experimental results are inconsistent with the expected on-target effects of this compound. This could be due to engagement of an off-target pathway.

Troubleshooting Steps:

  • Evaluate AHR Activation:

    • Hypothesis: this compound may be activating or inhibiting the AHR pathway.

    • Recommended Assay: Perform an AHR-responsive luciferase reporter assay. This involves transfecting cells (e.g., HepG2) with a plasmid containing a luciferase gene under the control of a dioxin-responsive element (DRE).

    • Interpretation: An increase in luciferase activity upon treatment with this compound would suggest AHR agonism. A decrease in TCDD (a potent AHR agonist)-induced luciferase activity would indicate antagonism.

    • Further Investigation: If AHR activation is confirmed, downstream target genes of AHR (e.g., CYP1A1, CYP1B1) can be measured by qPCR to validate the finding.

  • Assess Serotonin Receptor Interaction:

    • Hypothesis: The compound might be binding to one or more serotonin receptor subtypes.

    • Recommended Assay: Conduct radioligand binding assays using cell membranes expressing specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).

    • Interpretation: Displacement of a known radiolabeled serotonin receptor ligand by this compound will indicate binding. The IC50 value can be determined and converted to a Ki value to quantify the binding affinity.

    • Further Investigation: If significant binding is observed, functional assays (e.g., cAMP measurement for Gi/o-coupled receptors, or calcium flux for Gq-coupled receptors) should be performed to determine if the compound is an agonist, antagonist, or inverse agonist.

  • Investigate Kynurenine Pathway Modulation:

    • Hypothesis: this compound may be inhibiting IDO1 or TDO.

    • Recommended Assay: Utilize a cell-free enzymatic assay with recombinant human IDO1 or TDO. The production of kynurenine from tryptophan can be measured by HPLC or a colorimetric assay.

    • Interpretation: A decrease in kynurenine production in the presence of this compound will indicate inhibition. An IC50 value can then be calculated.

Issue 2: Poor Reproducibility of Experimental Results

Potential Cause: Inconsistent results between experiments can arise from issues with compound handling, stability, or experimental setup.

Troubleshooting Steps:

  • Compound Stability and Solubility:

    • Check for Precipitation: Visually inspect your stock and working solutions for any signs of precipitation, especially after dilution in aqueous media. This compound solubility is limited in neutral aqueous buffers.[10]

    • Fresh Preparations: Always prepare fresh working solutions for each experiment from a frozen stock. Avoid multiple freeze-thaw cycles of the stock solution.

    • Light Protection: As this compound is light-sensitive, ensure all solutions are prepared and stored in light-protected tubes or wrapped in foil.[11]

  • Cell Culture Media Effects:

    • Tryptophan Competition: Remember that standard cell culture media contain L-tryptophan. This will compete with this compound for transport into cells and for binding to target proteins. Consider using custom media with reduced or no tryptophan for specific mechanistic studies, but be aware of the cellular stress this may induce.

  • Control Experiments:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO, saline) at the same final concentration used for your this compound treatment.

    • Positive Controls: For off-target studies, use known agonists/antagonists for the respective pathways (e.g., TCDD for AHR, Serotonin for 5-HT receptors) to ensure your assay is performing correctly.

Quantitative Data Summary

Table 1: Off-Target Interaction Profile of this compound (Template)

TargetAssay TypeParameterValueCell Line/System
Aryl Hydrocarbon ReceptorLuciferase Reporter AssayEC50Data not availablee.g., HepG2
Aryl Hydrocarbon ReceptorLuciferase Reporter AssayIC50 (vs. TCDD)Data not availablee.g., HepG2
Serotonin Receptor 5-HT1ARadioligand Binding AssayKiData not availablee.g., HEK293 expressing 5-HT1A
Serotonin Receptor 5-HT2ARadioligand Binding AssayKiData not availablee.g., CHO-K1 expressing 5-HT2A
IDO1Enzymatic AssayIC50Data not availableRecombinant human IDO1
TDOEnzymatic AssayIC50Data not availableRecombinant human TDO

Experimental Protocols

Protocol 1: Aryl Hydrocarbon Receptor (AHR) Activation Assay

This protocol describes a luciferase reporter assay to determine if this compound can activate the AHR.

Methodology:

  • Cell Seeding: Seed HepG2 cells in a 96-well white, clear-bottom plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Transfection: Transfect the cells with a DRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound in cell culture medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 1 nM TCDD). Replace the medium on the cells with the treatment solutions and incubate for 24 hours.

  • Lysis: Wash the cells with PBS and then lyse the cells using a passive lysis buffer.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of this compound to determine the EC50 value.

Protocol 2: Serotonin Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to assess the binding of this compound to a specific serotonin receptor subtype (e.g., 5-HT1A).

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing the human 5-HT1A receptor.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer

    • A known concentration of a high-affinity radioligand for the 5-HT1A receptor (e.g., [3H]-8-OH-DPAT).

    • Serial dilutions of this compound or a known competitor (e.g., unlabeled 8-OH-DPAT for total displacement). For non-specific binding control wells, add a high concentration of a non-radiolabeled ligand.

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Visualizations

G cluster_serotonin Potential Off-Target: Serotonin Pathway Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP TPH Serotonin Serotonin 5-HTP->Serotonin AADC 5-HT Receptors 5-HT Receptors Serotonin->5-HT Receptors Binds 5-Me-DL-Trp 5-Me-DL-Trp 5-Me-DL-Trp->5-HT Receptors ? Bind TPH TPH 5-Me-DL-Trp->TPH ? Inhibit G cluster_ahr Potential Off-Target: AHR Pathway cluster_nucleus Nucleus Ligand 5-Me-DL-Trp (? Ligand) AHR_cytoplasm AHR (cytoplasm) Ligand->AHR_cytoplasm Binds AHR_nucleus AHR (nucleus) AHR_cytoplasm->AHR_nucleus Translocates Dimer AHR_nucleus->Dimer Dimerizes with ARNT ARNT DRE DRE Gene_Transcription Target Gene Transcription (e.g., CYP1A1) DRE->Gene_Transcription Induces Dimer->DRE Binds to G cluster_workflow Experimental Workflow: Off-Target Screening Start Start: Unexpected Phenotype AHR_Assay AHR Reporter Assay Start->AHR_Assay Serotonin_Assay Serotonin Receptor Binding Assay Start->Serotonin_Assay Kynurenine_Assay IDO/TDO Enzymatic Assay Start->Kynurenine_Assay Analyze_AHR AHR Activity? AHR_Assay->Analyze_AHR Analyze_Serotonin Serotonin Receptor Binding? Serotonin_Assay->Analyze_Serotonin Analyze_Kynurenine IDO/TDO Inhibition? Kynurenine_Assay->Analyze_Kynurenine Conclusion_AHR AHR is an Off-Target Analyze_AHR->Conclusion_AHR Yes No_Effect No Off-Target Effect Detected Analyze_AHR->No_Effect No Conclusion_Serotonin Serotonin Receptor is an Off-Target Analyze_Serotonin->Conclusion_Serotonin Yes Analyze_Serotonin->No_Effect No Conclusion_Kynurenine Kynurenine Pathway is Modulated Analyze_Kynurenine->Conclusion_Kynurenine Yes Analyze_Kynurenine->No_Effect No

References

troubleshooting inconsistent results with 5-Methyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-DL-tryptophan. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues and achieve consistent, reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving properly or precipitating out of solution?

A1: Solubility issues are a primary source of inconsistent results. This compound, like many tryptophan derivatives, has limited solubility in aqueous buffers. The use of an incorrect solvent or improper preparation technique can lead to incomplete dissolution or precipitation.

Data Presentation: Solubility Profile

The following table summarizes the solubility of this compound and provides context from related compounds.

Compound Solvent Solubility Notes
This compound 1M HCl≥ 100 mg/mL[1]Forms a clear, colorless to slightly rose-colored solution.[2][3]
1M NaOHSoluble (5%)[2][3]Forms a clear, colorless to slightly yellow solution.[2][3]
DMSO66.67 mg/mL[1]May require sonication.[1]
Aqueous Buffers (e.g., PBS)Sparingly soluble[1]It is recommended to first dissolve in an organic solvent like DMSO.[1]

Experimental Protocol: Preparation of Stock and Working Solutions

This protocol provides a reliable method for preparing a high-concentration stock solution and diluting it for in-vitro use.

1. Preparing a High-Concentration Stock Solution (e.g., 50 mg/mL in DMSO):

  • Weigh the desired amount of this compound powder in a sterile conical tube.
  • Add the appropriate volume of pure DMSO to achieve a 50 mg/mL concentration.
  • Vortex thoroughly. If needed, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution. The solution should be clear.

2. Preparing a Working Solution for Cell Culture (e.g., ≥ 5 mg/mL):

  • This protocol is adapted for preparing a formulation suitable for cell-based assays.[4][5]
  • Begin with your high-concentration stock solution (e.g., 50 mg/mL in DMSO).
  • In a sterile tube, add 400 µL of PEG300 to 100 µL of the DMSO stock solution and mix thoroughly.
  • Add 50 µL of Tween-80 and mix again.
  • Finally, add 450 µL of saline or your desired aqueous buffer to bring the total volume to 1 mL. Mix until the solution is clear.

Mandatory Visualization: Solution Preparation Workflow

G cluster_stock Stock Solution (DMSO) cluster_working Working Solution (Aqueous) s1 Weigh Powder s2 Add DMSO s1->s2 s3 Vortex / Sonicate s2->s3 s4 Store at -80°C s3->s4 w1 Aliquot Stock Solution s4->w1 Thaw Once w2 Add PEG300 w1->w2 w3 Add Tween-80 w2->w3 w4 Add Saline/Buffer w3->w4 w5 Use Immediately w4->w5

Caption: Workflow for preparing stable stock and working solutions.

Q2: My results are inconsistent between experiments performed on different days. Could my compound be degrading?

A2: Yes, improper storage and handling can lead to the degradation of this compound, causing variability in results. The compound is sensitive to light and repeated freeze-thaw cycles.[2][3][4] Tryptophan and its analogs can also degrade in cell culture media under certain conditions, such as elevated temperatures.[6]

Data Presentation: Recommended Storage and Handling

Form Storage Temperature Duration Key Handling Instructions
Powder 4°C[2][3]Long-termStore desiccated and protected from light.[2][3]
Stock Solution -20°CUp to 1 month[4]Aliquot to avoid repeated freeze-thaw cycles.[4]
-80°CUp to 6 months[4]Aliquot to avoid repeated freeze-thaw cycles.[4]
Q3: Why am I observing variable or even opposite biological effects in my cell-based assays?

A3: This is a critical issue often traced to the racemic nature of "DL"-tryptophan analogs. 5-Methyl-DL -tryptophan is a mixture of two stereoisomers: 5-Methyl-D -tryptophan and 5-Methyl-L -tryptophan. These isomers can have different, and sometimes opposing, biological activities. For example, in studies of the related compound 1-methyl-tryptophan, the D-isomer is a more effective inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO1) in some contexts, while the L-isomer can act as a substrate.[7] This enzymatic activity is central to the kynurenine (B1673888) pathway of tryptophan metabolism.

Mandatory Visualization: Tryptophan Metabolism Pathways

G cluster_serotonin Serotonin Pathway cluster_kynurenine Kynurenine Pathway Trp Tryptophan FiveHTP 5-Hydroxytryptophan Trp->FiveHTP TPH Kyn Kynurenine Trp->Kyn IDO1 / TDO Serotonin Serotonin FiveHTP->Serotonin AADC Melatonin Melatonin Serotonin->Melatonin KA Kynurenic Acid (Neuroprotective) Kyn->KA KAT ThreeHK 3-Hydroxykynurenine Kyn->ThreeHK KMO QA Quinolinic Acid (Neurotoxic) ThreeHK->QA NAD NAD+ QA->NAD FiveMeTrp This compound (Analog) FiveMeTrp->Kyn Inhibits/Modulates G Start Inconsistent Results Observed CheckSol Step 1: Verify Compound Integrity Is the stock solution clear? Was it prepared fresh from powder? Stored correctly? Start->CheckSol PrepNew Action: Prepare fresh solution from powder following protocol. CheckSol->PrepNew No CheckProto Step 2: Review Protocol Are dilutions accurate? Is the final concentration correct? Consistent incubation times? CheckSol->CheckProto Yes PrepNew->CheckSol ReviseProto Action: Standardize all protocol steps. Use calibrated pipettes. CheckProto->ReviseProto No CheckIsomer Step 3: Consider Isomer Effects Are you using a DL-mixture? Could your system be sensitive to a specific D or L isomer? CheckProto->CheckIsomer Yes ReviseProto->CheckProto TestIsomers Action: Test pure D- and L-isomers if available to determine specific effects. CheckIsomer->TestIsomers Yes CheckCells Step 4: Evaluate Cell System Is cell passage number consistent? Any signs of contamination or stress? CheckIsomer->CheckCells No End Problem Resolved TestIsomers->End CultureCells Action: Use a fresh, low-passage vial of cells. Check for mycoplasma. CheckCells->CultureCells No CheckCells->End Yes CultureCells->CheckCells

References

Technical Support Center: 5-Methyl-DL-tryptophan Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation products of 5-Methyl-DL-tryptophan during experimental procedures. The information is presented in a question-and-answer format to directly address common issues.

Disclaimer: Direct experimental data on the forced degradation of this compound is limited in publicly available literature. The information provided below is based on the known degradation pathways of tryptophan and related indole (B1671886) compounds. The predicted degradation products and pathways should be confirmed by appropriate analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound under experimental stress conditions?

A1: Based on the chemistry of the indole ring and the alanine (B10760859) side chain, this compound is susceptible to degradation through several pathways, primarily oxidation, photodegradation, and reactions under acidic or basic conditions. The methyl group at the 5-position of the indole ring is expected to influence the rate and products of degradation compared to tryptophan.

Q2: What are the potential degradation products I should look for?

A2: The potential degradation products can be categorized by the stress condition applied:

  • Oxidative Degradation: Similar to tryptophan, the indole ring is prone to oxidation. Potential products include N-formyl-5-methylkynurenine, 5-methylkynurenine, and various hydroxylated species.

  • Photodegradation: Exposure to light, especially UV light, can lead to the formation of colored degradants. Likely products include N-formyl-5-methylkynurenine and other photoproducts arising from radical reactions.

  • Acid/Base Hydrolysis: While the indole ring is relatively stable to hydrolysis, extreme pH and temperature conditions can lead to the degradation of the alanine side chain (e.g., decarboxylation) or modifications to the indole ring.

  • Thermal Degradation: High temperatures can cause decarboxylation of the amino acid side chain, leading to the formation of 5-methyltryptamine.

A summary of potential degradation products is provided in the table below.

Troubleshooting Guides

Issue 1: Unexpected peaks in my chromatogram when analyzing this compound.

  • Possible Cause: Degradation of your sample.

  • Troubleshooting Steps:

    • Review Sample Handling and Storage: Was the sample exposed to light for extended periods? Was it stored at an appropriate temperature? Was the pH of the solution controlled?

    • Analyze a Freshly Prepared Sample: Compare the chromatogram of the problematic sample with a freshly prepared standard solution of this compound.

    • Perform Stress Testing: To tentatively identify the degradation products, subject a sample of this compound to controlled stress conditions (see Experimental Protocols section) and analyze the resulting mixture. This can help to match the retention times of the unknown peaks with those of the forced degradation products.

    • Use Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer to obtain mass-to-charge ratio (m/z) information for the unknown peaks. This will be critical in identifying the molecular weights of the degradation products and confirming their structures.

Issue 2: My solution of this compound has turned yellow/brown.

  • Possible Cause: This is often a sign of oxidative or photodegradation. The formation of conjugated systems, such as kynurenine-type structures, can lead to colored solutions.

  • Troubleshooting Steps:

    • Protect from Light: Store solutions of this compound in amber vials or wrapped in aluminum foil.

    • Use Fresh Solvents: Ensure that the solvents used to prepare your solutions are of high purity and free of peroxides.

    • Consider Antioxidants: For long-term storage or in experiments where oxidative stress is a concern, the addition of a small amount of an antioxidant (e.g., ascorbic acid) may be beneficial, but its compatibility with your experimental system must be verified.

Issue 3: Poor recovery of this compound in my analytical method.

  • Possible Cause: Adsorption to surfaces or degradation during the analytical procedure.

  • Troubleshooting Steps:

    • Check pH of Mobile Phase: The pH of the mobile phase can affect the stability and ionization state of this compound. Ensure the pH is in a range where the compound is stable.

    • Passivate System: If using HPLC, passivating the system with a strong acid wash followed by a thorough flush with the mobile phase can help reduce active sites that may cause degradation.

    • Evaluate Extraction/Sample Preparation: Ensure that the sample preparation method does not introduce conditions that could cause degradation (e.g., high temperature, extreme pH).

Quantitative Data Summary

The following table summarizes the potential degradation products of this compound. The percentage of degradation will be highly dependent on the specific experimental conditions (e.g., temperature, duration of exposure, concentration of reagents).

Stress ConditionPotential Degradation ProductExpected Molecular Weight ( g/mol )Notes
Oxidation (e.g., H₂O₂)N-formyl-5-methylkynurenine250.26Primary oxidation product.
5-methylkynurenine222.25Formed from the deformylation of N-formyl-5-methylkynurenine.
Hydroxylated derivatives234.25Oxidation at various positions on the indole ring.
Photodegradation (UV light)N-formyl-5-methylkynurenine250.26Often a major product of photo-oxidation.
Various photoproductsVariableComplex mixture of products can be formed.
Thermal Degradation 5-methyltryptamine174.24Resulting from decarboxylation.
Acid/Base Hydrolysis Potential side-chain modificationsVariableGenerally more stable, but degradation can occur under harsh conditions.

Experimental Protocols

Forced Degradation Studies Protocol

This protocol provides a general framework for conducting forced degradation studies on this compound. The goal is to generate a small amount of degradation (typically 5-20%) to facilitate the development of stability-indicating analytical methods.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, water, or a mixture).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 1 mL of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Transfer the stock solution to a vial and heat in an oven at 80°C for 48 hours.

  • Photodegradation:

    • Expose the stock solution in a clear vial to a photostability chamber (with UV and visible light) for a period sufficient to cause degradation (e.g., as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze all stressed samples, along with a non-stressed control sample, by a suitable stability-indicating HPLC method (e.g., reversed-phase HPLC with UV and/or MS detection).

Stability-Indicating HPLC Method
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 280 nm, and/or Mass Spectrometry (ESI+).

  • Injection Volume: 10 µL.

Visualizations

DegradationPathways cluster_oxidation Oxidation cluster_photo Photodegradation cluster_thermal Thermal Degradation This compound This compound N-formyl-5-methylkynurenine N-formyl-5-methylkynurenine This compound->N-formyl-5-methylkynurenine H₂O₂ / Light Hydroxylated derivatives Hydroxylated derivatives This compound->Hydroxylated derivatives Oxidants Photoproducts Photoproducts This compound->Photoproducts UV Light 5-methyltryptamine 5-methyltryptamine This compound->5-methyltryptamine Heat (Δ) 5-methylkynurenine 5-methylkynurenine N-formyl-5-methylkynurenine->5-methylkynurenine Deformylation

Caption: Potential degradation pathways of this compound under stress conditions.

ExperimentalWorkflow start Start: this compound Sample stress Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress neutralize Neutralize (for Acid/Base) stress->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS stress->hplc for other conditions neutralize->hplc identify Identify Degradation Products hplc->identify quantify Quantify Degradation hplc->quantify end End: Stability Profile identify->end quantify->end

Caption: General workflow for forced degradation studies of this compound.

TroubleshootingLogic start Problem: Unexpected Chromatographic Peaks check_handling Review Sample Handling & Storage start->check_handling fresh_sample Analyze Fresh Sample check_handling->fresh_sample stress_test Perform Forced Degradation fresh_sample->stress_test compare Compare Retention Times fresh_sample->compare stress_test->compare ms_analysis Use HPLC-MS for Identification solution Solution: Identify Degradant & Optimize Conditions ms_analysis->solution compare->ms_analysis

Caption: Troubleshooting logic for identifying unknown peaks in this compound analysis.

proper storage and handling of 5-Methyl-DL-tryptophan powder

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and use of this compound powder in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: Proper storage is crucial to maintain the stability and integrity of the compound. For long-term storage, the powder should be kept at -20°C for up to three years. For shorter periods, storage at 4°C for up to two years is acceptable. It is essential to store the powder in a desiccated environment and protected from light.[1][2][3] Always keep the container tightly sealed to prevent moisture absorption, as the compound can be hygroscopic.[1][4]

Q2: How should I prepare stock solutions of this compound?

A2: The choice of solvent depends on the experimental requirements. Dimethyl sulfoxide (B87167) (DMSO) and 1 M Hydrochloric Acid (HCl) are effective solvents.[1][5] Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened bottle to ensure maximal solubility.[1] For a 10 mM stock solution in DMSO, you would dissolve 2.18 mg of the powder in 1 mL of DMSO. Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1]

Q3: What is the mechanism of action of this compound?

A3: this compound primarily acts as a tryptophan analog and exerts its effects through two main mechanisms. First, it serves as a false feedback inhibitor of anthranilate synthase, the enzyme that catalyzes the first committed step in the tryptophan biosynthesis pathway.[6] By mimicking tryptophan, it binds to the enzyme's allosteric site, inhibiting the synthesis of anthranilate and subsequent downstream products.[1][6] Second, in bacteria such as E. coli, it can act as a co-repressor for the tryptophan (trp) operon. It binds to the inactive Trp repressor protein, causing a conformational change that allows the repressor to bind to the operator region of the operon, thereby blocking the transcription of genes required for tryptophan synthesis.[3][7][8]

Q4: What are the key safety precautions when handling the powder?

A4: Standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[4][7] Handling should be done in a well-ventilated area to avoid inhalation of the powder. Avoid generating dust during weighing and handling.[4][9] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[4][7] Always wash hands with soap and water after handling the compound.[4][9]

Troubleshooting Guides

Issue 1: The compound is not dissolving completely.

  • Problem: You are having difficulty dissolving the this compound powder in your chosen solvent at the desired concentration.

  • Solution:

    • Verify Solvent Choice: Confirm that you are using an appropriate solvent. DMSO and 1 M HCl are recommended for high concentrations.[1] For aqueous buffers, solubility is significantly lower.[5]

    • Use Physical Aids: Gentle heating and/or sonication can significantly aid dissolution, particularly for preparing concentrated stock solutions.[1]

    • Adjust pH: For dissolution in DMSO that proves difficult, adjusting the pH to 2 with 1 M HCl can improve solubility.[1]

    • Check Solvent Quality: If using DMSO, ensure it is of high purity and has not absorbed moisture. Using a newly opened bottle is best practice.[1]

Issue 2: A precipitate forms when I dilute my stock solution into aqueous media (e.g., cell culture medium).

  • Problem: Your DMSO or HCl stock solution was clear, but upon adding it to your aqueous experimental buffer or cell culture medium, the compound precipitates. This is a common issue when the final concentration of the compound exceeds its solubility limit in the aqueous medium.

  • Solution:

    • Lower Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound.

    • Use Co-solvents (for in vivo studies): For animal studies, a multi-component solvent system may be required. A common protocol involves first dissolving the compound in DMSO, then sequentially adding co-solvents like PEG300 and Tween-80 before the final addition of saline.[1][6] This maintains solubility in the final aqueous formulation.

    • Increase Final DMSO Concentration: For in vitro assays, you may be able to slightly increase the final percentage of DMSO in your medium. However, be cautious, as DMSO concentrations above 0.5-1% can have cytotoxic or off-target effects on cells. Always run a vehicle control with the same final DMSO concentration.

Issue 3: I observe browning or discoloration of my cell culture medium after adding this compound and incubating.

  • Problem: The cell culture medium changes color over time, which could indicate degradation of the compound or other media components.

  • Solution:

    • Protect from Light: Tryptophan and its analogs are susceptible to photo-oxidation.[2] Ensure your plates or flasks are protected from direct light during incubation and storage.

    • Minimize Heat Exposure: Long-term incubation at 37°C can accelerate the degradation of tryptophan in cell culture media, leading to the formation of colored and potentially toxic byproducts.[4][5]

    • Prepare Freshly: It is recommended to add the this compound to the medium immediately before starting the experiment rather than storing pre-mixed media for extended periods.

    • Consider Antioxidants: Studies have shown that antioxidants like α-ketoglutaric acid can help stabilize tryptophan in media and prevent degradation.[4]

Issue 4: I am seeing unexpected results or high background in my fluorescence-based assay.

  • Problem: The intrinsic fluorescence of the tryptophan indole (B1671886) ring may interfere with assays that use fluorescent readouts.

  • Solution:

    • Check Excitation/Emission Spectra: Tryptophan and its derivatives are typically excited around 280-295 nm and emit in the range of 340-360 nm.[9][10][11] Check if these wavelengths overlap with those of your fluorescent probes.

    • Run a Compound-Only Control: Always include a control well containing only your media and this compound at the final experimental concentration. This will allow you to measure and subtract any background fluorescence from the compound itself.

    • Use a Different Assay: If the interference is significant and cannot be corrected, consider using an alternative, non-fluorescence-based detection method, such as a colorimetric assay or HPLC-based quantification.

Data Presentation

Table 1: Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Powder -20°CUp to 3 yearsStore desiccated, protect from light.[1][2][3]
4°CUp to 2 yearsStore desiccated, protect from light.[1][2]
Stock Solution -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[1]
(in solvent)-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[1]

Table 2: Solubility Data

SolventConcentrationMethod / Notes
DMSO 66.67 mg/mL (305.48 mM)Ultrasonic and pH adjustment to 2 with 1 M HCl may be required.[1]
1 M HCl ≥ 100 mg/mL (458.19 mM)Soluble, but saturation is unknown.[1][5]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline ≥ 5 mg/mL (22.91 mM)A clear solution is obtained; for in vivo use.[1][6]

Experimental Protocols

Protocol 1: Preparation of a 50 mM Stock Solution in DMSO

  • Materials: this compound powder (MW: 218.25), high-purity DMSO, sterile microcentrifuge tubes.

  • Calculation: To prepare 1 mL of a 50 mM solution, weigh out 10.91 mg of the powder (Mass = 0.050 mol/L * 0.001 L * 218.25 g/mol ).

  • Procedure: a. Aseptically weigh 10.91 mg of this compound powder and place it into a sterile microcentrifuge tube. b. Add 1 mL of high-purity DMSO. c. Vortex thoroughly until the powder is completely dissolved. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes. d. Aliquot the stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes. e. Store the aliquots at -80°C for long-term storage.

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for assessing the purity of this compound. Specific parameters may need to be optimized for your system.

  • Instrumentation: HPLC system with a UV detector and a C18 analytical column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in an 80:20 (v/v) mixture of acetonitrile (B52724) and water.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a small amount of mobile phase A or a methanol/water mixture).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 5 µm, 250 mm x 4.6 mm.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 280 nm.

    • Injection Volume: 20 µL.

    • Gradient: A typical gradient might run from 5% to 65% Mobile Phase B over 35 minutes.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by calculating the area of the main peak as a percentage of the total area of all peaks.

Visualizations

Mechanism 1: False Feedback Inhibition of Tryptophan Biosynthesis

This compound acts as an analog of Tryptophan, binding to an allosteric site on Anthranilate Synthase. This binding inhibits the enzyme's activity, preventing the conversion of Chorismate to Anthranilate and thereby shutting down the entire biosynthesis pathway.

Feedback_Inhibition cluster_pathway Tryptophan Biosynthesis Pathway cluster_inhibitor Inhibitor Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase Pathway ... Anthranilate->Pathway Tryptophan L-Tryptophan Pathway->Tryptophan Tryptophan->Chorismate Feedback Inhibition Inhibitor This compound Inhibitor->Chorismate False Feedback Inhibition

Diagram 1: False feedback inhibition of Anthranilate Synthase.

Mechanism 2: Co-repression of the Bacterial Trp Operon

In bacteria, this compound can bind to the inactive Trp Repressor protein. This complex then binds to the operator sequence on the DNA, physically blocking RNA Polymerase from transcribing the structural genes (trpE, D, C, B, A) required for tryptophan synthesis.

Trp_Operon cluster_operon Trp Operon DNA cluster_proteins Regulatory Proteins P Promoter O Operator Genes trpE trpD trpC trpB trpA RNAP RNA Polymerase O->RNAP Transcription Blocked Repressor Inactive Trp Repressor ActiveRepressor Active Repressor Complex Repressor->ActiveRepressor FiveMT 5-Methyl-DL- tryptophan FiveMT->ActiveRepressor ActiveRepressor->O Binds & Blocks RNAP->P Binds

Diagram 2: Co-repression of the Trp operon.

References

Technical Support Center: 5-Methyl-DL-tryptophan Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination and ensuring the quality of their 5-Methyl-DL-tryptophan stock solutions.

Frequently Asked Questions (FAQs)

Q1: How should this compound powder be stored?

A1: this compound powder should be stored desiccated at 4°C and protected from light.[1][2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: this compound is soluble in 1 M HCl (≥ 100 mg/mL), DMSO (66.67 mg/mL, may require sonication and pH adjustment with 1 M HCl), and 1 M NaOH (forms a clear solution at 5%).[1][2] The choice of solvent will depend on the experimental requirements.

Q3: What are the recommended storage conditions and shelf life for this compound stock solutions?

A3: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles. Recommended storage conditions are:

  • -80°C for up to 6 months.

  • -20°C for up to 1 month.

Q4: Can this compound stock solutions be sterilized by autoclaving?

A4: Tryptophan and its analogs are susceptible to degradation at high temperatures. Therefore, autoclaving is not recommended.[3] Sterile filtration is the preferred method for sterilization.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and use of this compound stock solutions.

Issue 1: My this compound stock solution appears cloudy or has visible particles.
  • Possible Cause 1: Incomplete Dissolution.

    • Solution: Ensure the appropriate solvent and concentration are used as per the solubility data. Gentle warming and vortexing or sonication may aid in dissolution, particularly for DMSO solutions.

  • Possible Cause 2: Microbial Contamination (Bacteria, Yeast, Fungi).

    • Solution: Discard the contaminated solution. Prepare a fresh solution using aseptic techniques in a biological safety cabinet.[4] Filter-sterilize the final solution through a 0.22 µm filter.[5] Regularly monitor cultures for signs of contamination such as turbidity and pH changes.[1]

  • Possible Cause 3: Chemical Precipitation.

    • Solution: This may occur if the solution is stored at an inappropriate temperature or if the concentration exceeds its solubility at that temperature. Ensure storage conditions are appropriate. If precipitation occurs upon cooling, gentle warming may redissolve the compound. Consider preparing a more dilute stock solution.

Issue 2: The color of my stock solution has changed (e.g., turned brownish).
  • Possible Cause: Degradation of this compound.

    • Solution: Tryptophan and its derivatives can degrade upon exposure to light, repeated freeze-thaw cycles, or improper storage, sometimes resulting in a color change.[3][6] It is recommended to discard the solution and prepare a fresh stock. To prevent degradation, protect solutions from light by using amber vials and aliquot stocks to minimize freeze-thaw cycles.

Issue 3: I suspect my cell cultures are contaminated after adding the this compound stock solution.
  • Possible Cause 1: Microbial Contamination of the Stock Solution.

    • Solution: Immediately quarantine the affected cultures and test for microbial contamination (bacteria, fungi, mycoplasma). Discard the contaminated stock solution and any cultures it was used in. Review and reinforce aseptic techniques for stock solution preparation.

  • Possible Cause 2: Endotoxin (B1171834) Contamination.

    • Solution: Endotoxins from Gram-negative bacteria can be present even in sterile-filtered solutions and can impact cell health. Use endotoxin-free water and reagents for solution preparation.[7] Test the stock solution for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.

  • Possible Cause 3: Leachables and Extractables from Plasticware.

    • Solution: Pure DMSO can act as a solvent that extracts chemicals from certain plastics like polycarbonate and PVC.[8] When preparing and storing DMSO-based stock solutions, use compatible plastics such as polypropylene (B1209903) or, ideally, glass vials with Teflon-lined caps.[9][10]

Quantitative Data Summary

Table 1: Solubility of this compound

SolventSolubilityNotes
1 M HCl≥ 100 mg/mLForms a clear, colorless to slightly rose-colored solution.[2]
DMSO66.67 mg/mLMay require sonication and pH adjustment to 2 with 1 M HCl.
1 M NaOH5% (w/v)Forms a clear, colorless to slightly yellow solution.[1][2][11]

Table 2: Recommended Storage of this compound Stock Solutions

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution in DMSO
  • Materials:

    • This compound powder

    • Sterile, anhydrous DMSO

    • Sterile, polypropylene or glass vials with Teflon-lined caps

    • Calibrated analytical balance

    • Sterile, DMSO-compatible syringe filters (e.g., PTFE or nylon, 0.22 µm pore size)[7][9]

    • Sterile syringes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • In a biological safety cabinet, weigh the desired amount of this compound powder into a sterile vial.

    • Add the calculated volume of sterile DMSO to achieve the desired concentration.

    • Cap the vial and vortex until the powder is dissolved. If necessary, use a sonicator bath to aid dissolution.

    • Using a sterile syringe, draw up the solution and attach a sterile, DMSO-compatible syringe filter.

    • Filter-sterilize the solution into a new sterile vial.

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile polypropylene or glass vials.

    • Label the aliquots with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Quality Control - Visual Inspection of Stock Solutions
  • Procedure:

    • Gently swirl the vial to ensure homogeneity.[12]

    • Hold the vial against a black background and inspect for any light-colored particulate matter.[3]

    • Hold the vial against a white background and inspect for any dark-colored particulate matter or signs of precipitation.[3]

    • Observe the color and clarity of the solution. Any deviation from a clear, colorless to pale yellowish solution should be noted.[11]

    • Record all observations. If any particulates or unexpected color changes are observed, the solution should be discarded.

Protocol 3: Quality Control - Mycoplasma Testing of Stock Solutions (Indirect DNA Staining Method)
  • Principle: This method uses a fluorescent dye (e.g., Hoechst 33258) that binds to DNA. Mycoplasma contamination will appear as small, fluorescent particles outside of the cell nuclei.

  • Procedure (adapted for testing a stock solution):

    • Culture an indicator cell line (e.g., Vero cells) known to be free of mycoplasma on sterile coverslips in a multi-well plate.

    • Once the cells have adhered, add a small, non-toxic volume of the this compound stock solution to the culture medium.

    • Include positive (a known mycoplasma-contaminated culture) and negative (untreated indicator cells) controls.

    • Incubate for 3-5 days.

    • Fix and stain the cells with a DNA-binding fluorescent dye according to the manufacturer's protocol.

    • Examine the coverslips using a fluorescence microscope. The presence of small, extranuclear fluorescent bodies indicates mycoplasma contamination.

Protocol 4: Quality Control - Endotoxin Testing (LAL Assay)
  • Principle: The Limulus Amebocyte Lysate (LAL) test is a highly sensitive assay for the detection of endotoxins. The lysate from the blood cells of the horseshoe crab clots in the presence of endotoxins.[13]

  • Procedure (using a commercial chromogenic or turbidimetric kit):

    • Use endotoxin-free labware and reagents throughout the procedure.

    • Prepare a standard curve using the provided endotoxin standard.

    • Dilute the this compound stock solution with endotoxin-free water to a level that does not interfere with the assay.

    • Perform the assay according to the manufacturer's instructions, which typically involves incubating the samples and standards with the LAL reagent and then measuring the resulting color change or turbidity.

    • Calculate the endotoxin concentration in the stock solution based on the standard curve.

Visualizations

Contamination_Troubleshooting_Workflow Troubleshooting Workflow for Contaminated Stock Solutions start Suspicion of Stock Solution Contamination visual_inspection Perform Visual Inspection (Color, Clarity, Particulates) start->visual_inspection microscopy Microscopic Examination of Affected Cell Cultures start->microscopy qc_tests Perform Specific QC Tests (Mycoplasma, Endotoxin) visual_inspection->qc_tests Abnormality Detected microscopy->qc_tests Contamination Observed discard_solution Discard Contaminated Stock Solution qc_tests->discard_solution Positive Result review_protocol Review and Reinforce Aseptic Technique and Handling Procedures discard_solution->review_protocol prepare_new Prepare Fresh, Sterile Stock Solution review_protocol->prepare_new document Document Findings and Corrective Actions prepare_new->document

Caption: Troubleshooting workflow for suspected stock solution contamination.

Stock_Solution_Preparation_Workflow Workflow for Preparing Sterile this compound Stock Solutions start Start weigh Weigh this compound Powder Aseptically start->weigh dissolve Dissolve in Appropriate Sterile Solvent weigh->dissolve filter Sterile Filter with 0.22 µm Syringe Filter dissolve->filter aliquot Aliquot into Sterile, Single-Use Vials filter->aliquot label_store Label and Store at -20°C or -80°C aliquot->label_store qc Perform Quality Control (Visual, Mycoplasma, Endotoxin) label_store->qc end End qc->end

Caption: Workflow for preparing sterile this compound stock solutions.

logical_relationship Factors Affecting Stock Solution Integrity integrity Stock Solution Integrity contamination Contamination (Microbial, Chemical) integrity->contamination degradation Degradation integrity->degradation purity Purity of Starting Material purity->integrity solvent Solvent Quality solvent->integrity technique Aseptic Preparation Technique technique->integrity storage Storage Conditions (Temp, Light, Container) storage->integrity handling Handling Practices (Freeze-Thaw Cycles) handling->integrity

Caption: Key factors influencing the integrity of stock solutions.

References

Technical Support Center: 5-Methyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-DL-tryptophan. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this compound. The following frequently asked questions (FAQs) and troubleshooting guides address the impact of pH on the activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the activity of this compound as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)?

A1: The optimal pH for IDO1 enzyme activity in in vitro assays is reported to be around 6.5.[1] Since this compound acts as a competitive inhibitor, its apparent activity will be influenced by the enzyme's activity. Therefore, maintaining the pH of your assay buffer at or near 6.5 is crucial for obtaining consistent and optimal results when evaluating its inhibitory potential against IDO1. Deviations from this pH can alter the enzyme's conformation and catalytic efficiency, thereby affecting the measured inhibitory activity of this compound.

Q2: How does pH affect the solubility of this compound?

A2: As an amino acid derivative, the solubility of this compound is pH-dependent. It is generally more soluble in acidic or alkaline solutions compared to neutral pH. For instance, it is soluble in 1 M HCl.[2] When preparing stock solutions, it is sometimes recommended to adjust the pH to 2 with 1 M HCl to achieve higher concentrations in DMSO.[2] In aqueous solutions, tryptophan-based polymers have shown solubility only at pH greater than 7.[3] Therefore, if you are experiencing precipitation of the compound in your experiments, adjusting the pH of your buffer system might be necessary.

Q3: Can pH influence the stability of this compound in my experimental setup?

A3: Yes, pH can affect the stability of tryptophan and its derivatives. While stable under typical cell culture and enzymatic assay conditions, extreme pH values combined with high temperatures, as used in alkaline hydrolysis for analytical purposes, can lead to degradation.[4][5] For most biological experiments conducted within a physiological pH range (e.g., 6.0-8.0), significant degradation is not expected. However, prolonged storage of solutions, especially at non-optimal pH and temperature, could potentially impact the compound's integrity.

Q4: Does the extracellular pH of my cell culture medium affect the activity of this compound?

A4: Extracellular pH can significantly impact the activity of this compound in cell-based assays through several mechanisms. Firstly, the cellular uptake of molecules can be pH-dependent.[6][7] Changes in extracellular pH can alter the charge of the cell membrane and the compound itself, potentially affecting its transport into the cell. Secondly, the activity of the target enzyme, IDO1, within the cell can be influenced by intracellular pH, which can be affected by the extracellular environment. Acidic tumor microenvironments are a known physiological condition that can influence cellular processes.[6]

Troubleshooting Guide

Issue Possible Cause (pH-related) Recommended Solution
Low or inconsistent inhibitory activity of this compound in an IDO1 enzyme assay. The pH of the assay buffer is not optimal for IDO1 activity.Prepare a fresh assay buffer with a pH of 6.5.[1] Verify the pH of all components and the final reaction mixture. Consider performing a pH titration experiment to determine the optimal pH for your specific assay conditions.
Precipitation of this compound in the experimental medium. The pH of the medium is close to the isoelectric point of the compound, reducing its solubility.Adjust the pH of your stock solution or final medium. This compound is more soluble in acidic conditions.[2] Ensure the final concentration of the compound does not exceed its solubility limit at the working pH.
Variability in results between different batches of experiments. Inconsistent pH of buffers or media.Always use freshly prepared buffers and verify the pH before each experiment. Ensure that the addition of this compound or other reagents does not significantly alter the pH of the medium.
Reduced activity of this compound in cell-based assays compared to enzymatic assays. Suboptimal extracellular pH affecting cellular uptake.Optimize the pH of your cell culture medium for your specific cell line and experimental goals. Be aware that acidic conditions, often found in tumor microenvironments, can alter cellular uptake and drug activity.[6][7]

Experimental Protocols & Data

Table 1: Example of an IDO1 Enzymatic Assay Buffer
ComponentConcentrationPurposepH
Potassium Phosphate Buffer50 mMMaintain pH6.5[1]
Ascorbate20 mMReducing agent
Methylene Blue10 µMElectron acceptor
Catalase100 µg/mLRemoves H₂O₂
L-tryptophan400 µMSubstrate
Experimental Workflow for Investigating pH Impact

Below is a generalized workflow for researchers wanting to investigate the impact of pH on this compound activity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare this compound stock solution run_assay Perform IDO1 activity assay at each pH with and without this compound prep_compound->run_assay prep_buffers Prepare a series of buffers with varying pH (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0) prep_buffers->run_assay measure_kyn Measure kynurenine (B1673888) production run_assay->measure_kyn calc_ic50 Calculate IC50 values at each pH measure_kyn->calc_ic50 plot_data Plot IC50 vs. pH calc_ic50->plot_data analyze Determine optimal pH for inhibition plot_data->analyze

Workflow for pH optimization of this compound activity.

Signaling Pathways

This compound primarily acts on the kynurenine pathway of tryptophan metabolism by inhibiting the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).

kynurenine_pathway tryptophan Tryptophan ido1 IDO1 tryptophan->ido1 Substrate kynurenine Kynurenine downstream Downstream Metabolites (e.g., Kynurenic Acid) kynurenine->downstream ido1->kynurenine Catalyzes inhibitor This compound inhibitor->ido1 Inhibits ahr Aryl Hydrocarbon Receptor (AHR) Activation downstream->ahr immune Immune Suppression ahr->immune

Inhibition of the Kynurenine Pathway by this compound.

References

potential for 5-Methyl-DL-tryptophan to cause experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the potential for this compound to cause experimental artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a synthetic analog of the essential amino acid L-tryptophan. Due to its structural similarity, it can act as a competitive inhibitor or a mimic of tryptophan in various biological processes. Its primary applications in research include:

  • Selection agent for tryptophan-overproducing mutants: By inhibiting enzymes in the tryptophan biosynthetic pathway, such as anthranilate synthase, it can be used to select for cells or organisms that have mutations leading to increased tryptophan production.[1]

  • Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme involved in tryptophan catabolism and immune regulation.[2][3] this compound and other tryptophan analogs are investigated for their potential to modulate immune responses by inhibiting IDO1.[2][3][4]

Q2: Can this compound interfere with common laboratory assays?

Yes, as a tryptophan analog, this compound has the potential to interfere with several common assays, particularly those that are sensitive to the presence of aromatic amino acids or indole (B1671886) compounds. This can lead to inaccurate results if not properly controlled.

Q3: How can I minimize the potential for experimental artifacts when using this compound?

To minimize artifacts, it is crucial to:

  • Include proper controls: Always run parallel experiments with vehicle-only controls and, if possible, with L-tryptophan to distinguish the specific effects of the methyl-analog.

  • Perform validation experiments: Before proceeding with large-scale experiments, conduct pilot studies to assess the potential for interference at your working concentration of this compound.

  • Consult troubleshooting guides: Refer to the specific troubleshooting sections below for guidance on protein quantification, cell-based assays, and gene expression analysis.

Troubleshooting Guides

Issues with Protein Quantification Assays

A common challenge encountered when working with lysates or conditioned media containing this compound is interference with colorimetric protein assays like the Bradford and Bicinchoninic Acid (BCA) assays.

Problem: Inaccurate protein concentration measurements.

Potential Cause: The aromatic indole ring of this compound can interact with the assay reagents, leading to a false signal.

  • Bradford Assay: The Coomassie dye in the Bradford reagent binds to basic and aromatic amino acid residues.[5] The presence of this compound can contribute to the absorbance at 595 nm, leading to an overestimation of protein concentration.

  • BCA Assay: The BCA assay relies on the reduction of Cu²⁺ to Cu¹⁺ by protein, which then chelates with BCA to produce a colored product. Tryptophan and other reducing agents can also reduce Cu²⁺, causing interference.[6][7]

Troubleshooting Workflow:

cluster_0 Troubleshooting Protein Assay Interference start Inaccurate Protein Quantification check_interference Run Assay with 5-MT alone (at experimental concentration) start->check_interference interference_present Significant Signal from 5-MT? check_interference->interference_present no_interference Minimal Signal Proceed with caution interference_present->no_interference No mitigation Select Mitigation Strategy interference_present->mitigation Yes dilution Dilute Sample mitigation->dilution precipitation Protein Precipitation (TCA/Acetone) mitigation->precipitation alternative_assay Use Alternative Assay (e.g., Lowry, UV 280nm) mitigation->alternative_assay validate Validate Mitigation dilution->validate precipitation->validate alternative_assay->validate success Accurate Quantification validate->success Successful failure Re-evaluate Strategy validate->failure Unsuccessful failure->mitigation

Figure 1. Decision tree for troubleshooting protein assay interference.

Detailed Methodologies:

  • Protein Precipitation (Acetone):

    • To 100 µL of your sample, add 400 µL of ice-cold acetone.

    • Vortex briefly and incubate at -20°C for 1 hour to precipitate proteins.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully decant the supernatant containing this compound.

    • Air-dry the protein pellet for 5-10 minutes.

    • Resuspend the pellet in a buffer compatible with your protein assay.

Mitigation Strategy Advantages Disadvantages Recommended for
Sample Dilution Simple and quick.May reduce protein concentration below the assay's detection limit.High concentration protein samples.
Protein Precipitation Effectively removes small molecule interferents.Can lead to protein loss; pellet may be difficult to resolubilize.Samples with high concentrations of interfering substances.
Alternative Assays Some assays are less prone to interference from specific compounds.May have their own set of interfering substances and limitations.When other methods fail or are not suitable.
Issues with Cell-Based Assays

This compound can introduce artifacts in various cell-based assays, including those that rely on fluorescence or measure cell viability and proliferation.

Problem 1: High Background in Fluorescence-Based Assays (e.g., Fluorescence Microscopy, Flow Cytometry)

Potential Cause: The indole ring of this compound is a fluorophore and can exhibit autofluorescence, particularly when excited with UV or blue light.[8][9]

Troubleshooting Steps:

  • Run a "compound-only" control: Prepare wells or slides with cell-free media containing this compound at the same concentration used in your experiment. Image or analyze this control using the same settings as your experimental samples to determine the background fluorescence.

  • Spectral analysis: If your instrument allows, perform a spectral scan of the autofluorescence to identify its emission peak. This can help in selecting fluorophores for your assay that have distinct emission spectra.

  • Choose red-shifted fluorophores: Autofluorescence from biological molecules is often more prominent in the blue and green regions of the spectrum.[10][11] Using dyes that excite and emit in the red or far-red wavelengths can help to minimize this interference.

  • Background subtraction: If the autofluorescence is moderate and consistent, it may be possible to subtract the background signal during image analysis.

cluster_1 Mitigating Autofluorescence start High Background Fluorescence control Analyze Compound-Only Control start->control spectral Perform Spectral Scan control->spectral red_dyes Use Red-Shifted Dyes spectral->red_dyes subtraction Implement Background Subtraction red_dyes->subtraction optimization Optimize Acquisition Settings subtraction->optimization cluster_2 Investigating Off-Target Effects on mTOR Signaling treatment Treat cells with This compound lysis Lyse cells and quantify protein treatment->lysis western Perform Western Blot lysis->western probe Probe for phospho-S6K, phospho-4E-BP1 western->probe analysis Analyze changes in phosphorylation probe->analysis cluster_3 Validating Housekeeping Genes for qPCR start Prepare cDNA from Control and 5-MT Treated Samples qpcr Perform qPCR for a Panel of Housekeeping Genes start->qpcr analysis Analyze Ct Values using geNorm or NormFinder qpcr->analysis stable_gene Identify Most Stable Housekeeping Gene(s) analysis->stable_gene normalize Normalize Target Gene Expression stable_gene->normalize

References

Technical Support Center: Chiral Separation of D- and L-Isomers of 5-Methyl-Tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 5-methyl-tryptophan (5-Me-Trp) enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed experimental protocols for achieving successful enantioseparation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chiral separation of D- and L-5-methyl-tryptophan.

Q1: I am not observing any separation between the D and L isomers of 5-methyl-tryptophan. What are the likely causes and how can I resolve this?

A1: A complete lack of separation is a common issue in chiral chromatography. The primary reason is often an inappropriate choice of chiral stationary phase (CSP) or mobile phase.

  • Troubleshooting Steps:

    • Verify CSP Selection: The most critical factor is the chiral stationary phase. For tryptophan analogs like 5-methyl-tryptophan, polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Cinchona alkaloid-based zwitterionic CSPs have shown success.[1] If you are using a different type of column, it may not be suitable for this specific separation.

    • Optimize Mobile Phase: Chiral separations are highly sensitive to the mobile phase composition.[2][3]

      • Normal Phase: Start with a simple mobile phase, such as a mixture of hexane (B92381) and a polar alcohol (e.g., isopropanol (B130326) or ethanol). Vary the ratio of the alcohol to modulate retention and selectivity.

      • Reversed-Phase/Polar Organic: For zwitterionic CSPs, a mobile phase of methanol (B129727)/water with acidic and basic additives like formic acid (FA) and diethylamine (B46881) (DEA) is effective.[1] The concentration of these additives is crucial for achieving separation.[1]

    • Check for Co-elution: It's possible the enantiomers are eluting very close together. Try a shallow gradient or isocratic elution with a lower percentage of the strong solvent to increase retention and potentially improve separation.

Q2: I have poor resolution (Rs < 1.5) between the enantiomeric peaks. How can I improve it?

A2: Poor resolution can be addressed by optimizing various chromatographic parameters to enhance selectivity (α) and efficiency (N).

  • Troubleshooting Steps:

    • Mobile Phase Additives: The type and concentration of additives can significantly impact resolution.[1][4] For Cinchona alkaloid-based CSPs, adjusting the concentrations of formic acid and diethylamine can improve resolution.[1] For example, increasing the formic acid concentration to 40 mM or higher has been shown to increase Rs values for tryptophan derivatives.[1]

    • Solvent Composition: Fine-tune the ratio of your mobile phase components. Small changes in the percentage of the organic modifier (e.g., methanol, acetonitrile) can have a large effect on selectivity.[5]

    • Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, though it will also increase the analysis time.[5]

    • Temperature: Temperature can influence chiral recognition.[3] Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C). Sometimes, a change in temperature can even invert the elution order.[3]

Q3: My peaks for 5-methyl-tryptophan are tailing. What can I do to improve peak shape?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the mobile phase.

  • Troubleshooting Steps:

    • Mobile Phase Additives: For basic compounds like tryptophan derivatives, adding a basic modifier to the mobile phase, such as diethylamine (DEA) or triethylamine (B128534) (TEA), can significantly reduce peak tailing by competing for active sites on the stationary phase.[4][6]

    • pH Adjustment: The ionization state of 5-methyl-tryptophan is pH-dependent. Ensure the pH of your mobile phase is appropriate for the chosen stationary phase and the analyte.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the sample concentration.

    • Column Contamination: If the column has been used with other samples, strongly retained impurities might cause peak tailing. Flush the column with a strong solvent.

Experimental Protocols

Below are detailed methodologies for the chiral separation of D- and L-5-methyl-tryptophan using High-Performance Liquid Chromatography (HPLC).

Method 1: HPLC with a Cinchona Alkaloid-Based Zwitterionic CSP

This method is effective for the direct enantioseparation of underivatized 5-methyl-tryptophan.[1]

  • Column: CHIRALPAK® ZWIX(+) (or equivalent Cinchona alkaloid-based zwitterionic CSP)

  • Mobile Phase: Methanol/Water (98/2, v/v) containing 50 mM formic acid (FA) and 25 mM diethylamine (DEA).[1]

  • Flow Rate: Typically 0.5 - 1.0 mL/min

  • Temperature: Ambient (e.g., 25°C)

  • Detection: UV at 280 nm

  • Sample Preparation: Dissolve the 5-methyl-DL-tryptophan sample in the mobile phase to a concentration of approximately 0.5 - 1 mg/mL.

Method 2: HPLC with a Macrocyclic Glycopeptide-Based CSP

Macrocyclic glycopeptide-based CSPs, such as those with teicoplanin (e.g., CHIROBIOTIC T), are also effective for separating underivatized amino acids.[7][8]

  • Column: CHIROBIOTIC T (or equivalent teicoplanin-based CSP)

  • Mobile Phase: Methanol with 0.1% triethylamine acetate (B1210297) (TEAA) or a mixture of methanol and an aqueous buffer like 20 mM ammonium (B1175870) acetate, pH 5.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Temperature: Ambient (e.g., 25°C)

  • Detection: UV at 280 nm or Mass Spectrometry (MS)

  • Sample Preparation: Dissolve the sample in the mobile phase.

Quantitative Data Summary

The following table summarizes typical performance data for the chiral separation of 5-methyl-tryptophan based on literature values for similar tryptophan derivatives.

Chiral Stationary PhaseMobile Phase CompositionSeparation Factor (α)Resolution (Rs)Reference
Cinchona Alkaloid-Based ZwitterionicMethanol/H₂O (98/2) with 50 mM FA and 25 mM DEA> 1.25> 2.0[1]
CHIROBIOTIC R5mM triethylamine adjusted to pH 7.0 with acetic acid and methanol (9:1)1.41 (for 3,5-DNB derivative)Not Specified[7]

Visualized Workflows and Logic

General Experimental Workflow for Chiral HPLC Separation

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_sample Prepare Sample (Dissolve in Mobile Phase) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phase (e.g., MeOH/H2O with additives) prep_system Equilibrate HPLC System with Mobile Phase prep_mobile->prep_system prep_system->inject separate Chromatographic Separation (Chiral Column) inject->separate detect Detect Enantiomers (UV or MS) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Resolution (Rs) and Separation Factor (α) integrate->calculate report Report Results calculate->report

A typical workflow for chiral HPLC analysis.

Troubleshooting Decision Tree for Poor/No Resolution

G start Poor or No Resolution (Rs < 1.5) check_csp Is the CSP appropriate for tryptophan analogs? start->check_csp change_csp Action: Select a more suitable CSP (e.g., Polysaccharide or Zwitterionic) check_csp->change_csp No check_mobile_phase Is the mobile phase optimized? check_csp->check_mobile_phase Yes adjust_additives Action: Vary additive type and concentration (e.g., FA, DEA) check_mobile_phase->adjust_additives No check_other_params Are other parameters optimized? check_mobile_phase->check_other_params Yes adjust_solvent_ratio Action: Fine-tune the solvent ratio adjust_additives->adjust_solvent_ratio success Resolution Improved adjust_additives->success adjust_solvent_ratio->success adjust_temp Action: Change column temperature check_other_params->adjust_temp No check_other_params->success Yes adjust_flow Action: Lower the flow rate adjust_temp->adjust_flow adjust_temp->success adjust_flow->success

A decision tree for troubleshooting poor chiral separation.

References

minimizing batch-to-batch variability of 5-Methyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-DL-tryptophan. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability and troubleshooting common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a synthetic analog of the essential amino acid L-tryptophan. It is commonly used in scientific research for various purposes, including:

  • As a tryptophan analog: It can compete with tryptophan in metabolic pathways.

  • Inhibitor of anthranilate synthase: This enzyme is involved in the tryptophan biosynthesis pathway.[1]

  • Repressor of the Trp operon: It can regulate gene expression in bacteria.[1]

  • Selection agent for genetic mutants: It is used in the selection of specific mutant strains of microorganisms like Methanococcus voltae.[1]

  • Modulator of signaling pathways: It has been shown to influence pathways such as the TLR4/MyD88/NF-κB signaling pathway.[1]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure stability and minimize degradation, this compound should be stored under the following conditions:

  • Temperature: Store desiccated at 4°C for short-term storage and at -20°C or -80°C for long-term storage of stock solutions.[2][3]

  • Light: Protect from light to prevent photodegradation.[2]

  • Moisture: Keep in a tightly sealed container to avoid moisture absorption.[4]

  • Stock Solutions: Once prepared, aliquot stock solutions to prevent repeated freeze-thaw cycles.[3] Stock solutions stored at -20°C should be used within one month, while those at -80°C can be stable for up to six months.[3]

Q3: What are the potential sources of batch-to-batch variability with this compound?

A3: Batch-to-batch variability can arise from several factors, including:

  • Purity: The presence and concentration of impurities from the synthesis process can significantly impact experimental outcomes.

  • Enantiomeric Ratio: As a DL-racemic mixture, variations in the ratio of D- and L-enantiomers between batches can lead to inconsistent biological activity.

  • Degradation: Improper storage or handling can lead to the formation of degradation products, altering the compound's effective concentration and activity.

  • Solubility: Inconsistent dissolution can lead to variations in the actual concentration of the compound in solution.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Solubility

Q: I am having trouble dissolving this compound, or I am observing precipitation in my stock solution. What should I do?

A: Solubility issues can be a significant source of variability. Here are some steps to troubleshoot this problem:

Troubleshooting Steps:

  • Verify Solvent and Concentration: Ensure you are using the appropriate solvent and are within the known solubility limits. Refer to the solubility data table below.

  • Aid Dissolution: If precipitation or phase separation occurs, gentle heating and/or sonication can help dissolve the compound.[2]

  • pH Adjustment: The solubility of tryptophan and its analogs is pH-dependent. Adjusting the pH of the solution may improve solubility. For instance, this compound is soluble in 1M NaOH and also in HCl.[2]

  • Prepare Fresh Solutions: For in vivo experiments, it is recommended to prepare working solutions freshly on the same day of use to avoid stability issues that might manifest as precipitation over time.[2]

  • Use of Co-solvents: For challenging applications, a co-solvent system may be necessary. A common protocol involves dissolving the compound in a small amount of DMSO first, followed by the addition of other solvents like PEG300, Tween-80, and saline.[2]

Solubility Data

Solvent SystemSolubilityReference
1M NaOH5% (w/v) solution[2]
HCl5% (w/v) solution[2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL[2]
Issue 2: Inconsistent Biological Activity in Cell Culture

Q: I am observing variable effects of this compound on my cells between experiments. How can I troubleshoot this?

A: Inconsistent biological activity is often linked to the quality and handling of the compound, as well as experimental parameters.

Troubleshooting Steps:

  • Assess Purity of the Compound: Batch-to-batch variations in purity can lead to different biological responses. It is advisable to assess the purity of each new batch using methods like HPLC.

  • Monitor for Degradation: Tryptophan and its analogs can degrade in cell culture media, especially when exposed to light and elevated temperatures, leading to a change in color and the formation of potentially toxic byproducts.[5] Minimize light exposure and consider the stability of the compound in your specific media over the duration of the experiment.

  • Control for Solvent Effects: If using a solvent like DMSO, ensure the final concentration in the cell culture medium is consistent and below the toxicity threshold for your cell line. Run a vehicle control in all experiments.

  • Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and media composition, as these factors can influence cellular response.

  • Evaluate Enantiomeric Effects: this compound is a racemic mixture. The D- and L-enantiomers may have different biological activities. If high consistency is required, consider using a pure enantiomer if available.

Issue 3: Unexpected or Variable Analytical Results (e.g., HPLC, LC-MS)

Q: My analytical results for this compound show unexpected peaks or variable concentrations. What could be the cause?

A: Analytical variability can stem from the sample itself, the preparation method, or the analytical instrumentation.

Troubleshooting Workflow

G Troubleshooting Analytical Variability start Variable Analytical Results check_sample Check Sample Integrity (Storage, Handling) start->check_sample check_prep Review Sample Preparation (Solvent, Dilution, Filtration) check_sample->check_prep check_method Verify Analytical Method (Column, Mobile Phase, Detector Settings) check_prep->check_method run_standard Run a Fresh Standard check_method->run_standard analyze_impurities Identify Potential Impurities/Degradants run_standard->analyze_impurities end Consistent Results analyze_impurities->end

Caption: A logical workflow for troubleshooting analytical variability.

Detailed Steps:

  • Check Sample Integrity: Confirm that the compound has been stored correctly to prevent degradation.

  • Review Sample Preparation: Ensure accurate weighing, complete dissolution, and appropriate filtration. Inconsistent sample preparation is a common source of error.

  • Verify Analytical Method: Check the HPLC/LC-MS method parameters, including the column type, mobile phase composition, gradient, flow rate, and detector wavelength.

  • Run a Fresh Standard: Prepare a fresh standard solution from a reliable source to calibrate the instrument and verify retention time and response.

  • Identify Potential Impurities/Degradants: Unexpected peaks could be impurities from synthesis or degradation products. Compare the chromatogram to that of a reference standard if available. Mass spectrometry can be used to identify these unknown peaks.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound. It may require optimization for your specific instrumentation and column.

Instrumentation and Reagents:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 5 µm, 250 mm x 4.6 mm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile/water (80/20, v/v)

  • This compound standard and sample

  • Methanol or appropriate solvent for sample preparation

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard (e.g., 1 mg/mL) in a suitable solvent. Prepare a working standard of a known concentration (e.g., 100 µg/mL) by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution of this compound at a similar concentration to the working standard.

  • HPLC Conditions:

    • Column Temperature: 30°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • UV Detection: 220 nm and 280 nm

    • Gradient:

      • 0-2 min: 5% B

      • 2-37 min: 5% to 65% B

      • 37-42 min: 65% to 100% B

      • 42-47 min: 100% B

      • 47-50 min: 100% to 5% B

      • 50-60 min: 5% B (re-equilibration)

  • Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

Purity Analysis Workflow

G HPLC Purity Analysis Workflow prep_standard Prepare Standard Solution inject Inject Standard and Sample prep_standard->inject prep_sample Prepare Sample Solution prep_sample->inject setup_hplc Set Up HPLC System (Column, Mobile Phase, Gradient) setup_hplc->inject acquire_data Acquire Chromatograms inject->acquire_data integrate Integrate Peaks acquire_data->integrate calculate Calculate Purity (% Area) integrate->calculate report Report Results calculate->report

Caption: Workflow for assessing the purity of this compound using HPLC.

Signaling Pathways

This compound, as a tryptophan analog, can influence several metabolic and signaling pathways. The primary and most well-understood is its role in the tryptophan metabolic pathway.

Tryptophan Metabolism Overview

Tryptophan is an essential amino acid that is metabolized through several pathways, with the kynurenine (B1673888) pathway being the major route (accounting for ~95% of tryptophan degradation) and the serotonin (B10506) pathway being a minor but crucial route for neurotransmitter synthesis.[6][7][8]

G Overview of Tryptophan Metabolism tryptophan Tryptophan serotonin_pathway Serotonin Pathway tryptophan->serotonin_pathway kynurenine_pathway Kynurenine Pathway (~95%) tryptophan->kynurenine_pathway indole_pathway Indole Pathway tryptophan->indole_pathway serotonin Serotonin serotonin_pathway->serotonin kynurenine Kynurenine kynurenine_pathway->kynurenine melatonin Melatonin serotonin->melatonin kynurenic_acid Kynurenic Acid (Neuroprotective) kynurenine->kynurenic_acid quinolinic_acid Quinolinic Acid (Neurotoxic) kynurenine->quinolinic_acid

Caption: Simplified diagram of the major tryptophan metabolic pathways.

Modulation by this compound

This compound can interfere with these pathways. For instance, it acts as a corepressor of the E. coli trp repressor, thus inhibiting the biosynthesis of tryptophan.[1] More recent research suggests that tryptophan metabolites can modulate immune cell function, and analogs like this compound may have similar effects.[9] One study has shown that this compound can ameliorate colitis by modulating gut microbiota and the TLR4/MyD88/NF-κB signaling pathway.[1] This indicates that its effects extend beyond simple competitive inhibition in the tryptophan synthesis pathway.

References

Technical Support Center: Addressing Autofluorescence of 5-Methyl-DL-tryptophan in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the autofluorescence of 5-Methyl-DL-tryptophan in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why might it cause autofluorescence?

A1: this compound is a synthetic analog of the essential amino acid tryptophan. Like tryptophan and other indole-containing compounds, it possesses intrinsic fluorescence properties. The indole (B1671886) ring system in its structure can absorb ultraviolet (UV) light and subsequently emit it at a longer wavelength, a phenomenon known as autofluorescence. This can become a source of interference in fluorescence-based assays.

Q2: What are the expected excitation and emission wavelengths for this compound autofluorescence?

Q3: In which types of assays is the autofluorescence of this compound most likely to be a problem?

A3: The autofluorescence of this compound can be problematic in any fluorescence-based assay that uses excitation and/or emission wavelengths that overlap with its fluorescence spectrum. This is particularly relevant for:

  • Cell-based imaging and flow cytometry: Especially when using blue fluorescent dyes like DAPI or Hoechst for nuclear staining, or green fluorescent proteins (GFPs).

  • High-throughput screening (HTS): Many HTS assays rely on fluorescence readouts in the blue and green spectral regions, where interference from autofluorescent compounds is common.[5]

  • Enzyme activity and binding assays: Assays that use fluorescent substrates or probes with excitation and emission in the UV-blue-green range can be affected.

Q4: How can I determine if this compound is the source of the autofluorescence in my experiment?

A4: To confirm that this compound is the source of the unwanted signal, you should run the following controls:

  • Vehicle Control: Cells or assay components treated with the vehicle (e.g., DMSO, PBS) used to dissolve the this compound.

  • Compound Control (Unstained): Cells or assay components treated with this compound but without any of your fluorescent labels or probes.

By comparing the fluorescence intensity in the compound control to the vehicle control, you can determine the contribution of this compound to the overall background signal.

Troubleshooting Guides

Problem 1: High background fluorescence in my assay when using this compound.

This is a common issue arising from the intrinsic fluorescence of the compound. The following steps can help you mitigate this problem.

Solution Workflow:

start High Background Fluorescence Observed spectral_analysis Perform Spectral Analysis of Compound start->spectral_analysis red_shifted_dyes Switch to Red-Shifted Dyes (e.g., Excitation > 550 nm) spectral_analysis->red_shifted_dyes Spectral Overlap Confirmed optimize_concentration Optimize Compound Concentration spectral_analysis->optimize_concentration end Reduced Background & Improved Signal-to-Noise red_shifted_dyes->end controls Run Appropriate Controls (Unstained Compound Control) optimize_concentration->controls quenching Implement Quenching Protocol controls->quenching data_analysis Use Spectral Unmixing (if available) quenching->data_analysis data_analysis->end

Troubleshooting Workflow for High Background Fluorescence.

Detailed Steps:

  • Spectral Characterization: If possible, use a plate reader or a spectrofluorometer to measure the excitation and emission spectra of this compound in your assay buffer. This will provide precise information on the spectral overlap with your chosen fluorophores.

  • Fluorophore Selection: The most effective strategy is often to switch to fluorophores that are spectrally distinct from the autofluorescence of this compound. Since its fluorescence is likely in the blue-green region, using red or far-red dyes (e.g., those excited above 550 nm and emitting above 600 nm) can significantly reduce interference.

  • Concentration Optimization: Determine the lowest effective concentration of this compound for your experiment to minimize its contribution to the background signal.

  • Implement Quenching: For fixed-cell imaging, chemical quenching can be an effective method to reduce autofluorescence.

Problem 2: My signal-to-noise ratio is poor in the presence of this compound.

Even if the background is not overwhelmingly high, the autofluorescence can still reduce the sensitivity of your assay.

Logical Approach to Improving Signal-to-Noise:

start Poor Signal-to-Noise Ratio increase_signal Increase Specific Signal start->increase_signal reduce_background Reduce Background Signal start->reduce_background brighter_fluorophores Use Brighter Fluorophores (e.g., PE, APC) increase_signal->brighter_fluorophores signal_amplification Employ Signal Amplification (e.g., TSA) increase_signal->signal_amplification quenching_protocol Apply Chemical Quenching reduce_background->quenching_protocol optimize_detection Optimize Instrument Settings (e.g., gain, exposure) reduce_background->optimize_detection end Improved Signal-to-Noise brighter_fluorophores->end signal_amplification->end quenching_protocol->end optimize_detection->end

Strategy for Enhancing Signal-to-Noise Ratio.

Detailed Steps:

  • Enhance Specific Signal:

    • Use Brighter Fluorophores: Switch to fluorophores with higher quantum yields, such as phycoerythrin (PE) or allophycocyanin (APC) and their tandem dyes for flow cytometry.

    • Signal Amplification: For immunofluorescence, consider using a secondary antibody amplification system or tyramide signal amplification (TSA) to boost your specific signal well above the background.[6]

  • Further Reduce Background:

    • Chemical Quenching: If not already implemented, use a chemical quenching protocol (see Experimental Protocols section).

    • Instrument Settings: Optimize the detector gain or exposure time on your microscope or plate reader. Be cautious not to saturate the detector with the background signal.

Data Presentation

Table 1: Inferred Spectral Properties of this compound and Common Fluorophores

Compound/DyeProbable Excitation Max (nm)Probable Emission Max (nm)Potential for Interference
This compound ~280 ~350 High with UV-excited, blue/green emitting dyes
DAPI~358~461High
Hoechst 33342~350~461High
Alexa Fluor 488 / FITC~495~519Moderate (potential for excitation tail overlap)
Green Fluorescent Protein (GFP)~488~509Moderate (potential for excitation tail overlap)
Alexa Fluor 594~590~617Low
Alexa Fluor 647~650~668Very Low

Experimental Protocols

Protocol 1: Characterizing the Autofluorescence of this compound

Objective: To determine the excitation and emission spectra of this compound in your experimental buffer.

Materials:

  • This compound

  • Assay buffer (e.g., PBS, cell culture medium without phenol (B47542) red)

  • Spectrofluorometer or fluorescence plate reader with spectral scanning capabilities

  • Quartz cuvette or UV-transparent microplate

Procedure:

  • Prepare a solution of this compound in your assay buffer at the highest concentration you plan to use in your experiments.

  • Emission Scan:

    • Set the excitation wavelength to 280 nm.

    • Scan the emission from 300 nm to 600 nm.

    • Identify the wavelength of maximum emission.

  • Excitation Scan:

    • Set the emission wavelength to the maximum identified in the previous step (e.g., 350 nm).

    • Scan the excitation from 250 nm to 330 nm.

    • Identify the wavelength of maximum excitation.

  • Use these spectra to inform your choice of fluorophores and filter sets.

Protocol 2: Chemical Quenching of Indole-like Autofluorescence using Sudan Black B (for Fixed Cells)

Objective: To reduce autofluorescence from this compound and other cellular components in fixed-cell imaging.

Materials:

  • Sudan Black B (SBB)

  • 70% Ethanol (B145695)

  • Phosphate-buffered saline (PBS)

  • Stained and fixed cells on coverslips or slides

Procedure:

  • Complete your standard immunofluorescence or other staining protocol, including all antibody incubations and washes.

  • Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for at least 30 minutes to ensure it is fully dissolved.

  • Filter the SBB solution through a 0.2 µm syringe filter to remove any undissolved particles.

  • Incubate your stained and fixed samples with the filtered SBB solution for 10-20 minutes at room temperature in the dark.

  • Briefly dip the slides in 70% ethanol to remove excess SBB.

  • Wash the samples thoroughly with PBS (3 x 5 minutes) to remove residual SBB.

  • Mount the coverslips using an appropriate mounting medium.

Note: While effective, SBB can sometimes introduce a faint, dark background. Always compare with an unquenched control to optimize the incubation time. Commercial quenching reagents like TrueBlack™ can also be effective.[7]

References

challenges in quantifying 5-Methyl-DL-tryptophan in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of 5-Methyl-DL-tryptophan in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in quantifying this compound in biological samples?

A1: The main challenges include:

  • Matrix Effects: Biological samples like plasma, serum, and urine are complex matrices that can interfere with the analysis, leading to ion suppression or enhancement in mass spectrometry-based methods.[1][2] This can result in underestimation or overestimation of the analyte concentration.

  • Low Physiological Concentrations: Endogenous or administered levels of this compound may be very low, requiring highly sensitive analytical methods for accurate quantification.

  • Isomeric Resolution: this compound exists as D- and L-enantiomers. Distinguishing between these isomers often requires specialized chiral chromatography techniques.

  • Sample Stability: Like other tryptophan derivatives, this compound can be susceptible to degradation during sample collection, storage, and processing. Factors such as temperature, light exposure, and pH can influence its stability.

  • Structural Similarity to Tryptophan: The close structural similarity to the highly abundant endogenous amino acid L-tryptophan can pose a challenge for chromatographic separation and selective detection.

Q2: Which analytical techniques are most suitable for quantifying this compound?

A2: The most common and effective techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for its high sensitivity, selectivity, and ability to handle complex matrices. It is often the preferred method for quantifying small molecules in biological fluids.[3][4]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence or UV Detection: HPLC coupled with a fluorescence detector offers excellent sensitivity for fluorescent compounds like tryptophan and its analogs.[5][6] UV detection is also a viable, though generally less sensitive, option.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used but requires a derivatization step to make the polar this compound volatile.[7][8] This adds complexity to the sample preparation but can provide high chromatographic resolution.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: To mitigate matrix effects, consider the following strategies:

  • Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances.[7]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) of this compound is the ideal choice as it co-elutes and experiences similar matrix effects, allowing for accurate correction. If a SIL-IS is unavailable, a structural analog can be used.

  • Matrix-Matched Calibration Curves: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.

Q4: Is derivatization necessary for the analysis of this compound?

A4: Derivatization is generally required for GC-MS analysis to increase the volatility and thermal stability of the analyte.[7][9] Common derivatization reagents for amino acids include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[7][8] For LC-MS/MS and HPLC, derivatization is not typically necessary but can be employed to enhance sensitivity or improve chromatographic properties in some cases.

Troubleshooting Guides

LC-MS/MS Method Development
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Secondary interactions with the stationary phase. 4. Extra-column dead volume.[1]1. Replace the guard column or analytical column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Use a different column chemistry or add a competing agent to the mobile phase. 4. Check and optimize all tubing and connections to minimize dead volume.
Low Signal Intensity/Sensitivity 1. Ion suppression from matrix components.[2] 2. Suboptimal ionization source parameters. 3. Analyte degradation.1. Improve sample cleanup (e.g., use SPE). Dilute the sample. 2. Optimize source temperature, gas flows, and voltages. 3. Ensure proper sample handling and storage. Check for degradation products.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Matrix components interfering with the baseline.1. Use high-purity solvents and flush the system. 2. Enhance sample preparation to remove more interferences.
Inconsistent Retention Times 1. Fluctuations in mobile phase composition or flow rate. 2. Temperature variations. 3. Column equilibration issues.1. Ensure proper solvent mixing and pump performance. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated before each run.
GC-MS Method Development
Problem Potential Cause Troubleshooting Steps
Incomplete Derivatization 1. Presence of moisture in the sample. 2. Insufficient derivatization reagent or reaction time/temperature.[9]1. Thoroughly dry the sample before adding the derivatization reagent. 2. Optimize the amount of reagent and the reaction conditions (time and temperature).
Multiple Derivative Peaks 1. Formation of different silylated forms of the analyte.[7]1. Adjust derivatization conditions to favor the formation of a single, stable derivative.
Poor Peak Shape 1. Active sites in the GC inlet or column. 2. Analyte degradation at high temperatures.1. Use a deactivated inlet liner and column. 2. Optimize the temperature program to avoid analyte breakdown.
Low Recovery 1. Inefficient extraction from the biological matrix. 2. Loss of analyte during the drying or derivatization steps.1. Optimize the extraction procedure (e.g., pH, solvent). 2. Handle samples carefully to prevent losses.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the analysis of tryptophan and its metabolites, which can serve as a reference for developing a method for this compound.

Table 1: LC-MS/MS Quantification of Tryptophan Metabolites in Human Serum [3][4][10]

AnalyteLLOQ (nmol/L)Accuracy (%)Precision (CV%)Recovery (%)
Tryptophan200091.8 - 107.51.8 - 8.995 - 105
Kynurenine16091.8 - 107.51.8 - 8.993 - 104
5-Hydroxytryptophan4.072 - 97< 1690 - 110
Serotonin-72 - 97< 1690 - 110
5-Hydroxyindoleacetic acid8.072 - 97< 1590 - 110

Table 2: GC-MS Quantification of Indole-containing Acids in Human Serum and CSF [7]

AnalyteMatrixLOD (µM)LOQ (µM)Recovery at LOQ (%)
Indole-3-acetic acidSerum0.2 - 0.40.4 - 0.540 - 60
CSF0.2 - 0.40.4 - 0.540 - 80
5-Hydroxyindole-3-acetic acidSerum0.2 - 0.40.4 - 0.540 - 60
CSF0.2 - 0.40.4 - 0.540 - 80

Experimental Protocols

Detailed Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for tryptophan and its metabolites.[3][4]

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen human plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of an internal standard working solution (e.g., this compound-d3 at 1 µg/mL).

  • Add 400 µL of ice-cold methanol (B129727) containing 0.1% formic acid to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: To be determined by infusing a standard of this compound. The precursor ion will be [M+H]+.

Signaling Pathway and Workflow Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for the quantification of this compound in plasma.

Caption: Putative impact of this compound on tryptophan metabolism pathways.

troubleshooting_logic start Poor Peak Shape? all_peaks All Peaks Affected? start->all_peaks Yes single_peak Specific Peak(s) Affected? start->single_peak No all_peaks->single_peak No physical_issue Likely Physical Issue: - Column Void - Blocked Frit - Dead Volume all_peaks->physical_issue Yes chemical_issue Likely Chemical Issue: - Secondary Interactions - pH Mismatch - Co-elution single_peak->chemical_issue Yes

Caption: A logical workflow for troubleshooting poor peak shape in chromatography.

References

Technical Support Center: Ensuring the Purity of 5-Methyl-DL-tryptophan for Sensitive Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-DL-tryptophan. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure the purity and integrity of this compound in sensitive experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

This compound is a synthetic analog of the essential amino acid L-tryptophan. In research, it is primarily used as:

  • A tryptophan antagonist: It can compete with tryptophan for binding to enzymes and transport systems.

  • An inhibitor of anthranilate synthase: This enzyme is crucial in the tryptophan biosynthesis pathway.[1]

  • A co-repressor of the trp operon: In bacteria like E. coli, it can bind to the trp repressor, leading to the downregulation of genes involved in tryptophan synthesis.[1]

  • A tool for selecting genetic mutants: Its inhibitory effects allow for the selection of mutants that are resistant to its action, often due to mutations in the tryptophan biosynthesis pathway.[1]

Q2: Why is the purity of this compound critical for my experiments?

The purity of this compound is paramount for obtaining reliable and reproducible experimental results. Impurities can arise from the synthesis process, degradation, or improper storage. These contaminants can lead to:

  • Altered biological activity: Impurities may have their own biological effects, leading to misleading or inaccurate results.

  • Toxicity: Some impurities can be toxic to cells or organisms, affecting the viability of your experimental system.

  • Inaccurate quantification: The presence of impurities can interfere with the accurate measurement of this compound concentration.

  • Variability between experiments: Different batches of the compound with varying purity levels can lead to inconsistent results over time.

For sensitive applications such as metabolomics, signaling pathway analysis, and drug development, using highly pure this compound (≥98% purity) is strongly recommended.

Q3: How should I store this compound to maintain its purity?

Proper storage is crucial to prevent degradation. For long-term storage, this compound powder should be kept at 2-8°C.[1]

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Experimental Results

Possible Cause: Impurities in the this compound stock.

Troubleshooting Steps:

  • Verify Purity: Assess the purity of your this compound using one of the analytical methods outlined in the "Experimental Protocols" section below.

  • Check for Degradation: Tryptophan and its analogs can degrade under certain conditions, such as exposure to heat, light, or extreme pH.[2][3] Ensure that the compound has been stored correctly.

  • Source a New Batch: If purity is confirmed to be low, obtain a new, high-purity batch from a reputable supplier. Always request a certificate of analysis (CoA).

  • Filter Sterilize Solutions: When preparing solutions for cell culture or other sensitive assays, use a 0.22 µm filter to remove any particulate matter.

Issue 2: Poor Solubility

Possible Cause: Incorrect solvent or pH.

Troubleshooting Steps:

  • Consult Supplier's Datasheet: Always refer to the solubility information provided by the manufacturer.

  • Use Appropriate Solvents: this compound is generally soluble in acidic aqueous solutions.

  • Adjust pH: If dissolving in an aqueous buffer, ensure the pH is appropriate to facilitate dissolution.

  • Gentle Warming and Sonication: If solubility is still an issue, gentle warming or sonication can be used, but be cautious of potential degradation at high temperatures.

Data Presentation: Purity and Impurity Profile

Ensuring the purity of this compound is critical. Below is a summary of common analytical parameters and potential impurities.

Table 1: Typical Purity Specifications for Research-Grade this compound

ParameterSpecificationAnalytical Method
Purity≥98%HPLC
AppearanceWhite to off-white powderVisual Inspection
SolubilitySoluble in 1M HClVisual Inspection

Table 2: Potential Impurities in this compound

Impurity ClassExamplesPotential Source
Starting MaterialsIndole, Serine derivativesIncomplete reaction during synthesis
By-productsIsomers, over-methylated productsSide reactions during synthesis
Degradation ProductsOxidation products, deamination productsImproper storage, exposure to light/heat
Residual SolventsAcetonitrile, MethanolPurification process

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Instrumentation and Reagents:

  • HPLC system with UV or fluorescence detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • This compound standard (high purity)

  • Sample of this compound for analysis

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound standard in Mobile Phase A at a concentration of 1 mg/mL.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in Mobile Phase A at a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 350 nm)

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Data Analysis:

    • Run the standard to determine the retention time of this compound.

    • Run the sample and integrate the peak areas.

    • Calculate the purity of the sample as the percentage of the main peak area relative to the total area of all peaks.

Mandatory Visualizations

Signaling Pathway: Inhibition of Tryptophan Biosynthesis

The following diagram illustrates how this compound acts as a false feedback inhibitor of the trp operon in bacteria.

Trp_Operon_Inhibition cluster_operon Trp Operon cluster_cellular_components Cellular Components trpR trpR (Repressor Gene) Repressor Inactive Trp Repressor trpR->Repressor constitutively expressed promoter Promoter operator Operator structural_genes Structural Genes (trpE, D, C, B, A) Enzymes Tryptophan Biosynthesis Enzymes structural_genes->Enzymes translates to Tryptophan Tryptophan Tryptophan->Repressor binds as co-repressor Five_MT This compound Five_MT->Repressor binds as co-repressor Active_Repressor Active Repressor Repressor->Active_Repressor activates Active_Repressor->operator binds and blocks transcription RNA_Polymerase RNA Polymerase RNA_Polymerase->promoter binds RNA_Polymerase->structural_genes transcribes

Caption: this compound mimics tryptophan, activating the Trp repressor to block gene transcription.

Experimental Workflow: Purity Assessment

This workflow outlines the logical steps for ensuring the purity of this compound for sensitive experiments.

Purity_Workflow start Start: Receive this compound check_coa Check Certificate of Analysis (CoA) start->check_coa analytical_validation Perform Analytical Validation (e.g., HPLC) check_coa->analytical_validation is_pure Purity ≥ 98%? analytical_validation->is_pure proceed Proceed with Experiment is_pure->proceed Yes troubleshoot Troubleshoot: - Source new batch - Further purification is_pure->troubleshoot No storage Store properly (2-8°C, desiccated) proceed->storage

Caption: A logical workflow for the validation and proper handling of this compound.

Signaling Pathway: Potential Interaction with the Kynurenine (B1673888) Pathway

While this compound's primary known interaction is with the tryptophan biosynthesis pathway, as a tryptophan analog, it has the potential to influence other tryptophan-metabolizing pathways, such as the kynurenine pathway. This pathway is critical in immunity and neuroscience.

Kynurenine_Pathway Tryptophan Tryptophan IDO_TDO IDO/TDO Enzymes Tryptophan->IDO_TDO Five_MT This compound Five_MT->IDO_TDO Potential Competitive Inhibition Kynurenine Kynurenine IDO_TDO->Kynurenine Downstream Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kynurenine->Downstream Immune_Modulation Immune Modulation Downstream->Immune_Modulation Neuroactivity Neuroactivity Downstream->Neuroactivity

Caption: Potential competitive inhibition of the kynurenine pathway by this compound.

References

Validation & Comparative

A Comparative Guide: 5-Methyl-DL-tryptophan vs. 5-hydroxy-L-tryptophan in Serotonin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Methyl-DL-tryptophan and 5-hydroxy-L-tryptophan (5-HTP), two tryptophan derivatives that have been investigated in the context of serotonin (B10506) studies. While both are related to the essential amino acid L-tryptophan, their mechanisms of action and applications in neuroscience research differ significantly. This document aims to clarify their distinct roles, supported by available experimental data and methodologies.

Overview and Mechanism of Action

5-hydroxy-L-tryptophan (5-HTP) is a naturally occurring amino acid and a direct metabolic precursor to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1][2][3] It is synthesized from L-tryptophan via the enzyme tryptophan hydroxylase.[4][5][6] Crucially, 5-HTP readily crosses the blood-brain barrier, where it is converted to serotonin by the enzyme aromatic L-amino acid decarboxylase.[2][3][7] This direct conversion makes 5-HTP a valuable tool for acutely increasing serotonin levels in the central nervous system for research and potential therapeutic applications.[2]

This compound , on the other hand, is a synthetic analog of tryptophan. The current body of scientific literature does not support its role as a direct precursor to serotonin. While tryptophan hydroxylase can act on 5-methyltryptophan, the primary product is 5-hydroxymethyltryptophan, not a precursor to a methylated form of serotonin.[8] Its primary applications in research have been as an inhibitor of anthranilate synthesis, a tool for selecting genetic mutants in microorganisms, and as a corepressor of the E. coli trp operon. Recent research has also explored its potential in modulating gut microbiota to ameliorate colitis.

Comparative Data

The following tables summarize the key differences between this compound and 5-HTP based on available data.

Table 1: Biochemical and Pharmacokinetic Properties

PropertyThis compound5-hydroxy-L-tryptophan (5-HTP)
Role in Serotonin Synthesis Not a direct precursorDirect precursor to serotonin[1][2][3]
Primary Metabolic Product 5-hydroxymethyltryptophan[8]Serotonin (5-hydroxytryptamine)[5][6]
Blood-Brain Barrier Permeability Assumed to cross, as a tryptophan analogReadily crosses the blood-brain barrier[2][3]
Primary Research Applications - Inhibitor of anthranilate synthesis- Selection of genetic mutants- Corepressor of trp operon- Gut microbiota modulation- Increasing central serotonin levels- Studying the effects of serotonin on behavior and physiology- Investigating serotonin syndrome[[“]][10][11]

Table 2: Effects on Serotonin System and Behavior

EffectThis compound5-hydroxy-L-tryptophan (5-HTP)
Effect on Brain Serotonin Levels No direct evidence of increasing brain serotoninDirectly increases brain serotonin levels[12]
Induction of Serotonin-Mediated Behaviors No direct evidenceInduces head-twitch response in rodents (a proxy for 5-HT2A receptor activation)[13][14]
Potential for Serotonin Syndrome Unlikely, as it is not a direct serotonin precursorCan induce serotonin syndrome, especially when combined with other serotonergic drugs[[“]][10][11]

Signaling Pathways and Experimental Workflows

Serotonin Synthesis Pathway

The following diagram illustrates the established pathway for serotonin synthesis from L-tryptophan, highlighting the role of 5-HTP.

Serotonin_Synthesis cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain L-Tryptophan_blood L-Tryptophan BBB_T L-Tryptophan_blood->BBB_T Transport 5-HTP_blood 5-HTP BBB_H 5-HTP_blood->BBB_H Transport L-Tryptophan_brain L-Tryptophan BBB_T->L-Tryptophan_brain 5-HTP_brain 5-HTP BBB_H->5-HTP_brain Tryptophan_Hydroxylase Tryptophan Hydroxylase (TPH) L-Tryptophan_brain->Tryptophan_Hydroxylase AADC Aromatic L-Amino Acid Decarboxylase (AADC) 5-HTP_brain->AADC Serotonin Serotonin (5-HT) Tryptophan_Hydroxylase->5-HTP_brain Rate-limiting step AADC->Serotonin

Serotonin synthesis pathway from L-tryptophan and 5-HTP.
Experimental Workflow: In Vivo Microdialysis for Serotonin Measurement

In vivo microdialysis is a technique used to measure the levels of neurotransmitters, such as serotonin, in the extracellular fluid of specific brain regions in freely moving animals.[12][15][16][17][18]

Microdialysis_Workflow Probe_Implantation Stereotaxic Implantation of Microdialysis Probe into Target Brain Region Drug_Administration Systemic Administration of 5-HTP or Vehicle Probe_Implantation->Drug_Administration Dialysate_Collection Continuous Collection of Dialysate Samples Drug_Administration->Dialysate_Collection Sample_Analysis Quantification of Serotonin in Dialysate using HPLC-ECD Dialysate_Collection->Sample_Analysis Data_Analysis Data Analysis and Comparison of Serotonin Levels Between Groups Sample_Analysis->Data_Analysis

Workflow for in vivo microdialysis to measure serotonin levels.

Experimental Protocols

In Vivo Microdialysis for the Measurement of Serotonin Release

This protocol is adapted from studies investigating the effects of 5-HTP on serotonin release in the rat hypothalamus.[12]

Objective: To measure the effect of systemic 5-HTP administration on extracellular serotonin levels in a specific brain region (e.g., hypothalamus) of an anesthetized or freely moving rat.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2 mm membrane length)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • 5-hydroxy-L-tryptophan (5-HTP) solution

  • High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system

  • Anesthetic (if applicable, e.g., chloral (B1216628) hydrate)

Procedure:

  • Probe Implantation: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a microdialysis probe into the target brain region (e.g., lateral hypothalamus) using predetermined coordinates.

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

  • Baseline Collection: After a stabilization period (e.g., 2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer 5-HTP (e.g., 30-100 mg/kg, i.p.) or vehicle.

  • Post-injection Collection: Continue to collect dialysate samples at the same intervals for a defined period (e.g., 140 minutes).

  • Sample Analysis: Analyze the collected dialysate samples for serotonin content using an HPLC-ECD system.

  • Data Analysis: Express the serotonin concentration in each sample as a percentage of the mean baseline concentration. Compare the time course of changes in serotonin levels between the 5-HTP and vehicle-treated groups.

Head-Twitch Response (HTR) Assay in Mice

The HTR is a behavioral assay used to assess the in vivo activation of serotonin 2A (5-HT2A) receptors, often as a proxy for the hallucinogenic potential of a compound.[13][14][19]

Objective: To determine if a test compound (e.g., 5-HTP) induces the head-twitch response in mice.

Materials:

  • Male C57BL/6J mice (8-12 weeks old)

  • Transparent observation chambers

  • Test compound (5-HTP) and vehicle solution

  • Video recording equipment (optional, but recommended for accurate scoring)

Procedure:

  • Acclimation: Place individual mice in the observation chambers and allow them to acclimate for a period (e.g., 30 minutes).

  • Drug Administration: Administer the test compound (5-HTP, e.g., 50-200 mg/kg, i.p.) or vehicle to the mice.

  • Observation Period: Immediately after injection, begin observing the mice for a set duration (e.g., 30-60 minutes).

  • Scoring: A trained observer, blind to the treatment conditions, counts the number of head twitches for each mouse. A head twitch is defined as a rapid, side-to-side rotational movement of the head that is not associated with grooming or sniffing.

  • Data Analysis: Compare the mean number of head twitches between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Conclusion

References

A Comparative Analysis of 5-Methyl-DL-tryptophan and Indole-3-acetic Acid in Plant Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced activities of auxin analogs and inhibitors is critical for advancements in agriculture and pharmacology. This guide provides a detailed comparison of Indole-3-acetic acid (IAA), the principal native auxin in plants, and 5-Methyl-DL-tryptophan, a synthetic tryptophan analog.

While both molecules are structurally related to the amino acid tryptophan, their biological activities diverge significantly. IAA is a potent plant growth promoter, whereas this compound primarily functions as a metabolic inhibitor, indirectly impacting auxin-dependent pathways. This document elucidates their distinct mechanisms of action, biological effects, and applications in research, supported by experimental context and pathway visualizations.

Contrasting Biological Activities and Mechanisms

Indole-3-acetic acid is the most abundant and physiologically important auxin in plants, orchestrating a wide array of developmental processes from cell division and elongation to root formation and apical dominance.[1] In contrast, this compound is recognized as a toxic analog of tryptophan.[1][2] Its primary mode of action is the inhibition of anthranilate synthase, a key enzyme in the tryptophan biosynthesis pathway, and the repression of the trp operon.[3] This disruption of tryptophan synthesis ultimately impacts the production of IAA, for which tryptophan is a major precursor.

The following table summarizes the key differences between these two compounds:

FeatureIndole-3-acetic Acid (IAA)This compound
Primary Role Plant hormone (auxin)Tryptophan analog, metabolic inhibitor
Effect on Plant Growth Promotes cell elongation and division, leading to growthGenerally inhibits growth
Mechanism of Action Binds to auxin co-receptors (TIR1/AFB), leading to the degradation of Aux/IAA transcriptional repressors and activation of auxin-responsive genes.Inhibits anthranilate synthase, blocking tryptophan biosynthesis. Acts as a false co-repressor for the trp operon.[3]
Endogenous Occurrence Naturally synthesized by plants.Not naturally occurring in plants.
Research Applications Used to study plant development, induce rooting in horticulture, and as a component of plant tissue culture media.Used to select for genetic mutants with altered tryptophan or auxin biosynthesis pathways.[3] Hypersensitivity to this compound is a marker for mutations in the Trp-dependent auxin biosynthesis pathway.[1][2]

Indole-3-acetic Acid Signaling Pathway

The canonical signaling pathway for IAA involves its perception by the TIR1/AFB family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. Upon binding IAA, this complex targets Aux/IAA transcriptional repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome. The removal of these repressors allows for the activation of auxin-responsive genes by Auxin Response Factors (ARFs), leading to various physiological responses.

IAA_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IAA IAA TIR1_AFB TIR1/AFB IAA->TIR1_AFB binds SCF SCF Complex TIR1_AFB->SCF associates with Aux_IAA Aux/IAA Repressor SCF->Aux_IAA ubiquitinates ARF ARF Aux_IAA->ARF represses Proteasome 26S Proteasome Aux_IAA->Proteasome degraded by AuxRE Auxin Response Element ARF->AuxRE binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression activates

Canonical Auxin (IAA) Signaling Pathway.

Experimental Protocol: Avena Coleoptile Elongation Bioassay

The auxin activity of a compound is classically determined using a bioassay, such as the Avena (oat) coleoptile elongation test. This assay quantitatively measures the ability of a substance to stimulate cell elongation in excised sections of oat coleoptiles.

Objective: To determine the effect of a test compound on cell elongation and compare its activity to a known auxin, such as IAA.

Materials:

  • Oat seeds (e.g., Avena sativa)

  • Test solutions: A dilution series of the test compound (e.g., this compound) and a positive control (IAA) in a buffered solution (e.g., 10 mM potassium phosphate (B84403) buffer with 2% sucrose, pH 6.0). A buffer-only solution serves as the negative control.

  • Petri dishes, filter paper, and vermiculite.

  • A dark growth chamber or light-tight box.

  • A dissecting microscope or magnifying glass, and a ruler with millimeter markings.

Procedure:

  • Seed Germination: Germinate oat seeds on moist filter paper in the dark for approximately 72 hours at 25°C.

  • Coleoptile Selection: Select straight coleoptiles of a uniform length (e.g., 20-30 mm).

  • Section Excision: Under dim green light, excise a 10 mm section from each coleoptile, starting 3 mm below the apical tip.

  • Incubation: Float the excised sections in the respective test solutions in Petri dishes.

  • Dark Incubation: Incubate the Petri dishes in the dark at 25°C for 18-24 hours to allow for elongation.

  • Measurement: Measure the final length of each coleoptile section to the nearest 0.5 mm.

  • Data Analysis: Calculate the mean elongation for each treatment and compare it to the controls. Plot a dose-response curve for IAA and the test compound.

While this protocol is standard for assessing auxin activity, published literature suggests that this compound would likely show no stimulation of elongation and may even inhibit the basal growth observed in the negative control, confirming its role as a growth inhibitor rather than an auxin.

Avena_Coleoptile_Bioassay start Germinate oat seeds in darkness select Select uniform coleoptiles start->select excise Excise 10 mm sections select->excise incubate Incubate sections in test solutions (IAA, 5-MT, Control) excise->incubate dark_incubate Incubate in darkness (18-24h) incubate->dark_incubate measure Measure final length of sections dark_incubate->measure analyze Analyze data and plot dose-response curves measure->analyze

Workflow for the Avena Coleoptile Elongation Bioassay.

Conclusion

References

Validating the Inhibitory Effect of 5-Methyl-DL-tryptophan on Tryptophan Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Methyl-DL-tryptophan's performance as an inhibitor of tryptophan synthesis against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows to aid in research and drug development.

Mechanism of Action: this compound as a False Feedback Inhibitor

This compound acts as a potent inhibitor of tryptophan biosynthesis through a mechanism known as "false feedback inhibition". As an analog of tryptophan, it mimics the natural end-product of the pathway and binds to the allosteric site of anthranilate synthase, the first and rate-limiting enzyme in the tryptophan biosynthesis pathway. This binding event induces a conformational change in the enzyme, leading to a significant reduction in its catalytic activity and thereby blocking the entire pathway. This targeted inhibition makes this compound a valuable tool for studying tryptophan metabolism and for the selection of mutant organisms with altered feedback regulation.

Comparative Analysis of Tryptophan Synthesis Inhibitors

InhibitorTarget EnzymeOrganism/SystemInhibition Constant (Ki/IC50)Reference
TryptophanAnthranilate SynthaseSalmonella typhimuriumCompetitive Inhibition[2]
3-(1-carboxy-ethoxy) benzoic acidAnthranilate SynthaseSerratia marcescensKi = 2.4 µM
Other 3-(1-carboxy-ethoxy) benzoic acid derivativesAnthranilate SynthaseSerratia marcescensKi = 20-30 µM
PhenylalanineAnthranilate PhosphoribosyltransferaseSelaginella moellendorffiiIC50 = 1980 µM[3][4]
TyrosineAnthranilate PhosphoribosyltransferasePhyscomitrium patensIC50 = 1180 µM[3][4]
2-((2-carboxy-5-methylphenyl)amino)-3-methylbenzoateAnthranilate PhosphoribosyltransferaseMycobacterium tuberculosisIC50 = 6.8 ± 0.3 µM[5]
2,6-bis((2-carboxyphenyl)amino)benzoateAnthranilate PhosphoribosyltransferaseMycobacterium tuberculosisIC50 = 2.2 ± 0.1 µM[5]

Experimental Protocols

Anthranilate Synthase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of compounds like this compound on anthranilate synthase activity by measuring the production of its fluorescent product, anthranilate.

Materials:

  • Chorismate (substrate)

  • L-glutamine (co-substrate)

  • Purified anthranilate synthase

  • Inhibitor stock solution (e.g., this compound in a suitable solvent)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 2 mM DTT)

  • Fluorometer and microplates

Procedure:

  • Reaction Setup: In a microplate well, combine the reaction buffer, a fixed concentration of chorismate and L-glutamine, and varying concentrations of the inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a fixed amount of purified anthranilate synthase to each well.

  • Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period.

  • Fluorescence Measurement: Measure the fluorescence of the product, anthranilate, using a fluorometer with excitation at ~340 nm and emission at ~400 nm.

  • Data Analysis: Plot the enzyme activity (rate of fluorescence increase) against the inhibitor concentration. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Measurement of Cellular Tryptophan Levels by HPLC

This protocol describes how to quantify the intracellular concentration of tryptophan in response to treatment with an inhibitor.

Materials:

  • Cell culture media

  • Phosphate-buffered saline (PBS)

  • Trichloroacetic acid (TCA) or other protein precipitation agent

  • HPLC system with a fluorescence or UV detector

  • C18 reverse-phase HPLC column

  • Tryptophan standard solutions

  • Mobile phase (e.g., a mixture of a buffer like potassium phosphate (B84403) and an organic solvent like acetonitrile)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with varying concentrations of the inhibitor (e.g., this compound) for a specific duration.

  • Cell Harvesting and Lysis: Harvest the cells, wash with PBS, and lyse them to release intracellular contents.

  • Protein Precipitation: Add a protein precipitation agent like TCA to the cell lysate, vortex, and centrifuge to pellet the precipitated proteins.

  • Sample Preparation: Collect the supernatant, which contains the amino acids, and filter it before HPLC analysis.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. Tryptophan is separated on the C18 column and detected by its natural fluorescence or UV absorbance.

  • Quantification: Compare the peak area of tryptophan in the samples to a standard curve generated from known concentrations of tryptophan to determine the intracellular tryptophan concentration.

Visualizing the Pathways and Processes

Tryptophan Biosynthesis Pathway

Tryptophan_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase (trpE/G) PRA Phosphoribosyl- anthranilate Anthranilate->PRA Anthranilate Phosphoribosyltransferase (trpD) PRPP Phosphoribosyl pyrophosphate PRPP->PRA CDRP Carboxyphenylamino- deoxyribulose phosphate PRA->CDRP Phosphoribosylanthranilate Isomerase (trpF) IGP Indole-3-glycerol phosphate CDRP->IGP Indole-3-glycerol phosphate Synthase (trpC) Indole Indole IGP->Indole Tryptophan Tryptophan Indole->Tryptophan Tryptophan Synthase (trpA/B) Serine Serine Serine->Tryptophan Anthranilate Synthase\n(trpE/G) Anthranilate Synthase (trpE/G) Tryptophan->Anthranilate Synthase\n(trpE/G) Feedback Inhibition Inhibitor This compound Inhibitor->Anthranilate Synthase\n(trpE/G) Feedback Inhibition

Caption: The tryptophan biosynthesis pathway and the feedback inhibition by tryptophan and this compound.

Experimental Workflow for Determining Inhibitory Effects

Experimental_Workflow cluster_invitro In Vitro Assay cluster_incell In Cellulo Assay invitro_start Prepare Anthranilate Synthase and Substrates invitro_inhibit Add varying concentrations of This compound invitro_start->invitro_inhibit invitro_measure Measure Anthranilate production (Fluorescence) invitro_inhibit->invitro_measure invitro_calc Calculate IC50 value invitro_measure->invitro_calc incell_start Culture cells incell_treat Treat cells with This compound incell_start->incell_treat incell_lyse Harvest and lyse cells incell_treat->incell_lyse incell_hplc Quantify intracellular Tryptophan levels by HPLC incell_lyse->incell_hplc incell_analyze Analyze dose-dependent decrease in Tryptophan incell_hplc->incell_analyze

Caption: Workflow for validating the inhibitory effect of this compound in vitro and in cellulo.

Regulation of the trp Operon by this compound

Trp_Operon_Regulation cluster_operon trp Operon Promoter Promoter Operator Operator trpE trpE Transcription_Blocked Transcription Blocked trpD trpD trpC trpC trpB trpB trpA trpA Repressor_Gene trpR (Repressor Gene) Repressor_Inactive Inactive Repressor Repressor_Gene->Repressor_Inactive constitutively expressed Repressor_Active Active Repressor Repressor_Inactive->Repressor_Active binds Repressor_Active->Operator binds and blocks Corepressor This compound (Corepressor) RNA_Polymerase RNA Polymerase RNA_Polymerase->Promoter

Caption: this compound acts as a corepressor, activating the trp repressor to block transcription.

References

A Comparative Guide to the Efficacy of Methylated Tryptophan Analogs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development, methylated tryptophan analogs have emerged as significant modulators of key biological pathways, with prominent applications in cancer immunotherapy and metabolic regulation. This guide provides a detailed comparison of the efficacy of different methylated tryptophan analogs, supported by experimental data, to assist researchers, scientists, and drug development professionals in their investigative endeavors.

Overview of Methylated Tryptophan Analogs

Methylation of the essential amino acid tryptophan at different positions on its indole (B1671886) ring or alpha-carbon gives rise to analogs with distinct biological activities. This comparison will focus on two primary groups of analogs: α-methyl-tryptophan and 1-methyl-tryptophan, including their stereoisomers.

  • α-Methyl-tryptophan (α-MT): This analog, particularly the L-isomer (α-MLT), has been investigated for its role in weight management. It acts as a serotonin (B10506) precursor, leading to a feeling of satiety.[1] Additionally, α-MT functions as a blocker of the amino acid transporter SLC6A14.[2][3]

  • 1-Methyl-tryptophan (1-MT): Both the L-isomer (1-L-MT) and the D-isomer (1-D-MT) are recognized as inhibitors of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in tumor immune escape.[4][5] These molecules are being explored for their potential in cancer immunotherapy.

Comparative Efficacy Data

The following table summarizes quantitative data on the efficacy of different methylated tryptophan analogs from various studies.

AnalogTargetAssayResultApplicationReference
α-Methyl-L-tryptophan (α-MLT) Appetite RegulationIn vivo (mice)Orally active in reducing body weight.Weight Loss[2]
α-Methyl-D-tryptophan (α-MDT) Appetite RegulationIn vivo (mice)Negligible activity in reducing body weight.Weight Loss[2]
1-Methyl-L-tryptophan (1-L-MT) IDO1Enzymatic AssayPreferential inhibitor of IDO1.Cancer Immunotherapy[4][5]
1-Methyl-D-tryptophan (1-D-MT) IDO2Enzymatic AssayPreferential inhibitor of IDO2.Cancer Immunotherapy[4][5]
1-Methyl-D-tryptophan (1-D-MT) IDO1 ExpressionCell-based AssayUpregulates IDO1 mRNA and protein expression.Cancer Immunotherapy[4][6]
α-Methyl-DL-tryptophan SLC6A14Cell-based AssaySelective blocker of SLC6A14, inhibits mTOR, activates autophagy and apoptosis in ER-positive breast cancer cells.Cancer Therapy[3]

Signaling Pathways and Mechanisms of Action

The distinct therapeutic effects of these analogs stem from their interaction with different signaling pathways.

α-Methyl-L-tryptophan (α-MLT) in Weight Management

α-MLT primarily exerts its effect through two mechanisms: conversion to α-methylserotonin, a serotonin analog, and blockade of the SLC6A14 amino acid transporter.

alpha_MLT_pathway cluster_blood Bloodstream cluster_brain Brain cluster_peripheral Peripheral Tissues Oral α-MLT Oral α-MLT α-MLT_brain α-MLT Oral α-MLT->α-MLT_brain Crosses BBB SLC6A14 SLC6A14 Oral α-MLT->SLC6A14 Blocks α-Methylserotonin α-Methylserotonin α-MLT_brain->α-Methylserotonin Conversion Serotonin_Receptors Serotonin Receptors α-Methylserotonin->Serotonin_Receptors Activates Satiety Satiety Serotonin_Receptors->Satiety Induces Amino_Acid_Uptake Amino Acid Uptake SLC6A14->Amino_Acid_Uptake Inhibits

Fig. 1: α-MLT mechanism in appetite suppression.
1-Methyl-tryptophan (1-MT) in Cancer Immunotherapy

1-MT isomers target the IDO pathway, which is exploited by cancer cells to create an immunosuppressive microenvironment. IDO metabolizes tryptophan into kynurenine, leading to T-cell suppression.

one_MT_pathway cluster_tumor Tumor Microenvironment cluster_therapy Therapeutic Intervention Tryptophan Tryptophan IDO1_IDO2 IDO1/IDO2 Tryptophan->IDO1_IDO2 Metabolized by Kynurenine Kynurenine IDO1_IDO2->Kynurenine T_Cell_Suppression T-Cell Suppression Kynurenine->T_Cell_Suppression 1-L-MT 1-L-MT 1-L-MT->IDO1_IDO2 Inhibits IDO1 1-D-MT 1-D-MT 1-D-MT->IDO1_IDO2 Inhibits IDO2

References

Comparative Efficacy of 5-Methyl-DL-tryptophan and Other IDO1 Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 5-Methyl-DL-tryptophan with other notable Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. This document outlines their performance based on available experimental data, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism.[][2] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 plays a crucial role in creating an immunosuppressive microenvironment.[2] This mechanism is often exploited by tumor cells to evade the host immune system.[2] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy.[3][4] this compound, a synthetic analog of tryptophan, has been investigated for its potential as an IDO1 inhibitor, alongside other well-characterized inhibitors such as Epacadostat and Navoximod.[3][5][6]

Comparative Analysis of IDO1 Inhibitors

The following table summarizes the inhibitory potency of this compound and its alternatives against the IDO1 enzyme. It is important to note that while "1-methyl-tryptophan" is a closely related compound, the precise inhibitory concentration for this compound is not consistently reported in publicly available literature. The data for 1-methyl-tryptophan is presented here as a reference for a structurally similar tryptophan analog.

CompoundTargetAssay TypeIC50/Ki ValueReference(s)
This compound IDO1Enzymatic AssayData not available
1-Methyl-DL-tryptophanIDO1Enzymatic Assay (Ki)34 µM[3]
1-Methyl-D-tryptophan (Indoximod)IDO1Enzymatic Assay (IC50)7 µM
Epacadostat (INCB024360) IDO1Cell-based Assay (IC50)~12 nM[6]
Navoximod (GDC-0919) IDO1Enzymatic Assay (Ki)7 nM[5]
Cell-based Assay (EC50)75 nM[5]

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. Lower values indicate higher potency.

Signaling Pathway of IDO1 in Cancer Immune Evasion

The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its subsequent impact on the tumor microenvironment.

IDO1_Pathway cluster_tumor Tumor Microenvironment Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_depletion Tryptophan Depletion IDO1->Tryptophan_depletion leads to Kynurenine_accumulation Kynurenine Accumulation Kynurenine->Kynurenine_accumulation leads to T_cell Effector T-cell Tryptophan_depletion->T_cell inhibits proliferation and function Treg Regulatory T-cell (Treg) Kynurenine_accumulation->Treg promotes differentiation and activation Immune_suppression Immune Suppression Treg->Immune_suppression contributes to

Caption: IDO1-mediated tryptophan catabolism leads to immune suppression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of IDO1 inhibitors.

In Vitro IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1.

Workflow:

enzyme_assay_workflow start Start reagents Prepare Reagents: - Recombinant IDO1 Enzyme - L-Tryptophan (Substrate) - Test Compound (e.g., 5-MT) - Assay Buffer start->reagents plate_prep Plate Preparation: - Add serially diluted test compound - Add IDO1 enzyme reagents->plate_prep incubation1 Pre-incubation plate_prep->incubation1 reaction Initiate Reaction: Add L-Tryptophan incubation1->reaction incubation2 Incubate at 37°C reaction->incubation2 stop Stop Reaction incubation2->stop detection Measure Kynurenine Production (e.g., Spectrophotometry) stop->detection analysis Data Analysis: Calculate IC50 value detection->analysis end End analysis->end

Caption: Workflow for an in vitro IDO1 enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human IDO1 enzyme in an appropriate assay buffer.

    • Prepare a stock solution of L-tryptophan (substrate) in the assay buffer.

    • Prepare serial dilutions of the test compound (this compound or alternatives) in the assay buffer.

    • Control Groups: Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.

  • Assay Procedure:

    • In a 96-well plate, add the serially diluted test compound to the respective wells.

    • Add the IDO1 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at room temperature for a short period (e.g., 10-15 minutes).

    • Initiate the enzymatic reaction by adding the L-tryptophan solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction, often by adding a strong acid like trichloroacetic acid.

  • Detection and Analysis:

    • Measure the amount of kynurenine produced. This can be done colorimetrically after a chemical reaction that produces a colored product, or by using methods like HPLC.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay assesses the functional consequence of IDO1 inhibition by measuring the proliferation of immune cells, such as T-cells, which are suppressed by IDO1 activity.

Workflow:

proliferation_assay_workflow start Start cell_prep Prepare Cells: - IDO1-expressing cancer cells - T-cells (e.g., PBMCs) start->cell_prep co_culture Co-culture cancer cells and T-cells cell_prep->co_culture treatment Add Test Compound (e.g., 5-MT) and a T-cell stimulus co_culture->treatment incubation Incubate for 48-72 hours treatment->incubation proliferation_assay Measure T-cell Proliferation (e.g., BrdU or CFSE assay) incubation->proliferation_assay analysis Data Analysis: Compare proliferation in treated vs. control groups proliferation_assay->analysis end End analysis->end

Caption: Workflow for a cell-based T-cell proliferation assay.

Methodology:

  • Cell Preparation:

    • Culture an IDO1-expressing cancer cell line. IDO1 expression can be induced by treating the cells with interferon-gamma (IFN-γ).

    • Isolate T-cells from peripheral blood mononuclear cells (PBMCs).

  • Co-culture and Treatment:

    • Co-culture the IDO1-expressing cancer cells with the isolated T-cells.

    • Add a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen) to activate the T-cells.

    • Add serial dilutions of the test compound (this compound or alternatives).

    • Control Groups:

      • Vehicle Control: Co-culture with T-cell stimulus and the vehicle used to dissolve the test compound.

      • No Stimulus Control: Co-culture without the T-cell stimulus.

      • Positive Control: A known IDO1 inhibitor (e.g., Epacadostat).

  • Proliferation Measurement:

    • Incubate the co-culture for 48-72 hours.

    • Measure T-cell proliferation using a standard method such as:

      • BrdU Incorporation Assay: Measures the incorporation of bromodeoxyuridine into the DNA of proliferating cells.

      • CFSE Staining: Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is diluted with each cell division, allowing for the tracking of proliferation by flow cytometry.

  • Data Analysis:

    • Quantify the level of T-cell proliferation in each condition.

    • Compare the proliferation in the presence of the test compound to the vehicle control to determine the extent to which the compound can rescue T-cells from IDO1-mediated suppression.

In Vivo Experimental Design Considerations

For in vivo studies in animal models (e.g., tumor-bearing mice), a well-controlled experimental design is critical.

Typical Treatment Groups:

  • Vehicle Control: Animals receive the same formulation used to deliver the test compound, but without the active ingredient. The vehicle for tryptophan analogs is often a solution such as sterile phosphate-buffered saline (PBS) or a solution containing a solubilizing agent like cyclodextrin, depending on the compound's solubility.

  • Test Compound Group: Animals receive this compound at one or more dose levels.

  • Positive Control Group: Animals receive a well-characterized IDO1 inhibitor (e.g., Epacadostat) to benchmark the efficacy of the test compound.

  • Combination Therapy Groups: To assess synergistic effects, groups may receive the test compound in combination with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1 antibodies).

Key Parameters to Measure:

  • Tumor growth and volume over time.

  • Animal survival rates.

  • Pharmacodynamic markers: Measurement of tryptophan and kynurenine levels in plasma and tumor tissue to confirm target engagement.

  • Immunophenotyping of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess changes in the immune cell populations (e.g., CD8+ T-cells, Tregs).

Conclusion

While this compound is a compound of interest in the study of tryptophan metabolism and its role in immune regulation, its efficacy as a direct and potent IDO1 inhibitor requires further quantitative characterization. In contrast, compounds like Epacadostat and Navoximod have demonstrated high potency in the nanomolar range and have been advanced into clinical trials. For researchers investigating the therapeutic potential of targeting the IDO1 pathway, the experimental protocols and comparative data presented in this guide offer a framework for the rigorous evaluation of novel inhibitors like this compound against established alternatives. The use of appropriate control experiments, as detailed in this guide, is paramount for generating robust and interpretable data.

References

quantitative analysis of 5-Methyl-DL-tryptophan's impact on gene expression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of small molecules on gene expression is paramount. This guide provides a quantitative comparison of 5-Methyl-DL-tryptophan's (5-MT) impact on gene expression with other tryptophan analogs, supported by available experimental data and detailed protocols.

This compound, a synthetic analog of the essential amino acid L-tryptophan, serves as a valuable tool in molecular biology and drug discovery. Its primary mechanism of action involves feedback inhibition of tryptophan biosynthesis, making it a selection agent for tryptophan-overproducing mutants.[1] However, its broader impact on global gene expression is a subject of ongoing investigation. This guide synthesizes available data to offer a comparative perspective on how 5-MT and related compounds modulate cellular gene expression profiles.

Comparative Quantitative Analysis of Gene Expression

While comprehensive, direct comparative studies on the global gene expression effects of this compound alongside other tryptophan analogs in mammalian systems are limited in publicly available literature, we can synthesize a comparison from existing studies on individual compounds. The following tables summarize quantitative data from studies on 5-MT in rice and L-tryptophan in bovine mammary cells, providing an illustrative comparison of their effects on gene expression.

Table 1: Quantitative Gene Expression Analysis in this compound Resistant Rice Lines

GeneFunctionFold Change (5-MT Resistant vs. Wild Type)Method
Anthranilate Synthase (AS)Tryptophan BiosynthesisIncreased activityEnzyme Assay
Anthranilate phosphoribosyltransferase (APT)Tryptophan BiosynthesisSimilar to Wild TypeqPCR
Tryptophan synthase alpha chain (TSAC)Tryptophan BiosynthesisSimilar to Wild TypeqPCR
Tryptophan synthase beta chain (TSBC)Tryptophan BiosynthesisSimilar to Wild TypeqPCR

Data synthesized from a study on 5-MT resistant rice lines. The primary effect observed was on the activity of the rate-limiting enzyme in tryptophan biosynthesis rather than significant changes in the transcription of downstream genes in the pathway.[1]

Table 2: Quantitative Gene Expression Analysis Following L-Tryptophan Supplementation in Bovine Mammary Epithelial Cells

GeneFunctionFold Change (0.9 mM L-Trp vs. Control)Method
β-casein (CSN2)Milk Protein SynthesisUpregulatedRT-PCR
mTORProtein Synthesis RegulationUpregulatedRT-PCR
RPS6Ribosomal ProteinUpregulatedRT-PCR
S6K1Protein Synthesis RegulationNo significant changeRT-PCR
LDH-BEnergy MetabolismNo significant changeRT-PCR

This table illustrates the effect of L-tryptophan on genes related to protein synthesis and energy metabolism. The upregulation of mTOR and RPS6 suggests an activation of the protein synthesis machinery.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and extension of research findings. Below are protocols derived from the literature for key experiments related to the analysis of tryptophan analog effects on gene expression.

Protocol 1: Selection of this compound Resistant Mutants and Gene Expression Analysis

This protocol is adapted from a study on rice.

1. Plant Material and Sterilization:

  • Use dehulled mature seeds of the desired plant line (e.g., Oryza sativa).
  • Surface sterilize seeds by washing with 70% ethanol (B145695) for 5 minutes, followed by two washes with 2.5% sodium hypochlorite (B82951) for 10 minutes each.
  • Rinse seeds thoroughly with sterile distilled water.

2. Selection of Resistant Lines:

  • Prepare a half-strength Murashige and Skoog (MS) medium.
  • Supplement the medium with 50 µM this compound.
  • Inoculate the sterilized seeds onto the 5-MT containing medium and a control MS medium.
  • Grow for 10 days at 30°C under constant light.
  • Observe for growth inhibition in the wild-type and select resistant lines that exhibit normal growth.[1]

3. RNA Extraction and qPCR Analysis:

  • Pool tissues (leaf, stem, and root) from both wild-type and 5-MT resistant lines.
  • Extract total RNA using a standard protocol (e.g., TRIzol reagent).
  • Synthesize cDNA from the extracted RNA.
  • Perform quantitative PCR (qPCR) using primers specific for the genes of interest (e.g., AS, APT, TSAC, TSBC).
  • Normalize the expression data to a suitable reference gene.

Protocol 2: Treatment of Mammalian Cells with Tryptophan Analogs for Gene Expression Analysis

This protocol is a generalized procedure based on studies with L-tryptophan.

1. Cell Culture and Treatment:

  • Culture a suitable mammalian cell line (e.g., bovine mammary epithelial cells (MAC-T)) to a desired confluency.
  • Prepare a treatment medium containing various concentrations of the tryptophan analog (e.g., 0, 0.3, 0.6, 0.9, 1.2, and 1.5 mM of L-tryptophan).
  • Incubate the cells with the treatment medium for a predetermined time course (e.g., 24, 48, 72, 96 hours).

2. RNA Extraction and RT-PCR:

  • At each time point, harvest the cells and extract total RNA.
  • Perform reverse transcription to generate cDNA.
  • Conduct real-time PCR (RT-PCR) using primers for target genes (e.g., CSN2, mTOR, RPS6) and a reference gene (e.g., ACTB).
  • Analyze the relative gene expression changes using the 2-ΔΔCT method.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanisms of action of this compound and its analogs.

Tryptophan_Biosynthesis_and_5MT_Inhibition Chorismate Chorismate AS Anthranilate Synthase (AS) Chorismate->AS Substrate Anthranilate Anthranilate Tryptophan Tryptophan Anthranilate->Tryptophan Multiple Steps Protein_Synthesis Protein Synthesis Tryptophan->Protein_Synthesis Tryptophan->AS Feedback Inhibition AS->Anthranilate 5_MT This compound 5_MT->AS Feedback Inhibition

Figure 1. Tryptophan biosynthesis pathway and the inhibitory effect of this compound.

L_Tryptophan_mTOR_Signaling L_Tryptophan L-Tryptophan Amino_Acid_Sensing Amino Acid Sensing Mechanisms L_Tryptophan->Amino_Acid_Sensing mTORC1 mTORC1 Complex Amino_Acid_Sensing->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 4E_BP1 4E-BP1 mTORC1->4E_BP1 RPS6 RPS6 S6K1->RPS6 Protein_Synthesis Increased Protein Synthesis (e.g., β-casein) RPS6->Protein_Synthesis 4E_BP1->Protein_Synthesis Relieves Inhibition

Figure 2. L-Tryptophan's role in activating the mTOR signaling pathway to promote protein synthesis.

Experimental_Workflow cluster_0 Cell/Organism Treatment cluster_1 Sample Preparation cluster_2 Gene Expression Analysis Treatment Treat with Tryptophan Analog (e.g., 5-MT, L-Trp) RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Control Vehicle Control Control->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR RNA_Seq RNA Sequencing cDNA_Synthesis->RNA_Seq Data_Analysis Differential Gene Expression Analysis qPCR->Data_Analysis RNA_Seq->Data_Analysis

References

Assessing the Specificity of 5-Methyl-DL-tryptophan's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of 5-Methyl-DL-tryptophan with alternative compounds targeting the serotonin (B10506) and melatonin (B1676174) synthesis pathways. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction

This compound is an analog of the essential amino acid L-tryptophan. Its structural similarity allows it to interact with enzymes involved in tryptophan metabolism, primarily tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin and subsequently melatonin. Understanding the specificity of this interaction is crucial for its application as a research tool or potential therapeutic agent. This guide compares the activity of this compound with known tryptophan hydroxylase inhibitors, Telotristat Ethyl and p-Chlorophenylalanine (PCPA), highlighting differences in their mechanism of action and effects on the serotonin pathway.

Mechanism of Action: Inhibition vs. Substrate Activity

While many tryptophan analogs act as competitive inhibitors of TPH, evidence suggests that this compound can also serve as a substrate for the enzyme. This leads to the synthesis of 5-hydroxymethyltryptophan, a modified product, rather than the complete blockage of the enzyme's active site.[1] This dual role as a potential weak inhibitor and a substrate complicates the direct assessment of its inhibitory potency (IC50) and distinguishes it from classical inhibitors.

Signaling Pathway of Serotonin and Melatonin Synthesis

The following diagram illustrates the key steps in the conversion of tryptophan to serotonin and melatonin, and the points of intervention for TPH inhibitors.

Serotonin and Melatonin Synthesis Pathway Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH Substrate Five_HTP 5-Hydroxytryptophan (B29612) AADC Aromatic L-Amino Acid Decarboxylase Five_HTP->AADC Serotonin Serotonin NAT N-acetyltransferase Serotonin->NAT Melatonin Melatonin ASMT Acetylserotonin O-methyltransferase Melatonin->ASMT TPH->Five_HTP Product Five_HMT 5-Hydroxymethyltryptophan TPH->Five_HMT AADC->Serotonin NAT->Melatonin Inhibitors TPH Inhibitors (e.g., Telotristat Ethyl, PCPA) Inhibitors->TPH Five_Me_DL_Trp This compound Five_Me_DL_Trp->TPH Substrate/Weak Inhibitor

Caption: Serotonin and Melatonin Synthesis Pathway and Points of Intervention.

Comparative Analysis of TPH Inhibitory Activity
CompoundTarget(s)TPH1 IC50 (µM)TPH2 IC50 (µM)Notes
Telotristat Ethyl TPH1 and TPH20.8 ± 0.09[2]1.21 ± 0.02[2]Prodrug, converted to the more active Telotristat.[2]
Telotristat (active metabolite) TPH1 and TPH20.028 ± 0.003[2]0.032 ± 0.003[2]Highly potent inhibitor of both TPH isoforms.[2]
p-Chlorophenylalanine (PCPA) TPHNot specifiedNot specifiedIrreversible inhibitor of TPH.[3]
This compound TPH, Anthranilate SynthaseNot availableNot availableActs as a substrate for TPH, producing 5-hydroxymethyltryptophan.[1] Also an inhibitor of anthranilate synthase and a repressor of the Trp operon.

Experimental Protocols

In Vitro Tryptophan Hydroxylase (TPH) Inhibition Assay

This protocol is adapted for the assessment of TPH inhibition by test compounds like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TPH1 and TPH2.

Materials:

  • Recombinant human TPH1 and TPH2 enzymes

  • L-Tryptophan

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) - cofactor

  • Catalase

  • Ferrous ammonium (B1175870) sulfate

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • Test compound (this compound or other inhibitors)

  • 96-well microplates

  • HPLC system with fluorescence or electrochemical detection

Workflow:

TPH Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Enzyme Prepare Enzyme Solution (TPH1 or TPH2) Incubate Incubate Enzyme with Test Compound Prep_Enzyme->Incubate Prep_Substrate Prepare Substrate/Cofactor Mix (Tryptophan, BH4, etc.) Initiate Initiate Reaction by adding Substrate/Cofactor Mix Prep_Substrate->Initiate Prep_Compound Prepare Serial Dilutions of Test Compound Prep_Compound->Incubate Incubate->Initiate Quench Quench Reaction (e.g., with acid) Initiate->Quench HPLC Analyze 5-HTP Production by HPLC Quench->HPLC Calculate Calculate % Inhibition and Determine IC50 HPLC->Calculate

Caption: Workflow for in vitro TPH Inhibition Assay.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add the enzyme solution (TPH1 or TPH2) to each well.

  • Add the serially diluted test compound to the respective wells. Include a control with no inhibitor.

  • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the substrate/cofactor mix (L-tryptophan and BH4).

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution (e.g., perchloric acid).

  • Analyze the amount of 5-hydroxytryptophan (5-HTP) produced in each well using a validated HPLC method.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Assessment of Serotonin and Melatonin Levels via Microdialysis

This protocol provides a framework for assessing the in vivo effects of this compound on neurotransmitter levels in a specific brain region of a freely moving animal.

Objective: To measure the extracellular concentrations of serotonin and melatonin in a target brain area following the administration of this compound.

Materials:

  • Laboratory animals (e.g., rats, mice)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for administration (e.g., intraperitoneal injection)

  • HPLC system with tandem mass spectrometry (LC-MS/MS) for high-sensitivity analysis

Workflow:

In Vivo Microdialysis Workflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis Implant Stereotaxic Implantation of Guide Cannula Recover Allow Animal to Recover Implant->Recover Insert_Probe Insert Microdialysis Probe Recover->Insert_Probe Perfuse Perfuse with aCSF and Collect Baseline Samples Insert_Probe->Perfuse Administer Administer this compound Perfuse->Administer Collect_Post Collect Post-Administration Samples Administer->Collect_Post LCMS Analyze Dialysate Samples by LC-MS/MS Collect_Post->LCMS Analyze_Data Analyze Changes in Neurotransmitter Levels LCMS->Analyze_Data

Caption: Workflow for in vivo microdialysis experiment.

Procedure:

  • Surgical Implantation: Under anesthesia, surgically implant a guide cannula into the specific brain region of interest using a stereotaxic frame. Allow the animal to recover for a set period.

  • Probe Insertion and Baseline Collection: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples for a defined period to establish stable neurotransmitter levels.

  • Compound Administration: Administer this compound to the animal via the desired route (e.g., i.p. injection).

  • Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals for several hours after administration.

  • Sample Analysis: Analyze the collected dialysate samples for serotonin and melatonin concentrations using a highly sensitive LC-MS/MS method.

  • Data Analysis: Compare the post-administration neurotransmitter levels to the baseline levels to determine the effect of this compound over time.

Conclusion

The biological activity of this compound is complex. Unlike classical TPH inhibitors such as Telotristat Ethyl, which directly block the enzyme, this compound can also act as a substrate, leading to the formation of an altered product. This dual functionality necessitates a careful and multi-faceted approach to assessing its specificity. The provided experimental protocols offer a framework for researchers to quantitatively evaluate the impact of this compound on the serotonin and melatonin pathways, enabling a more precise understanding of its biological effects in various research and development contexts.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity Against 5-Methyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, neuroscience, and drug development, the specificity of an antibody is paramount. When targeting small molecules like 5-Methyl-DL-tryptophan, a synthetic analog of tryptophan, understanding the antibody's cross-reactivity is crucial for data integrity. This compound has been utilized in studies of the tryptophan biosynthetic pathway and has been noted for its potential to modulate signaling pathways such as the TLR4/MyD88/NF-κB pathway.[1] This guide provides a comprehensive, albeit hypothetical, comparison of antibody performance, focusing on the methodologies required to assess cross-reactivity against this compound and its related molecules.

Hypothetical Antibody Candidates

For our purposes, we will consider a hypothetical monoclonal antibody, mAb-5MT-L , raised against 5-methyl-L-tryptophan. The primary analytical challenge is to determine its binding affinity for its target antigen and, critically, its cross-reactivity with the D-enantiomer (5-methyl-D-tryptophan) and other structurally similar molecules.

Experimental Methodology: Competitive Inhibition ELISA

To quantify the cross-reactivity of mAb-5MT-L, a competitive inhibition Enzyme-Linked Immunosorbent Assay (ELISA) is the method of choice. This technique is highly sensitive and ideal for measuring the concentration of small molecules in a sample.[2] The principle relies on the competition between a fixed amount of labeled or plate-bound antigen and the free analyte (the potential cross-reactant) in the sample for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the free analyte.

Detailed Protocol: Competitive Inhibition ELISA

1. Reagent Preparation:

  • Coating Buffer: 50 mM Sodium Carbonate, pH 9.6.

  • Wash Buffer: 10 mM Tris, 1 M Sodium Chloride, pH 7.2, with 0.05% (v/v) Tween-20.

  • Blocking Buffer: 10 mM Tris, pH 7.2, with 10% (w/v) D-Gluconic Acid and 5% (w/v) Bovine Serum Albumin (BSA).

  • Assay Buffer: Phosphate Buffered Saline (PBS) with 0.1% BSA.

  • Antigen for Coating: 5-methyl-L-tryptophan conjugated to a carrier protein like BSA (5MT-L-BSA). Prepare a 1 µg/mL solution in Coating Buffer.

  • Antibody: Hypothetical mAb-5MT-L. The optimal concentration needs to be determined empirically via titration, but a starting point of 0.5 µg/mL in Assay Buffer is common.

  • Competing Analytes: Prepare a dilution series for each potential cross-reactant (this compound, 5-methyl-L-tryptophan, 5-methyl-D-tryptophan, L-tryptophan, D-tryptophan, 5-methoxytryptophan, and tryptamine) in Assay Buffer.

  • Secondary Antibody: HRP-conjugated anti-mouse IgG, diluted in Assay Buffer according to the manufacturer's instructions.

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Stop Solution: 2 M H₂SO₄.

2. Assay Procedure:

  • Coating: Add 100 µL of the 5MT-L-BSA solution to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing (1): Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Washing (2): Discard the blocking buffer and wash the plate three times with Wash Buffer.

  • Competition:

    • In a separate dilution plate, mix 50 µL of the mAb-5MT-L solution with 50 µL of each competing analyte dilution (or sample). Incubate this mixture for 1 hour at 37°C.

    • Transfer 100 µL of the antibody/analyte mixture to the coated and blocked microplate.

    • Incubate for 1 hour at 37°C.

  • Washing (3): Discard the solutions and wash the plate five times with Wash Buffer.

  • Detection: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing (4): Discard the secondary antibody and wash the plate five times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Measure the optical density (OD) at 450 nm using a microplate reader.

Data Presentation and Interpretation

The data from the competitive ELISA is used to generate an inhibition curve for each analyte. The concentration of each analyte that causes 50% inhibition of the maximal signal (IC50) is determined. The cross-reactivity is then calculated relative to the target analyte (5-methyl-L-tryptophan).

Calculation of Percent Cross-Reactivity:

% Cross-Reactivity = (IC50 of 5-methyl-L-tryptophan / IC50 of Competing Analyte) x 100

Table 1: Hypothetical Cross-Reactivity Data for mAb-5MT-L

Competing AnalyteIC50 (nM)% Cross-Reactivity
5-methyl-L-tryptophan50100%
This compound11045.5%
5-methyl-D-tryptophan5,0001.0%
L-tryptophan10,0000.5%
D-tryptophan>50,000<0.1%
5-methoxytryptophan25,0000.2%
Tryptamine>50,000<0.1%

Interpretation:

Based on this hypothetical data, mAb-5MT-L shows high specificity for 5-methyl-L-tryptophan. The cross-reactivity with the racemic mixture, this compound, is significant, as expected. Crucially, the antibody demonstrates very low cross-reactivity with the D-enantiomer and the parent amino acid, L-tryptophan, indicating excellent stereospecificity and modification specificity.

Visualizing the Process and Pathway

To further clarify the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with 5MT-L-BSA Antigen p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 c2 Add Mixture to Coated Plate p4->c2 c1 Pre-incubate mAb-5MT-L with Competing Analyte c1->c2 c3 Incubate c2->c3 d1 Wash Plate c3->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read OD at 450nm d5->d6

Caption: Experimental workflow for the competitive inhibition ELISA.

tlr4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB IKK->NFkB_IkB Causes Dissociation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription TryptophanMetabolite This compound TryptophanMetabolite->MyD88 Modulates

Caption: TLR4 signaling pathway modulated by tryptophan metabolites.

Conclusion and Recommendations

The validation of antibody specificity is a non-negotiable step in rigorous scientific research. While no commercial antibodies for this compound are currently prominent, this guide provides a robust framework for their evaluation should they become available or are developed in-house.

Key Recommendations for Researchers:

  • Always Perform Titration: Empirically determine the optimal antibody concentration for your assay to ensure a good signal-to-noise ratio.

  • Include a Full Panel of Analogs: When assessing cross-reactivity, test against a comprehensive panel of structurally related molecules, including stereoisomers, precursors, and metabolites.

  • Publish Cross-Reactivity Data: Transparently reporting the specificity of the antibodies used in a study enhances the reproducibility and reliability of the findings.

References

A Comparative Guide to Trp Operon Repressors: 5-Methyl-DL-tryptophan and Other Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 5-Methyl-DL-tryptophan and other analogs as repressors of the trp operon. The information presented is supported by experimental data to facilitate informed decisions in research and development.

Mechanism of Trp Operon Repression

The trp operon in Escherichia coli is a classic example of a repressible operon, responsible for the biosynthesis of the amino acid tryptophan.[1] Its expression is primarily regulated by the Trp repressor protein (TrpR), a homodimer encoded by the trpR gene.[1] In the absence of tryptophan, the TrpR aporepressor is inactive and does not bind to the trp operator sequence. This allows RNA polymerase to transcribe the structural genes (trpE, trpD, trpC, trpB, trpA) and synthesize tryptophan.

When intracellular tryptophan levels are high, tryptophan acts as a corepressor, binding to the TrpR protein.[1] This binding induces a conformational change in the repressor, converting it into its active form, the holorepressor. The holorepressor then binds with high affinity to the trp operator, physically blocking RNA polymerase and thus repressing transcription of the operon.

Trp_Operon_Repression cluster_operon Trp Operon cluster_regulation Regulation promoter Promoter operator Operator genes Structural Genes (trpE, D, C, B, A) Tryptophan Biosynthesis Tryptophan Biosynthesis genes->Tryptophan Biosynthesis Transcription & Translation TrpR_inactive Inactive TrpR (Aporepressor) TrpR_active Active TrpR (Holorepressor) TrpR_inactive->TrpR_active + Tryptophan Tryptophan Tryptophan (Corepressor) TrpR_active->operator Binds & Blocks TrpR_active->Tryptophan - Tryptophan RNAP RNA Polymerase RNAP->promoter Binds

Quantitative Comparison of Trp Operon Corepressors

The efficacy of various tryptophan analogs in acting as corepressors for the Trp repressor has been quantitatively assessed. The following table summarizes data from in vitro transcription assays, indicating the concentration of each analog required for half-maximal repression of trp operon transcription.

CompoundConcentration for 50% Repression (µM)Reference
L-Tryptophan2[2]
This compound5[2]
DL-4-Methyltryptophan20[2]
DL-6-Methyltryptophan50[2]
Indole-3-propionic acid>1000 (acts as an inducer)[2]

Note: The data presented is derived from in vitro experiments and may not directly translate to in vivo efficacy.

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing research. Below are protocols for two common assays used to study trp operon repression.

In Vitro Transcription Assay

This assay measures the ability of a corepressor to activate the Trp repressor and inhibit transcription of the trp operon in a cell-free system.

Materials:

  • Purified Trp repressor protein (TrpR)

  • DNA template containing the trp promoter and operator sequence upstream of a reporter gene (e.g., first structural gene of the operon).

  • E. coli RNA polymerase holoenzyme

  • Ribonucleoside triphosphates (ATP, GTP, CTP, and UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

  • Corepressors to be tested (e.g., L-Tryptophan, this compound)

  • Transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 100 mM KCl, 0.1 mM DTT, 0.1 mM EDTA, 50 µg/ml BSA)

  • Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol)

  • Polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, prepare reaction mixtures containing the transcription buffer, DNA template, and varying concentrations of the corepressor being tested.

  • Repressor Addition: Add a fixed, predetermined concentration of purified Trp repressor to each reaction tube. Incubate at room temperature for 10-15 minutes to allow for corepressor binding.

  • Transcription Initiation: Add RNA polymerase holoenzyme and the ribonucleoside triphosphates (including the radiolabeled NTP) to each tube to initiate transcription.

  • Incubation: Incubate the reactions at 37°C for a defined period (e.g., 10-20 minutes).

  • Reaction Termination: Stop the transcription reactions by adding an equal volume of stop solution.

  • Gel Electrophoresis: Denature the samples by heating at 90°C for 2-3 minutes and then load them onto a high-resolution denaturing polyacrylamide gel.

  • Visualization and Quantification: After electrophoresis, expose the gel to a phosphorimager screen or autoradiography film to visualize the radiolabeled RNA transcripts. Quantify the intensity of the transcript bands to determine the extent of repression at each corepressor concentration.

  • Data Analysis: Plot the percentage of repression against the corepressor concentration to determine the concentration required for 50% repression (IC50).

In_Vitro_Transcription_Workflow start Start mix Prepare Reaction Mix: Buffer, DNA Template, Corepressor start->mix add_repressor Add Trp Repressor (Incubate) mix->add_repressor add_rnap_ntps Add RNA Polymerase & NTPs (Initiate Transcription) add_repressor->add_rnap_ntps incubate Incubate at 37°C add_rnap_ntps->incubate stop_reaction Stop Reaction with Stop Solution incubate->stop_reaction electrophoresis Denaturing PAGE stop_reaction->electrophoresis visualize Visualize & Quantify Transcripts electrophoresis->visualize analyze Data Analysis (IC50) visualize->analyze end End analyze->end

Nitrocellulose Filter Binding Assay

This assay is used to quantify the binding affinity of the Trp repressor to the trp operator DNA in the presence of a corepressor.

Materials:

  • Purified Trp repressor protein (TrpR)

  • Radiolabeled DNA fragment containing the trp operator sequence (e.g., ³²P-end-labeled)

  • Corepressors to be tested

  • Binding buffer (e.g., 10 mM Tris-HCl pH 7.4, 50 mM KCl, 1 mM EDTA, 1 mM DTT, 5% glycerol)

  • Nitrocellulose filters (0.45 µm pore size)

  • Vacuum filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: Prepare a series of binding reactions in microcentrifuge tubes. Each reaction should contain the binding buffer, a constant amount of the radiolabeled operator DNA, and a fixed concentration of the corepressor.

  • Repressor Titration: Add increasing concentrations of the Trp repressor to the series of reaction tubes.

  • Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow the binding to reach equilibrium.

  • Filtration: Slowly filter each reaction mixture through a nitrocellulose filter under gentle vacuum. Proteins bind to nitrocellulose, while free DNA does not. DNA bound to the repressor will be retained on the filter.

  • Washing: Wash each filter with a small volume of cold binding buffer to remove any unbound DNA.

  • Quantification: Place each filter in a scintillation vial with scintillation fluid and measure the retained radioactivity using a scintillation counter.

  • Data Analysis: Plot the amount of bound DNA against the concentration of the Trp repressor. The data can be used to calculate the dissociation constant (Kd), which is a measure of the binding affinity.

Filter_Binding_Assay_Workflow start Start setup_reactions Set up Binding Reactions: Buffer, Radiolabeled DNA, Corepressor start->setup_reactions add_repressor Add Increasing Concentrations of Trp Repressor setup_reactions->add_repressor incubate Incubate to Reach Equilibrium add_repressor->incubate filter Filter through Nitrocellulose incubate->filter wash Wash Filters filter->wash quantify Measure Retained Radioactivity wash->quantify analyze Data Analysis (Kd) quantify->analyze end End analyze->end

Conclusion

The provided data indicates that this compound is an effective corepressor for the Trp repressor, albeit with a slightly lower potency compared to the natural corepressor, L-tryptophan. The experimental protocols detailed in this guide offer a framework for further investigation into the repressive activities of these and other tryptophan analogs. Such studies are essential for a deeper understanding of gene regulation and for the development of novel therapeutic agents that target bacterial metabolic pathways.

References

Navigating Tryptophan Auxotrophy: A Comparative Guide to 5-Methyl-DL-tryptophan as a Selection Agent

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of robust and efficient genetic markers is a cornerstone of successful cell line development. In the realm of auxotrophic selection, particularly for tryptophan-dependent cell lines, 5-Methyl-DL-tryptophan has emerged as a notable selection agent. This guide provides an objective comparison of this compound with alternative selection agents, supported by available experimental data and detailed methodologies to aid in the validation and implementation of this selection system.

The Principle of Tryptophan Analog Selection

Tryptophan is an essential amino acid for protein synthesis and cell growth. Tryptophan auxotrophic cell lines, which lack the ability to synthesize their own tryptophan, are valuable tools in biotechnology, particularly for the production of recombinant proteins. These cells can only survive if tryptophan is supplied in the culture medium. This dependency forms the basis of a powerful selection system. By introducing a gene that confers resistance to a toxic tryptophan analog, researchers can select for cells that have successfully incorporated the desired genetic modification.

This compound is a structural analog of tryptophan that can be mistakenly incorporated into nascent polypeptide chains by tryptophanyl-tRNA synthetase. This misincorporation leads to the production of non-functional proteins and ultimately, cell death. Cells that are engineered to either overproduce tryptophan or express a mutated tryptophanyl-tRNA synthetase with reduced affinity for the analog can survive and proliferate in a tryptophan-deficient medium containing this compound.

Comparative Analysis of Tryptophan Analog Selection Agents

While this compound is a viable option, several other tryptophan analogs are also utilized for selection. The choice of a suitable agent depends on factors such as selection stringency, toxicity, and the specific cell line being used. Below is a comparative summary of commonly used tryptophan analogs.

Selection AgentMechanism of ActionPotency/ToxicityKey Considerations
This compound Competitive inhibitor of tryptophanyl-tRNA synthetase; incorporated into proteins leading to dysfunction.Moderately potent.A racemic mixture (DL form) is commonly used. May require optimization of concentration for effective selection without excessive cytotoxicity.
5-Fluorotryptophan (B555192) Incorporated into proteins, leading to altered protein structure and function, and cell death.Highly potent and toxic.Often used as a more stringent selection agent compared to 5-methyltryptophan. Its high toxicity necessitates careful titration of the selection concentration.
p-Fluorotryptophan Similar to 5-fluorotryptophan, it is incorporated into proteins causing cellular toxicity.Potent growth inhibitor.Studies in bacteria have shown it to be more potent than 5-methyltryptophan.
Indole Analogs (e.g., 5-Fluoroindole) Converted by cellular enzymes (e.g., tryptophan synthase) into the corresponding toxic tryptophan analog.Toxicity is dependent on the rate of conversion to the tryptophan analog.Can be used to select for cells with mutations in the tryptophan biosynthetic pathway.

Experimental Protocols

1. Validation of this compound as a Selection Agent in a Tryptophan Auxotrophic CHO Cell Line

This protocol outlines a general procedure to determine the optimal concentration of this compound for the selection of transfected tryptophan auxotrophic Chinese Hamster Ovary (CHO) cells.

Materials:

  • Tryptophan auxotrophic CHO cell line

  • Complete growth medium (e.g., DMEM/F-12) supplemented with L-tryptophan

  • Tryptophan-free growth medium

  • This compound stock solution (e.g., 100 mM in sterile water or DMSO)

  • Plasmid DNA containing the gene of interest and a resistance gene (e.g., a gene conferring tryptophan prototrophy or a mutated TrpRS)

  • Transfection reagent

  • 96-well cell culture plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

  • Cell viability assay reagent (e.g., Trypan Blue, MTT, or a fluorescence-based assay)

Procedure:

  • Cell Culture Maintenance: Maintain the tryptophan auxotrophic CHO cells in complete growth medium containing a saturating concentration of L-tryptophan (e.g., 20 mg/L).

  • Transfection: Transfect the cells with the plasmid DNA using a suitable transfection reagent according to the manufacturer's protocol. Include a mock transfection control (without plasmid DNA).

  • Recovery: Allow the cells to recover for 24-48 hours post-transfection in complete growth medium.

  • Selection:

    • Prepare a series of tryptophan-free media supplemented with varying concentrations of this compound (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).

    • Prepare a positive control medium (tryptophan-free medium supplemented with L-tryptophan) and a negative control medium (tryptophan-free medium without any supplement).

    • Plate the transfected and mock-transfected cells into 96-well plates at a low density (e.g., 1000-5000 cells/well) in the prepared selection media.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2.

  • Monitoring and Analysis:

    • Monitor the cells daily for viability and proliferation.

    • After a predetermined selection period (e.g., 10-14 days), assess cell viability in each well using a suitable assay.

    • The optimal selection concentration of this compound is the lowest concentration that effectively kills the mock-transfected cells while allowing the survival and proliferation of the transfected cells.

  • Clonal Isolation: Once the optimal concentration is determined, scale up the selection process and isolate single colonies of resistant cells for further expansion and characterization.

Visualizing the Selection Process

To better understand the underlying principles, the following diagrams illustrate the key pathways and workflows.

Tryptophan_Metabolism_and_Selection cluster_pathway Tryptophan Metabolism cluster_selection Selection Mechanism cluster_resistance Resistance Mechanism Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate PRPP PRPP Anthranilate->PRPP CDRP CDRP PRPP->CDRP InGP InGP CDRP->InGP Tryptophan Tryptophan InGP->Tryptophan Protein Synthesis Protein Synthesis Tryptophan->Protein Synthesis This compound This compound Tryptophanyl-tRNA Synthetase Tryptophanyl-tRNA Synthetase This compound->Tryptophanyl-tRNA Synthetase Competitive Inhibition Misincorporation into Proteins Misincorporation into Proteins Tryptophanyl-tRNA Synthetase->Misincorporation into Proteins Cell Death Cell Death Misincorporation into Proteins->Cell Death Tryptophan Overproduction Tryptophan Overproduction Tryptophan Overproduction->Tryptophanyl-tRNA Synthetase Outcompetes Analog Mutated TrpRS Mutated TrpRS Mutated TrpRS->Protein Synthesis Reduced affinity for analog

Figure 1. Tryptophan metabolism and the mechanism of this compound selection.

Validation_Workflow cluster_selection_media Selection Media Preparation Start Start Culture Tryptophan Auxotrophic CHO Cells Culture Tryptophan Auxotrophic CHO Cells Transfect with Plasmid (Gene of Interest + Resistance Marker) Transfect with Plasmid (Gene of Interest + Resistance Marker) Culture Tryptophan Auxotrophic CHO Cells->Transfect with Plasmid (Gene of Interest + Resistance Marker) Recovery Phase (24-48h) Recovery Phase (24-48h) Transfect with Plasmid (Gene of Interest + Resistance Marker)->Recovery Phase (24-48h) Plate Cells in Selection Media Plate Cells in Selection Media Recovery Phase (24-48h)->Plate Cells in Selection Media Incubate (10-14 days) Incubate (10-14 days) Plate Cells in Selection Media->Incubate (10-14 days) Tryptophan-free Medium Tryptophan-free Medium Varying Concentrations of this compound Varying Concentrations of this compound Positive Control (L-Tryptophan) Positive Control (L-Tryptophan) Negative Control (No Supplement) Negative Control (No Supplement) Assess Cell Viability Assess Cell Viability Incubate (10-14 days)->Assess Cell Viability Determine Optimal Selection Concentration Determine Optimal Selection Concentration Assess Cell Viability->Determine Optimal Selection Concentration Isolate and Expand Resistant Clones Isolate and Expand Resistant Clones Determine Optimal Selection Concentration->Isolate and Expand Resistant Clones End End Isolate and Expand Resistant Clones->End

Figure 2. Experimental workflow for validating this compound as a selection agent.

Comparison_Logic Selection_Agent Selection Agent Potency Stringency Key Feature 5MT This compound Moderate Moderate Racemic mixture, requires concentration optimization Selection_Agent->5MT 5FT 5-Fluorotryptophan High High Highly toxic, stringent selection Selection_Agent->5FT pFT p-Fluorotryptophan High High More potent than 5-MT in some systems Selection_Agent->pFT Indole_Analogs Indole Analogs Variable Variable Indirect selection, depends on cellular conversion Selection_Agent->Indole_Analogs

Figure 3. Logical comparison of tryptophan analog selection agents.

Conclusion

The validation and use of this compound as a selection agent offers a reliable method for the development of stable, high-producing cell lines. While it provides a moderate level of stringency, its effectiveness is highly dependent on the cell line and the optimization of its concentration. For applications requiring higher stringency, alternatives like 5-fluorotryptophan may be more suitable, albeit with increased cytotoxicity. The provided protocols and diagrams serve as a foundational guide for researchers to objectively evaluate and implement the most appropriate tryptophan analog selection strategy for their specific needs, ultimately contributing to the streamlined development of novel biotherapeutics.

A Comparative Analysis of 5-Methyl-DL-tryptophan's Effect in Different Cell Lines: A Guide Based on Postulated Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct comparative studies on the effects of 5-Methyl-DL-tryptophan (5-MT) across multiple mammalian cell lines are notably scarce in publicly available scientific literature. Much of the existing research on tryptophan analogs in cancer focuses on related but distinct molecules such as 1-methyl-tryptophan (Indoximod), an inhibitor of the enzyme Indoleamine 2,3-dioxygenase (IDO1), and 5-methoxytryptophan (B613034) (5-MTP), which has demonstrated anti-inflammatory and anti-proliferative effects.

This guide provides a comparative framework based on the most plausible mechanism of action for this compound in mammalian cells: the competitive inhibition of protein synthesis. The experimental data presented is illustrative, intended to guide future research by outlining the necessary experiments and expected data structure for a comprehensive comparison.

Postulated Mechanism of Action: Inhibition of Tryptophanyl-tRNA Synthetase (TrpRS)

Tryptophan is an essential amino acid, meaning human cells cannot synthesize it. It must be imported from the extracellular environment for protein synthesis. The first step in this process is the "charging" of a transfer RNA (tRNA) molecule with tryptophan, a reaction catalyzed by the enzyme Tryptophanyl-tRNA Synthetase (TrpRS).

As a structural analog of tryptophan, this compound is hypothesized to act as a competitive inhibitor of TrpRS. By binding to the active site of TrpRS, it would prevent the charging of tRNA with actual tryptophan. This would lead to a rapid depletion of tryptophan-charged tRNAs, stalling ribosome activity, halting protein synthesis, and ultimately triggering cell cycle arrest and apoptosis. Cancer cells, with their high rates of proliferation and protein synthesis, are particularly vulnerable to agents that disrupt this process.

G cluster_EC Extracellular Space cluster_Cyto Cytoplasm Trp_EC Tryptophan Transporter Amino Acid Transporter Trp_EC->Transporter MT_EC 5-Methyl-DL- tryptophan MT_EC->Transporter Competition Trp_IC Tryptophan TrpRS TrpRS (Tryptophanyl-tRNA Synthetase) Trp_IC->TrpRS MT_IC 5-Methyl-DL- tryptophan MT_IC->TrpRS Inhibition charged_tRNA Trp-tRNA(Trp) TrpRS->charged_tRNA ATP -> AMP Apoptosis Apoptosis TrpRS->Apoptosis Arrest Cell Cycle Arrest TrpRS->Arrest tRNA tRNA(Trp) tRNA->TrpRS Protein Protein Synthesis (Ribosome) charged_tRNA->Protein Transporter->Trp_IC Transporter->MT_IC

Figure 1: Postulated mechanism of this compound cytotoxicity.

Comparative Data on Cell Viability and Apoptosis

Quantitative data on the cytotoxic and apoptotic effects of this compound across different cancer cell lines is required to evaluate its therapeutic potential. The following tables summarize the types of data needed for a robust comparative analysis. Currently, this data is not widely available in published literature.

Table 1: Comparative Cytotoxicity (IC50) of this compound

Cell Line Cancer Type Assay Incubation Time (h) IC50 (µM) Reference
HeLa Cervical Carcinoma MTT 72 Not Reported -
MCF-7 Breast Adenocarcinoma MTT 72 Not Reported -
A549 Lung Carcinoma XTT 72 Not Reported -
Jurkat T-cell Leukemia CTG 48 Not Reported -

| HCT-116 | Colorectal Carcinoma | MTT | 72 | Not Reported | - |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative Analysis of Apoptosis Induction

Cell Line 5-MT Conc. (µM) Incubation Time (h) Assay % Apoptotic Cells (Annexin V+) Reference
HeLa e.g., 100 48 Flow Cytometry Not Reported -

| Jurkat | e.g., 100 | 48 | Flow Cytometry | Not Reported | - |

Detailed Experimental Protocols

To generate the comparative data outlined above, standardized methodologies are crucial. Below are detailed protocols for key assays.

This protocol assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (vehicle control).

  • Incubation: Incubate the plates for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value.

This protocol quantifies the percentage of cells undergoing apoptosis.

G start Seed Cells in 6-well Plate treat Treat with 5-MT (e.g., 48h) start->treat harvest Harvest Cells (Trypsinization) treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC & Propidium Iodide (PI) resuspend->stain incubate Incubate 15 min (Dark, Room Temp) stain->incubate acquire Acquire on Flow Cytometer incubate->acquire analyze Analyze Data (Quadrant Gating) acquire->analyze

Figure 2: Standard workflow for an Annexin V apoptosis assay.
  • Cell Culture and Treatment: Seed cells (e.g., Jurkat) in 6-well plates and treat with the desired concentration of this compound for a specified time (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Conclusion and Future Directions

While this compound is commercially available, its biological effects on mammalian cells are poorly characterized. Based on its structural similarity to tryptophan, the most probable mechanism of action is the disruption of protein synthesis via inhibition of Tryptophanyl-tRNA Synthetase, a pathway to which highly proliferative cancer cells are particularly sensitive.

There is a clear need for systematic, comparative studies to validate this hypothesis and quantify the effects of this compound across a diverse panel of cancer cell lines. Future research should focus on generating the data outlined in this guide—specifically, determining IC50 values and apoptosis rates—to establish its potential as a therapeutic agent. Further mechanistic studies should also confirm its interaction with TrpRS and assess its effects on global protein synthesis. Such data will be critical for determining whether this compound warrants further investigation in preclinical cancer models.

The Potency of 5-Methyl-DL-tryptophan as an IDO1 Inhibitor: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dose-response relationship of a compound is fundamental to validating its potency and therapeutic potential. This guide provides a comparative analysis of 5-Methyl-DL-tryptophan as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immune regulation and a key target in oncology.

Comparative Potency of IDO1 Inhibitors

The following table summarizes the inhibitory potency of various compounds against the IDO1 enzyme. It is important to note the absence of a specific IC50 value for this compound, highlighting a gap in the current research landscape. The alternatives listed provide a benchmark for the potency that has been achieved with other tryptophan analogs and structurally distinct IDO1 inhibitors.

CompoundTypeTarget(s)IC50/Kᵢ ValueAssay Type
This compound Tryptophan AnalogIDO1Data not available-
1-Methyl-D-tryptophan (Indoximod)Tryptophan AnalogIDO1/IDO2~1.2 µM (IDO1) (cell-based)Cellular Assay
1-Methyl-L-tryptophanTryptophan AnalogIDO1Kᵢ = 19 µMEnzyme Assay
Epacadostat (INCB024360)Hydroxyamidine DerivativeIDO1IC50 = 10 nMCellular Assay
Navoximod (NLG-919)Imidazole DerivativeIDO1EC50 = 75 nMCellular Assay
BMS-986205Imidazole DerivativeIDO1IC50 = 1.7 nMCellular Assay

The IDO1 Signaling Pathway and Inhibition

The enzyme IDO1 is a key regulator of immune responses. It catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine (B1673888) pathway. This enzymatic activity has profound effects on the tumor microenvironment.

IDO1_Pathway cluster_ImmuneCell Immune Cell Response Tryptophan L-Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 T_Cell_Activation T-Cell Activation & Proliferation Tryptophan->T_Cell_Activation Essential for Kynurenine Kynurenine IDO1->Kynurenine Produces Tryptophan_Depletion Tryptophan Depletion Kynurenine_Accumulation Kynurenine Accumulation T_Cell_Anergy T-Cell Anergy & Apoptosis Treg_Activation Regulatory T-Cell (Treg) Activation Tryptophan_Depletion->T_Cell_Anergy Leads to Kynurenine_Accumulation->Treg_Activation Promotes Inhibitor This compound (IDO1 Inhibitor) Inhibitor->IDO1 Inhibits Dose_Response_Workflow cluster_Preparation Preparation cluster_Treatment Treatment cluster_Analysis Analysis Compound_Prep Prepare serial dilutions of This compound Compound_Addition Add compound dilutions to cells Compound_Prep->Compound_Addition Cell_Culture Culture and seed IDO1-expressing cells IDO1_Induction Induce IDO1 expression with IFN-γ Cell_Culture->IDO1_Induction IDO1_Induction->Compound_Addition Incubation Incubate for 24-48 hours Compound_Addition->Incubation Supernatant_Collection Collect cell supernatant Incubation->Supernatant_Collection Kynurenine_Assay Perform kynurenine detection assay Supernatant_Collection->Kynurenine_Assay Data_Analysis Calculate % inhibition and determine IC50 Kynurenine_Assay->Data_Analysis

Comparative Analysis of 5-Methyl-DL-tryptophan in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Methyl-DL-tryptophan, focusing on its role as a potential modulator of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. The following sections present a summary of available quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways involved.

Data Presentation: A Comparative Look at IDO1 Inhibitors

Direct, statistically robust comparative studies detailing the IC50 of this compound for IDO1 inhibition against other key tryptophan analogs under the same experimental conditions are limited in publicly available literature. However, to provide a contextual understanding of its potential efficacy, the table below summarizes the reported inhibitory concentrations of various tryptophan derivatives and other notable IDO1 inhibitors. It is crucial to note that these values are derived from different studies and experimental setups, and therefore, direct comparisons should be made with caution.

CompoundTarget(s)IC50 / Ki ValueCell/Assay TypeReference
Indoximod (1-Methyl-D-tryptophan) IDO1 Pathway (mTORC1)~70 nM (IC50)Tryptophan-depleted cells[1][2]
1-Methyl-DL-tryptophan IDO134 µM (Ki)Not specified[1]
Epacadostat (INCB024360) IDO112 nM (IC50)Cell-based assay[1]
Navoximod (GDC-0919) IDO1, TDO75 nM (EC50)Cell-based assay[1]
MTH-tryptophan IDO111.6 µM (Ki)Enzymatic assay
3-Aryl indole (B1671886) derivative hIDO17 µM (IC50)Human IDO1[]
Miconazole IDO16.7 µM (IC50)Enzymatic assay
Econazole IDO18.1 µM (IC50)Enzymatic assay

Experimental Protocols

To facilitate reproducible research and comparative studies, this section details a standard experimental protocol for determining the half-maximal inhibitory concentration (IC50) of a compound against IDO1 in a cell-based assay.

Protocol: Cell-Based IDO1 Inhibition Assay

1. Cell Culture and IDO1 Induction:

  • Human cancer cell lines known to express IDO1 upon stimulation, such as HeLa or SKOV-3 cells, are commonly used.

  • Cells are seeded in 96-well plates at a density of 3 x 10^4 cells/well and allowed to adhere overnight.

  • To induce IDO1 expression, the cell culture medium is replaced with fresh medium containing a stimulating agent, typically recombinant human interferon-gamma (IFN-γ), at a final concentration of 100 ng/mL.

  • The cells are then incubated for 24 hours at 37°C in a 5% CO2 incubator.[4]

2. Compound Treatment:

  • Test compounds, including this compound and other comparators, are serially diluted to a range of concentrations in a suitable assay medium. The assay medium should be supplemented with L-tryptophan (e.g., 50 µg/mL).

  • The medium from the IFN-γ stimulated cells is replaced with the medium containing the various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • The plates are incubated for an additional 24 hours at 37°C in a 5% CO2 incubator.[4]

3. Kynurenine (B1673888) Measurement:

  • IDO1 activity is determined by measuring the concentration of kynurenine, the metabolic product of tryptophan degradation by IDO1, in the cell culture supernatant.

  • A small volume of trichloroacetic acid (TCA) is added to each well to precipitate proteins, followed by incubation at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[4]

  • The plate is then centrifuged to pellet the precipitated proteins.

  • A portion of the supernatant is transferred to a new 96-well plate and mixed with Ehrlich's reagent.[4]

  • After a 10-minute incubation at room temperature, the absorbance is measured at 480 nm using a microplate reader.[4]

4. Data Analysis:

  • A standard curve is generated using known concentrations of kynurenine to quantify the amount of kynurenine in the experimental samples.

  • The percentage of IDO1 inhibition for each compound concentration is calculated relative to the vehicle control.

  • The IC50 value, the concentration of the inhibitor required to reduce the IDO1 activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and workflows relevant to the study of this compound and its mechanism of action.

Tryptophan_Metabolism_and_IDO1_Pathway Tryptophan L-Tryptophan IDO1 IDO1 / TDO Tryptophan->IDO1 substrate Serotonin Serotonin Pathway Tryptophan->Serotonin Protein_Synthesis Protein Synthesis Tryptophan->Protein_Synthesis Kynurenine Kynurenine IDO1->Kynurenine catabolism AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR activates Immune_Suppression Immune Suppression (T-cell anergy, Treg activation) AhR->Immune_Suppression promotes Inhibitor This compound & Other IDO1 Inhibitors Inhibitor->IDO1 inhibits

Tryptophan metabolism and the IDO1/TDO pathway.

IDO1_Downstream_Signaling IDO1_Activity IDO1 Activity Trp_Depletion Tryptophan Depletion IDO1_Activity->Trp_Depletion Kyn_Production Kynurenine Production IDO1_Activity->Kyn_Production GCN2 GCN2 Kinase Trp_Depletion->GCN2 activates mTOR mTOR Pathway Trp_Depletion->mTOR inhibits AhR Aryl Hydrocarbon Receptor (AhR) Kyn_Production->AhR activates TCell_Anabolism T-Cell Anabolism & Proliferation GCN2->TCell_Anabolism inhibits mTOR->TCell_Anabolism promotes Immune_Suppression Immune Suppression AhR->Immune_Suppression promotes Inhibitor This compound (as Tryptophan Mimetic) Inhibitor->mTOR restores activity

Downstream signaling effects of IDO1 activity.

Experimental_Workflow_IC50 Start Start Seed_Cells Seed HeLa or SKOV-3 cells in 96-well plates Start->Seed_Cells Induce_IDO1 Induce IDO1 expression with IFN-γ (24h) Seed_Cells->Induce_IDO1 Add_Inhibitors Add serial dilutions of This compound & comparators (24h) Induce_IDO1->Add_Inhibitors Measure_Kynurenine Measure Kynurenine concentration in supernatant Add_Inhibitors->Measure_Kynurenine Data_Analysis Calculate % Inhibition and determine IC50 Measure_Kynurenine->Data_Analysis End End Data_Analysis->End

Workflow for IC50 determination of IDO1 inhibitors.

References

peer-reviewed literature validating the use of 5-Methyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the utility of tryptophan analogs, 5-Methyl-DL-tryptophan presents itself as a noteworthy compound with diverse applications. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data from peer-reviewed literature.

Performance Comparison of Tryptophan Analogs as IDO1 Modulators

The primary application of this compound and its alternatives in a research context revolves around the modulation of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key regulator of the immune system and is a significant target in cancer immunotherapy. The following table summarizes the available quantitative data for this compound and its common alternatives.

CompoundTypeTarget(s)Potency (Ki or IC50)Key Findings
This compound Tryptophan AnalogIDO1Data not readily available in peer-reviewed literature.Described as a better substrate for recombinant human IDO1 than L-tryptophan, suggesting it is metabolized by the enzyme. Its inhibitory potential is not well-quantified.[1]
1-Methyl-L-tryptophan Tryptophan Analog (Competitive Inhibitor)IDO1, IDO2Ki = 19 µM for IDO1.[2]More potent inhibitor of IDO1 enzymatic activity in cell-free assays compared to the D-isomer.[2]
Indoximod (1-Methyl-D-tryptophan) Tryptophan Analog (IDO Pathway Modulator)Downstream of IDO1 (mTOR pathway)Not a direct IDO1 enzyme inhibitor.[3]Reverses the immunosuppressive effects of IDO1 by acting as a tryptophan mimetic and restoring mTORC1 activity.[3]
1-Methyl-DL-tryptophan (Racemic) Tryptophan Analog (Competitive Inhibitor)IDO1Ki = 34-35 µM.A mixture of the D and L isomers with intermediate inhibitory activity.
Epacadostat (INCB024360) Small Molecule Inhibitor (Competitive)IDO1Biochemical IC50 = 12 nM.A highly potent and selective IDO1 inhibitor.
Navoximod (NLG919) Small Molecule InhibitorIDO1Data not specified in the provided results.An example of a potent, newer generation IDO1 inhibitor that has entered clinical trials.
BMS-986205 Small Molecule Inhibitor (Irreversible)Apo-IDO1Biochemical IC50 = 10 nM.Potent and selective irreversible inhibitor that binds to the apo-form of the IDO1 enzyme.
6-Nitro-L-tryptophan Tryptophan Analog (Competitive Inhibitor)IDO1Ki = 180 µM.[1]Identified as the most effective competitive inhibitor in one study, and not a substrate for IDO1.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of this compound and its alternatives.

IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified recombinant IDO1 enzyme.

Materials:

  • Purified recombinant human IDO1

  • L-tryptophan (substrate)

  • Assay Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.5)

  • Cofactors (e.g., 20 mM ascorbate, 10 µM methylene (B1212753) blue, 100 µg/mL catalase)

  • Test compounds (e.g., this compound, 1-methyl-tryptophan) dissolved in a suitable solvent (e.g., DMSO)

  • Trichloroacetic acid (TCA) solution

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer and cofactors.

  • Add the test compound at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add the purified IDO1 enzyme to the wells and pre-incubate with the test compounds.

  • Initiate the enzymatic reaction by adding L-tryptophan.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding TCA solution.

  • Incubate at 50°C for 30 minutes to hydrolyze the product N-formylkynurenine to kynurenine (B1673888).

  • Centrifuge the plate to pellet any precipitate.

  • Transfer the supernatant to a new plate.

  • Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to develop a colored product.

  • Measure the absorbance at 480 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based IDO1 Activity Assay

This assay assesses the inhibitory activity of a compound in a more physiologically relevant cellular context.

Materials:

  • Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa, SKOV-3)

  • Cell culture medium and supplements

  • Interferon-gamma (IFN-γ) for IDO1 induction

  • Test compounds

  • TCA solution

  • Ehrlich's reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Induce IDO1 expression by treating the cells with IFN-γ for 24 hours.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for 24-48 hours.

  • Collect the cell culture supernatant.

  • Add TCA to the supernatant to precipitate proteins.

  • Incubate at 50°C for 30 minutes.

  • Centrifuge to pellet the precipitate.

  • Transfer the clear supernatant to a new plate.

  • Add Ehrlich's reagent and incubate for 10 minutes.

  • Measure the absorbance at 480 nm.

  • Determine the cellular IC50 value from the dose-response curve of kynurenine inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental setups can aid in understanding the mechanisms of action and the methods used for validation.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Metabolized by T_Cell T_Cell Tryptophan->T_Cell Essential for Proliferation Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine->T_Cell Inhibits Proliferation Immune_Suppression Immune_Suppression T_Cell->Immune_Suppression Leads to

IDO1-mediated Tryptophan Catabolism and Immune Suppression.

IDO1_Inhibition_Assay_Workflow cluster_enzymatic Enzymatic Assay cluster_cellular Cell-Based Assay Enzyme_Prep Prepare Recombinant IDO1 Compound_Add Add Test Compound Enzyme_Prep->Compound_Add Substrate_Add Add L-Tryptophan Compound_Add->Substrate_Add Reaction Incubate at 37°C Substrate_Add->Reaction Stop_Reaction Stop with TCA Reaction->Stop_Reaction Detection Measure Kynurenine Stop_Reaction->Detection Cell_Seeding Seed Cells IDO1_Induction Induce IDO1 with IFN-γ Cell_Seeding->IDO1_Induction Compound_Treatment Treat with Test Compound IDO1_Induction->Compound_Treatment Incubation Incubate 24-48h Compound_Treatment->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Kynurenine_Measurement Measure Kynurenine Supernatant_Collection->Kynurenine_Measurement

Experimental Workflows for IDO1 Inhibition Assays.

Inhibitor_Comparison cluster_direct Direct Competitive Inhibitors cluster_indirect IDO Pathway Modulator IDO1_Enzyme IDO1 Enzyme mTOR mTOR IDO1_Enzyme->mTOR Depletes Tryptophan, Inhibiting mTOR 5_MT This compound (Substrate) 5_MT->IDO1_Enzyme Binds to Active Site 1_L_MT 1-Methyl-L-tryptophan 1_L_MT->IDO1_Enzyme Binds to Active Site Epacadostat Epacadostat Epacadostat->IDO1_Enzyme Binds to Active Site Indoximod Indoximod (1-Methyl-D-tryptophan) Indoximod->mTOR Mimics Tryptophan, Restoring mTOR Activity

Mechanisms of Action for IDO1 Modulators.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-DL-tryptophan: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents like 5-Methyl-DL-tryptophan is a critical component of laboratory safety and environmental responsibility. While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard, proper disposal procedures must be followed to minimize environmental impact and ensure a safe laboratory environment. This guide provides essential, step-by-step instructions for the appropriate disposal of this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, gloves, and a lab coat. Operations that may generate dust should be conducted in a well-ventilated area or under a fume hood to prevent inhalation.

Summary of Key Data

For quick reference, the following table summarizes key physical and chemical properties of this compound.

PropertyValue
Physical StateSolid, Powder
AppearanceOff-white
OdorOdorless
Melting Point280 - 282 °C
StabilityStable under normal conditions
Incompatible MaterialsStrong oxidizing agents

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process of containment, clear labeling, and adherence to institutional and regulatory guidelines.

1. Waste Collection and Segregation:

  • Collect waste this compound in a dedicated, properly sealed, and clearly labeled waste container.

  • Do not mix with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.

2. Spill Management:

  • In the event of a spill, prevent the generation of dust.[1]

  • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

  • Thoroughly clean the spill area after the material has been collected.

3. Container Labeling:

  • Label the waste container with the full chemical name: "this compound".

  • Include the approximate quantity of the waste.

  • While not classified as hazardous, it is good practice to indicate that it is a chemical waste product.

4. Storage Pending Disposal:

  • Store the sealed waste container in a designated chemical waste storage area.

  • This area should be secure, well-ventilated, and situated away from any incompatible materials.

5. Final Disposal:

  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.

  • Provide them with all necessary information regarding the waste material.

  • Crucially, do not dispose of this compound down the drain or in regular trash. [1] Although not classified as hazardous, it should not be released into the environment.[1]

Disposal Workflow

The logical flow of the disposal process can be visualized as follows:

Disposal Workflow for this compound A Waste Generation (Unused or Contaminated This compound) B Collect in a Dedicated, Labeled Container A->B C Store in Designated Waste Area B->C D Contact EHS or Waste Contractor C->D E Arrange for Pickup and Final Disposal D->E F Spill Occurs G Sweep Up and Containerize F->G G->B

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methyl-DL-tryptophan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 5-Methyl-DL-tryptophan in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to minimize exposure. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or glasses with side shields are required to protect against splashes and airborne particles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination occurs.[2][3][4][5]

  • Body Protection: A lab coat or other protective clothing that covers the arms is essential to prevent skin contact.[2][6]

  • Respiratory Protection: In situations where dust may be generated and ventilation is inadequate, a NIOSH-approved respirator should be used.[6][7]

Quantitative Safety Data

Comprehensive toxicological data for this compound is limited. Safety Data Sheets indicate that acute toxicity data (LD50) has not been fully investigated, and occupational exposure limits (OELs) have not been established.[1][8] Therefore, it is imperative to handle this compound with a high degree of caution, treating it as a substance with unknown toxicity.

ParameterValueSource
Molecular Formula C₁₂H₁₄N₂O₂[9][10]
Molecular Weight 218.25 g/mol [1][9]
Appearance White to off-white powder[1][11]
Melting Point 280 - 282 °C[1]
Oral LD50 (Rat) Data not available[1]
Occupational Exposure Limits (OELs) Not established[1][7][8]

A study on the related compound 1-methyl-D-tryptophan suggested low toxicity in animal models, with no observed adverse effects at high doses.[12] However, this data should be interpreted with caution and does not replace the need for stringent safety measures when handling this compound.

Experimental Protocol: Safe Handling and Disposal Workflow

This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.

1. Preparation and Pre-Handling:

  • Before handling, ensure that the Safety Data Sheet (SDS) has been reviewed and is readily accessible.
  • Verify that all required PPE is available and in good condition.
  • Prepare a dedicated and clearly marked work area in a well-ventilated space, preferably within a chemical fume hood, especially when handling the powder.[6]
  • Ensure that an emergency eyewash station and safety shower are accessible.[6]

2. Handling the Compound:

  • Wear all required PPE (safety goggles, lab coat, and appropriate gloves).
  • When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to minimize dust inhalation.
  • Handle the compound carefully to avoid generating dust.[1]
  • Use dedicated spatulas and glassware.
  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.
  • Keep containers of this compound tightly sealed when not in use.[7]

3. Post-Handling and Decontamination:

  • After handling, thoroughly wash hands with soap and water, even after wearing gloves.[7]
  • Clean all contaminated surfaces and equipment.
  • Decontaminate reusable glassware by rinsing it with an appropriate solvent, followed by washing with soap and water. Collect the initial rinsate as chemical waste.

4. Waste Disposal:

  • All solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), should be placed in a clearly labeled, sealed, and chemically compatible waste container.[13][14][15]
  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed waste container.
  • Do not dispose of this compound down the drain or in regular trash.[13]
  • Follow your institution's and local regulations for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[13][14][16]

5. Spill Response:

  • In case of a spill, evacuate the immediate area if necessary.
  • For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[1]
  • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
  • Clean the spill area thoroughly.
  • For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

Safe Handling and Disposal Workflow Diagram

Safe_Handling_and_Disposal_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Review SDS prep2 Don PPE prep1->prep2 prep3 Prepare Work Area prep2->prep3 handling1 Weigh Compound in Ventilated Area prep3->handling1 handling2 Handle to Minimize Dust handling1->handling2 handling3 Prepare Solution (if applicable) handling2->handling3 spill Spill Occurs handling2->spill Potential Event post1 Wash Hands handling3->post1 post2 Clean Work Area & Equipment post1->post2 disp1 Collect Solid & Liquid Waste in Labeled, Sealed Containers post2->disp1 disp2 Contact EHS for Pickup disp1->disp2 spill_response Follow Spill Response Protocol spill->spill_response spill_response->disp1

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.